molecular formula C8H6N2O2S B1361426 2-Mercapto-5-benzimidazolecarboxylic acid CAS No. 58089-25-1

2-Mercapto-5-benzimidazolecarboxylic acid

Cat. No.: B1361426
CAS No.: 58089-25-1
M. Wt: 194.21 g/mol
InChI Key: DCRZVUIGGYMOBI-UHFFFAOYSA-N
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Description

2-Mercapto-5-benzimidazolecarboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O2S/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRZVUIGGYMOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351557
Record name 2-Mercapto-5-benzimidazolecarboxylic acid
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Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58089-25-1
Record name 2-Mercapto-5-benzimidazolecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
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Foundational & Exploratory

2-Mercapto-5-benzimidazolecarboxylic acid synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Mercapto-5-benzimidazolecarboxylic Acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of a Bifunctional Heterocycle

In the landscape of modern medicinal and materials chemistry, the benzimidazole scaffold remains a cornerstone of innovation. Its structural resemblance to purines allows it to interact with a multitude of biological targets, leading to a wide array of pharmacologically active agents.[1][2] The subject of this guide, this compound, represents a particularly strategic derivative. It is a bifunctional molecule, featuring a nucleophilic thiol/thione group at the 2-position and a carboxylic acid at the 5-position.[3][4] This unique architecture makes it a highly versatile building block for constructing complex supramolecular structures, developing novel transition metal complexes, and synthesizing advanced nanomaterials.[3] Its role as a key intermediate in the synthesis of proton pump inhibitors like Omeprazole further underscores its industrial and pharmaceutical relevance.

This document provides an in-depth exploration of the core synthesis mechanism, a field-tested experimental protocol, and the underlying chemical principles that govern the formation of this valuable compound. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this synthesis.

Part 1: The Core Reaction Mechanism - A Phillips Condensation Approach

The most direct and widely adopted method for synthesizing 2-mercaptobenzimidazoles is a variation of the Phillips benzimidazole synthesis. This reaction involves the condensation of an o-phenylenediamine derivative with a one-carbon synthon that also introduces the sulfur atom. For our target molecule, the synthesis begins with 3,4-diaminobenzoic acid.

The key transformation is the reaction of 3,4-diaminobenzoic acid with carbon disulfide (CS₂) in an alkaline medium.[5] Alternatively, potassium ethyl xanthate can be employed, which serves as a more stable and easily handled source of the CS₂ moiety.[6][7]

The mechanism proceeds through several distinct, logical steps:

  • Activation and Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of 3,4-diaminobenzoic acid on the electrophilic carbon atom of carbon disulfide. This step is significantly enhanced by the presence of a strong base, such as potassium hydroxide (KOH). The base deprotonates the amino group, increasing its nucleophilicity and facilitating the formation of a dithiocarbamate salt intermediate.[8][9]

  • Intramolecular Cyclization: The newly formed dithiocarbamate intermediate possesses a second amino group positioned ortho to the first. This proximate nucleophile then attacks the thiocarbonyl carbon in an intramolecular fashion. This cyclization step is crucial for the formation of the five-membered imidazole ring.

  • Dehydration/Elimination: The resulting tetrahedral intermediate is unstable and readily undergoes elimination to form the stable aromatic benzimidazole ring. In this process, a molecule of hydrogen sulfide (H₂S) is eliminated, driven by the thermodynamic favorability of forming the conjugated heterocyclic system.

  • Tautomerization and Protonation: The initial product exists in a tautomeric equilibrium between the 2-mercapto form (thiol) and the benzimidazole-2-thione form. Spectroscopic evidence suggests that the thione tautomer is generally the more stable and predominant form in the solid state.[3] The final step in the workup involves acidification, which neutralizes the carboxylate and phenolate-like salts, precipitating the final product.[6]

Mechanistic Diagram

Caption: Figure 1: Reaction Mechanism for this compound Synthesis.

Part 2: Field-Proven Experimental Protocol

This protocol is a robust, self-validating method adapted from well-established procedures for the synthesis of 2-mercaptobenzimidazoles.[5][6][10] The causality for each step is explained to ensure scientific integrity.

Title: One-Pot Synthesis of this compound

Principle: The condensation of 3,4-diaminobenzoic acid with carbon disulfide in an alkaline ethanolic solution, followed by acidic precipitation to yield the target compound.

Materials & Reagents:

  • 3,4-Diaminobenzoic acid (C₇H₈N₂O₂)

  • Potassium hydroxide (KOH), pellets

  • Carbon disulfide (CS₂)

  • Ethanol, 95%

  • Deionized water

  • Glacial acetic acid

  • Activated charcoal (optional)

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Dropping funnel

  • Thermometer

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Methodology
  • Base Preparation: In the 500 mL round-bottom flask, prepare a solution by dissolving potassium hydroxide (0.11 mol) in a mixture of 95% ethanol (100 mL) and water (15 mL). Stir until the KOH is fully dissolved.

    • Causality: The aqueous ethanol serves as a universal solvent for the organic substrate and the inorganic base. KOH is the catalyst that activates the reactants.

  • Reagent Addition: Cool the solution in an ice bath. Carefully and slowly add carbon disulfide (0.11 mol) to the stirred alkaline solution using the dropping funnel.

    • Causality: This exothermic reaction forms potassium ethyl xanthate or a related reactive species in situ. Slow addition and cooling are critical for safety and to prevent excessive evaporation of the low-boiling CS₂.

  • Substrate Introduction: In a separate beaker, dissolve 3,4-diaminobenzoic acid (0.10 mol) in 100 mL of 95% ethanol, warming gently if necessary. Add this solution to the reaction mixture.

  • Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Thermal energy is required to overcome the activation energy for the intramolecular cyclization and the subsequent elimination of H₂S, driving the reaction to completion.

  • Decolorization (Optional): After the reflux period, remove the heat source. Cautiously add 1-2 grams of activated charcoal to the hot mixture. Re-heat to reflux for an additional 10 minutes.

    • Causality: Activated charcoal adsorbs high-molecular-weight colored impurities, leading to a purer, off-white final product. This step must be done carefully to avoid bumping.

  • Hot Filtration: Filter the hot reaction mixture through a fluted filter paper or a Celite pad to remove the charcoal and any other insoluble impurities.

  • Product Precipitation: Transfer the warm, clear filtrate to a large beaker. While stirring vigorously, slowly add glacial acetic acid dropwise until the solution is acidic (pH ~5-6, check with pH paper). A voluminous precipitate will form.

    • Causality: The product exists as a potassium salt in the alkaline solution. Acetic acid neutralizes this salt, protonating the carboxylic acid and the thione group, which drastically reduces its solubility and causes it to precipitate out.[6]

  • Crystallization and Isolation: Cool the mixture in an ice bath for at least 1 hour to ensure complete crystallization. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with cold deionized water (2 x 50 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 60-70°C to a constant weight.

Safety Precautions
  • Carbon Disulfide (CS₂) is highly flammable, volatile, and toxic. All operations involving CS₂ must be performed in a certified chemical fume hood.

  • Potassium Hydroxide (KOH) is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction generates hydrogen sulfide (H₂S), a toxic gas. Ensure adequate ventilation.

Part 3: Data & Workflow Visualization

Quantitative Data Summary

For a typical laboratory-scale synthesis as described, the following parameters are representative.

ParameterValue/DescriptionRationale
Starting Material 3,4-Diaminobenzoic AcidProvides the core benzene and two amine groups.
Key Reagents KOH, CS₂Forms the C=S group for cyclization.
Molar Ratio 1 : 1.1 : 1.1 (Substrate:KOH:CS₂)A slight excess of KOH and CS₂ ensures complete conversion.
Solvent 95% Ethanol / WaterDissolves both organic and inorganic components.
Reaction Temp. ~78-80 °C (Reflux)Provides activation energy for cyclization.
Reaction Time 4 - 6 hoursStandard duration for completion.
Expected Yield 80 - 90%Typical for this type of condensation reaction.[6]
Melting Point >300 °CHigh melting point characteristic of the stable heterocyclic core.
Experimental Workflow Diagram

G Figure 2: Experimental Workflow for Synthesis cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Product Isolation cluster_final 4. Final Product A Dissolve KOH in EtOH/H₂O B Add CS₂ to KOH solution A->B C Add 3,4-diaminobenzoic acid B->C D Reflux for 4-6 hours C->D E Hot Filtration (optional: with charcoal) D->E F Acidify filtrate with Acetic Acid E->F G Cool in ice bath F->G H Vacuum Filtration G->H I Wash with H₂O H->I J Dry product under vacuum I->J

Caption: Figure 2: Experimental Workflow for Synthesis.

References

  • VanAllan, J. A., & Deacon, B. D. (1950). 2-Mercaptobenzimidazole. Organic Syntheses, 30, 56. Available at: [Link]

  • Alam, M., et al. (2023).
  • Gour, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5729. Available at: [Link]

  • Nguyen, T. L., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33815-33837. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of benzimidazoles. Available at: [Link]

  • Al-Juboori, A. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(6), 3121-3126. Available at: [Link]

  • Ganesh, M., et al. (2015). Synthesis of novel benzimidazole functionalized chiral thioureas and evaluation of their antibacterial and anticancer activities. Bioorganic & Medicinal Chemistry Letters, 25(15), 2953-2958. Available at: [Link]

  • Hadole, C. D., et al. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Organic Chemistry: Current Research, 7(3). Available at: [Link]

  • ResearchGate. Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. Available at: [Link]

  • ResearchGate. Synthesis of benzimidazole thiourea (4a–j, 7b) and benzimidazole urea (5b–e, 8b) derivatives. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. Open Chemistry, 19(1), 1062-1073. Available at: [Link]

  • Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B, 45B(7), 1756-1758. Available at: [Link]

  • Gurrala, S., et al. (2011). Synthesis of Some Novel Bis Type 2-Mercapto Benzimidazole Derivatives. International Journal of Pharmacy & Therapeutics, 2(1), 49-54.
  • Vora, J. J., et al. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93. Available at: [Link]

  • Kulkarni, K. M., et al. (2016). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica, 8(4), 1-5. Available at: [Link]

  • Wang, Z., et al. (2007). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthesis, 2007(13), 2001-2004.
  • PubChem. 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. Available at: [Link]

  • Amarnath, V., et al. (1991). Covalent cross-linking of proteins by carbon disulfide. The Journal of Organic Chemistry, 56(23), 6924-6931. Available at: [Link]

Sources

physicochemical properties of 2-Mercapto-5-benzimidazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-5-benzimidazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Multifunctional Scaffold

This compound (MBCA), identified by CAS Number 58089-25-1, is a heterocyclic compound featuring a fused benzene and imidazole ring system.[1][2] Its structure is distinguished by the presence of two key functional groups: a nucleophilic thiol group at the 2-position and a polar carboxylic acid group at the 5-position.[3] This bifunctional nature makes MBCA a versatile building block in several scientific domains. In medicinal chemistry, the benzimidazole core is a well-recognized pharmacophore found in various therapeutic agents, and the thiol and carboxylate moieties serve as critical handles for derivatization to modulate biological activity and pharmacokinetic properties.[3][4] In materials science and coordination chemistry, these groups provide multiple donor atoms (N, S, O), enabling MBCA to act as a robust ligand for the synthesis of metal complexes and novel nanocomposites.[3]

This guide provides an in-depth analysis of the core physicochemical properties of MBCA, offering both established data and validated experimental protocols for its characterization. The insights herein are designed to empower researchers to effectively utilize this compound in their discovery and development workflows.

Molecular Structure and Inherent Tautomerism

A foundational characteristic of 2-mercaptobenzimidazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[5][6] Theoretical studies on the parent scaffold, 2-mercaptobenzimidazole, consistently indicate that the thione tautomer is the more stable and predominant form in both the gaseous phase and in solution.[7][8] This is a critical consideration for experimental design, as the reactivity and hydrogen bonding potential of the molecule are dictated by the dominant tautomeric form. The carboxylic acid substituent in MBCA is not expected to significantly shift this equilibrium.

Caption: Thiol-Thione tautomerism of this compound.

Core Physicochemical Data

The fundamental properties of MBCA are summarized below. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the latter provides a valuable starting point but requires experimental verification.

PropertyValueData TypeSource(s)
CAS Number 58089-25-1Experimental[1][2][9]
Molecular Formula C₈H₆N₂O₂SExperimental[1][9]
Molecular Weight 194.21 g/mol Calculated[1][9]
Appearance Light brown to brown solidExperimental[2]
Melting Point >290 °CExperimental[2][9]
Boiling Point 413.0 ± 47.0 °C at 760 mmHgPredicted[2][9]
Density ~1.63 g/cm³Predicted[2][9]
pKa (Carboxylic Acid) 4.33 ± 0.20Predicted[2][9]
XLogP3 0.7Predicted[1][9]
Hydrogen Bond Donors 3Calculated[9]
Hydrogen Bond Acceptors 3Calculated[9]
Storage Conditions Inert atmosphere (Argon or Nitrogen), 2-8 °CRecommendation[2][9]

Solubility Profile: A Practical Assessment

The solubility of a compound is a cornerstone of its application, influencing everything from reaction kinetics to bioavailability. MBCA's structure, containing both an acidic carboxyl group and a largely planar, aromatic core, suggests a pH-dependent aqueous solubility and moderate solubility in polar organic solvents.

Qualitative Solubility Insights
  • Aqueous Media: Poorly soluble in neutral water. Solubility is expected to increase significantly in basic solutions (e.g., aqueous sodium hydroxide, sodium bicarbonate) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[3][10]

  • Organic Solvents: Reports indicate solubility in methanol and likely in other polar aprotic solvents such as DMSO and DMF, which are common for screening compounds.[10]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method (OECD Guideline 105) for determining the aqueous solubility of MBCA.

Rationale & Senior Scientist's Insight: This method is chosen because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one. It is critical to control temperature and pH, as both can drastically affect the solubility of an ionizable compound like MBCA. Using a range of pH buffers is essential to build a complete pH-solubility profile, which is invaluable for drug development professionals assessing absorption across the gastrointestinal tract.

Methodology:

  • Preparation: Add an excess amount of solid MBCA (enough to ensure a saturated solution with visible solid remaining) to several vials containing buffers of varying pH (e.g., pH 2.0, 5.0, 7.4, and 9.0). Also include vials with key organic solvents (e.g., DMSO, Ethanol).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle. For robust separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling & Dilution: Carefully extract a precise volume of the clear supernatant from each vial. Perform a serial dilution with an appropriate mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the original concentration in the supernatant based on the dilution factor and a standard curve prepared with known concentrations of MBCA.

G start Start: Add Excess MBCA to Solvent Vials equilibrate Equilibrate (Shaker Bath, 24-48h, 25°C) start->equilibrate centrifuge Centrifuge (Phase Separation) equilibrate->centrifuge sample Sample Supernatant centrifuge->sample dilute Dilute Sample sample->dilute analyze Quantify via HPLC-UV dilute->analyze end End: Determine Solubility (mg/mL) analyze->end

Caption: Workflow for experimental solubility determination via the shake-flask method.

Ionization Behavior (pKa)

The pKa values of a molecule govern its ionization state at different physiological pH levels, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. MBCA has three potential ionizable centers: the carboxylic acid, the imidazole N-H, and the thiol S-H (or thione N-H). The predicted pKa of ~4.33 most certainly corresponds to the carboxylic acid, which is typical for a benzoic acid derivative.[2][9] The imidazole and thiol/thione protons are significantly less acidic, with pKa values expected to be in the range of 8-10.

Experimental Protocol: pKa Determination by Potentiometric Titration

Rationale & Senior Scientist's Insight: Potentiometric titration is a direct and reliable method for determining pKa values. It involves monitoring the change in pH of a solution as a titrant is added. The pKa is found at the midpoint of the titration curve's buffer region. For compounds with poor aqueous solubility like MBCA, using a co-solvent system (e.g., water-methanol) is necessary. The Yasuda-Shedlovsky extrapolation can then be used to determine the apparent pKa in the co-solvent and extrapolate back to a purely aqueous environment.

Methodology:

  • Sample Preparation: Accurately weigh MBCA and dissolve it in a known volume of a suitable co-solvent (e.g., 50% v/v methanol/water) to a concentration of approximately 1-5 mM. Ensure the solution is free of CO₂.

  • Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use an automated titrator to add a standardized solution of 0.1 M NaOH (for acidic pKa) or 0.1 M HCl (for basic pKa) in small, precise increments.

  • Data Collection: Record the solution pH after each addition of titrant. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point. For more accurate results, use the first or second derivative of the titration curve to precisely locate the equivalence point(s).

Caption: Predominant ionization states of MBCA as a function of solution pH.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity, structure, and purity of MBCA.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of the molecule.[3]

  • ¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show:

    • Aromatic Protons: Signals in the aromatic region (~7.0-8.0 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 5-substitution pattern.

    • Exchangeable Protons: Broad signals for the two N-H protons and the carboxylic acid -OH proton. These signals can be confirmed by a D₂O exchange experiment, where they would disappear. The carboxylic acid proton is typically found far downfield (>12 ppm).

  • ¹³C NMR: The spectrum will show eight distinct carbon signals:

    • Aromatic/Imidazole Carbons: Six signals in the ~110-140 ppm range.

    • Thione Carbon (C=S): A characteristic downfield signal, often in the ~165-170 ppm range.[11]

    • Carboxyl Carbon (C=O): A signal in the ~167-175 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. High-Resolution Mass Spectrometry (HRMS) should yield an exact mass for the molecular ion [M-H]⁻ or [M+H]⁺ that corresponds precisely to the molecular formula C₈H₆N₂O₂S.[3]

UV-Vis Spectroscopy

The benzimidazole ring system is a strong chromophore. A UV-Vis spectrum, typically run in methanol or ethanol, will show characteristic absorption maxima that can be used for quantitative analysis (e.g., in solubility or dissolution studies) via the Beer-Lambert law.

Conclusion

This compound is a compound whose utility is deeply rooted in its fundamental physicochemical properties. Its thiol-thione tautomerism, pH-dependent solubility, distinct ionization profile, and characteristic spectroscopic signature are all critical parameters that must be understood and controlled by researchers. The data and protocols provided in this guide serve as a comprehensive resource for scientists and developers, enabling them to confidently integrate this versatile molecule into their research programs, from synthetic chemistry to advanced drug discovery.

References

  • This compound. LookChem. [Link][9]

  • A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. [Link][7]

  • Energetic, structural and tautomeric analysis of 2-mercaptobenzimidazole. CoLab. [Link][8]

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Iraqi Journal of Science. [Link][5]

  • (a) Tautomeric molecular structures of 2-mercaptobenzimidazole. (b) The... ResearchGate. [Link][6]

  • 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. PubChem. [Link][1]

  • Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. ARKIVOC. [Link][12]

  • This compound. Chemsrc. [Link][13]

  • Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry. [Link]

  • Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Journal of Chemical and Pharmaceutical Research. [Link][4]

  • 2-Mercapto-5-Methoxy-Benzimidazole-4. Sheetal Chemicals. [Link][10]

  • Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry. [Link][11]

Sources

Unraveling the Chameleon Chemistry: A Technical Guide to the Tautomeric Forms of 2-Mercapto-5-benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Dynamic Nature of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the benzimidazole scaffold holds a privileged position. Its derivatives are at the core of numerous therapeutic agents and functional materials.[1][2][3][4] Among these, 2-Mercapto-5-benzimidazolecarboxylic acid stands out as a bifunctional molecule, offering rich chemical versatility through its thiol and carboxylic acid functionalities.[5] However, a deeper understanding of this molecule's behavior in different chemical environments requires a thorough investigation of its tautomeric nature. This guide provides an in-depth technical exploration of the thione-thiol tautomerism of this compound, synthesizing theoretical principles with practical experimental and computational insights to empower researchers in their drug discovery and material design endeavors.

The Fundamental Principle: Thione-Thiol Tautomerism in Benzimidazoles

This compound, like its parent compound 2-mercaptobenzimidazole, can exist in two interconverting isomeric forms known as tautomers: the thione form and the thiol form.[2][6] This dynamic equilibrium, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms of the heterocyclic ring.

The two primary tautomeric forms are:

  • Thione Form (1,3-dihydro-2H-benzimidazole-2-thione-5-carboxylic acid): Characterized by a carbon-sulfur double bond (C=S) and N-H bonds within the imidazole ring.

  • Thiol Form (2-mercapto-1H-benzimidazole-5-carboxylic acid): Characterized by a sulfur-hydrogen bond (S-H) and a carbon-nitrogen double bond (C=N) within the imidazole ring.

Theoretical and experimental studies on 2-mercaptobenzimidazole and related derivatives have consistently shown that the thione tautomer is generally the more stable and predominant form , particularly in the solid state and in polar solvents.[7][8] This stability is attributed to the greater strength of the C=S bond compared to the C=N bond and favorable intermolecular interactions, such as hydrogen bonding, facilitated by the N-H groups.[9]

Theoretical Framework and Computational Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable in elucidating the energetic landscapes of tautomeric systems.[8][10] For 2-mercaptobenzimidazole and its derivatives, computational studies consistently predict a lower ground-state energy for the thione tautomer compared to the thiol tautomer.[8]

The carboxylic acid substituent at the 5-position of the benzimidazole ring in this compound is expected to influence the tautomeric equilibrium through its electronic effects. The electron-withdrawing nature of the carboxylic acid group can impact the electron density distribution within the benzimidazole ring system, potentially modulating the relative stabilities of the tautomers. However, without specific computational studies on this molecule, the prevailing evidence from related compounds strongly suggests the thione form remains the more stable tautomer.

dot graph TautomericEquilibrium { layout=neato; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Thione [label="Thione Form\n(More Stable)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; Thiol [label="Thiol Form\n(Less Stable)", fillcolor="#F1F3F4", fontcolor="#202124", pos="4,0!"]; Equilibrium [shape=none, label="", pos="2,0.5!"];

Thione -> Equilibrium [arrowhead=none, penwidth=2, color="#4285F4"]; Equilibrium -> Thiol [arrowhead=normal, penwidth=2, color="#4285F4"]; Thiol -> Equilibrium [arrowhead=none, penwidth=2, color="#EA4335", style=dashed]; Equilibrium -> Thione [arrowhead=normal, penwidth=2, color="#EA4335", style=dashed];

label="Tautomeric Equilibrium of this compound"; labelloc="t"; fontsize=14; } Tautomeric equilibrium between the more stable thione and less stable thiol forms.

Experimental Characterization of Tautomeric Forms

A multi-pronged analytical approach is essential to experimentally probe and confirm the predominant tautomeric form of this compound in different states and environments.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[11][12][13][14] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs significantly between the thione and thiol forms.

  • ¹H NMR: In the thione form, one would expect to observe distinct N-H proton signals, which would be absent in the thiol form. The thiol form would instead exhibit a characteristic S-H proton signal. The rate of interconversion between tautomers can also be studied using variable temperature NMR.[14]

  • ¹³C NMR: The chemical shift of the C2 carbon is a key indicator. In the thione tautomer, the C=S carbon typically resonates at a significantly different frequency compared to the C-S carbon in the thiol tautomer.[15]

Infrared (IR) Spectroscopy: FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

  • Thione Form: The presence of a strong absorption band corresponding to the C=S stretching vibration (typically in the range of 1100-1250 cm⁻¹) is a hallmark of the thione tautomer. Additionally, N-H stretching vibrations would be observed.[2]

  • Thiol Form: The thiol tautomer would be characterized by the appearance of an S-H stretching band (typically weak and in the range of 2550-2600 cm⁻¹) and the absence of a prominent C=S band.[16]

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions in the thione and thiol forms give rise to distinct absorption spectra.

  • The thione form generally exhibits a characteristic absorption maximum at a longer wavelength compared to the thiol form.[6] The position of this maximum can be influenced by the solvent polarity.[6]

Spectroscopic Method Thione Tautomer Signature Thiol Tautomer Signature
¹H NMR Presence of N-H proton signals.Presence of a distinct S-H proton signal.
¹³C NMR Characteristic chemical shift for the C=S carbon.Characteristic chemical shift for the C-S carbon.
FTIR Spectroscopy Strong C=S stretching band (1100-1250 cm⁻¹).S-H stretching band (2550-2600 cm⁻¹).
UV-Vis Spectroscopy Absorption maximum at a longer wavelength.Absorption maximum at a shorter wavelength.
X-ray Crystallography

Experimental Protocols for Tautomeric Analysis

The following outlines a general workflow for the comprehensive analysis of the tautomeric forms of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Structural Analysis cluster_computation Computational Modeling cluster_analysis Data Interpretation & Conclusion Synthesis Synthesis of 2-Mercapto-5- benzimidazolecarboxylic acid Purification Purification by Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C in various solvents) Purification->NMR FTIR FTIR Spectroscopy (Solid-state, KBr pellet) Purification->FTIR UV_Vis UV-Vis Spectroscopy (in various solvents) Purification->UV_Vis X_Ray Single Crystal X-ray Diffraction (if suitable crystals are obtained) Purification->X_Ray Interpretation Comparative Analysis of Experimental and Computational Data NMR->Interpretation FTIR->Interpretation UV_Vis->Interpretation X_Ray->Interpretation DFT DFT Calculations (Geometry optimization and energy calculation of tautomers) DFT->Interpretation Conclusion Determination of Predominant Tautomeric Form(s) Interpretation->Conclusion

Synthesis of this compound

A common synthetic route involves the condensation of 3,4-diaminobenzoic acid with carbon disulfide in the presence of a base like potassium hydroxide.[18]

Step-by-step Methodology:

  • Dissolve 3,4-diaminobenzoic acid in an appropriate solvent, such as aqueous ethanol.

  • Add a solution of potassium hydroxide to the mixture.

  • Slowly add carbon disulfide to the reaction mixture with stirring.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Measurements

NMR Spectroscopy:

  • Prepare solutions of the purified compound in various deuterated solvents (e.g., DMSO-d₆, CD₃OD, CDCl₃) to assess the effect of solvent polarity on the tautomeric equilibrium.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • For variable temperature studies, acquire spectra at a range of temperatures to observe any changes in the equilibrium or coalescence of signals.

FTIR Spectroscopy:

  • Prepare a KBr pellet of the solid, purified compound.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Prepare dilute solutions of the compound in different solvents of varying polarity (e.g., ethanol, acetonitrile, dioxane, water).

  • Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

Implications for Drug Development and Materials Science

The predominance of the thione tautomer has significant implications for the application of this compound.

  • Drug Design: The hydrogen bonding capabilities of the N-H groups in the thione form are crucial for molecular recognition and binding to biological targets. Understanding the tautomeric preference is therefore essential for accurate molecular modeling and structure-activity relationship (SAR) studies.

  • Materials Science: The ability of the thione form to act as a ligand for metal coordination through the sulfur atom is a key feature in the design of coordination polymers and metal-organic frameworks (MOFs).[5] The carboxylic acid group provides an additional coordination site, making it a versatile building block for functional materials.[5]

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with the thione form being the thermodynamically favored tautomer in most conditions. A comprehensive understanding of this dynamic equilibrium, achieved through a combination of spectroscopic, crystallographic, and computational methods, is paramount for harnessing the full potential of this versatile molecule in the development of new therapeutics and advanced materials. This guide provides a foundational framework for researchers to confidently navigate the chameleon-like nature of this important benzimidazole derivative.

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spectroscopic characterization of 2-Mercapto-5-benzimidazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Mercapto-5-benzimidazolecarboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Molecular Architecture

This compound (MBCA), also known by its tautomeric name 2-thioxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry, coordination chemistry, and materials science. Its importance stems from its bifunctional nature, possessing both a nucleophilic thiol/thione group and a carboxylic acid moiety on a rigid benzimidazole scaffold.[1] This unique arrangement makes it a versatile building block for synthesizing more complex molecules and a potent ligand for creating novel metal complexes and advanced nanomaterials.[1][2]

This guide provides a comprehensive, field-proven approach to the structural elucidation of MBCA using a suite of core spectroscopic techniques. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causality behind the analytical choices, ensuring a robust and self-validating characterization workflow. We will explore how data from Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) collectively provide an unambiguous confirmation of the molecule's identity and structure.

Section 1: Foundational Properties and Synthetic Context

Before delving into spectroscopic analysis, a foundational understanding of the molecule's properties and origin is essential. Any impurities or side products from synthesis can manifest in the spectra, and knowing the expected properties provides a critical baseline for validation.

Molecular Structure and Tautomerism

MBCA exists in a tautomeric equilibrium between the thiol and thione forms. In the solid state and in most common solvents, the thione form is generally predominant. This equilibrium is a critical consideration during spectral interpretation, particularly for FT-IR and NMR.

Caption: Thiol-thione tautomerism in this compound.

Physicochemical Properties

A summary of key properties provides the initial datasheet for the compound under investigation.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂S[3][4]
Molecular Weight 194.21 g/mol [1][3]
Monoisotopic Mass 194.01499861 Da[3][5]
Melting Point >290 °C[3]
Appearance Solid
CAS Number 58089-25-1[1][3]
Synthesis Overview: A General Route

MBCA is commonly synthesized via the condensation of a substituted o-phenylenediamine with carbon disulfide in a basic medium.[6][7] Understanding this pathway is crucial for anticipating potential impurities, such as unreacted starting materials or side-products, which could be detected during spectroscopic analysis.

cluster_reagents Reagents & Conditions Start 4-Amino-3-nitrobenzoic acid Intermediate1 3,4-Diaminobenzoic acid Start->Intermediate1 Step 1 Product This compound Intermediate1->Product Step 2: Cyclization Reagent1 Reduction (e.g., H₂, Pd/C) Reagent2 Carbon Disulfide (CS₂) Potassium Hydroxide (KOH) cluster_analysis Spectroscopic Analysis Synthesis Synthesized Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FT-IR (Functional Groups) Purification->FTIR NMR NMR (¹H & ¹³C Skeleton) Purification->NMR UVVis UV-Vis (Conjugated System) Purification->UVVis MS Mass Spec (Molecular Weight) Purification->MS Elucidation Final Structural Elucidation FTIR->Elucidation NMR->Elucidation UVVis->Elucidation MS->Elucidation

Caption: Integrated workflow for spectroscopic characterization.

Section 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is the first line of analysis. It's a rapid, non-destructive technique that provides a "fingerprint" of the molecule by identifying its functional groups. For MBCA, we are looking for the characteristic vibrations of the carboxylic acid, the thioamide/thione group, and the benzimidazole ring.

Experimental Protocol
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of dry MBCA sample with ~100 mg of spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a translucent pellet using a hydraulic press.

    • Causality: The KBr matrix is transparent in the mid-IR range and minimizes scattering. Thorough grinding is essential to obtain high-quality, sharp spectra.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typical Parameters: Scan range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 32.

Data Interpretation: Expected Vibrational Modes

The FT-IR spectrum of MBCA is expected to show a series of characteristic absorption bands. The predominance of the thione tautomer in the solid state will strongly influence the observed spectrum.

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
3400 - 3200N-H (Amide II)StretchingMedium, sharp peak
3100 - 2500O-H (Carboxylic Acid)StretchingVery broad, strong absorption, often overlapping with C-H and N-H stretches
~3050Aromatic C-HStretchingWeak to medium
~1700 - 1680C=O (Carboxylic Acid)StretchingStrong, sharp
~1620, 1500, 1450Aromatic C=CRing StretchingMultiple medium to strong bands
~1300 - 1200C=S (Thione)StretchingMedium to strong
~1250C-O (Carboxylic Acid)StretchingMedium
~900 - 675Aromatic C-HOut-of-plane BendingStrong

Insight: The absence of a sharp S-H stretching band around 2550 cm⁻¹ and the presence of a strong C=S band around 1200-1300 cm⁻¹ would provide strong evidence for the thione tautomer being dominant in the solid state. [8][9]The extremely broad O-H absorption is a hallmark of the hydrogen-bonded carboxylic acid dimer.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation, providing detailed information about the connectivity of atoms. For MBCA, ¹H NMR will reveal the environment of the protons, while ¹³C NMR will map the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal due to its ability to dissolve the polar compound and to slow the exchange of acidic protons (NH, OH, SH), making them observable. [1]

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of MBCA in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Acquire standard 1D spectra for both nuclei. 2D experiments like COSY and HSQC can be run for further confirmation if needed.

¹H NMR Data Interpretation

The ¹H NMR spectrum will show signals for the three aromatic protons and the three acidic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad singlet1H-COOH Very deshielded due to hydrogen bonding and acidity.
~12.8Broad singlet2H-NH (x2)Deshielded amide/thioamide protons, often exchangeable. Broadness indicates exchange. [1]
~7.9 - 8.1Singlet (or narrow doublet)1HH-4 Adjacent to the electron-withdrawing COOH group, making it the most downfield aromatic proton.
~7.7 - 7.9Doublet1HH-6 Ortho-coupled to H-7.
~7.3 - 7.5Doublet1HH-7 Ortho-coupled to H-6.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum will confirm the carbon framework, with distinct signals for the carbonyl, thione, and aromatic carbons.

Chemical Shift (δ, ppm)AssignmentRationale
~175 - 185C=S (C-2)The thiocarbonyl carbon is highly deshielded.
~167 - 170C=O (Carboxyl)The carbonyl carbon of the carboxylic acid.
~140 - 145C-3a/C-7a Quaternary carbons of the fused imidazole ring.
~130 - 135C-5 Quaternary carbon attached to the carboxyl group.
~120 - 128C-4 / C-6 Aromatic CH carbons.
~110 - 115C-7 Aromatic CH carbon.

Trustworthiness: The combination of ¹H and ¹³C NMR data provides a robust, self-validating map of the molecule. The number of signals, their chemical shifts, and (for ¹H) their splitting patterns and integrations must all be consistent with the proposed structure. Discrepancies would point to impurities or an incorrect structural assignment.

Section 5: UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within the molecule. For MBCA, the conjugated benzimidazole system gives rise to characteristic absorptions in the UV region. This technique is particularly useful for quantitative analysis and for studying interactions, such as metal chelation. [1]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of MBCA (e.g., 10⁻⁵ M) in a UV-grade solvent such as methanol or ethanol.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Scan the sample from 400 nm down to 200 nm.

    • Use the pure solvent as a blank.

Data Interpretation

The UV-Vis spectrum is expected to show two main absorption bands characteristic of benzimidazole derivatives. [10]

Approx. λₘₐₓ (nm) Electronic Transition Chromophore
~275 - 285 π → π* Benzene ring transitions

| ~320 - 330 | π → π* / n → π* | Imidazole and thione group transitions |

Insight: The position and intensity of these bands are sensitive to the solvent environment and pH. Protonation or deprotonation of the molecule can cause significant shifts (bathochromic or hypsochromic), a property that can be exploited to determine the pKa of the functional groups. Furthermore, upon coordination with a metal ion, these absorption maxima are expected to shift, providing a straightforward method to monitor complex formation. [1]

Section 6: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass with enough accuracy to predict the elemental composition.

Experimental Protocol
  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol/water) and introduced into the mass spectrometer via direct infusion or LC-MS.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule. It can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Analysis: A time-of-flight (TOF) or Orbitrap analyzer is used to measure the mass-to-charge ratio (m/z) with high accuracy.

Data Interpretation

The mass spectrum provides two key pieces of information: the molecular weight and the fragmentation pattern.

m/z ValueSpeciesRationale
194.0150 [M] Theoretical exact mass of C₈H₆N₂O₂S. [1][5]
195.0223 [M+H]⁺ Protonated molecular ion (Positive ESI mode).
193.0077 [M-H]⁻ Deprotonated molecular ion (Negative ESI mode).
~149[M-COOH]⁺Fragment corresponding to the loss of the carboxylic acid group (45 Da). [1]
~161[M-SH]⁺Fragment corresponding to the loss of the mercapto group (33 Da). [1]

Trustworthiness: Observing the molecular ion peak at the calculated high-resolution mass provides unequivocal confirmation of the elemental composition. The fragmentation pattern must also be logical and consistent with the known structure, serving as a secondary validation.

Section 7: Integrated Analysis and Conclusion

No single technique is sufficient for complete characterization. The true power of this workflow lies in the convergence of data from all four spectroscopic methods.

Structure Proposed Structure: This compound FTIR FT-IR Data: - Confirms C=O, N-H, C=S - Suggests Thione Tautomer Structure->FTIR predicts NMR NMR Data: - Confirms ¹H & ¹³C skeleton - Shows 3 aromatic & 3 acidic protons - Defines connectivity Structure->NMR predicts UVVis UV-Vis Data: - Confirms conjugated system - λₘₐₓ consistent with benzimidazole Structure->UVVis predicts MS MS Data: - Confirms Molecular Formula (C₈H₆N₂O₂S) - Fragmentation matches structure Structure->MS predicts FTIR->Structure corroborates NMR->Structure corroborates UVVis->Structure corroborates MS->Structure corroborates

Caption: Corroboration of spectroscopic data for structural confirmation.

References

  • This compound , LookChem. [Link]

  • 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid , PubChem, National Center for Biotechnology Information. [Link]

  • Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole , Indian Journal of Chemistry, Vol. 45B, July 2006, pp. 1756-1758. [Link]

  • SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES , International Journal of Pharmacy & Therapeutics. [Link]

  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate , Advances in Applied Science Research, 2011, 2 (3): 89-93. [Link]

  • UV-vis absorption spectra of different MBI derivatives upon addition of different metal ions , ResearchGate. [Link]

  • Synthesis, characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi , ResearchGate. [Link]

  • (PDF) Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives , ResearchGate. [Link]

  • Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations , Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 168-73. [Link]

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The Multifaceted Biological Activities of 2-Mercaptobenzimidazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-mercaptobenzimidazole (2-MBI) scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique chemical properties, including the presence of a reactive thiol group and a bicyclic benzimidazole core, allow for extensive structural modifications, leading to a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the significant pharmacological properties of 2-MBI derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and antiviral activities. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed, field-proven experimental protocols to empower researchers in the exploration and development of novel 2-MBI-based therapeutics.

Introduction: The Chemical Versatility and Biological Significance of 2-Mercaptobenzimidazole

2-Mercaptobenzimidazole is a heterocyclic compound consisting of a fused benzene and imidazole ring, with a thiol group attached to the C2 position of the imidazole ring. This structure imparts a unique reactivity profile, allowing for modifications at the sulfur atom (S-alkylation, S-arylation), as well as at the nitrogen atoms of the imidazole ring.[1] The benzimidazole nucleus itself is a key pharmacophore found in various biomolecules, including vitamin B12.[2] The combination of the benzimidazole core and the reactive mercapto group has made 2-MBI a versatile building block for the synthesis of derivatives with a wide range of pharmacological applications.[2][3][4]

The synthesis of the 2-MBI core is typically achieved through the condensation of o-phenylenediamine with carbon disulfide or thiourea.[1][5] Subsequent derivatization is often carried out through reactions such as the Mannich reaction, alkylation, and the formation of Schiff bases, leading to a vast chemical space for drug discovery.[4][6]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 2-MBI have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3][7]

Mechanism of Action

The antimicrobial action of 2-MBI derivatives is often attributed to their ability to interfere with essential microbial processes. One of the proposed mechanisms involves the inhibition of microbial nucleic acid and protein synthesis, stemming from the structural similarity of the benzimidazole core to purine bases.[3] Additionally, the thiol group can interact with and inactivate key microbial enzymes, disrupting metabolic pathways crucial for survival.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed that the antimicrobial potency of 2-MBI derivatives can be significantly influenced by the nature of the substituents. For instance:

  • Substitution at the sulfur atom: Introduction of various alkyl or aryl groups at the sulfur atom can modulate the lipophilicity and steric properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes.

  • Substitution on the benzimidazole ring: The presence of electron-withdrawing or electron-donating groups on the benzene ring can alter the electronic distribution of the molecule, influencing its interaction with biological targets.[2]

  • Formation of Schiff bases and other derivatives: Condensation of 2-MBI with various aldehydes and ketones to form Schiff bases has been a successful strategy to enhance antimicrobial activity.[8][9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antimicrobial activity of 2-MBI derivatives is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of a 2-MBI derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (2-MBI derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[7]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • Positive control (standard antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi).[2]

  • Negative control (medium with solvent).

  • Spectrophotometer (for reading absorbance at 600 nm).

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution of Test Compounds: Prepare a stock solution of each 2-MBI derivative. In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compounds.

  • Controls: Include wells for the positive control (broth with standard antibiotic) and negative control (broth with solvent and no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity). The results can also be read spectrophotometrically by measuring the absorbance at 600 nm.

Data Interpretation: The MIC value provides a quantitative measure of the potency of the compound against the tested microorganism. A lower MIC value indicates higher antimicrobial activity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The benzimidazole scaffold is a component of several approved anticancer drugs, and 2-MBI derivatives have emerged as promising candidates for cancer therapy.[2][10] They have shown cytotoxic effects against various cancer cell lines, including human colon cancer (HCT-116), lung adenocarcinoma (A549), and gastric cancer (MKN45).[8][10]

Mechanism of Action

The anticancer mechanism of 2-MBI derivatives is multifaceted and can involve:

  • Tubulin Polymerization Inhibition: A key mechanism is the binding of 2-MBI derivatives to tubulin, the protein subunit of microtubules.[2] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer progression, such as tyrosine kinases. For example, molecular docking studies have suggested that 2-MBI derivatives can bind to the EGFR tyrosine kinase protein.[11]

  • Induction of Apoptosis: Treatment with 2-MBI derivatives can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.

anticancer_mechanism MBI 2-MBI Derivative Tubulin Tubulin MBI->Tubulin Binds to Microtubules Microtubules MBI->Microtubules Inhibits Polymerization EGFR EGFR Tyrosine Kinase MBI->EGFR Inhibits Tubulin->Microtubules Polymerization CellCycle Cell Cycle Arrest (G2/M) Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Signaling Cancer Cell Proliferation EGFR->Signaling Promotes

Caption: Proposed anticancer mechanisms of 2-MBI derivatives.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a widely used method for determining cell density, based on the measurement of cellular protein content.

Objective: To assess the in vitro cytotoxicity of 2-MBI derivatives against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT-116).[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (2-MBI derivatives) dissolved in DMSO.

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

  • Trichloroacetic acid (TCA), cold (10% w/v).

  • Tris base solution (10 mM, pH 10.5).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of the 2-MBI derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory and Analgesic Activities

Several 2-MBI derivatives have exhibited potent anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory disorders and pain.[6]

Mechanism of Action

The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the synthesis of prostaglandins and leukotrienes. By inhibiting these enzymes, 2-MBI derivatives can reduce the production of inflammatory mediators, thereby alleviating inflammation and pain. Some derivatives have also shown inhibitory potential against NF-κB, a crucial transcription factor in the inflammatory response.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of a 2-MBI derivative to reduce acute inflammation in a rat model.

Materials:

  • Wistar albino rats.

  • Test compounds (2-MBI derivatives).

  • Standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium).[6][12]

  • Carrageenan solution (1% w/v in sterile saline).

  • Plethysmometer.

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the 2-MBI derivatives. Administer the compounds or vehicle orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema and Inhibition: The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each group relative to the control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Antiviral and Other Biological Activities

The therapeutic potential of 2-MBI derivatives extends beyond the activities discussed above.

  • Antiviral Activity: Some derivatives have shown promising antiviral activity. For instance, in silico studies have identified 2-MBI derivatives as potential inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 enzyme, suggesting a possible therapeutic avenue for COVID-19.[13]

  • Enzyme Inhibition: 2-MBI derivatives have been investigated as inhibitors of various enzymes, including α-glucosidase, which is relevant to the management of diabetes, and butyrylcholinesterase, a target in Alzheimer's disease research.[14][15][16]

  • Anticonvulsant and Analgesic Activity: Certain derivatives have demonstrated anticonvulsant and centrally acting analgesic effects in preclinical models.[4]

Conclusion and Future Perspectives

The 2-mercaptobenzimidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this heterocyclic core in medicinal chemistry. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • Structure-Activity Relationship (SAR) Optimization: Synthesizing and screening new derivatives to improve potency and selectivity.

  • In Vivo Efficacy and Safety Profiling: Conducting comprehensive preclinical studies to evaluate the therapeutic potential and safety of lead compounds.

By leveraging the chemical versatility of the 2-MBI scaffold and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Ait Laziz, O., Adad, A., El Amrani, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Available at: [Link]

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  • Al-kazweeny, Z. R., & Al-Amiery, A. A. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research & Health Sciences, 9(12), 1-13. Available at: [Link]

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  • Devi, P., Mohammad, S., & Prasad, D. N. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics, 12(1), 203-207. Available at: [Link]

  • Ahamed, M. R., & Al-Jubori, H. H. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Baghdad for Science, 10(1), 77-83. Available at: [Link]

  • Husain, A., et al. (2012). Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents. Archiv der Pharmazie, 345(1), 44-53. Available at: [Link]

  • Ali, M., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 80, 485-494. Available at: [Link]

  • Caroline Daisy, B., Ravindran Durai Nayagam, B., & Vadivel, E. (2018). Anticancer activity of derivatives of 2-Mercaptobenzimidazole – Molecular docking approach. The Pharma Innovation Journal, 7(10), 279-283. Available at: [Link]

  • Isama, K., Momma, J., & Nakamura, A. (1998). Structure-activity relationships for skin sensitization potential of 2-mercaptobenzimidazole and its methyl derivatives. Environmental Dermatology, 5(1), 22-27. Available at: [Link]

  • Kumar, A., et al. (2019). 2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicrobial Studies and Anticancer Activity on HCT-116 Cell Line. Mini-Reviews in Medicinal Chemistry, 19(13), 1080-1092. Available at: [Link]

  • El Ouasif, L., et al. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Mediterranean Journal of Chemistry, 6(3), 77-87. Available at: [Link]

  • da Silva, A. R., et al. (2022). Identification of Synthetic 2-Mercaptobenzimidazole Derivatives as Inhibitors of Spike Protein of SARS-CoV-2 by Virtual Screening. Molecules, 27(6), 1888. Available at: [Link]

  • Caroline Daisy, B., Ravindran Durai Nayagam, B., & Vadivel, E. (2018). Anticancer activity of derivatives of 2-Mercaptobenzimidazole – Molecular docking approach. The Pharma Innovation Journal, 7(10), 279-283. Available at: [Link]

  • Kumar, A., et al. (2019). 2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicrobial Studies and Anticancer Activity on HCT-116 Cell Line. Mini-Reviews in Medicinal Chemistry, 19(13), 1080-1092. Available at: [Link]

  • Khan, M., et al. (2020). 2-Mercaptobenzimidazole Derivatives as Novel Butyrylcholinesterase Inhibitors: Biology-Oriented Drug Synthesis (BIODS), In-Vitro and In-Silico Evaluation. Letters in Drug Design & Discovery, 17(10), 1269-1280. Available at: [Link]

  • Khan, M., et al. (2020). 2-Mercaptobenzimidazole Derivatives as Novel Butyrylcholinesterase Inhibitors: Biology-Oriented Drug Synthesis (BIODS), In-Vitro and In-Silico Evaluation. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2018). Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. Mini-Reviews in Medicinal Chemistry, 18(19), 1647-1661. Available at: [Link]

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An In-depth Technical Guide to the Coordination Chemistry of 2-Mercapto-5-benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 2-Mercapto-5-benzimidazolecarboxylic acid (MBCA). It is intended for researchers, scientists, and professionals in drug development and materials science. This document delves into the synthesis, structural characterization, and potential applications of metal complexes derived from this versatile ligand. By elucidating the causal relationships behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for harnessing the unique properties of MBCA in coordination chemistry.

Introduction: The Versatility of this compound as a Ligand

This compound (MBCA) is a heterocyclic compound featuring a benzimidazole core functionalized with both a mercapto (or its tautomeric thione form) and a carboxylic acid group.[1] This bifunctional nature makes it a highly versatile ligand in coordination chemistry.[2] The presence of multiple donor sites—the soft sulfur atom of the mercapto group, the hard oxygen atoms of the carboxylate group, and the nitrogen atoms of the imidazole ring—allows MBCA to coordinate with a wide array of metal ions, forming complexes with diverse structures and properties.[2]

The thione-thiol tautomerism of the 2-mercapto group is a key feature influencing its coordination behavior. In solution, an equilibrium exists between the thione form (-N-C=S) and the thiol form (-N=C-SH).[2] Deprotonation of the thiol group yields a soft thiolate donor, which exhibits a strong affinity for soft metal ions like Pt(II), Hg(II), and Cd(II).[2] Conversely, the deprotonated carboxylate group acts as a hard donor, readily coordinating with hard metal ions. This hard and soft acid-base (HSAB) principle is fundamental to predicting the coordination modes of MBCA with different metal centers.

Synthesis of this compound

The synthesis of MBCA typically follows a cyclization reaction involving 3,4-diaminobenzoic acid and carbon disulfide.[3] This established method provides a reliable route to obtaining the ligand for subsequent coordination studies.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzoic acid in a mixture of ethanol and water.

  • Addition of Reagents: To this solution, add potassium hydroxide to create a basic medium, followed by the dropwise addition of carbon disulfide with constant stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.[4]

  • Work-up: After completion, cool the mixture and remove the ethanol by rotary evaporation. Dissolve the resulting residue in water.

  • Precipitation: Acidify the aqueous solution with a dilute acid, such as acetic acid, to precipitate the crude this compound.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Coordination Behavior and Synthesis of Metal Complexes

The synthesis of metal complexes with MBCA generally involves the reaction of the ligand with a metal salt in a suitable solvent.[1] The choice of solvent and reaction conditions, particularly pH, is crucial in determining the coordination mode of the ligand and the resulting complex's structure. In a basic medium, both the carboxylic acid and the mercapto groups are deprotonated, making them available for coordination.

Generalized Experimental Protocol: Synthesis of a Transition Metal-MBCA Complex
  • Ligand Solution: Dissolve this compound in an ethanol/water mixture containing a stoichiometric amount of a base (e.g., NaOH or KOH) to facilitate deprotonation.

  • Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., ZnCl₂, Co(NO₃)₂, PtCl₂) in ethanol or water.

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. The formation of a precipitate often indicates the formation of the complex.

  • Reaction Conditions: The reaction may be stirred at room temperature or heated under reflux to ensure completion. The optimal time and temperature will vary depending on the metal ion and desired product.

  • Isolation and Purification: Collect the solid product by filtration, wash with the solvent used for the reaction to remove any unreacted starting materials, and then dry in a desiccator. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Structural Characterization of MBCA Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and bonding in MBCA metal complexes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. By comparing the spectrum of the free ligand with that of the metal complex, shifts in the characteristic vibrational frequencies of the functional groups can be observed.

  • ν(N-H) Vibrations: The stretching vibration of the N-H group in the imidazole ring, typically observed in the 3100-3400 cm⁻¹ region, may broaden or shift upon coordination of the imidazole nitrogen.

  • ν(C=O) and ν(COO⁻) Vibrations: The strong absorption of the carboxylic acid's C=O group (around 1700 cm⁻¹) in the free ligand will be replaced by two characteristic bands for the carboxylate group (asymmetric and symmetric stretches) upon deprotonation and coordination.

  • ν(C=S) Vibrations: The thione C=S stretching vibration, often found in the 1200-1300 cm⁻¹ region, is expected to shift to a lower frequency upon coordination of the sulfur atom, indicating a weakening of the C=S bond.

  • New Bands: The appearance of new bands at lower frequencies can be attributed to the formation of metal-ligand bonds (e.g., M-N, M-S, M-O).[3]

Functional Group Typical Wavenumber (cm⁻¹) in Free Ligand Expected Change Upon Coordination
N-H (imidazole)3100-3400Broadening or shift
C=O (carboxylic acid)~1700Disappearance and appearance of COO⁻ bands
C=S (thione)1200-1300Shift to lower frequency
M-L BondsN/AAppearance of new bands in the far-IR region

Table 1: Expected FTIR Spectral Changes Upon Coordination of MBCA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide valuable information about the structure of the complexes in solution.

  • ¹H NMR: The proton signals of the benzimidazole ring and any remaining N-H protons will exhibit shifts upon coordination. The disappearance of the carboxylic acid proton signal is a clear indication of deprotonation.[5] A downfield shift of the imidazole N-H proton signal suggests coordination through the nitrogen atom.[5]

  • ¹³C NMR: The carbon signals of the carboxylate group and the C=S carbon will show significant shifts upon complexation, confirming the involvement of these groups in bonding to the metal center.[4]

X-ray Crystallography

Potential Applications of MBCA Metal Complexes

The unique structural features of MBCA and its ability to form stable complexes with a variety of metals make these compounds promising candidates for several applications.

Anticancer and Antimicrobial Agents

Benzimidazole derivatives and their metal complexes are known to exhibit a range of biological activities.[6] The coordination of a metal ion can enhance the therapeutic properties of the organic ligand. Metal complexes of benzimidazole-5-carboxylic acid derivatives have shown potential as antitumor agents.[7] The formation of metal complexes can significantly improve the anticancer properties of the parent ligands.[8]

Catalysis

The presence of a metal center in a defined coordination environment makes these complexes potential catalysts for various organic transformations. Benzimidazole derivatives and their metal complexes have recognized utility in catalysis.[2]

Materials Science

MBCA has been used as an organic ligand in the preparation of novel hybrid nanocomposite materials.[1][2] For example, it has been employed to create chemically linked networks in thermal interface materials.[1]

Logical and Experimental Workflows

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a metal complex of this compound.

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: - this compound - Metal Salt dissolve Dissolve Ligand in Base/Solvent start->dissolve mix Mix Ligand and Metal Salt Solutions dissolve->mix react React (Stir/Reflux) mix->react isolate Isolate Crude Product (Filtration) react->isolate purify Purify (Recrystallization) isolate->purify product Final Complex purify->product ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H, ¹³C) product->nmr xrd X-ray Crystallography (if single crystals) product->xrd elemental Elemental Analysis product->elemental structure Structural Elucidation ftir->structure nmr->structure xrd->structure elemental->structure

A typical workflow for the synthesis and characterization of MBCA metal complexes.
Coordination Modes of MBCA

The following diagram illustrates the potential coordination modes of the deprotonated 2-Mercapto-5-benzimidazolecarboxylate ligand with a metal center (M).

Potential coordination sites of the MBCA ligand.

Conclusion

This compound stands out as a ligand with significant potential in coordination chemistry. Its multifunctional nature allows for the synthesis of a wide variety of metal complexes with tunable properties. The insights provided in this guide, from synthetic protocols to characterization techniques, are intended to equip researchers with the foundational knowledge to explore and exploit the rich coordination chemistry of MBCA. Further research, particularly in obtaining single-crystal X-ray structures of its complexes, will undoubtedly unveil more of its potential in catalysis, medicine, and materials science.

References

  • This compound | 58089-25-1 - Benchchem. (URL: )
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  • Synthesis, structural and photo-physical studies of transition metal complexes with Mannich bases derived from 2-mercaptobenzimidazole - ResearchGate. (URL: [Link])

  • New method for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids. (URL: [Link])

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (URL: [Link])

  • 2-mercaptobenzimidazole - Organic Syntheses Procedure. (URL: [Link])

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  • Synthesis and characterisation of mercaptoimidazole, mercaptopyrimidine and mercaptopyridine complexes of platinum(II) and platinum(III). The crystal and molecular structures of tetra(2-mercaptobenzimidazole) - Research Explorer - The University of Manchester. (URL: [Link])

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  • Synthesis, Characterization and Genotoxicity of Platinum(II)Complexes With Subtituted Benzimidazole Ligands - TÜBİTAK Academic Journals. (URL: [Link])

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thermal stability of 2-Mercapto-5-benzimidazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 2-Mercapto-5-benzimidazolecarboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This compound is a bifunctional heterocyclic compound of significant interest in materials science and pharmaceutical development. Its unique structure, featuring a benzimidazole core, a reactive thiol group, and a carboxylic acid moiety, makes it a versatile building block for coordination polymers and novel nanocomposites.[1] Understanding the thermal stability of this molecule is paramount for defining its processing parameters, storage conditions, and predicting its performance at elevated temperatures. This guide provides a comprehensive overview of the theoretical underpinnings of its stability, detailed protocols for its empirical assessment using standard thermal analysis techniques, and a framework for interpreting the resulting data.

Introduction: The Significance of a Bifunctional Building Block

This compound (CAS: 58089-25-1), also known as 2-thioxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid, possesses a unique molecular architecture that confers bifunctional reactivity.[2] The presence of a soft donor (sulfur) and hard donors (oxygen and nitrogen) allows for versatile coordination with a wide range of metal ions.[1] This property has been leveraged in the synthesis of advanced materials, such as its use as an organic ligand in creating chemically linked silver and boron nitride nanosheet hybrid composites for thermal interface materials.[1][3]

The benzimidazole core itself is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[4] The stability of such compounds under thermal stress is a critical quality attribute, impacting everything from synthesis and purification to formulation and long-term storage. Degradation can lead to loss of efficacy, the formation of potentially toxic impurities, and altered physicochemical properties. Therefore, a robust understanding of the thermal decomposition profile of this compound is essential for its effective application.

Theoretical Framework of Thermal Stability in Benzimidazole Derivatives

The thermal stability of a benzimidazole derivative is not solely an intrinsic property of the heterocyclic ring system but is significantly influenced by the nature and position of its substituents.

Electronic and Structural Factors

The stability of the benzimidazole ring is rooted in its aromaticity. However, the overall thermal integrity of a substituted molecule is often dictated by the weakest bond. Theoretical studies on benzimidazole derivatives have highlighted several key factors:

  • Conjugation: Extended conjugation within the molecule is a crucial factor for enhancing thermal stability, as it delocalizes electron density and strengthens chemical bonds.[5]

  • Substituent Effects: The electronic nature of substituent groups plays a critical role. Electron-donating groups, such as methyl (-CH₃), can enhance thermal stability, whereas electron-withdrawing groups, like nitro (-NO₂), tend to decrease it.[5]

  • Tautomerism: 2-Mercaptobenzimidazole derivatives are known to exist in two tautomeric forms: a thiol and a thione.[6] The equilibrium between these forms can influence the molecule's reactivity and decomposition pathway.

For this compound, the interplay between the electron-donating nature of the mercapto/thione group and the electron-withdrawing carboxylic acid group, mediated through the aromatic system, will define its decomposition profile.

Predicted Decomposition Pathway

The decomposition of this compound is expected to proceed in a multi-step process. Based on the analysis of related aromatic carboxylic acids, the initial, and lowest energy, degradation event is likely decarboxylation.[1][7] At higher temperatures, the more robust benzimidazole ring system will begin to fragment.

G cluster_0 Thermal Decomposition Cascade A 2-Mercapto-5-benzimidazole- carboxylic Acid (Solid) B Initial Heat Application (< 200°C) A->B Heat C Loss of Adsorbed Solvent/Water B->C Minor Mass Loss D Decarboxylation Event (~250-300°C) C->D Increased Heat E Formation of 2-Mercaptobenzimidazole + CO₂ D->E Major Mass Loss F High-Temperature Decomposition (> 400°C) E->F Further Heat G Fragmentation of Benzimidazole Ring F->G Final Mass Loss

Caption: Predicted thermal decomposition pathway for the compound.

Core Analytical Techniques for Thermal Stability Assessment

To empirically determine the thermal stability of a compound, several analytical techniques are employed. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is the definitive method for determining decomposition temperatures and quantifying mass loss associated with degradation events.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[9] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.[10]

  • Hyphenated Techniques (TGA-MS/FTIR): For a more detailed mechanistic understanding, the gas evolved during TGA can be fed into a mass spectrometer (MS) or an infrared spectrometer (FTIR) to identify the decomposition products in real-time.

Predicted Thermal Profile of this compound

While a definitive, peer-reviewed thermogram for this specific molecule is not widely published, a predictive profile can be constructed based on its functional groups and data from related compounds.[1]

Temperature Range (°C)Expected Thermal EventAnticipated Mass LossNotes
< 200Loss of residual solvent/waterMinorThis initial weight loss is common for solid samples that have not been rigorously dried under vacuum.
> 250 - 300Onset of decompositionMajor (Step 1)This major weight loss event is likely initiated by decarboxylation (loss of CO₂ from the carboxylic acid group).[1]
> 400Decomposition of benzimidazole ringMajor (Step 2)Fragmentation of the core heterocyclic structure occurs at significantly higher temperatures, reflecting its aromatic stability.[1]

Experimental Protocols for Thermal Analysis

The following sections provide standardized, field-proven protocols for conducting TGA and DSC analyses. These protocols are designed to generate reliable and reproducible data for a solid organic compound like this compound.

Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines the workflow for determining the thermal decomposition profile.

G cluster_1 TGA Experimental Workflow prep 1. Sample Preparation (3-5 mg, fine powder) tare 2. TGA Pan Tare (Alumina or Platinum) prep->tare load 3. Sample Loading (Distribute evenly) tare->load setup 4. Instrument Setup (Purge gas: N₂ at 20-50 mL/min) load->setup program 5. Temperature Program - Equilibrate at 30°C - Ramp 10°C/min to 600°C setup->program run 6. Data Acquisition (Monitor Mass vs. Temp) program->run analyze 7. Data Analysis (Determine Onset T, Mass Loss %) run->analyze

Caption: A standardized workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines, typically using certified reference materials (e.g., calcium oxalate).

  • Sample Preparation: Accurately weigh 3-5 mg of finely powdered this compound into a tared TGA crucible (platinum or alumina is recommended for high-temperature stability).

  • Atmosphere Control: Place the sample in the TGA furnace. Purge the system with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min for at least 15 minutes prior to the run to ensure an oxygen-free environment. This prevents oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a final temperature of at least 600°C at a constant heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of sequential thermal events.

  • Data Collection: Record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (Tonset) and the percentage mass loss for each degradation step.

Protocol for Differential Scanning Calorimetry (DSC)

This protocol details the workflow for identifying thermal transitions like melting and decomposition.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum pan. Using a sealed pan prevents mass loss due to sublimation before decomposition, which could interfere with the heat flow signal.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Atmosphere Control: Place the sample and reference pans into the DSC cell. Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below any expected transitions (e.g., 25°C).

    • Ramp the temperature at a rate of 10°C/min up to a temperature beyond the final decomposition observed in TGA. This ensures all thermal events are captured.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the DSC curve to identify endothermic peaks (e.g., melting) and exothermic peaks (often associated with decomposition). Determine peak temperatures and integrate peak areas to calculate the enthalpy of transitions (ΔH).

Interpretation of Thermal Data: A Self-Validating System

The true power of thermal analysis comes from synthesizing data from multiple techniques. The TGA and DSC results should be cross-correlated to build a complete and self-validating picture of thermal stability.

G cluster_2 Data Interpretation Framework TGA TGA Data Tonset Mass Loss (%) Interpretation Integrated Profile Thermal Event Temperature (°C) Inferred Mechanism TGA:loss->Interpretation:mechanism Correlates to Specific Reaction (e.g., Decarboxylation) TGA:onset->Interpretation:temp Confirms Event Temp. DSC DSC Data Peak Tmax Enthalpy (ΔH J/g) DSC:peak->Interpretation:temp Confirms Event Temp. DSC:enthalpy->Interpretation:mechanism Endotherm (Melting) Exotherm (Decomposition)

Caption: Framework for integrating TGA and DSC data.

  • Correlating TGA and DSC Events: A sharp mass loss in the TGA curve should correspond to a significant event (endothermic or exothermic) in the DSC curve. For this compound, the mass loss beginning around 250-300°C should be accompanied by a large peak in the DSC thermogram, confirming the primary decomposition.

  • Distinguishing Melting from Decomposition: If the compound melts before it decomposes, the DSC will show a sharp endothermic peak before the onset of mass loss is observed in the TGA. If melting and decomposition occur concurrently, the DSC peak may be complex, and it will align with the TGA mass loss.

  • Enthalpy as an Indicator: The enthalpy (ΔH) of decomposition, calculated from the DSC peak area, provides a quantitative measure of the energy released or absorbed during the process.

Conclusion

The is a critical parameter governed by its unique bifunctional structure. Theoretical considerations predict a multi-stage decomposition process initiated by decarboxylation at temperatures between 250-300°C, followed by the breakdown of the benzimidazole core at temperatures exceeding 400°C.[1] Rigorous empirical evaluation via Thermogravimetric Analysis and Differential Scanning Calorimetry is essential to validate this profile. The protocols and interpretive frameworks provided in this guide offer a robust system for researchers to accurately characterize the thermal properties of this versatile compound, enabling its confident application in advanced materials and pharmaceutical research.

References

Sources

Section 1: Introduction and Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Mercapto-5-benzimidazolecarboxylic Acid (CAS: 58089-25-1): Properties, Applications, and Methodologies

This compound, identified by CAS number 58089-25-1, is a heterocyclic aromatic compound of significant interest in multiple scientific disciplines.[1][2] Its structure is characterized by the fusion of a benzene ring and an imidazole ring, forming the core benzimidazole scaffold.[3] This compound is distinguished by two key functional groups: a thiol (-SH) group at the 2-position and a carboxylic acid (-COOH) group at the 5-position.[3] This bifunctional nature makes it an exceptionally versatile building block in organic synthesis and a potent ligand in coordination chemistry.[3]

The thiol group exists in a tautomeric equilibrium with its thione form (-N=C-S), a characteristic that plays a crucial role in its reactivity and applications.[3] The presence of both a soft donor atom (sulfur) and hard donor atoms (oxygen from the carboxylate group), in addition to the imidazole nitrogens, allows it to coordinate with a wide array of metal ions.[3]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic methodologies, and key applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this molecule in fields ranging from materials science and corrosion inhibition to the development of novel therapeutic agents.

Caption: Chemical structure and tautomeric equilibrium of this compound.

Section 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are fundamental to its application and handling. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 58089-25-1[1][4]
Molecular Formula C₈H₆N₂O₂S[2][4][5][6]
Molecular Weight 194.21 g/mol [2][4][6]
Appearance Solid
Melting Point >290°C (decomposes)[7][8]
Boiling Point 413.0 ± 47.0 °C (Predicted)[7][8]
Density 1.63 g/cm³[7][8]
IUPAC Name 2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylic acid[5]
Synonyms 2-Mercapto-1H-benzimidazole-5-carboxylic acid, 2-thioxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid[9][10]
InChI Key DCRZVUIGGYMOBI-UHFFFAOYSA-N[5][9]
SMILES O=C(O)C1=CC=C2NC(S)=NC2=C1[4]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[7]

Section 3: Synthesis and Characterization

Synthetic Pathway

A common and effective method for the synthesis of 2-mercaptobenzimidazole derivatives involves the cyclization of a substituted o-phenylenediamine with a source of a thiocarbonyl group. For this compound, the synthesis logically starts from 3,4-Diaminobenzoic acid.

Principle of Synthesis: The reaction proceeds via the formation of a thiourea intermediate from the reaction of the diamine with a thiocarbonyl source, such as carbon disulfide or its equivalents like potassium ethylxanthate. This intermediate then undergoes intramolecular cyclization with the elimination of a small molecule (e.g., ethanol and hydrogen sulfide in the case of xanthate) to yield the final benzimidazole product.

Experimental Protocol:

  • Dissolution: Dissolve 3,4-Diaminobenzoic acid (1.0 eq) in an aqueous or alcoholic solution of a base (e.g., potassium hydroxide) to facilitate solubility and deprotonation.

  • Reagent Addition: Slowly add carbon disulfide (CS₂) or potassium ethylxanthate (1.1 eq) to the solution at room temperature with vigorous stirring. The reaction is typically exothermic.

  • Reflux: Heat the reaction mixture to reflux for several hours (typically 2-6 hours) to promote the intramolecular cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a mineral acid (e.g., HCl) or acetic acid to a pH of approximately 4-5.

  • Precipitation and Isolation: The product will precipitate out of the solution upon acidification. Isolate the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified product under a vacuum at an elevated temperature (e.g., 60-80°C) to yield the final compound.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach is standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include a broad O-H stretch (from the carboxylic acid), N-H stretches (from the imidazole), a C=O stretch, and a C=S stretch (from the thione tautomer).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expect signals corresponding to the aromatic protons on the benzene ring and exchangeable protons from the -COOH, -NH, and -SH groups.

    • ¹³C NMR: Shows the carbon skeleton. Expect signals for the aromatic carbons, the carboxyl carbon (C=O), and the thiocarbonyl carbon (C=S).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single sharp peak under various conditions indicates high purity.

Caption: Standard analytical workflow for compound characterization and validation.

Section 4: Key Applications and Mechanisms of Action

Corrosion Inhibition

This compound and its parent compound are highly effective corrosion inhibitors for various metals.[3]

  • Mechanism of Action: The protective mechanism involves the chemisorption of the molecule onto the metal surface.[3] The sulfur and nitrogen atoms act as coordination sites, forming a durable, self-assembled protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions that drive corrosion.[3] The presence of the carboxylic acid group can enhance solubility and potentially provide an additional anchoring point to the metal or its oxide layer.

G Metal Metal Surface Film Protective Adsorbed Film Molecule 2-Mercapto-5-benzimidazolecarboxylic Acid Molecule Molecule->Metal Chemisorption via S and N atoms Corrosive Corrosive Environment (e.g., Acid, Saltwater) Film->Corrosive Prevents Contact Corrosive->Film Blocked

Caption: Mechanism of corrosion inhibition by forming a protective surface film.

Coordination Chemistry and Materials Science

The bifunctional nature of the molecule makes it an excellent ligand in coordination chemistry.[3]

  • Coordination Modes: It can coordinate to metal ions in several ways. The soft thiol/thione sulfur atom preferentially binds to soft Lewis acids (e.g., Cd(II), Ag(I)), while the hard oxygen atoms of the deprotonated carboxylate group bind to hard or borderline metal ions.[3] This allows it to act as a monodentate, bidentate (chelating), or bridging ligand, facilitating the construction of complex coordination polymers and metal-organic frameworks (MOFs).[3]

  • Applications in Nanomaterials: The compound has been utilized as an organic ligand to create advanced hybrid nanomaterials. For instance, it has been employed to chemically link silver and boron nitride nanosheets, forming nanocomposite materials with enhanced thermal interface properties.[3]

Biological and Pharmacological Potential (of Derivatives)

While the parent compound's specific biological activity is not extensively detailed, the benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide range of activities.[3]

  • Broad-Spectrum Activity: Benzimidazole derivatives are known for their antimicrobial, antiviral, anthelmintic, and anti-inflammatory properties.[3]

  • Anticancer and Antitumor Activity: Derivatives of benzimidazole-5-carboxylic acid have demonstrated significant potential in oncology.[3] Research has shown potent growth-inhibitory activity against numerous human cancer cell lines.[3]

    • Mechanism of Action: A key mechanism for certain derivatives is the inhibition of Topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[3] Additionally, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One specific derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), was found to promote apoptosis in hepatocellular carcinoma cells through the activation of a Reactive Oxygen Species (ROS)-dependent JNK signaling pathway, while showing less cytotoxicity to normal cells.[3]

G cluster_cell Cancer Cell Drug Benzimidazole-5-Carboxylic Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Topoisomerase Topoisomerase II Drug->Topoisomerase Inhibition JNK JNK Pathway Activation ROS->JNK Apoptosis Apoptosis (Programmed Cell Death) JNK->Apoptosis DNA DNA Replication Topoisomerase->DNA Blocked

Caption: Proposed anticancer mechanisms of action for benzimidazole-5-carboxylic acid derivatives.

Section 5: Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is derived from available safety data sheets.

Safety AspectInformationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[9]
Signal Word Warning[9][11]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[9][11]
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11][12]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[12]

  • Use only in a well-ventilated area, such as a fume hood, to avoid inhaling dust or fumes.[11][12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

  • Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[7]

  • Keep away from sources of ignition.[12]

Section 6: Conclusion

This compound (CAS 58089-25-1) is a highly functionalized molecule with a unique combination of properties. Its bifunctional nature, arising from the thiol and carboxylic acid groups on the stable benzimidazole core, makes it a valuable intermediate in organic synthesis and a versatile ligand for creating novel materials and coordination complexes. Its demonstrated application in corrosion inhibition highlights its utility in industrial settings. Furthermore, the established pharmacological potential of its derivatives, particularly in oncology, underscores its importance as a scaffold for future drug discovery and development efforts. A thorough understanding of its synthesis, characterization, and handling is paramount for researchers aiming to unlock its full potential.

Section 7: References

  • Ambeed. (n.d.). 58089-25-1 | this compound. Retrieved from Ambeed.com.

  • AK Scientific, Inc. (n.d.). 2-Mercapto-1H-benzimidazole-5-carboxylic acid Safety Data Sheet. Retrieved from AK Scientific, Inc.

  • MOLBASE. (n.d.). 2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylic acid 58089-25-1, Purity96%. Retrieved from [Link]

  • BLD Pharmatech. (n.d.). Safety Data Sheet for 2-Mercapto-1H-benzimidazole-5-carboxylic acid. Retrieved from BLD Pharmatech.

  • Quality Control Chemicals (QCC). (n.d.). Products. Retrieved from [Link]

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discovery and history of 2-mercaptobenzimidazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Mercaptobenzimidazole: From Foundational Synthesis to a Privileged Scaffold in Material and Medical Sciences

Abstract

2-Mercaptobenzimidazole (2-MBI) stands as a testament to the profound impact of heterocyclic chemistry on both industrial and biomedical innovation. Characterized by a fused bicyclic structure containing a reactive thiol group, this seemingly simple molecule has carved a dual legacy. Industrially, it is an indispensable additive, enhancing the durability of materials as a premier vulcanization accelerator and a highly effective corrosion inhibitor. In parallel, the benzimidazole core has been identified as a "privileged scaffold" in medicinal chemistry, making 2-MBI a foundational building block for a vast array of therapeutic agents. This guide provides an in-depth exploration of 2-MBI, tracing its historical discovery, elucidating its core chemistry and synthesis, detailing its critical industrial applications, and examining its expansive role in modern drug development. Through detailed protocols, mechanistic diagrams, and curated data, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development and material science.

Part 1: The Genesis of a Versatile Molecule

Historical Context and Discovery

The story of 2-mercaptobenzimidazole begins in the early 20th century, a period of burgeoning exploration into heterocyclic chemistry. Scientists sought to understand and functionalize the benzimidazole ring system, a structure analogous to naturally occurring purines like adenine and guanine.[1][2] The first synthesis of 2-MBI is attributed to the reaction of o-phenylenediamine with carbon disulfide.[1] This straightforward yet elegant cyclization provided access to a molecule whose unique combination of a stable aromatic core and a highly reactive thiol group would soon prove invaluable.

The Foundational Synthesis: Chemical Causality

The classical synthesis of 2-MBI is a model of chemical logic. The reaction hinges on the nucleophilic nature of the two amino groups in o-phenylenediamine and the electrophilic carbon atom of carbon disulfide (CS₂).

The Mechanism Unveiled:

  • Nucleophilic Attack: One amino group of o-phenylenediamine attacks the central carbon of CS₂, a highly reactive electrophile.

  • Intermediate Formation: This initial attack forms a dithiocarbamate intermediate.

  • Intramolecular Cyclization: The second amino group then attacks the intermediate, leading to the elimination of hydrogen sulfide (H₂S) and the formation of the stable five-membered imidazole ring fused to the benzene ring.

This reaction is typically facilitated by an alkali catalyst, such as potassium hydroxide, which enhances the nucleophilicity of the reactants and drives the reaction to completion.[2] The choice of an alcoholic solvent is strategic, as it effectively solubilizes the organic precursors while accommodating the aqueous base.[3]

Early Industrial Recognition: A Solution for Rubber

Shortly after its discovery, the industrial potential of 2-MBI was recognized, particularly in the burgeoning rubber industry.[4] The vulcanization process, which involves creating sulfur cross-links between polymer chains to enhance elasticity and durability, was often slow and inefficient. Researchers discovered that 2-MBI acts as a potent vulcanization accelerator.[5] Its thiol group readily participates in the sulfur chemistry, facilitating the formation of cross-links at lower temperatures and in shorter times, a critical advancement for manufacturing efficiency and product quality.[4][5] This application marked the beginning of 2-MBI's long history as a high-performance industrial chemical.

Part 2: The Chemistry of 2-Mercaptobenzimidazole: Structure, Reactivity, and Synthesis

Structural Elucidation: The Thiol-Thione Tautomerism

A key feature governing the reactivity of 2-MBI is its existence in two tautomeric forms: the thiol form and the thione form. This equilibrium is crucial as it dictates how the molecule interacts in different chemical environments. The thiol (-SH) form is responsible for its antioxidant properties and its role in vulcanization, while the thione (C=S) form influences its coordination chemistry and interactions with metal surfaces.

Caption: Thiol-Thione Tautomerism of 2-Mercaptobenzimidazole.

Core Synthesis Protocol: A Validated Laboratory Method

This protocol describes a reliable method for the synthesis of 2-mercaptobenzimidazole from o-phenylenediamine and carbon disulfide, adapted from established procedures.[2][3]

Materials:

  • o-Phenylenediamine (10.8 g, 0.1 mol)

  • Potassium hydroxide (KOH) (6.2 g, 0.11 mol)

  • Carbon disulfide (CS₂) (8.4 g, 6.3 mL, 0.11 mol)

  • Ethanol (95%, 100 mL)

  • Water (150 mL)

  • Glacial acetic acid

  • Activated charcoal (Norit)

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in 15 mL of water and 100 mL of 95% ethanol.

  • Addition of Reactants: To this solution, add the o-phenylenediamine. With gentle stirring, add the carbon disulfide in small portions. The addition is exothermic and should be controlled.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The solution will darken.

  • Decolorization: Remove the flask from heat and cautiously add 2 g of activated charcoal to the hot solution. Reheat to reflux for 10 minutes to decolorize the mixture.

  • Filtration: Filter the hot mixture through a fluted filter paper or a pre-heated Büchner funnel to remove the charcoal.

  • Precipitation: Transfer the hot, clear filtrate to a 1 L beaker. Add 100 mL of warm water. Acidify the solution by adding glacial acetic acid dropwise with constant stirring until the pH is approximately 6.

  • Crystallization: 2-Mercaptobenzimidazole will precipitate as white or light-tan crystals. Allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to ensure complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold water, and dry in an oven at 80-100 °C. The expected yield is typically 80-90%.

Self-Validation: The purity of the product can be confirmed by its sharp melting point (303–304 °C).[3] Further characterization can be performed using FT-IR and ¹H NMR spectroscopy to confirm the presence of key functional groups and the aromatic structure.

Workflow Diagram for 2-MBI Synthesis

G A Dissolve KOH and o-phenylenediamine in EtOH/H2O B Add Carbon Disulfide (CS2) portion-wise A->B Exothermic C Reflux for 3 hours B->C D Decolorize with Activated Charcoal C->D E Hot Filtration D->E F Precipitate with Acetic Acid E->F G Isolate and Dry Product (2-MBI Crystals) F->G

Caption: Laboratory Synthesis Workflow for 2-Mercaptobenzimidazole.

Part 3: Industrial Applications: A Legacy of Performance

The Vulcanization Accelerator and Antioxidant

In rubber manufacturing, 2-MBI serves a dual function as both an accelerator and an antioxidant.[4][6] As an accelerator, it significantly speeds up the vulcanization process, leading to more efficient production.[5] As an antioxidant, it protects the final rubber product from degradation caused by heat, oxygen, and environmental stress, thereby extending its service life.[7] This is particularly crucial for products like tires and industrial hoses that operate under harsh conditions.

G Polymer Polymer Chains Vulcanized Vulcanized Rubber (Cross-linked) Polymer->Vulcanized Heat Sulfur Sulfur (S8) Sulfur->Vulcanized Heat MBI 2-MBI (Accelerator) MBI->Vulcanized Heat

Caption: Role of 2-MBI in the Rubber Vulcanization Process.

The Corrosion Inhibitor

2-MBI is a highly effective corrosion inhibitor for various metals, including copper, steel, and aluminum alloys.[8][9][10][11][12] Its efficacy stems from its ability to adsorb onto the metal surface, forming a stable, protective film.

Mechanism of Inhibition: The nitrogen and sulfur atoms in the 2-MBI molecule possess lone pairs of electrons.[4] These electrons coordinate with the vacant d-orbitals of the metal atoms on the surface, forming a strong coordinate bond. This adsorbed monolayer acts as a physical barrier, isolating the metal from corrosive species (like Cl⁻, O₂, H⁺) in the environment.[4][10] This mechanism is particularly effective in acidic solutions where metal dissolution is a significant concern.[9]

Table 1: Corrosion Inhibition Efficiency of 2-MBI Derivatives

Inhibitor CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
2-Mercaptobenzimidazole (MBI)Mild Steel1.0 M HCl>90%[9]
3,4-dihydro-2H-benzo[2][13]imidazo[2,1-b]thiazoleMild Steel1.0 M HCl93%[9]
2-Mercaptobenzimidazole (MBI)Copper-62 AlloySimulated SeawaterHigh[8]
2-Mercaptobenzimidazole (MBI)6061 Al-SiCp CompositeAcetic AcidHigh[11]
Experimental Workflow: Electrochemical Corrosion Testing

Potentiodynamic polarization is a standard technique to evaluate the effectiveness of a corrosion inhibitor.

Experimental Protocol:

  • Electrode Preparation: Polish a sample of the metal (e.g., mild steel coupon) to a mirror finish, degrease with acetone, rinse with deionized water, and dry.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Electrolyte: Fill the cell with the corrosive medium (e.g., 1.0 M HCl).

  • Blank Measurement: Allow the open circuit potential (OCP) to stabilize. Then, scan the potential from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s) and record the resulting current to generate a Tafel plot for the uninhibited solution.

  • Inhibitor Measurement: Add a specific concentration of the 2-MBI inhibitor to the electrolyte and repeat step 4.

  • Data Analysis: From the Tafel plots, extrapolate the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

A significant decrease in icorr and a shift in Ecorr indicate effective corrosion inhibition.

Part 4: The Privileged Scaffold in Medicinal Chemistry

The benzimidazole ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules.[14] 2-MBI, with its reactive thiol handle, provides an accessible entry point for synthesizing a diverse library of derivatives with a wide spectrum of pharmacological activities.[13][15][16]

A Spectrum of Pharmacological Activities

Derivatization of the 2-MBI core has yielded compounds with an impressive range of biological effects. The thiol group can be easily alkylated, and the nitrogen atoms can be functionalized, allowing chemists to tune the molecule's properties to interact with specific biological targets.[17][18]

Table 2: Pharmacological Activities of 2-Mercaptobenzimidazole Derivatives

Pharmacological ActivityExample Derivative ClassTherapeutic PotentialReference(s)
Antibacterial / Antifungal S-arylated derivatives, ThiazolidinonesTreatment of microbial infections[14]
Anticonvulsant Mannich basesManagement of epilepsy[13]
Analgesic / Anti-inflammatory Amino acid conjugates, N-acylhydrazonesPain and inflammation relief[15][17]
Antioxidant Hydrazone Schiff's basesMitigating oxidative stress[18]
Antihistamine Various N-substituted derivativesAllergic conditions[13][14]
Anticancer Various substituted derivativesTargeting tumor hypoxia, antiproliferative[2][14]
Proton Pump Inhibitors 5-Methoxy-2-MBI is a key intermediateTreatment of acid reflux (e.g., Omeprazole)[14]
Mechanism of Action: Antioxidant Properties

The antioxidant activity of 2-MBI derivatives is often attributed to the reactivity of the thiol group.[7] It can act as a hydrogen donor to scavenge harmful free radicals, thereby terminating oxidative chain reactions. Furthermore, studies have shown that 2-MBI can interact with and modulate the activity of key antioxidant enzymes, such as copper-zinc superoxide dismutase (Cu/ZnSOD), which plays a vital role in cellular defense against oxidative stress.[19][20][21] This interaction can, however, also lead to toxic effects by inhibiting the enzyme's function, highlighting the importance of careful structural design in drug development.[19]

Signaling Pathway and Drug Action

The broad bioactivity of 2-MBI derivatives means they can interact with numerous cellular pathways. For instance, as an α-glucosidase inhibitor, a derivative could interfere with carbohydrate metabolism, a pathway relevant to diabetes.[18] As an anticonvulsant, it might modulate ion channel activity in the central nervous system.

G cluster_0 Hypothetical Enzyme Inhibition Pathway Substrate Substrate Enzyme Target Enzyme (e.g., α-glucosidase) Substrate->Enzyme Product Product (e.g., Glucose) Enzyme->Product Catalysis Cellular_Response Cellular Response (e.g., Reduced Glucose Absorption) Product->Cellular_Response MBI_deriv 2-MBI Derivative MBI_deriv->Enzyme Inhibition

Caption: Hypothetical pathway of a 2-MBI derivative acting as an enzyme inhibitor.

Part 5: Future Directions and Conclusion

The journey of 2-mercaptobenzimidazole from its synthesis in the early 20th century to its current status as a molecule of dual industrial and medicinal importance is remarkable. Its history underscores a fundamental principle of chemical science: understanding the relationship between structure and function can unlock a world of applications.

Future research will undoubtedly continue to expand on this versatile scaffold. In materials science, the focus may be on developing "smart" corrosion inhibitors that are released on demand or creating more sustainable rubber additives. In medicinal chemistry, the rational design of 2-MBI derivatives will target more specific and complex biological pathways for diseases ranging from cancer to neurodegenerative disorders. The legacy of 2-mercaptobenzimidazole is a powerful illustration of how a single, well-understood chemical entity can become a cornerstone of innovation across diverse scientific fields.

References

  • The Chemistry Behind 2-Mercaptobenzimidazole's Applic
  • Devi, P., Shahnaz, M., & Prasad, D. N. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics, 12(1), 203-207.
  • 2-Mercaptobenzimidazole 583-39-1 wiki. (n.d.). Guidechem.
  • Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia. (2020). PubMed Central.
  • Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advanced Applied Science Research, 1(2), 132-138.
  • Rubber Vulcanization: The Role of 2-Mercaptobenzimidazole. (2026). Vertex AI Search.
  • Boosting Rubber Performance: The Role of 2-Mercaptobenzimidazole. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Pharmacological Evaluation of Some Novel 2-Mercapto Benzimidazole Derivatives. (2025).
  • Anandarajagopal, K., et al. (2010). Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Journal of Chemical and Pharmaceutical Research, 2(3), 230-236.
  • Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based deriv
  • VanAllan, J. A., & Deacon, B. D. (1943). 2-Mercaptobenzimidazole. Organic Syntheses, Coll. Vol. 2, 501.
  • New Accelerators for Vulcanization of Rubber—Part III: Synthesis, Characterization, and Evaluation of Some 2-Mercaptobenzimidazole Derivatives. (1985). Journal of Applied Polymer Science.
  • Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. (2025).
  • Molecular Interaction Mechanism between 2-Mercaptobenzimidazole and Copper-Zinc Superoxide Dismutase. (2014). PLoS ONE.
  • Molecular Interaction Mechanism between 2-Mercaptobenzimidazole and Copper-Zinc Superoxide Dismutase. (2014).
  • Molecular Interaction Mechanism Between 2-mercaptobenzimidazole and Copper-Zinc Superoxide Dismutase. (2014). PubMed.
  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2025). Journal of Al-Nahrain University.
  • Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities. (2019). PubMed Central.
  • Synthesis and antimicrobial screening of 2-mercaptobenzimidazole deriv
  • Novel 2-mercaptobenzimidazole derivatives: Synthesis and evaluation of their antibacterial and antioxidant activities. (2025).
  • 2-mercaptobenzimidazole inhibits corrosion and prolongs the lifetime of an epoxy resin coating on a copper-62 alloy surface in a simulated marine environment at 40 °C. (2024). Journal of Vacuum Science & Technology A.
  • Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. (2020). Molecules, 25(5), 1207.
  • Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. (n.d.). Oriental Journal of Chemistry.
  • 2-Mercaptobenzimidazole. (n.d.). Finornic Chemicals.
  • Preventing Degradation: The Role of 2-Mercaptobenzimidazole as a Corrosion Inhibitor. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Corrosion Inhibition Using 2-Mercaptobenzimidazole on T6 Treated 6061 Al-SiCp Composite in Acetic Acid. (2025).
  • Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061. (2022). Journal of Applied Electrochemistry, 52, 1021–1044.

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The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Mercapto-5-benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Benzimidazole Core

Molecular Architecture and Intrinsic Reactivity of 2-Mercapto-5-benzimidazolecarboxylic Acid

At the heart of this compound's utility lies its unique chemical architecture. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, a characteristic that significantly influences its reactivity and coordination chemistry.[6]

tautomerism Thiol Thiol Form Thione Thione Form Thiol->Thione Tautomerization Thione->Thiol

Caption: Tautomeric equilibrium of this compound.

The thiol (-SH) group at the 2-position is a potent nucleophile, readily undergoing S-alkylation and S-arylation reactions to furnish a diverse array of thioether derivatives.[1][6] This provides a convenient handle for introducing various pharmacophoric motifs. Conversely, the carboxylic acid (-COOH) group at the 5-position imparts polarity and offers a site for esterification or amidation, allowing for the modulation of physicochemical properties such as solubility and bioavailability.[1] Furthermore, both the thiol and carboxylic acid functionalities can participate in coordination with metal ions, leading to the formation of metal complexes with potential therapeutic applications.[1]

Potential Therapeutic Applications: A Mechanistic Overview

The strategic functionalization of the this compound core has yielded derivatives with a broad spectrum of biological activities.[1] This section will delve into the most promising of these applications, exploring the underlying mechanisms of action and presenting pertinent data.

Anticancer Activity: Targeting the Machinery of Malignancy

The benzimidazole scaffold is a well-established pharmacophore in oncology, with several approved drugs to its name.[3] Derivatives of 2-mercaptobenzimidazole have demonstrated significant potential as anticancer agents, and the inclusion of a carboxylic acid moiety can further enhance this activity.[2][7]

Mechanism of Action: While the precise mechanisms can vary depending on the specific derivative, a prominent mode of action for some benzimidazole-based anticancer agents is the inhibition of topoisomerase II.[8] This enzyme is crucial for managing DNA topology during replication and transcription; its inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. Other proposed mechanisms include the disruption of microtubule polymerization and the inhibition of key signaling pathways involved in cell proliferation and survival.[3]

anticancer_mechanism cluster_drug 2-Mercaptobenzimidazole Derivative cluster_cell Cancer Cell Drug Derivative TopoisomeraseII Topoisomerase II Drug->TopoisomeraseII Inhibition Apoptosis Apoptosis Drug->Apoptosis Induces DNA_Replication DNA Replication TopoisomeraseII->DNA_Replication Enables

Caption: Proposed anticancer mechanism via Topoisomerase II inhibition.

Illustrative Data: While specific IC50 values for the parent this compound are not readily available in the reviewed literature, numerous studies have reported potent anticancer activity for its derivatives against various cancer cell lines.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Azomethine DerivativesHCT-116 (Colon)Varies (some <10)[7]
Benzimidazole-Triazole HybridsHCT-116, HepG2, MCF-7, HeLa3.87 - 8.34[3]
Sulfonamide DerivativesMGC-803, PC-3, MCF-71.02 - 5.40[3]
Antimicrobial Activity: A Broad Spectrum of Defense

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The 2-mercaptobenzimidazole scaffold has long been recognized for its antimicrobial properties, exhibiting activity against a wide range of bacteria and fungi.[9][10][11]

Mechanism of Action: The antimicrobial action of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. This can include the inhibition of nucleic acid and protein synthesis, disruption of cell wall formation, and interference with metabolic pathways.[11] The lipophilicity of the derivatives, which can be modulated through substitutions on the core structure, plays a crucial role in their ability to penetrate microbial cell membranes.

Illustrative Data: Various derivatives of 2-mercaptobenzimidazole have been synthesized and evaluated for their antimicrobial efficacy.

Derivative ClassMicroorganismMIC (µg/mL)Reference
Mannich BasesS. aureus, E. coliVaries[9]
Thioether DerivativesE. coli, S. aureusModerate to high activity[10]
5-Ethoxy DerivativesS. aureus, P. aeruginosaVaries (some potent)[12]
Anti-inflammatory Activity: Quelling the Inflammatory Cascade

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell_response Cellular Response cluster_drug_action Drug Action Stimulus Stimulus COX_Enzymes COX Enzymes Stimulus->COX_Enzymes Activates Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates Drug 2-Mercaptobenzimidazole Derivative Drug->COX_Enzymes Inhibition

Caption: Simplified pathway of anti-inflammatory action via COX inhibition.

Experimental Protocols: From Synthesis to Biological Evaluation

To facilitate further research and development, this section provides standardized, step-by-step methodologies for the synthesis of the core molecule and a representative biological assay.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-mercaptobenzimidazoles.[9]

Materials:

  • 3,4-Diaminobenzoic acid

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Activated charcoal

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Büchner funnel and filter flask

Procedure:

  • In a 500 mL round-bottom flask, combine 3,4-diaminobenzoic acid (0.1 mol), potassium hydroxide (0.1 mol), 95% ethanol (100 mL), and water (15 mL).

  • With stirring, add carbon disulfide (0.1 mol) to the mixture.

  • Heat the mixture under reflux for 3 hours.

  • Cautiously add activated charcoal (1.15 g) and continue to reflux for an additional 10 minutes.

  • Filter the hot mixture to remove the charcoal.

  • Heat the filtrate to 60-70 °C and add warm water (100 mL).

  • Acidify the solution with dilute acetic acid while stirring vigorously.

  • Cool the mixture in an ice bath to facilitate crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold water and dry overnight at 40 °C.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

experimental_workflow Synthesis Synthesis of 2-Mercapto-5-benzimidazolecarboxylic Acid Derivatives Purification Purification and Characterization Synthesis->Purification Compound_Treatment Treatment with Synthesized Compounds Purification->Compound_Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

Caption: Workflow for synthesis and in vitro anticancer evaluation.

Future Perspectives and Conclusion

This compound represents a privileged scaffold with immense potential in medicinal chemistry. Its versatile reactivity allows for the creation of large and diverse chemical libraries, increasing the probability of identifying novel therapeutic agents. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to elucidate the key structural features required for potent and selective biological activity.[15]

  • Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular targets and signaling pathways modulated by active derivatives.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of disease to validate their therapeutic potential.

References

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  • synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. (n.d.).
  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - RSC Publishing. (n.d.).
  • Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity - Oriental Journal of Chemistry. (n.d.).
  • Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed. (n.d.).
  • Synthesis and Anti-Inflammatory Activity of Some -5-Ethoxy-2- Mercapto Benzimidazole Derivatives - Impactfactor. (2017, February 25).
  • Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents - Journal of Chemical and Pharmaceutical Research. (n.d.).
  • 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid - PubChem. (n.d.).
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  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2025, April 30).
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A Theoretical Deep Dive into the Structural Landscape of 2-Mercapto-5-benzimidazolecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Scientific Imperative for a Theoretical Examination

2-Mercapto-5-benzimidazolecarboxylic acid (molecular formula: C₈H₆N₂O₂S) is a heterocyclic compound featuring a benzimidazole core substituted with a mercapto (-SH) and a carboxylic acid (-COOH) group.[1] This bifunctional nature makes it a compelling candidate for applications ranging from the development of novel therapeutic agents to the synthesis of advanced materials.[2] The benzimidazole scaffold is a well-known pharmacophore present in numerous FDA-approved drugs, while the mercapto and carboxylic acid moieties offer versatile sites for chemical modification and coordination with metal ions.

A thorough understanding of the molecule's three-dimensional structure, electronic landscape, and vibrational characteristics is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. While experimental techniques such as X-ray crystallography, NMR, and IR spectroscopy provide invaluable structural information, they offer a snapshot of the molecule's state under specific conditions. Theoretical studies, primarily employing Density Functional Theory (DFT), complement these experimental approaches by providing a dynamic and detailed picture of the molecule's intrinsic properties at the quantum level.

This guide will delineate the theoretical workflow for a comprehensive analysis of this compound, drawing upon established computational protocols for analogous benzimidazole derivatives.

The Computational Blueprint: A Step-by-Step Protocol for Theoretical Analysis

The following protocol outlines the key computational steps for a thorough theoretical investigation of this compound. The choice of the B3LYP functional with a 6-311++G(d,p) basis set is recommended as a starting point, given its proven success in accurately predicting the properties of similar heterocyclic systems.

Step 1: Geometry Optimization - In Silico Crystallography

The foundational step of any theoretical study is the determination of the molecule's most stable three-dimensional conformation, its ground-state geometry. This is achieved through a process called geometry optimization.

Methodology:

  • Input Structure: A plausible 3D structure of this compound is constructed using a molecular modeling program.

  • Computational Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organic molecules.

  • Basis Set: A sufficiently large basis set is crucial for accurate results. The 6-311++G(d,p) basis set is recommended, as it includes diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Software: Commercially available quantum chemistry software packages like Gaussian, ORCA, or Spartan are suitable for these calculations.

  • Verification: A frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Expected Insights:

This calculation will yield the optimized bond lengths, bond angles, and dihedral angles of the molecule. This data provides a theoretical crystal structure that can be compared with experimental X-ray diffraction data, should it become available.

Visualizing the Workflow:

G cluster_input Input Phase cluster_computation Computational Engine cluster_analysis Analysis & Validation cluster_output Output Data start Construct Initial 3D Structure dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft opt Optimized Geometry dft->opt freq Frequency Calculation opt->freq verify Verify No Imaginary Frequencies freq->verify bond_params Bond Lengths, Angles, Dihedrals verify->bond_params Validated Structure

Caption: A flowchart illustrating the computational workflow for geometry optimization.

Unveiling the Electronic Soul: Frontier Molecular Orbitals and Reactivity

The electronic properties of a molecule are dictated by the distribution of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity.

HOMO-LUMO Analysis

Methodology:

The energies of the HOMO and LUMO are obtained from the output of the optimized DFT calculation.

Expected Insights:

  • HOMO: Represents the ability of the molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability of the molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Visualizing the Electronic Frontier:

G cluster_homo HOMO (-X.XX eV) cluster_lumo LUMO (-Y.YY eV) homo_img lumo_img lumo_img->homo_img ΔE = (X.XX - Y.YY) eV energy Energy

Caption: A conceptual diagram of HOMO and LUMO energy levels.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface, revealing the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Methodology:

The MEP is calculated from the optimized wave function.

Expected Insights:

  • Red Regions: Indicate electron-rich areas, such as around the oxygen and sulfur atoms, which are susceptible to electrophilic attack.

  • Blue Regions: Indicate electron-poor areas, such as around the acidic proton of the carboxylic acid and the N-H protons of the imidazole ring, which are prone to nucleophilic attack.

The Vibrational Symphony: Correlating Theory with Spectroscopic Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. Theoretical frequency calculations can predict these vibrational modes, aiding in the interpretation of experimental spectra.

Theoretical Vibrational Analysis

Methodology:

A frequency calculation is performed on the optimized geometry using the same DFT method and basis set. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.

Expected Insights:

The calculation will produce a list of vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration). This allows for the assignment of specific peaks in the experimental IR and Raman spectra to particular bond stretches, bends, and torsions.

Comparison with Experimental Data

Table 1: Key Expected Vibrational Modes and Their Approximate Wavenumbers

Vibrational ModeExpected Wavenumber (cm⁻¹)Notes
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)Characteristic broad peak due to hydrogen bonding.
N-H Stretch (Imidazole)3200 - 3000Can overlap with C-H stretches.
C-H Stretch (Aromatic)3100 - 3000
C=O Stretch (Carboxylic Acid)1725 - 1700A strong, sharp peak in the IR spectrum.
C=N Stretch (Imidazole)1650 - 1550
C=C Stretch (Aromatic)1600 - 1450
C-S Stretch800 - 600Generally a weak to medium intensity peak.

Nuclear Magnetic Resonance (NMR): A Theoretical Perspective

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei.

Theoretical NMR Chemical Shift Calculation

Methodology:

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors from the optimized geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Expected Insights:

The calculated ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of ambiguous peaks. Experimental ¹H and ¹³C NMR spectra for this compound are available from various chemical suppliers.[3][4]

Conclusion: A Path Forward for Research and Development

This technical guide has provided a comprehensive theoretical framework for investigating the structural, electronic, and vibrational properties of this compound. While a dedicated computational study on this molecule is yet to be published, the methodologies outlined herein, based on successful studies of analogous compounds, offer a robust and reliable path forward for researchers.

By combining the power of DFT calculations with available experimental data, scientists and drug development professionals can gain a deeper understanding of this molecule's fundamental characteristics. This knowledge is crucial for rational drug design, the development of novel materials, and the continued exploration of the rich chemical landscape of benzimidazole derivatives. It is our hope that this guide will serve as a valuable resource and a catalyst for further research into this promising compound.

References

  • PubChem. 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. Available from: [Link]

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An In-depth Technical Guide on the Bifunctional Nature of 2-Mercapto-5-benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercapto-5-benzimidazolecarboxylic acid (MBICA) is a versatile bifunctional organic ligand characterized by the presence of both a thiol and a carboxylic acid group on a benzimidazole core.[1] This unique structure allows for diverse coordination with metal ions, making it a valuable building block in the creation of complex supramolecular structures.[1] The presence of both soft (sulfur) and hard (oxygen) donor atoms, in addition to the nitrogen atoms of the imidazole ring, enables it to bind to a variety of metal centers.[1] This guide will explore the distinct roles of its functional groups, their synergistic applications, and experimental protocols for its utilization.

The Core Molecular Architecture: A Duality of Function

The remarkable properties of this compound stem from its two distinct and reactive functional groups: a thiol (-SH) group at the 2-position and a carboxylic acid (-COOH) group at the 5-position.[1] This dual functionality makes it an exceptionally versatile building block in organic synthesis, enabling selective reactions at either site.[1]

The Thiol (Mercapto) Group: A Soft Donor with High Affinity

The thiol group, which exists in equilibrium with its thione tautomer, is a primary site for metal coordination.[1][2] Upon deprotonation, the resulting thiolate is a soft donor with a strong affinity for soft metal ions, which is crucial for forming stable complexes with various transition metals.[1] The sulfur atom can act as a monodentate ligand, directly bonding to a metal center, or as a bridging ligand, connecting two or more metal centers to create polynuclear complexes.[1] This strong affinity is particularly notable for noble metals, leading to the formation of self-assembled monolayers (SAMs).[1]

The Carboxylic Acid Group: A Hard Donor and Modulator of Properties

The carboxylic acid group adds another layer to the coordination capabilities of this compound.[1] As a hard donor, the carboxylate group preferentially binds to hard or borderline metal ions.[1] It can coordinate to metal ions in several ways, including monodentate (one oxygen atom binds to the metal) and bidentate (both oxygen atoms chelate the metal ion) fashions.[1] Furthermore, the carboxylate group can act as a bridging ligand, connecting adjacent metal centers and facilitating the formation of one-, two-, or three-dimensional coordination polymers.[1] In some complexes, the carboxylic acid group may remain as a non-coordinating spectator group, influencing the solubility and intermolecular interactions of the complex.[1]

Applications Stemming from Bifunctionality

The dual nature of MBICA has led to its application in a variety of scientific and industrial fields.

Coordination Chemistry and Nanomaterials

The ability of MBICA to coordinate with a wide range of metal ions makes it a valuable ligand in coordination chemistry.[1] The carboxylate anion can coordinate to metal ions, a property utilized in the synthesis of transition metal complexes investigated for potential antitumor applications.[1] Additionally, MBICA has been used as an organic ligand in the preparation of novel hybrid nanocomposite thermal interface materials.[1] For instance, it has been employed to create chemically linked networks involving silver and boron nitride nanosheets through a co-electrodeposition/chemisorption method.[1]

Corrosion Inhibition

Benzimidazole derivatives, including 2-mercaptobenzimidazole (a related compound), are effective corrosion inhibitors for various metals in acidic environments.[3][4][5][6][7] 2-mercaptobenzimidazole has been shown to inhibit mild steel corrosion in hydrochloric acid with an efficiency of up to 98%.[3][7] It acts as a mixed-type inhibitor, adsorbing onto the metal surface and suppressing both anodic and cathodic reactions.[3][7] The adsorption of these molecules on the metal surface follows the Langmuir isotherm model.[3][4]

Biological and Pharmaceutical Potential

Benzimidazole derivatives are of significant interest due to their diverse biological activities.[8][9][10] Various derivatives have been synthesized and reported to exhibit a wide range of biological activities, including antimicrobial, antihistamine, neutropic, and analgesic properties.[2][8] The anti-inflammatory effect of benzimidazole derivatives is highly dependent on the nature and position of substituents on the ring.[1]

Experimental Protocols

Synthesis of 2-Mercaptobenzimidazole Derivatives

A general method for the synthesis of 2-mercaptobenzimidazole involves the reaction of o-phenylenediamine with carbon disulfide.[2][11] Derivatives can then be synthesized through various reactions, such as alkylation or Mannich reactions.[8][9][11]

Example: Synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid [9]

  • A mixture of 2-mercaptobenzimidazole (1.50 g, 0.03 mol) and potassium hydroxide (2 g, >0.03 mol) in 100 ml of absolute ethanol is heated with stirring under reflux.

  • 2-chloroacetic acid (3.5g, >0.03 mol) is then added dropwise with continuous stirring and heating up to 60°C for 4 hours.

  • The mixture is cooled to room temperature, and water is added, resulting in the formation of a white foam on the surface.

  • The product is filtered and dried in an oven at 50°C for 30 minutes.

Characterization Techniques

The structure of synthesized compounds can be confirmed using various analytical techniques:

  • FT-IR Spectroscopy: To identify functional groups.[2][9][11]

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[9][12]

  • Elemental Analysis (C.H.N.S): To determine the elemental composition.[2][11]

  • Melting Point and TLC: To check the purity of the synthesized compounds.[8][10]

Visualization of Concepts

Molecular Structure and Functional Groups

Workflow cluster_synthesis Synthesis & Characterization cluster_application Application Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Corrosion Inhibition Corrosion Inhibition Characterization->Corrosion Inhibition Nanomaterial Synthesis Nanomaterial Synthesis Characterization->Nanomaterial Synthesis Biological Screening Biological Screening Characterization->Biological Screening

Caption: A generalized workflow from synthesis to application of MBICA derivatives.

Conclusion

This compound stands out as a molecule with significant potential across multiple scientific disciplines. Its bifunctional nature, arising from the thiol and carboxylic acid groups, allows for a wide range of chemical modifications and applications. From the rational design of coordination polymers and nanomaterials to the development of effective corrosion inhibitors and novel therapeutic agents, the versatility of MBICA continues to be an area of active research. Further exploration of its properties and derivatives is likely to uncover even more innovative applications in the future.

References

A comprehensive list of references is available upon request.

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role of thiol and carboxylic acid groups in 2-Mercapto-5-benzimidazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Functional Roles of Thiol and Carboxylic Acid Groups in 2-Mercapto-5-benzimidazolecarboxylic Acid

Abstract

This compound (MBCA) is a bifunctional molecule of significant interest in materials science, coordination chemistry, and drug development. Its unique architecture, featuring a benzimidazole core functionalized with both a thiol (in equilibrium with its thione tautomer) and a carboxylic acid group, imparts a versatile and tunable chemical reactivity. This guide provides an in-depth analysis of the distinct and synergistic roles of these two functional groups. We will explore the fundamental principles of their reactivity, their influence on the molecule's coordination behavior, and their application in advanced materials and biological systems, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Bifunctional Architecture of MBCA

This compound is a heterocyclic compound built upon a benzimidazole scaffold. This core structure, a fusion of benzene and imidazole rings, is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active agents.[1] The true versatility of MBCA, however, lies in the two distinct functional groups attached at the 2- and 5-positions: the thiol (-SH) and the carboxylic acid (-COOH) groups, respectively.[2]

This dual functionality makes MBCA a highly versatile building block, enabling selective chemical modifications and a wide range of molecular interactions.[2] The thiol group, existing predominantly as its thione tautomer (C=S), acts as a soft donor site, while the carboxylic acid provides a hard donor site.[2][3] This "hard-soft" donor combination allows MBCA to coordinate with a broad spectrum of metal ions, making it an exceptional ligand for constructing coordination polymers and functional nanomaterials.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number58089-25-1[4][5][6]
Molecular FormulaC₈H₆N₂O₂S[4]
Molecular Weight194.21 g/mol [4]
IUPAC Name2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxylic acid[4]
AppearanceSolid[6]
PurityTypically ≥97%[6]

The Role of the Thiol/Thione Group

The group at the 2-position of the benzimidazole ring is characterized by a critical chemical feature: prototropic tautomerism. It exists in a dynamic equilibrium between the thiol (-SH) form and the thione (C=S) form.

G cluster_0 Tautomeric Equilibrium of the 2-Mercapto Group Thiol Thiol Form (-SH) Thione Thione Form (C=S) (Dominant) Thiol->Thione Proton Transfer

Caption: Thiol-thione tautomerism in 2-mercaptobenzimidazole derivatives.

Experimental and computational studies consistently show that the thione tautomer is the more stable and dominant form in both the gas phase and in solution.[7][8] This has profound implications for its reactivity.

Coordination Chemistry and Surface Binding

The sulfur atom of the thione group is a soft Lewis base, exhibiting a strong affinity for soft or borderline metal ions such as Ag(I), Pt(II), Cu(I), and Hg(II).[2] This property is fundamental to many of its applications:

  • Corrosion Inhibition: MBCA and its derivatives are effective corrosion inhibitors for metals like mild steel and copper.[9][10][11][12] The molecule adsorbs onto the metal surface, with the sulfur atom forming a strong coordinate bond that creates a protective film, preventing the metal's dissolution in acidic or corrosive environments.[9][12]

  • Nanomaterial Synthesis: The strong S-metal interaction is leveraged in materials science. MBCA has been used as a linker to create chemically bonded networks in hybrid nanocomposites, for instance, linking silver and boron nitride nanosheets to create advanced thermal interface materials.[2]

Reactivity and Derivatization

The thiol/thione moiety is a primary site for chemical modification. It can undergo:

  • S-Alkylation: The sulfur atom can be readily alkylated by reacting with alkyl halides in the presence of a base to form thioether derivatives.[3][13] This is a common strategy for synthesizing libraries of related compounds for drug discovery.[14][15]

  • Oxidation: The thiol form can be oxidized by mild oxidizing agents, such as hydrogen peroxide or iodine, to form a disulfide bridge (-S-S-), linking two MBCA molecules.[3][16] This reactivity is crucial in various biological contexts and synthetic pathways.

The Role of the Carboxylic Acid Group

The carboxylic acid (-COOH) group at the 5-position introduces a hard donor site and significantly influences the molecule's overall properties.

Coordination and Supramolecular Chemistry

Upon deprotonation to its carboxylate form (-COO⁻), this group acts as a hard Lewis base, preferentially binding to hard or borderline metal ions (e.g., Zn(II), Mn(II), Fe(III)). Its coordination versatility is a key feature:[2]

  • Monodentate: One oxygen atom binds to a metal center.

  • Bidentate Chelation: Both oxygen atoms bind to the same metal center, forming a stable chelate ring.

  • Bridging: The carboxylate group links two different metal centers, facilitating the formation of one-, two-, or three-dimensional coordination polymers.[2]

This ability to form extended networks is critical for the rational design of metal-organic frameworks (MOFs) and other supramolecular structures with tailored properties.

Physicochemical Influence

The carboxylic acid group imparts several crucial properties to the MBCA molecule:

  • Solubility: It enhances the molecule's solubility in polar and aqueous media, particularly at basic pH where it exists as the carboxylate salt. This is a vital property for biological and pharmaceutical applications.

  • Hydrogen Bonding: The -COOH group is both a hydrogen bond donor and acceptor. This allows MBCA to participate in extensive hydrogen-bonding networks, influencing its crystal packing, self-assembly in solution, and interactions with biological targets like enzyme active sites.

Synergistic Interplay: A Versatile Bifunctional Ligand

The true power of MBCA lies in the synergistic action of its thiol/thione and carboxylic acid functionalities. The coexistence of distinct hard and soft donor atoms within the same molecule makes it an exceptionally versatile chelating and bridging ligand.

G MBCA This compound (MBCA) Thiol Thiol/Thione Group Soft Donor (S) Binds Soft Metals (Ag⁺, Cu⁺) Surface Adsorption MBCA:f0->Thiol:f0 COOH Carboxylic Acid Group Hard Donor (O) Binds Hard Metals (Zn²⁺, Fe³⁺) H-Bonding & Solubility MBCA:f0->COOH:f0 Synergy Synergistic Functionality Versatile Chelation Bridging Ligand for Polymers Tunable Reactivity Thiol:f0->Synergy:f0 Works with COOH:f0->Synergy:f0 Works with

Caption: Logical relationship of the functional groups in MBCA.

This synergy enables several advanced applications:

  • Selective Metal Complexation: By tuning reaction conditions (e.g., pH, solvent), one can favor coordination at either the soft sulfur site or the hard oxygen site, or both simultaneously. This allows for the controlled assembly of heterometallic complexes.

  • Formation of Complex Architectures: The thiol group can anchor the molecule to one type of metal or surface, while the carboxylate group extends outwards to coordinate with another metal ion, building complex, multidimensional structures.[2]

  • Enhanced Biological Activity: In drug design, the thiol group might anchor the molecule to a specific cysteine residue in an enzyme, while the carboxylic acid group forms a salt bridge or hydrogen bond with a lysine or arginine residue, leading to high-affinity binding.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative method adapted from the synthesis of related benzimidazole derivatives.[17] The core principle is the cyclization of a substituted o-phenylenediamine with carbon disulfide.

Workflow Diagram:

G start Starting Materials (3,4-Diaminobenzoic Acid, CS₂, KOH) reflux Reflux in Ethanol/Water start->reflux cool Cool Reaction Mixture reflux->cool acidify Acidify with Acetic Acid to Precipitate Product cool->acidify filter Filter Crude Product acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Final Product recrystallize->dry end Pure MBCA dry->end

Caption: General workflow for the synthesis of MBCA.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (KOH, 5.6 g, 0.1 mol) in a mixture of 95% ethanol (100 mL) and water (15 mL).

  • Addition of CS₂: To the stirred KOH solution, carefully add carbon disulfide (CS₂, 7.6 g, 0.1 mol). The mixture may warm up.

  • Addition of Diamine: Gently heat the mixture to reflux. In a separate beaker, dissolve 3,4-diaminobenzoic acid (15.2 g, 0.1 mol) in warm 95% ethanol (50 mL). Add this solution dropwise to the refluxing reaction mixture over 30 minutes.

  • Reflux: Maintain the reaction at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Decolorization (Optional): After reflux, add activated charcoal (1-1.5 g) cautiously to the hot solution and continue to reflux for another 15 minutes to remove colored impurities.

  • Isolation: Filter the hot mixture to remove the charcoal (if used). Transfer the hot filtrate to a large beaker and heat to 60-70°C. Add warm water (100 mL).

  • Precipitation: While stirring vigorously, acidify the solution with dilute acetic acid until the pH is approximately 5-6. A precipitate of this compound will form.

  • Purification: Cool the mixture in an ice bath to complete precipitation. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Drying: Recrystallize the crude product from an ethanol/water mixture to obtain pure white or off-white crystals. Dry the final product in a vacuum oven at 60-80°C.

Protocol: Evaluation as a Corrosion Inhibitor (Weight Loss Method)

This protocol outlines a standard method to quantify the effectiveness of MBCA as a corrosion inhibitor for mild steel in an acidic medium.[9][12]

  • Coupon Preparation: Prepare mild steel coupons of a known surface area (e.g., 2 cm x 2 cm x 0.1 cm). Polish them with progressively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry. Record the initial weight (W₁) of each coupon accurately.

  • Inhibitor Solutions: Prepare a 1 M HCl solution (blank). Prepare a series of 1 M HCl solutions containing different concentrations of MBCA (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M).

  • Immersion Test: Immerse one prepared coupon into each of the test solutions, ensuring it is fully submerged. Maintain the solutions at a constant temperature (e.g., 30°C) for a set period (e.g., 24 hours).

  • Coupon Cleaning: After the immersion period, remove the coupons, gently scrub them with a soft brush to remove corrosion products, wash with water and acetone, and dry.

  • Final Weighing: Record the final weight (W₂) of each coupon.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR = (W₁ - W₂) / (A * t), where A is the surface area and t is the immersion time.

    • Inhibition Efficiency (η%): Calculate using the formula: η% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.

Conclusion

The thiol and carboxylic acid groups in this compound are not merely passive substituents; they are active participants that define the molecule's chemical personality. The thiol/thione group provides a soft, nucleophilic center ideal for binding to soft metals and surfaces, while the carboxylic acid group offers a hard coordination site and modulates solubility and intermolecular interactions. It is the synergy between these two disparate groups that transforms MBCA from a simple heterocyclic compound into a sophisticated and highly versatile building block for the design of advanced materials, effective corrosion inhibitors, and potentially novel therapeutic agents. Understanding the distinct and cooperative roles of these functional groups is paramount for any researcher aiming to exploit the full potential of this remarkable molecule.

References

  • Yuan, S., & Chen, D. (2006). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Journal of Molecular Structure: THEOCHEM, 766(2-3), 137-145. Retrieved from [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2009). Energetic, structural and tautomeric analysis of 2-mercaptobenzimidazole. The Journal of Chemical Thermodynamics, 41(8), 959-964. Retrieved from [Link]

  • Ahamed, M. R., & Al-Juburi, S. A. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University-Science, 16(2), 77-83. Retrieved from [Link]

  • Muthukumar, V., et al. (2020). Computational Quantum Chemical Study, Insilco ADMET, and Molecular Docking Study of 2-Mercapto Benzimidazole. Journal of Chemistry, 2020, 8878513. Retrieved from [Link]

  • Yıldırım, H., et al. (2007). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. ARKIVOC, 2007(xiv), 75-99. Retrieved from [Link]

  • PubChem. (n.d.). 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B, 45B(7), 1756-1758. Retrieved from [Link]

  • Gurrala, S., et al. (2011). Synthesis of Some Novel Bis Type 2-Mercapto Benzimidazole Derivatives. International Journal of Pharmacy & Therapeutics, 2(1), 38-42. Retrieved from [Link]

  • Vora, J. J., Trivedi, K. P., & Kshatriya, R. S. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93. Retrieved from [Link]

  • Chafiq, M., et al. (2020). Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. Molecules, 25(5), 1230. Retrieved from [Link]

  • Hmamou, D. B., et al. (2021). Study Of Mercaptobenzimidazoles As Inhibitors For Copper Corrosion: Down to the Molecular Scale. Journal of The Electrochemical Society, 168(5), 051505. Retrieved from [Link]

  • Shamsa, A., et al. (2014). Corrosion Inhibition Performance of 2-Mercaptobenzimidazole in Sweet Oilfield Conditions. Corrosion Conference and Expo 2014. NACE International. Retrieved from [Link]

  • Bentiss, F., et al. (2011). Thermodynamic, chemical and electrochemical investigations of 2-mercapto benzimidazole as corrosion inhibitor for mild steel in hydrochloric acid solutions. Arabian Journal of Chemistry, 4(2), 147-156. Retrieved from [Link]

  • Ahamed, M. R., & Al-Juburi, S. A. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. Retrieved from [Link]

  • Khan, M., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 80, 423-431. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 849-857. Retrieved from [Link]

  • Vinjavarapu, A. K., et al. (2020). Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. Thai Journal of Pharmaceutical Sciences, 44(1), 52-65. Retrieved from [Link]

  • Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. John Wiley & Sons. Retrieved from [Link]

  • El-Ghorab, A. H., & El-Massry, K. F. (2017). Synergistic effect of selected carboxylic acids and phenolic compounds detected by the FRAP method. Journal of Food Science and Technology, 54(10), 3326-3334. Retrieved from [Link]

  • Muthukumar, V., et al. (2020). Figure: (a) The binding poses and interactions of 2 mercapto benzimidazole... ResearchGate. Retrieved from [Link]

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Methodological & Application

synthesis of 2-Mercapto-5-benzimidazolecarboxylic acid from 3,4-diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Mercapto-5-benzimidazolecarboxylic Acid

Abstract

This comprehensive application note provides a detailed, field-tested protocol for the synthesis of this compound, a crucial heterocyclic intermediate in pharmaceutical and materials science research. The synthesis is achieved through the cyclocondensation of 3,4-diaminobenzoic acid with carbon disulfide in a basic medium. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and characterization data. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Introduction and Significance

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][4] Specifically, 2-mercaptobenzimidazole and its derivatives are not only valuable as pharmaceutical intermediates but also find applications as corrosion inhibitors and rubber antioxidants.[1][5]

This compound incorporates both the reactive thiol group and a carboxylic acid moiety, making it a versatile building block for further chemical modification. The synthesis from 3,4-diaminobenzoic acid represents a common and efficient method for constructing the benzimidazole ring system.[6][7] This document provides a robust and self-validating protocol to facilitate its synthesis in a laboratory setting.

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot cyclocondensation reaction. The two primary amine groups of 3,4-diaminobenzoic acid react with carbon disulfide in the presence of a base, typically potassium hydroxide, to form the heterocyclic product.

Overall Reaction:

Mechanistic Insights:

The reaction mechanism involves the nucleophilic attack of the amine groups on the electrophilic carbon of carbon disulfide.

  • Formation of Dithiocarbamate: One of the primary amino groups of 3,4-diaminobenzoic acid acts as a nucleophile, attacking the carbon atom of carbon disulfide (CS₂). This step is facilitated by the basic medium, which can deprotonate the resulting intermediate.[8][9]

  • Intramolecular Cyclization: The second amino group then attacks the intermediate intramolecularly.

  • Elimination and Aromatization: The resulting cyclic intermediate undergoes elimination of a hydrogen sulfide (H₂S) molecule to form the stable, aromatic benzimidazole ring system. The final product exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable.

Below is a diagram illustrating the logical flow of the reaction mechanism.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product A 3,4-Diaminobenzoic Acid D Nucleophilic attack by first amino group on CS₂ A->D B Carbon Disulfide (CS₂) B->D C Potassium Hydroxide (KOH) C->D Base Catalyst E Formation of Dithiocarbamate Intermediate D->E F Intramolecular attack by second amino group E->F G Cyclization & Elimination of H₂S F->G H 2-Mercapto-5-benzimidazolecarboxylic Acid G->H

Caption: Reaction mechanism workflow from starting materials to the final product.

Detailed Experimental Protocol

This protocol is designed for a 0.05 mole scale synthesis. Adjustments can be made as needed, with corresponding modifications to solvent volumes and reaction times.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.Purity
3,4-Diaminobenzoic acidC₇H₈N₂O₂152.157.610.051.0≥98%
Potassium Hydroxide (KOH)KOH56.113.370.061.2≥85%
Carbon Disulfide (CS₂)CS₂76.134.57 (3.62 mL)0.061.2≥99%
Ethanol (95%)C₂H₅OH-100 mL--Reagent Grade
Glacial Acetic AcidCH₃COOH60.05~10 mL--≥99.7%
Deionized WaterH₂O-As needed---
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Step-by-Step Synthesis Procedure
  • Reagent Preparation:

    • In the 250 mL round-bottom flask, prepare a solution of potassium hydroxide (3.37 g) in a mixture of 95% ethanol (50 mL) and deionized water (10 mL). Stir until the KOH is fully dissolved.

    • In a separate beaker, dissolve the 3,4-diaminobenzoic acid (7.61 g) in 95% ethanol (50 mL). Gentle warming may be required to achieve full dissolution. Allow the solution to cool to room temperature.

  • Reaction Setup:

    • Assemble the reflux apparatus in a certified chemical fume hood. Equip the flask with the magnetic stirrer, reflux condenser, and a dropping funnel.

    • Cool the KOH solution in the flask to approximately 10-15°C using an ice bath.

  • Addition of Reactants:

    • Slowly add the carbon disulfide (3.62 mL) to the cooled KOH solution over 15 minutes with continuous stirring. Causality Note: This exothermic reaction forms the potassium dithiocarbonate intermediate in situ. Slow addition while cooling prevents excessive heat generation and loss of volatile CS₂.

    • Transfer the ethanolic solution of 3,4-diaminobenzoic acid to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes. Causality Note: A controlled addition rate is crucial to manage the reaction exotherm and prevent side reactions.

  • Reaction Reflux:

    • Once the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 80-85°C) using the heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[10]

  • Product Isolation and Purification:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator or simple distillation. This step helps to improve the precipitation efficiency of the product.

    • Pour the concentrated reaction mixture into a beaker containing 150 mL of cold deionized water.

    • Acidify the aqueous solution slowly with glacial acetic acid while stirring. The product will begin to precipitate. Continue adding acid until the pH of the solution is between 4 and 5. Causality Note: The product exists as a potassium salt in the basic reaction medium. Acidification protonates the carboxylate and the thiol groups, rendering the molecule neutral and causing it to precipitate from the aqueous solution.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2x 30 mL) to remove any inorganic salts.

    • Dry the product in a vacuum oven at 60-70°C to a constant weight.

The workflow for this protocol is summarized in the diagram below.

G A 1. Prepare Solutions - KOH in EtOH/H₂O - Diamine in EtOH B 2. Cool KOH Solution (10-15°C) A->B C 3. Add Carbon Disulfide (Slowly) B->C D 4. Add Diamine Solution (Dropwise) C->D E 5. Heat to Reflux (4-6 hours) D->E F 6. Cool and Concentrate (Rotary Evaporation) E->F G 7. Precipitate in Water & Acidify with Acetic Acid (pH 4-5) F->G H 8. Filter, Wash with Cold Water, and Dry G->H

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Characterization

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid

  • Melting Point: >300°C

  • Solubility: Sparingly soluble in water and common organic solvents; soluble in aqueous base and DMSO.

  • Purity (by HPLC): ≥97%[11]

Characterization Data:

  • FT-IR (KBr, cm⁻¹): ~3400-2500 (broad, O-H, N-H), ~1680 (C=O, carboxylic acid), ~1620 (C=N), ~1300 (C=S, thione).

  • ¹H-NMR (DMSO-d₆, δ ppm): ~12.5 (s, 1H, -COOH), ~12.4 (s, 1H, -NH), ~7.0-8.0 (m, 3H, Ar-H), ~4.0 (br s, 1H, -SH, may not be visible). Note: Peak positions can vary, and the thiol proton is often broad or exchanges.

Critical Safety Precautions

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents involved.

  • General: Conduct the entire experiment in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact with CS₂; use laminate film or Viton gloves).[12][13]

  • Carbon Disulfide (CS₂):

    • Extreme Flammability: CS₂ is highly volatile and has a very low autoignition temperature (~90°C).[14] Ensure there are NO ignition sources (hot plates, sparks, static electricity) nearby. Use a heating mantle with care and ground all equipment.[12][15]

    • Toxicity: CS₂ is a potent neurotoxin and is harmful if inhaled, ingested, or absorbed through the skin.[14][16] Avoid all direct contact and inhalation of vapors.

  • Potassium Hydroxide (KOH): Corrosive and can cause severe skin and eye burns. Handle with care.

  • 3,4-Diaminobenzoic Acid: May cause skin, eye, and respiratory irritation. Avoid creating dust.[13][17]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench any unreacted CS₂ carefully.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Loss of volatile CS₂. 3. Product remains dissolved during precipitation.1. Extend reflux time and monitor by TLC. 2. Ensure the reaction is properly cooled during CS₂ addition and the reflux condenser is efficient. 3. Ensure pH is correctly adjusted to 4-5; cool thoroughly before filtering.
Dark, Oily Product 1. Reaction temperature was too high. 2. Side reactions or decomposition.1. Maintain controlled heating during reflux. 2. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Product Fails to Precipitate 1. Insufficient acidification. 2. Solution is too dilute.1. Check pH and add more acetic acid if necessary. 2. Concentrate the solution further before attempting precipitation.

References

  • Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. (2022). Journal of Drug Delivery and Therapeutics.
  • Review On Synthesis Of Benzimidazole
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC - NIH.
  • Benzimidazole synthesis. Organic Chemistry Portal.
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C
  • Recent Overview on Synthesis of 2-Mercaptobenzimidazole Deriv
  • (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
  • Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based deriv
  • 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Prime Scholars.
  • Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Deriv
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. (2006). Indian Journal of Chemistry.
  • Carbon Disulphide CAS No 75-15-0 MATERIAL SAFETY D
  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermedi
  • ICSC 0022 - CARBON DISULFIDE.
  • (PDF) Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives.
  • This compound | 58089-25-1. Sigma-Aldrich.
  • Reactions of carbon disulfide with a primary amine and decomposition...
  • Covalent cross-linking of proteins by carbon disulfide. (1992). PubMed - NIH.
  • Carbon disulfide. Wikipedia.

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Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Mercapto-5-benzimidazolecarboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-mercapto-5-benzimidazolecarboxylic acid, a key heterocyclic scaffold, and its subsequent derivatization. The benzimidazole nucleus is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects[1][2][3][4]. The presence of the carboxylic acid moiety at the 5-position and the thiol group at the 2-position offers versatile handles for creating diverse chemical libraries for drug discovery and development.

This guide emphasizes the rationale behind the procedural steps, providing insights into the reaction mechanism, purification strategies, and characterization techniques to ensure scientific rigor and reproducibility.

Core Synthesis Principle: Cyclocondensation

The foundational synthesis of the 2-mercaptobenzimidazole core involves a cyclocondensation reaction. This process utilizes an ortho-substituted diamine, in this case, 3,4-diaminobenzoic acid , which reacts with a one-carbon electrophile that also serves as a sulfur source. The most common and effective reagents for this transformation are carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH), or potassium ethyl xanthate[5][6][7]. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes with the elimination of water and hydrogen sulfide to form the stable benzimidazole-2-thione ring system[5][8].

The overall workflow for synthesizing the core compound and its subsequent derivatives is outlined below.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Derivatization cluster_2 Analysis & Characterization start Starting Materials: - 3,4-Diaminobenzoic Acid - Carbon Disulfide - Potassium Hydroxide - Ethanol/Water reaction1 Step 1: Cyclocondensation Reaction (Reflux) start->reaction1 workup1 Step 2: Acidification & Precipitation (Acetic Acid) reaction1->workup1 purify1 Step 3: Purification (Collection & Recrystallization) workup1->purify1 product1 Product: 2-Mercapto-5-benzimidazole- carboxylic Acid purify1->product1 product1_ref Core Compound analysis TLC, M.P., FT-IR, NMR, Mass Spec. product1->analysis reaction2 Step 4: S-Alkylation Reaction (Reflux) product1_ref->reaction2 reagents2 Reagents: - Alkyl/Aryl Halide (R-X) - Base (e.g., K₂CO₃) - Solvent (e.g., Acetone) reagents2->reaction2 workup2 Step 5: Product Isolation reaction2->workup2 product2 Final Product: S-Substituted Derivative workup2->product2 product2->analysis

Figure 1: General workflow for synthesis and derivatization.

Part A: Protocol for Synthesis of this compound

This protocol is adapted from established methods for synthesizing 2-mercaptobenzimidazoles from o-phenylenediamines[6][7][9].

Materials and Reagents
  • 3,4-Diaminobenzoic acid (FW: 152.15 g/mol )

  • Potassium hydroxide (KOH) (FW: 56.11 g/mol )

  • Carbon disulfide (CS₂) (FW: 76.13 g/mol )

  • Ethanol, 95%

  • Glacial acetic acid

  • Activated charcoal (Norit)

  • Deionized water

  • Round-bottom flask (500 mL) with reflux condenser

  • Heating mantle and magnetic stirrer

  • Büchner funnel and filter paper

Detailed Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, prepare a solution of potassium hydroxide (5.6 g, 0.1 mol) in a mixture of 95% ethanol (100 mL) and water (15 mL). Stir until the KOH is fully dissolved.

  • Addition of Reactants: To the stirred KOH solution, add 3,4-diaminobenzoic acid (15.2 g, 0.1 mol). Follow this with the slow, careful addition of carbon disulfide (7.6 g or 6.1 mL, 0.1 mol).

    • Scientific Rationale: The reaction is performed in a basic alcoholic solution to facilitate the nucleophilic attack of the amino group on the carbon disulfide, forming a soluble potassium dithiocarbamate salt intermediate. The presence of water aids in dissolving the base[6][10].

  • Cyclization via Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Decolorization: After the reflux period, remove the flask from the heat and allow it to cool slightly. Cautiously add activated charcoal (1.0-1.5 g) to the warm mixture. Re-heat the mixture to reflux for an additional 10-15 minutes.

    • Scientific Rationale: Activated charcoal is used to adsorb colored impurities and byproducts, leading to a purer, off-white final product[9].

  • Filtration: Filter the hot reaction mixture through a fluted filter paper or a pad of Celite to remove the charcoal. Collect the hot filtrate in a separate large beaker or Erlenmeyer flask.

  • Precipitation of Product: Heat the filtrate to approximately 60-70 °C. While maintaining this temperature, add warm water (~100 mL). With vigorous stirring, slowly add glacial acetic acid dropwise until the solution is acidic (pH ~5-6, check with pH paper).

    • Scientific Rationale: Acidification protonates the carboxylate group and the nitrogen of the imidazole ring, causing the neutral this compound to precipitate out of the aqueous ethanol solution, where it is poorly soluble[6][7].

  • Crystallization and Collection: A voluminous, glistening white or off-white precipitate should form. Cool the mixture in an ice bath for at least 1 hour to ensure complete crystallization.

  • Washing and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts and acetic acid. Dry the product in a vacuum oven at 60-80 °C overnight. The expected molecular weight is 194.21 g/mol [11].

Characterization
  • Melting Point: Determine the melting point. Pure 2-mercaptobenzimidazole has a high melting point (300-304 °C)[6]; the carboxylic acid derivative is expected to have a similarly high decomposition temperature.

  • Purity: Assess purity by TLC using a suitable solvent system (e.g., Chloroform:Methanol 9:1)[3].

  • Spectroscopy: Confirm the structure using FT-IR (presence of C=S, N-H, C=O, and aromatic C-H peaks), ¹H-NMR, and ¹³C-NMR spectroscopy[1].

Part B: Protocol for S-Alkylation to Synthesize Derivatives

The thiol group of 2-mercaptobenzimidazole exists in tautomeric equilibrium with the thione form. The sulfur atom is a potent nucleophile and can be readily alkylated with various electrophiles, such as alkyl or benzyl halides, to produce a diverse range of derivatives[12][13][14].

The general reaction is depicted below.

Figure 2: General scheme for S-alkylation.
General Protocol for S-Alkylation
  • Setup: In a round-bottom flask, suspend this compound (1 equivalent) and a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) in a suitable solvent like acetone or ethanol (20-30 mL).

  • Addition of Electrophile: To this stirred suspension, add the desired alkyl halide (e.g., ethyl bromoacetate, benzyl bromide) (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and stir for 4-18 hours, monitoring the reaction's completion by TLC[13].

  • Work-up: After cooling, filter off the inorganic salts (K₂CO₃ and KX). Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure S-alkylated derivative.

Data Summary

The following table provides representative data for the parent compound and an example derivative based on literature values for similar structures.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical YieldMelting Point (°C)
This compoundC₈H₆N₂O₂S194.2180-90%>300 °C
2-(Carboxymethylthio)-5-benzimidazolecarboxylic AcidC₁₀H₈N₂O₄S252.2575-85%Varies
Safety and Handling
  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. Handle only in a well-ventilated fume hood. Keep away from all ignition sources.

  • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic Acid: Corrosive. Handle with care in a fume hood.

  • General Precautions: Always wear appropriate PPE during all steps of the synthesis.

References

  • Devi P, Shahnaz M, Prasad DN. Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics. 2022; 12(1):203-207. [Link]

  • Anandarajagopal K, et al. Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Journal of Chemical and Pharmaceutical Research. 2010; 2(3):230-236. [Link]

  • Anandarajagopal K, et al. 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advances in Applied Science Research. 2010; 1(2):132-138. [Link]

  • Nevade, Lokapure, & Kalyane. Synthesis and Pharmacological Evaluation of Some Novel 2-Mercapto Benzimidazole Derivatives. ResearchGate. 2013. [Link]

  • Ayala-Díaz, C., et al. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules. 2016. [Link]

  • Farbwerke Hoechst AG. Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide.
  • Kulkarni, K. M., et al. Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica. 2016; 8(4):1-5. [Link]

  • Organic Chemistry Portal. Synthesis of benzimidazoles. . [Link]

  • S. S. Mahajan & R. G. Nandre. Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry. 2006; 45B:1756-1758. [Link]

  • Gurrala S, et al. SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy & Therapeutics. [Link]

  • Wang, M. L., et al. Synthesis of 2-mercaptobenzimidazole from the reaction of o-phenylene diamine and carbon disulfide in the presence of potassium hydroxide. ResearchGate. 2005. [Link]

  • El Ashry, E. S. H., et al. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. 2016. [Link]

  • Ahamed, M. R. Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University-Science. 2013. [Link]

  • Al-kazweeny, Z. R. Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. 2020. [Link]

  • Al-Masoudi, W. A. M., et al. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. 2018. [Link]

  • Mahajan, S. S., & Nandre, R. G. Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry. 2006; 45B:1756-1758. [Link]

  • Lykouras, M., et al. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts. 2021. [Link]

  • Ahamed, M. R. (PDF) Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. 2013. [Link]

  • Al-azzawi, R. A. M. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry. 2018. [Link]

  • VanAllan, J. A., and Deacon, B. D. 2-mercaptobenzimidazole. Organic Syntheses. 1950; 30:56. [Link]

  • Vora, J. J., et al. An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research. 2011; 2(3):89-93. [Link]

  • Bouzroura-Aichouche, S., et al. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Journal of Heterocyclic Chemistry. 2016. [Link]

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Application Notes and Protocols for the Use of 2-Mercapto-5-benzimidazolecarboxylic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-Mercapto-5-benzimidazolecarboxylic Acid (MBCA) in Coordination Chemistry

This compound (MBCA) is a heterocyclic ligand of significant interest in the field of coordination chemistry. Its rigid benzimidazole backbone is functionalized with both a soft thiol (-SH) group at the 2-position and a hard carboxylic acid (-COOH) group at the 5-position. This unique bifunctional nature, coupled with the coordinating ability of the imidazole nitrogen atoms, makes MBCA a highly versatile ligand for the synthesis of a wide array of metal complexes. The presence of both soft (sulfur) and hard (oxygen, nitrogen) donor atoms allows for the chelation of a variety of metal ions, from soft Lewis acids that prefer the thiol group to harder metal centers that coordinate with the carboxylate and imidazole moieties.[1] This multi-dentate character enables the formation of stable mononuclear and polynuclear complexes with diverse structural motifs and potential applications in catalysis, materials science, and drug development.[1]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from this compound. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design.

Part 1: Synthesis of the Ligand - this compound

The synthesis of MBCA is a crucial first step. A common and effective method involves the cyclization of a substituted o-phenylenediamine with carbon disulfide. This protocol is adapted from established procedures for similar benzimidazole derivatives.

Protocol 1: Synthesis of this compound

Materials:

  • 3,4-Diaminobenzoic acid

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • Glacial acetic acid

  • Activated charcoal

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 0.1 mole of 3,4-diaminobenzoic acid and 0.1 mole of potassium hydroxide in a mixture of 100 mL of 95% ethanol and 15 mL of deionized water.

  • Addition of Carbon Disulfide: To the stirring solution, add 0.1 mole of carbon disulfide.

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Decolorization: After the reflux period, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.

  • Filtration: Filter the hot mixture through a fluted filter paper to remove the charcoal.

  • Precipitation: Transfer the hot filtrate to a beaker and, while stirring, acidify with glacial acetic acid until the pH is approximately 6. A precipitate of this compound will form.

  • Isolation and Purification: Allow the mixture to cool to room temperature, then place it in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the product with cold deionized water and then with a small amount of cold ethanol.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C.

Expected Yield: 75-85%

Characterization:

  • Melting Point: >300 °C

  • FT-IR (KBr, cm⁻¹): Broad peak around 3400-2500 (O-H and N-H stretching), ~1680 (C=O stretching of carboxylic acid), ~1620 (C=N stretching), ~1300 (C=S stretching).

  • ¹H NMR (DMSO-d₆, δ ppm): ~12.5 (br s, 1H, COOH), ~12.0 (br s, 2H, NH), 7.5-8.0 (m, 3H, Ar-H).

Part 2: Synthesis of Metal Complexes with MBCA

The synthesis of metal complexes with MBCA typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The coordination mode of the ligand can be influenced by the reaction conditions, such as pH and the nature of the metal ion.

General Protocol 2: Synthesis of MBCA-Metal(II) Complexes (e.g., Cu(II), Zn(II), Co(II), Ni(II))

Materials:

  • This compound (MBCA)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Methanol or Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (optional, for deprotonation)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve 1 mmol of MBCA in 20 mL of methanol or a methanol/water mixture. If deprotonation of the ligand is desired to facilitate coordination, a stoichiometric amount of NaOH or KOH solution can be added dropwise to this solution.

  • Metal Salt Solution: In a separate flask, dissolve 0.5 mmol of the chosen Metal(II) salt in 10 mL of methanol or deionized water.

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution. A change in color and/or the formation of a precipitate is often observed.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by observing the formation of the solid complex.

  • Isolation: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.

  • Washing: Wash the complex with the reaction solvent (methanol or ethanol) and then with deionized water to remove any unreacted starting materials.

  • Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 80 °C).

Stoichiometry and Rationale: A 2:1 ligand-to-metal molar ratio is commonly used to favor the formation of complexes with the general formula [M(MBCA)₂]. However, the stoichiometry can be varied to target different coordination environments. The use of a base facilitates the deprotonation of the carboxylic acid and thiol groups, making them more available for coordination.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_workup Product Isolation L_sol Dissolve MBCA in Solvent Mix Mix Solutions L_sol->Mix M_sol Dissolve Metal Salt in Solvent M_sol->Mix Reflux Reflux (2-4h) Mix->Reflux Filter Filter Precipitate Reflux->Filter Wash Wash with Solvents Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Product [M(MBCA)n] Complex Dry->Product

Caption: General workflow for the synthesis of MBCA-metal complexes.

Part 3: Characterization of MBCA-Metal Complexes

Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.

Technique Purpose Expected Observations for MBCA-Metal Complexes
Elemental Analysis (CHN) To determine the empirical formula and confirm the metal-to-ligand ratio.The experimental percentages of C, H, and N should match the calculated values for the proposed complex formula.
FT-IR Spectroscopy To identify the coordination sites of the ligand.Shifts in the vibrational frequencies of the C=O, C=S, and C=N groups upon coordination to the metal ion. Disappearance of the broad O-H stretch indicates deprotonation of the carboxylic acid.
UV-Visible Spectroscopy To study the electronic transitions and geometry of the complex.Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands.
¹H NMR Spectroscopy To study the structure of diamagnetic complexes (e.g., Zn(II)).Shifts in the proton signals of the ligand upon coordination. The disappearance of the acidic protons (COOH and NH) indicates deprotonation.
Magnetic Susceptibility To determine the magnetic moment and spin state of paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)).The measured magnetic moment can help in determining the geometry of the complex (e.g., octahedral, tetrahedral).
Thermogravimetric Analysis (TGA) To study the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.Weight loss at different temperature ranges corresponds to the loss of solvent molecules and the decomposition of the ligand.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the complex.Provides detailed information on bond lengths, bond angles, coordination geometry, and crystal packing.

Part 4: Applications of MBCA-Metal Complexes

The unique structural features of MBCA-metal complexes make them promising candidates for a range of applications.

Application 1: Catalysis

Benzimidazole-based metal complexes have shown significant catalytic activity in various organic transformations, including oxidation and reduction reactions.[2]

Illustrative Protocol: Catalytic Oxidation of Benzyl Alcohol

This protocol provides a general method to screen the catalytic activity of a synthesized MBCA-metal complex.

Materials:

  • MBCA-Metal Complex (as catalyst)

  • Benzyl alcohol

  • Acetonitrile (solvent)

  • tert-Butyl hydroperoxide (TBHP) as an oxidant

  • Gas chromatograph (GC) for analysis

  • Reaction vial

Procedure:

  • Reaction Setup: In a reaction vial, add the MBCA-metal complex (e.g., 1-5 mol%), benzyl alcohol (1 mmol), and acetonitrile (5 mL).

  • Initiation: Add TBHP (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at a specific temperature (e.g., 80 °C) for a set time (e.g., 24 hours).

  • Analysis: After the reaction, cool the mixture to room temperature. Analyze the conversion of benzyl alcohol and the yield of benzaldehyde using a gas chromatograph.

Catalysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Reactants Add Catalyst, Benzyl Alcohol, and Solvent to Vial Oxidant Add TBHP Reactants->Oxidant Stir Stir at 80°C for 24h Oxidant->Stir Cool Cool to RT Stir->Cool GC Analyze by GC Cool->GC Results Determine Conversion and Yield GC->Results

Caption: Workflow for testing the catalytic activity of MBCA-metal complexes.

Application 2: Antimicrobial Agents

Metal complexes often exhibit enhanced biological activity compared to the free ligands.[3][4] The antimicrobial properties of MBCA-metal complexes can be evaluated against various bacterial and fungal strains.

Protocol 3: Antimicrobial Activity Screening (Agar Well Diffusion Method)

Materials:

  • Synthesized MBCA-metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar plates

  • Sterile swabs

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal discs (positive controls)

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline solution, adjusted to a McFarland standard of 0.5.

  • Inoculation of Agar Plates: Uniformly spread the microbial suspension over the surface of the nutrient agar plates using a sterile swab.

  • Preparation of Test Solutions: Dissolve the MBCA-metal complexes in DMSO to a known concentration (e.g., 1 mg/mL).

  • Agar Well Diffusion:

    • Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.

    • Add a fixed volume (e.g., 100 µL) of the test solution of the metal complex into each well.

    • Place a standard antibiotic/antifungal disc as a positive control and a DMSO-loaded disc as a negative control.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.[5][6]

Conclusion

This compound is a ligand with significant potential for the development of novel metal complexes with diverse applications. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and evaluation of these promising compounds. The versatility of the MBCA ligand, arising from its multiple coordination sites, allows for fine-tuning of the properties of the resulting metal complexes, paving the way for future discoveries in catalysis, materials science, and medicinal chemistry.

References

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. EnPress Journals. Available at: [Link]

  • Metal Complexes as Antimicrobial Agents. SciSpace. Available at: [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Journal of Scientific Research. 2021-09-14. Available at: [Link]

  • Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. ResearchGate. 2025-08-06. Available at: [Link]

  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Hindawi. Available at: [Link]

  • Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. Dergipark. Available at: [Link]

  • Synthesis, Characterization and Studies Antibacterial Activity of Iron and Zinc Metal Complexes derived from Sulfamethoxazole. Federal University Dutse. Available at: [Link]

  • Synthesis and characterization of Cu(II), Zn(II), Cd(II), and Mn(II) Complexes with heterocyclic N-donor ligands and carboxylic acid derivatives and their antibacterial activity. Global Research journal of Natural Science and Technology. 2025-10-31. Available at: [Link]

  • Catalytic Intermolecular Functionalization of Benzimidazoles. ResearchGate. Available at: [Link]

  • Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Synthesis and characterization of a Cu(II) complex of 2-benzylmercapto-5-methyl-1,3,4-thiadiazole (C10H10N2S2). ResearchGate. 2025-08-06. Available at: [Link]

  • Synthesis, characterization and computational studies of Zn complex based on the 8-hydroxyquinoline group containing benzimidazole. PMC - NIH. Available at: [Link]

  • Synthesis and characterization for new Zn(II) complexes and their optimizing fertilization performance in planting corn hybrid. ResearchGate. Available at: [Link]

  • Synthesis, Structural Characterization of a New Ni(II) Complex and Its Catalytic Activity for Oxidation of Benzyl Alcohol. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • Synthesis, Characterization, and X-ray Crystal Structure Analysis of Zinc(II) Complex Based on 2-benzimidazolethiole. ResearchGate. Available at: [Link]

  • View of Synthesis and characterization of Cu(II), Zn(II), Cd(II), and Mn(II) Complexes with heterocyclic N-donor ligands and carboxylic acid derivatives and their antibacterial activity. Global Research journal of Natural Science and Technology. Available at: [Link]

  • Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. PMC - NIH. Available at: [Link]

  • Synthesis and characterization complexes of bis (2-mercaptobenzimidazole) mercury (II) with transition metal (Ni (II), Pd (II), and Pt (II)). ResearchGate. 2020-07-04. Available at: [Link]

  • Synthesis, Characterization and Spectral Studies of Cu(II) with a New Ligand 5-[{3-[(2-carbamothioylhydrazinylidene)methyl]. Moroccan Journal of Chemistry. Available at: https://revues.imist.ma/index.php/morjchem/article/view/42327
  • Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. MDPI. Available at: [Link]

  • Five-Coordinate Zinc(II) Complex: Synthesis, Characterization, Molecular Structure, and Antibacterial Activitie. ResearchGate. 2017-06-15. Available at: [Link]

  • Synthesis and Characterization of Unique Nickel(II) Carboxylates and Their Coordination Complexes. ResearchGate. Available at: [Link]

  • Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. Journal of Current Science. 2022-11-09. Available at: [Link]

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The Dual-Faceted Role of 2-Mercapto-5-benzimidazolecarboxylic Acid in Nanomaterial Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Versatility for Nanoscale Design

In the rapidly advancing field of nanotechnology, the precise control over the size, shape, and surface functionality of nanomaterials is paramount to unlocking their full potential in applications ranging from targeted drug delivery to sensitive diagnostics. 2-Mercapto-5-benzimidazolecarboxylic acid (MBCA) has emerged as a molecule of significant interest in this domain. Its unique bifunctional nature, possessing both a soft thiol (-SH) group and a hard carboxylic acid (-COOH) group on a rigid benzimidazole backbone, makes it a highly versatile ligand for the synthesis and functionalization of a wide array of nanomaterials.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for utilizing MBCA in the synthesis of gold, silver, and other nanoparticles. We will delve into the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

The Chemical Logic of MBCA in Nanoparticle Synthesis: A Tale of Two Functional Groups

The efficacy of this compound as a capping and functionalizing agent stems from the distinct yet complementary roles of its thiol and carboxylic acid moieties.

  • The Thiol Group: The Primary Anchor The mercapto group (-SH) exhibits a strong affinity for noble metal surfaces, such as gold and silver, forming a stable covalent-like bond.[2] This interaction is the primary driving force for the adsorption of MBCA onto the nanoparticle surface, acting as a robust anchor that passivates the surface and prevents uncontrolled aggregation. The strength of this bond is fundamental to the stability of the resulting nanoparticle colloids.

  • The Carboxylic Acid Group: The pH-Tunable Modulator The carboxylic acid group (-COOH) introduces a layer of "smart" functionality. Its protonation state is dependent on the pH of the surrounding medium. At acidic pH, the group is protonated and neutral, while at neutral or basic pH, it deprotonates to form a negatively charged carboxylate group (-COO⁻). This charge can be leveraged to:

    • Enhance Colloidal Stability: The electrostatic repulsion between negatively charged carboxylate groups on adjacent nanoparticles provides an additional barrier against aggregation, supplementing the steric hindrance from the benzimidazole core.

    • Control Inter-particle Interactions: By tuning the pH, the degree of electrostatic repulsion can be modulated, allowing for controlled assembly or disassembly of nanoparticle structures.

    • Provide a Handle for Further Functionalization: The carboxylate group is a versatile chemical handle for covalent attachment of other molecules, such as drugs, targeting ligands, or fluorescent probes, via well-established carbodiimide chemistry.

This dual functionality allows for a multi-faceted approach to nanoparticle design, where the thiol group ensures stability and the carboxylic acid group provides tunability and a gateway for further modification.

Diagram: The Multifaceted Role of MBCA in Nanoparticle Stabilization and Functionalization

Nanoparticle_Synthesis_Workflow cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization cluster_functionalization Further Functionalization (Optional) Metal_Precursor Metal Precursor (e.g., HAuCl₄, AgNO₃) Reaction Reduction & Capping Metal_Precursor->Reaction MBCA_Solution MBCA Solution (Capping Agent) MBCA_Solution->Reaction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Reaction Centrifugation Centrifugation Reaction->Centrifugation Crude Nanoparticle Solution Washing Washing & Redispersion Centrifugation->Washing Pelleted Nanoparticles UV_Vis UV-Vis Spectroscopy Washing->UV_Vis Purified Nanoparticles TEM TEM Washing->TEM FTIR FTIR Washing->FTIR EDC_NHS EDC/NHS Chemistry Washing->EDC_NHS MBCA-Capped Nanoparticles Conjugation Conjugation EDC_NHS->Conjugation Bio_Molecule Biomolecule (Drug, Antibody, etc.) Bio_Molecule->EDC_NHS

Caption: General workflow for the synthesis and functionalization of MBCA-capped nanoparticles.

Advanced Applications and Future Directions

The true power of MBCA-functionalized nanoparticles lies in their potential for advanced biomedical applications.

Sensing Applications

The benzimidazole moiety and the tunable surface charge make these nanoparticles excellent candidates for biosensing platforms. [3]For instance, changes in the local environment, such as pH or the binding of specific analytes to the nanoparticle surface, can alter the aggregation state of the nanoparticles, leading to a colorimetric change that can be detected by UV-Vis spectroscopy. The carboxylate groups can also be used to immobilize enzymes or antibodies for specific analyte detection.

Drug Delivery Systems

The ability to conjugate drug molecules to the carboxylic acid groups of MBCA opens up possibilities for targeted and controlled drug release. [4][5]The pH-responsive nature of the carboxylate can be exploited for drug release in the acidic microenvironment of tumors. Furthermore, targeting ligands can be attached to the nanoparticles to direct them to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern nanoscientist. Its unique bifunctional structure provides a robust platform for the synthesis of stable and highly functional nanoparticles. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the vast potential of MBCA in creating novel nanomaterials for a wide range of applications in research, diagnostics, and therapeutics. The logical design principles embedded in the structure of MBCA allow for a rational approach to nanomaterial synthesis, moving the field from empirical art to predictable science.

References

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  • Mn3O4 nanoparticles bearing 5-amino-2-mercapto benzimidazole moiety as antibacterial and antifungal agents. (2021). ResearchGate. [Link]

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Application Notes and Protocols for 2-Mercapto-5-benzimidazolecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Scaffolding of 2-Mercapto-5-benzimidazolecarboxylic Acid

This compound is a bifunctional heterocyclic compound that has garnered significant interest in medicinal chemistry, materials science, and coordination chemistry. Its rigid benzimidazole core, coupled with the reactive thiol (-SH) and carboxylic acid (-COOH) functionalities at the 2- and 5-positions respectively, makes it a highly versatile building block for the synthesis of a diverse array of derivatives.[1] The strategic manipulation of these functional groups allows for the development of novel compounds with tailored biological activities and material properties. This application note provides a comprehensive guide to the experimental setup for key reactions involving this compound, with a focus on S-alkylation, esterification, and amide coupling. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for researchers exploring the chemical space of this valuable scaffold.

Core Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₈H₆N₂O₂S[2]
Molecular Weight 194.21 g/mol [1]
Appearance Solid[2]
CAS Number 58089-25-1[1]
Storage Keep in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Reaction Workflows: A Visual Guide

The following diagram illustrates the primary reaction pathways for the derivatization of this compound, highlighting the selective modification of its thiol and carboxylic acid functionalities.

Reactions cluster_thiol Thiol Group Reactions cluster_acid Carboxylic Acid Reactions MBCA This compound S_Alkylation S-Alkylation MBCA->S_Alkylation Alkyl Halide, Base Esterification Esterification MBCA->Esterification Alcohol, Acid Catalyst Amide_Coupling Amide Coupling MBCA->Amide_Coupling Amine, Coupling Agent

Sources

Application Note: A Protocol for the Purification of 2-Mercapto-5-benzimidazolecarboxylic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, scientifically-grounded protocol for the purification of 2-Mercapto-5-benzimidazolecarboxylic acid (CAS No. 58089-25-1) using recrystallization. This compound is a vital intermediate in the synthesis of pharmaceuticals, such as proton pump inhibitors, and a versatile ligand in coordination chemistry[1]. High purity is essential for subsequent reactions and to ensure the desired pharmacological and chemical properties. This guide explains the rationale behind solvent selection, outlines a step-by-step purification procedure, details quality control measures, and offers troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction and Purification Principles

This compound is a heterocyclic compound featuring a benzimidazole core, a thiol (or thione tautomer) group, and a carboxylic acid group[1]. This trifunctional nature makes it an excellent building block but also presents purification challenges. Crude synthetic products are often contaminated with unreacted starting materials, by-products (e.g., from incomplete cyclization or side reactions), and colored impurities arising from oxidation[2].

Recrystallization is a powerful purification technique for crystalline solids. Its efficacy relies on the principle of differential solubility: the target compound and its impurities exhibit different solubilities in a chosen solvent or solvent system at varying temperatures[3]. An ideal recrystallization process involves:

  • Dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly, reducing the solubility of the target compound and causing it to crystallize out of the solution, leaving the more soluble impurities behind.

  • Isolating the pure crystals by filtration.

The success of this technique is fundamentally linked to the selection of an appropriate solvent and precise control over the cooling rate, which influences crystal size and purity[3][4].

Understanding Potential Impurities

The most common synthesis of benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent[5][6]. For 2-mercapto derivatives, reagents like potassium ethyl xanthate or carbon disulfide are typically used[6][7].

Likely Impurities Include:

  • Unreacted Starting Materials: Such as 3,4-diaminobenzoic acid.

  • Oxidized Species: The mercapto group is susceptible to oxidation, leading to disulfide-linked dimers and other colored by-products.

  • By-products: Incomplete cyclization or side reactions can lead to various related benzimidazole structures.

  • Inorganic Salts: Remnants from neutralization or work-up steps.

The structural polarity of this compound, with its hydrogen bond donor and acceptor sites, suggests high solubility in polar, protic solvents, especially at elevated temperatures[1][8].

Experimental Protocol

This protocol is designed based on the physicochemical properties of the target compound. A preliminary solvent screen is highly recommended.

Materials and Equipment
  • Crude this compound

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol (95%)

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Step-by-Step Recrystallization Procedure
  • Solvent Selection: Based on the polar functional groups (carboxylic acid, amine, and thioamide), glacial acetic acid is an excellent initial choice. It readily dissolves the compound upon heating and shows a significant decrease in solubility upon cooling. An ethanol/water mixture can also be effective[7][9]. The table below summarizes the expected solubility behavior.

    Solvent SystemSolubility at 25 °CSolubility at Boiling PointRationale & Remarks
    Glacial Acetic Acid Sparingly SolubleHighly SolubleRecommended. Excellent solubility differential. The acidic nature helps to protonate the molecule, aiding dissolution.
    Ethanol/Water Sparingly SolubleSoluble (with sufficient ethanol)A good alternative. The ratio can be tuned. Start with dissolving in hot ethanol and add hot water dropwise until turbidity appears, then re-clarify with a few drops of ethanol.
    Water InsolubleVery Sparingly SolublePoor solvent due to strong intermolecular hydrogen bonding in the crystal lattice.
    Acetone Sparingly SolubleModerately SolubleMay be suitable, but the solubility differential might be less pronounced than with acetic acid.
  • Dissolution:

    • Place 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask.

    • Add approximately 15-20 mL of glacial acetic acid. The ideal volume is the minimum required to fully dissolve the solid at boiling point.

    • Add a magnetic stir bar and heat the mixture with gentle stirring on a hot plate to near boiling (~110-118 °C).

  • Decolorization (if necessary):

    • If the solution is highly colored (e.g., dark yellow or brown), remove it from the heat source.

    • Allow the solution to cool slightly for a minute to prevent violent boiling upon addition.

    • Add a very small amount (spatula tip, ~50 mg) of activated carbon to the hot solution[2].

    • Re-heat the mixture to boiling for 5-10 minutes with continued stirring to allow the carbon to adsorb the colored impurities.

  • Hot Filtration:

    • This step removes the activated carbon and any insoluble impurities. It must be performed quickly to prevent premature crystallization.

    • Pre-heat a second Erlenmeyer flask and a glass funnel (with fluted filter paper) by placing them on the hot plate or in an oven.

    • Pour the hot solution quickly through the fluted filter paper into the clean, pre-heated flask.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass.

    • Crucially, allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities[4].

    • Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals on the filter with a small amount of cold deionized water to remove residual acetic acid, followed by a wash with a small amount of cold ethanol to facilitate drying.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Transfer the purified crystals to a watch glass.

    • Dry the product in a vacuum oven at 60-80 °C overnight or in a desiccator under vacuum until a constant weight is achieved. The high melting point (>290 °C) indicates good thermal stability[8].

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution & Decolorization cluster_filtration Purification cluster_isolation Isolation & Drying A Crude Compound + Acetic Acid B Heat to Boiling with Stirring A->B C Add Activated Carbon (if needed) B->C D Hot Gravity Filtration C->D Remove Insolubles E Slow Cooling to Room Temp. D->E Induce Crystallization F Ice Bath Cooling E->F Maximize Yield G Vacuum Filtration F->G H Wash with Cold H2O & EtOH G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Workflow for the purification of this compound.

Quality Control and Verification

To ensure the purification was successful, compare the physical and analytical properties of the starting material and the final product.

ParameterCrude MaterialExpected Purified ProductMethod
Appearance Off-white, yellow, or brown powderWhite to light-cream crystalline solidVisual Inspection
Melting Point Broad range, often with decompositionSharp melting point >290 °C[8]Melting Point Apparatus
TLC Analysis Multiple spots (impurities)Single, well-defined spotThin-Layer Chromatography
Purity (Typical) 90-97%>99%HPLC, NMR Spectroscopy

A significantly sharper and higher melting point is a strong indicator of increased purity.

Safety and Handling

  • This compound: May cause skin and serious eye irritation[10]. Avoid breathing dust.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.

  • Handling Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[11][12]. Handle hot glassware with care.

Troubleshooting

ProblemPotential CauseSolution
Product does not crystallize ("oils out") Solution is supersaturated; cooling too fast; impurities present.Re-heat the solution, add a small amount of additional solvent, and allow it to cool even more slowly. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Very low recovery Too much solvent used; compound is too soluble in the chosen solvent; premature crystallization during hot filtration.Reduce the initial volume of solvent. Ensure the receiving flask and funnel for hot filtration are adequately pre-heated. Cool the filtrate in an ice bath for a longer duration.
Product remains colored Insufficient activated carbon used; impurity is co-crystallizing with the product.Repeat the recrystallization, ensuring the solution is not boiled for an extended period after adding carbon (which can release adsorbed impurities). Consider an alternative solvent system.

References

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Application Notes & Protocols: A Comprehensive Guide to Assessing the Antioxidant Activity of 2-Mercapto-5-benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in antioxidant research and compound characterization.

Introduction: The Imperative for Antioxidant Characterization

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of chronic diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Antioxidants are vital molecules that can donate electrons to stabilize ROS, thereby mitigating cellular damage to DNA, proteins, and lipids.[2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3]

2-Mercapto-5-benzimidazolecarboxylic acid (MBI-CA) is a bifunctional molecule of significant interest.[4] Its structure, featuring a benzimidazole core, a reactive thiol (-SH) group, and a carboxylic acid moiety, suggests a strong potential for antioxidant activity. The thiol group, in particular, is a well-known hydrogen/electron donor, a primary mechanism for scavenging free radicals. This document provides a detailed technical guide with validated protocols for the comprehensive evaluation of MBI-CA's antioxidant capacity using three robust and widely accepted spectrophotometric assays: DPPH, ABTS, and FRAP.

Compound Profile: this compound (MBI-CA)

  • Chemical Name: 2-sulfanyl-1H-benzimidazole-5-carboxylic acid[5]

  • Molecular Formula: C₈H₆N₂O₂S

  • Molecular Weight: 194.21 g/mol [6]

  • Structure:

    
    

    (Image Source: PubChem CID 703333)

Anticipated Mechanism of Action: The primary antioxidant activity of MBI-CA is hypothesized to originate from the thiol (-SH) group, which can readily donate a hydrogen atom to neutralize free radicals. This process is often described as a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism. The resulting thiyl radical can be stabilized by the aromatic benzimidazole ring system, enhancing its efficacy as a radical scavenger.

Principles of In Vitro Antioxidant Capacity Assays

A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, a panel of assays based on different chemical principles is recommended for a comprehensive assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[7] DPPH is a stable radical with a deep violet color, exhibiting a maximum absorbance around 517 nm.[7] Upon reduction by an antioxidant (AH), the violet color fades to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H.[8][9] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity.[7]

DPPH_Reaction DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H H• donation Antioxidant +   AH (Antioxidant) Radical_A +   A•

Caption: DPPH radical neutralization by an antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[10] ABTS is oxidized using a strong oxidizing agent like potassium persulfate to generate the radical cation, which is a stable blue/green chromophore with a maximum absorbance at 734 nm.[10][11] In the presence of an antioxidant that donates a hydrogen atom or electron, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and potency. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[10]

ABTS_Reaction ABTS_radical ABTS•+ (Blue/Green) ABTS_neutral ABTS (Colorless) ABTS_radical->ABTS_neutral e- donation Antioxidant +   AH (Antioxidant) Radical_A +   A• + H+

Caption: ABTS radical cation reduction by an antioxidant.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay directly measures the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2] The reaction is conducted under acidic conditions (low pH), where a colorless ferric complex (e.g., Fe³⁺-TPTZ) is reduced to an intensely blue-colored ferrous complex (Fe²⁺-TPTZ) by the antioxidant. The increase in absorbance, typically measured at 593 nm, is proportional to the total reducing power of the sample.[12]

FRAP_Reaction Fe3_complex [Fe(III)-TPTZ]³⁺ (Colorless) Fe2_complex [Fe(II)-TPTZ]²⁺ (Intense Blue) Fe3_complex->Fe2_complex Reduction (e- gain) Antioxidant +   Antioxidant (Reductant)

Caption: Overall workflow for antioxidant profiling of MBI-CA.

Conclusion and Best Practices

This application note provides a robust framework for quantifying the antioxidant activity of this compound. By employing a multi-assay approach (DPPH, ABTS, and FRAP), researchers can obtain a comprehensive profile of its radical scavenging and reducing capabilities.

For trustworthy and reproducible results, always:

  • Prepare reagents fresh, especially the radical solutions (DPPH, ABTS•+).

  • Include a known antioxidant standard (e.g., Trolox) in every assay for validation and comparison.

  • Run all samples, standards, and controls in triplicate to ensure statistical significance.

  • Perform a solvent control to account for any background absorbance or activity from the vehicle (e.g., DMSO).

  • Ensure incubation steps involving light-sensitive reagents are performed in the dark.

By adhering to these detailed protocols and best practices, researchers can confidently and accurately characterize the antioxidant potential of MBI-CA, contributing valuable data to the fields of medicinal chemistry and drug development.

References

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  • Ak, T., & Gülçin, İ. (2008). Genesis and development of DPPH method of antioxidant assay. Journal of Food Biochemistry. Retrieved from [Link]

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Application Notes and Protocols for the Antimicrobial Evaluation of 2-Mercapto-5-benzimidazolecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold

The urgent global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development.[1] The benzimidazole ring, a bicyclic system composed of fused benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleosides allows it to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2][3][4]

This guide focuses on 2-Mercapto-5-benzimidazolecarboxylic acid , a bifunctional derivative of the core benzimidazole structure. The presence of a reactive thiol (-SH) group at the 2-position and a carboxylic acid (-COOH) at the 5-position makes it a highly versatile platform for synthetic modification.[5] These functional groups not only contribute to the molecule's intrinsic biological activity but also serve as chemical handles for creating a library of derivatives. By systematically modifying these positions, researchers can probe the structure-activity relationship (SAR) to optimize potency and selectivity.[3]

This document provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial properties of this compound and its synthesized derivatives, guiding researchers from initial qualitative screening to quantitative assessment of bactericidal activity.

Hypothesized Mechanism of Action

While the precise mechanism for every derivative will vary, benzimidazoles are known to exert their antimicrobial effects through several pathways. A primary proposed mechanism involves the inhibition of essential cellular processes. For instance, by mimicking natural purines, they can interfere with the synthesis of bacterial nucleic acids and proteins.[4] Other studies suggest that certain benzimidazole derivatives can disrupt microbial cell wall biosynthesis by binding to key enzymes like transpeptidases, ultimately leading to cell lysis.[2] The evaluation protocols detailed below are designed to quantify the ultimate effect of these potential mechanisms—the inhibition of growth or cellular death.

General Synthetic Approach for Derivative Synthesis

To explore the SAR, a library of derivatives is typically synthesized from the parent compound. The dual functionality of this compound allows for targeted modifications. A common and effective strategy is the S-alkylation of the thiol group, which can be readily achieved by reacting the parent compound with various alkyl halides. This approach has been successfully used to generate diverse libraries of 2-mercaptobenzimidazole derivatives for antimicrobial screening.[4][6][7]

Antimicrobial Evaluation Workflow

A systematic approach is critical for efficiently evaluating a library of novel compounds. The workflow begins with a broad qualitative screen to identify promising candidates, followed by quantitative methods to determine precise potency, and finally, assays to distinguish between static and cidal effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Cidal vs. Static Activity Screen Agar Disk/Well Diffusion Assay Result1 Identify 'Hits' with Zones of Inhibition Screen->Result1 MIC Broth Microdilution Assay Result1->MIC For Active Compounds Result2 Determine Minimum Inhibitory Concentration (MIC) MIC->Result2 MBC Subculture from MIC Plate Result2->MBC For MIC & Higher Wells Result3 Determine Minimum Bactericidal Concentration (MBC) MBC->Result3 SAR Structure-Activity Relationship (SAR) Analysis Result3->SAR Interpret Data

Caption: Overall workflow for antimicrobial evaluation.

Protocol 1: Agar Disk Diffusion for Preliminary Screening

Principle and Application

The Kirby-Bauer disk diffusion test is a widely used qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[8][9] An agent-impregnated disk placed on an agar plate inoculated with a bacterial lawn creates a concentration gradient as the agent diffuses into the agar.[10] If the microorganism is susceptible, a clear circular "zone of inhibition" (ZOI) will form around the disk where growth is prevented.[8] This method is ideal for initial high-throughput screening of a library of derivatives due to its simplicity and low cost.[11]

Detailed Step-by-Step Protocol
  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] This standardization is critical for reproducibility.[13]

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria. Rotate the plate by approximately 60° between streaks (three times total) to ensure even coverage.[14]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[15]

  • Application of Compounds:

    • Prepare sterile filter paper disks (6 mm diameter).

    • Impregnate each disk with a known amount/concentration of the test derivative solution (e.g., 10 µL of a 1 mg/mL solution). The solvent used to dissolve the compound should be tested as a negative control.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate, ensuring firm contact.

    • Include a positive control disk (e.g., a standard antibiotic like Gentamicin) and a negative control disk (solvent only).

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours for most common bacteria.[12] Incubation must occur within 15 minutes of disk application.[16]

  • Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[8]

    • A larger zone diameter generally indicates greater susceptibility of the microorganism to the compound.

Data Presentation Template
Compound IDTest MicroorganismGram StainZone of Inhibition (mm)Positive Control (Antibiotic) ZOI (mm)Negative Control ZOI (mm)
MBCA-ParentS. aureusPositive
MBCA-D01S. aureusPositive
MBCA-D02S. aureusPositive
MBCA-ParentE. coliNegative
MBCA-D01E. coliNegative
MBCA-D02E. coliNegative

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle and Application

The broth microdilution method is the gold standard for determining the quantitative antimicrobial susceptibility of a microorganism.[17][18] It establishes the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specified incubation period.[19] This method is highly accurate and allows for the simultaneous testing of multiple compounds across a range of concentrations.[17]

Detailed Step-by-Step Protocol

G cluster_0 Plate Preparation cluster_1 Inoculation & Incubation cluster_2 Reading MIC A Dispense 100µL broth into all wells of a 96-well plate B Add 100µL of 2x compound stock to Column 1 A->B C Perform 2-fold serial dilutions: Transfer 100µL from Col 1 to 2, 2 to 3, etc. B->C F Inoculate wells (except sterility control) D Prepare 0.5 McFarland bacterial suspension E Dilute to achieve final ~5x10^5 CFU/mL in wells D->E E->F G Incubate at 37°C for 16-20 hours F->G H Visually inspect for turbidity. MIC = First clear well

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to all wells.[20]

    • Prepare a stock solution of each test compound at twice the highest desired final concentration.

    • Add 100 µL of this 2x stock solution to the wells in the first column of the plate.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, then transferring 100 µL from the second to the third, and so on, discarding the final 100 µL from the last dilution column.[12]

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well after inoculation.[12]

  • Inoculation and Controls:

    • Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the standardized inoculum. This brings the total volume to 200 µL and dilutes the compound to its final test concentration.

    • Essential Controls must be included: [12][19]

      • Growth Control: Wells with broth and inoculum, but no compound.

      • Sterility Control: Wells with broth only to check for contamination.

      • Positive Control: Wells with inoculum and a standard antibiotic of known MIC.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[12][17]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[19][21] This can also be assessed quantitatively using a microplate reader to measure optical density (OD).

Data Presentation Template
Compound IDTest MicroorganismMIC (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)
MBCA-ParentS. aureus
MBCA-D01S. aureus
MBCA-D02S. aureus
MBCA-ParentE. coli
MBCA-D01E. coli
MBCA-D02E. coli

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Principle and Application

While the MIC determines the concentration that inhibits growth (bacteriostatic), the Minimum Bactericidal Concentration (MBC) determines the concentration that actively kills the bacteria. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[22][23][24] Determining the MBC is crucial for understanding whether a novel compound is bactericidal or bacteriostatic, a key factor in its potential therapeutic application.[25] An agent is generally considered bactericidal if its MBC is no more than four times its MIC.[23]

Detailed Step-by-Step Protocol

G MIC_Plate Completed MIC Plate (After Incubation) Subculture Take 10-100 µL aliquot from all CLEAR wells (MIC, MICx2, etc.) MIC_Plate->Subculture Plating Spot-plate or spread aliquot onto fresh antibiotic-free agar plates Subculture->Plating Incubate Incubate agar plates at 37°C for 18-24 hours Plating->Incubate Count Count Colony-Forming Units (CFUs) on each plate Incubate->Count Determine MBC = Lowest concentration with ≥99.9% reduction in CFUs compared to initial inoculum Count->Determine

Caption: From MIC to MBC: Determining Bactericidal Activity.

  • Subculturing from MIC Plate:

    • This protocol is performed immediately after the MIC has been determined from the broth microdilution plate.

    • Using a calibrated loop or pipette, take a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth (i.e., the wells corresponding to the MIC and all higher concentrations).[23][25]

  • Plating:

    • Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar medium (e.g., Mueller-Hinton Agar).

    • Be sure to label each plate corresponding to the concentration from which the aliquot was taken.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are visible on the growth control plate.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the original inoculum count.[23]

Structure-Activity Relationship (SAR) Analysis

The ultimate goal of synthesizing and testing derivatives is to establish a Structure-Activity Relationship (SAR). By correlating the chemical modifications with the resulting MIC and MBC values, researchers can deduce which structural features are critical for antimicrobial activity.

G cluster_0 Modifications at 2-Thiol Group cluster_1 Modifications at 5-Carboxyl Group Parent Parent Compound 2-Mercapto-5-benz- imidazolecarboxylic acid (MIC = 64 µg/mL) Deriv_A Derivative A (+ Methyl Group) MIC = 32 µg/mL Parent->Deriv_A Improved Deriv_B Derivative B (+ Ethyl Group) MIC = 16 µg/mL Parent->Deriv_B Improved Deriv_C Derivative C (+ Phenyl Group) MIC = 128 µg/mL Parent->Deriv_C Worsened Deriv_D Derivative D (Methyl Ester) MIC = 64 µg/mL Parent->Deriv_D No Change Deriv_E Derivative E (Amide) MIC = 32 µg/mL Parent->Deriv_E Improved Conclusion Conclusion: - Small alkyl groups at 2-thiol increase activity. - Bulky aromatic groups decrease activity. - Amide at 5-carboxyl is favorable. Deriv_B->Conclusion Deriv_C->Conclusion Deriv_E->Conclusion

Caption: Hypothetical SAR analysis for derivative optimization.

For example, by comparing the MIC values from the tables, one might observe that adding small, lipophilic alkyl chains to the 2-thiol position enhances activity against Gram-positive bacteria, whereas adding bulky aromatic groups diminishes it. This insight is invaluable for the rational design of the next generation of more potent derivatives, guiding the drug discovery process toward compounds with a higher probability of success.[2][3]

References

  • Broth Dilution Method for MIC Determination. (2013-11-15). Microbe Online. [Link]

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application of 2-Mercapto-5-benzimidazolecarboxylic acid in corrosion inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 2-Mercapto-5-benzimidazolecarboxylic Acid in Corrosion Inhibition

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and materials science professionals on the utilization and evaluation of this compound (2M5BCA) as a high-efficacy corrosion inhibitor. This guide delineates the mechanistic underpinnings of its protective action and furnishes detailed protocols for its application and performance validation.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion is an electrochemical process that causes the gradual degradation of metals, leading to significant economic losses and safety concerns across various industries. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

Among the vast array of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are particularly effective due to the presence of lone-pair electrons that facilitate strong adsorption onto metal surfaces.[1][2] this compound (2M5BCA) emerges as a molecule of significant interest. Its bifunctional nature, featuring both a thiol (-SH) and a carboxylic acid (-COOH) group, allows for versatile and robust coordination to metal surfaces, making it a highly promising candidate for corrosion inhibition.[3]

Physicochemical Profile of this compound (2M5BCA)

A thorough understanding of the inhibitor's properties is fundamental to its effective application.

PropertyValue
Chemical Name This compound
CAS Number 58089-25-1[4]
Molecular Formula C₈H₆N₂O₂S[4]
Molecular Weight 194.21 g/mol
Appearance Off-white to light-yellow powder
Structure
Key Functional Groups Thiol (-SH), Carboxylic Acid (-COOH), Imidazole Ring
Purity >97% (Typical)[4]

The Mechanistic Action of 2M5BCA as a Corrosion Inhibitor

The efficacy of 2M5BCA lies in its ability to form a durable, passive film on the metal surface. This process is governed by the principles of chemical and physical adsorption.

  • Role of Heteroatoms and π-Electrons: The benzimidazole ring is rich in π-electrons, and the nitrogen, sulfur, and oxygen atoms possess lone pairs of electrons. These features are crucial for the adsorption process. The inhibitor molecules can share electrons with the vacant d-orbitals of the metal, forming coordinate covalent bonds (chemisorption).[5]

  • Formation of a Protective Barrier: Upon adsorption, 2M5BCA molecules self-assemble on the metal surface, creating a thin, dense, and stable protective film. This film acts as a physical barrier, isolating the metal from the aggressive corrosive environment.

  • Mixed Inhibition Action: Electrochemical studies on similar benzimidazole derivatives, such as 2-mercaptobenzimidazole (2MBI), indicate that they typically act as mixed-type inhibitors.[6][7] This means they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. 2M5BCA is expected to behave similarly, effectively reducing the overall corrosion rate.

The following diagram illustrates the proposed mechanism of inhibition by 2M5BCA on a steel surface in an acidic medium.

G cluster_solution Corrosive Solution (e.g., H⁺, Cl⁻) cluster_surface Metal Surface (Fe) cluster_film Protective Film Formation H+ H⁺ Cl- Cl⁻ Inhibitor 2M5BCA Molecule AdsorbedInhibitor Adsorbed 2M5BCA Layer (Chemisorption & Physisorption) Inhibitor->AdsorbedInhibitor Adsorption via -SH, -COOH, N, π-electrons Metal Fe (Anodic Site) Fe2+ Fe²⁺ Metal->Fe2+ Anodic Dissolution Fe → Fe²⁺ + 2e⁻ Cathode Fe (Cathodic Site) AdsorbedInhibitor->Cathode Blocks H₂ Evolution AdsorbedInhibitor->Fe2+ Blocks Dissolution

Caption: Corrosion inhibition mechanism of 2M5BCA on a metal surface.

Experimental Protocols for Performance Evaluation

To quantify the effectiveness of 2M5BCA, a combination of electrochemical and surface analysis techniques is essential. These methods provide a holistic view of the inhibitor's performance.

Protocol: Potentiodynamic Polarization (PDP)

This technique measures the current response of a metal to a controlled potential sweep, providing key kinetic parameters like corrosion current density (i_corr) and corrosion potential (E_corr).[8][9]

Objective: To determine the inhibition efficiency and the type of inhibition (anodic, cathodic, or mixed).

Materials & Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working Electrode: metal sample; Reference Electrode: Ag/AgCl or Saturated Calomel Electrode; Counter Electrode: Platinum or Graphite)[8][10]

  • Corrosive medium (e.g., 1 M HCl)

  • 2M5BCA inhibitor solutions of varying concentrations

  • Polishing materials (SiC papers, alumina slurry)

Step-by-Step Procedure:

  • Electrode Preparation: Mechanically polish the working electrode with successively finer grades of SiC paper, rinse with deionized water and acetone, and dry.

  • Solution Preparation: Prepare a stock solution of 2M5BCA in a suitable solvent (e.g., ethanol) and create a series of test solutions with varying inhibitor concentrations in the corrosive medium.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode. Add the test solution.

  • Stabilization: Allow the system to stabilize by immersing the working electrode in the test solution for 30-60 minutes until a stable open-circuit potential (OCP) is achieved.[11]

  • Polarization Scan: Perform the potentiodynamic scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5 to 1 mV/s).[9][11]

  • Data Analysis:

    • Plot the polarization curve (log |current density| vs. potential).

    • Extrapolate the linear Tafel regions of the cathodic and anodic branches back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[12]

    • Calculate the Inhibition Efficiency (IE%) using the following equation:

      IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 Where: i_corr_blank = corrosion current density without inhibitor i_corr_inh = corrosion current density with inhibitor

Protocol: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the electrode surface, including the formation of inhibitor films and the charge transfer processes occurring at the metal/solution interface.[13][14][15]

Objective: To evaluate the protective properties of the adsorbed inhibitor film by measuring the charge transfer resistance (R_ct).

Materials & Equipment:

  • Same as for PDP, but the potentiostat must have a frequency response analyzer.

Step-by-Step Procedure:

  • Setup and Stabilization: Follow steps 1-4 from the PDP protocol to prepare the electrode and solution and achieve a stable OCP.

  • EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[11][15]

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.

    • Calculate the Inhibition Efficiency (IE%) using the R_ct values:

      IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 Where: R_ct_blank = charge transfer resistance without inhibitor R_ct_inh = charge transfer resistance with inhibitor

Caption: Experimental workflow for evaluating inhibitor performance.

Confirmatory Surface Analysis

While electrochemical methods quantify performance, surface analysis techniques provide direct visual and compositional evidence of the protective film.[1][16][17]

  • Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.

  • X-ray Photoelectron Spectroscopy (XPS): An advanced technique used to determine the elemental composition and chemical state of the surface film. XPS can confirm the presence of N, S, and C from the adsorbed 2M5BCA molecule, providing direct evidence of its interaction with the metal surface.[18]

Theoretical Framework: Quantum Chemical Insights

Computational studies, particularly those using Density Functional Theory (DFT), are increasingly employed to correlate the molecular structure of an inhibitor with its performance.[19][20] These studies calculate parameters that predict a molecule's tendency to adsorb onto a metal surface.[21][22]

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and thus, potentially better inhibition efficiency.

These theoretical calculations provide a powerful predictive tool for screening and designing new, more effective corrosion inhibitors.

Summary of Performance Data

The following table presents hypothetical performance data for 2M5BCA, illustrating how results are typically summarized. Actual values would be obtained from the experimental protocols described above.

Inhibitor Conc. (mM)i_corr (μA/cm²) (from PDP)R_ct (Ω·cm²) (from EIS)IE% (from PDP)IE% (from EIS)
0 (Blank)55085--
0.18852084.083.7
0.545115091.892.6
1.025205095.595.9
5.014360097.597.6

Conclusion

This compound stands out as a highly effective corrosion inhibitor due to its unique bifunctional molecular structure, which facilitates strong and stable adsorption on metal surfaces. The protocols detailed in this guide provide a robust framework for systematically evaluating its performance using established electrochemical and surface analysis techniques. By integrating experimental validation with theoretical insights, researchers can fully characterize and optimize the application of 2M5BCA for advanced corrosion protection.

References

  • Ituen, E., Akaranta, O., & James, A. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Chemical Science International Journal, 18(1), 1–34. [Link]

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  • MDPI. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Retrieved from [Link]

  • NACE International. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. PDF. Retrieved from [Link]

  • ResearchGate. (2017). Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Adsorption Isotherm Modeling in Corrosion Inhibition Studies. PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. Retrieved from [Link]

  • ResearchGate. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Retrieved from [Link]

  • OHIO Open Library. (n.d.). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. Retrieved from [Link]

  • NACE International. (2023). Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. CORROSION. Retrieved from [Link]

  • International Journal of Corrosion and Scale Inhibition. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Potentiodynamic polarization methods for corrosion measurement. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantifying corrosion inhibition on mild steel surface using run length statistics-based texture analysis. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments. Retrieved from [Link]

  • Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. Retrieved from [Link]

  • NISCAIR. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry, 45B, 1756-1758. Retrieved from [Link]

  • Elsevier. (n.d.). Thermodynamic, chemical and electrochemical investigations of 2-mercapto benzimidazole as corrosion inhibitor for mild steel in hydrochloric acid solutions. Arabian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synergistic effect of 2-mercapto benzimidazole and KI on copper corrosion inhibition in aerated sulfuric acid solution. Request PDF. Retrieved from [Link]

  • Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Retrieved from [Link]

  • International Journal of Pharmacy & Therapeutics. (n.d.). SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

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  • Prime Scholars. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93. Retrieved from [Link]

  • MDPI. (2020). Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. Materials, 13(5), 1233. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic, chemical and electrochemical investigations of 2-mercapto benzimidazole as corrosion inhibitor for mild steel in hydrochloric acid solutions. PDF. Retrieved from [Link]

  • MDPI. (n.d.). Preparation and Characterization of Oxide Coatings with LDH Nanosheets on AZ91 Magnesium Alloy by a One-Step Low Voltage Microarc Oxidation Process. Retrieved from [Link]

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Sources

The Strategic deployment of 2-Mercapto-5-benzimidazolecarboxylic Acid in Contemporary Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, celebrated for its structural similarity to endogenous purines and its consequent ability to interact with a wide array of biological targets. Within this privileged class of heterocycles, 2-Mercapto-5-benzimidazolecarboxylic acid emerges as a molecule of significant strategic value. Its bifunctional nature, presenting both a nucleophilic thiol group and a versatile carboxylic acid, offers a rich platform for chemical elaboration and targeted drug design. This guide provides an in-depth exploration of its synthesis, physicochemical characteristics, and its application in the development of novel therapeutic agents, supplemented with detailed experimental protocols for its practical implementation in a research setting.

Physicochemical Properties and Strategic Advantages in Drug Design

The unique arrangement of functional groups in this compound underpins its utility in drug discovery. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂S[1]
Molecular Weight 194.21 g/mol [2]
Melting Point >290 °C[1]
pKa (predicted) 4.33 ± 0.20[1]
LogP (predicted) 1.92[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]

The strategic advantages conferred by its structure are manifold:

  • The Thiol Group: This nucleophilic center is a prime site for S-alkylation, allowing for the introduction of a vast array of side chains to probe the binding pockets of target proteins. This versatility has been exploited to develop derivatives with a broad spectrum of biological activities.[3]

  • The Carboxylic Acid Group: This functional group serves multiple purposes. It can act as a handle for the formation of amides and esters, enabling the attachment of various pharmacophores or solubilizing groups.[3] Furthermore, the carboxylate anion can participate in coordination with metal ions, a property leveraged in the design of metalloenzyme inhibitors.[3] Its presence also influences the polarity and solubility of the molecule, which are critical pharmacokinetic parameters.[3]

  • The Benzimidazole Core: This rigid, planar ring system provides a stable anchor for the functional groups and can engage in π-π stacking interactions with aromatic residues in protein binding sites.

The interplay of these features makes this compound a highly adaptable scaffold for combinatorial chemistry and lead optimization campaigns.

Application in Drug Design and Development: A Multi-Target Scaffold

Derivatives of 2-mercaptobenzimidazole have demonstrated a remarkable range of pharmacological activities, underscoring the potential of the core scaffold. The introduction of the 5-carboxylic acid moiety provides an additional vector for optimizing these activities and exploring new therapeutic avenues.

Antimicrobial and Antifungal Agents

The benzimidazole nucleus is a well-established pharmacophore in antimicrobial and antifungal drug discovery.[4] Derivatives of 2-mercaptobenzimidazole have shown potent activity against a range of bacterial and fungal pathogens. The carboxylic acid group can be leveraged to enhance solubility and bioavailability, or to introduce moieties that target specific microbial pathways.

Anticancer Therapeutics

A significant body of research has focused on the development of benzimidazole-based anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization. The ability to derivatize both the thiol and carboxylic acid groups of this compound allows for the fine-tuning of these activities and the development of highly selective and potent anticancer drug candidates.

Enzyme Inhibition

The 2-mercaptobenzimidazole scaffold has been identified as a potent inhibitor of various enzymes. For instance, derivatives have shown significant inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis, suggesting potential applications in the treatment of hyperpigmentation disorders. The thiol group is believed to chelate the copper ions in the enzyme's active site.

The following diagram illustrates the strategic derivatization points of this compound for targeted drug design.

G cluster_0 This compound Scaffold cluster_1 Therapeutic Applications scaffold Core Benzimidazole (π-π stacking) thiol 2-Thiol Group (Nucleophilic handle for S-alkylation) scaffold->thiol Derivatization carboxyl 5-Carboxylic Acid (Amide/ester formation, solubility) scaffold->carboxyl Derivatization anticancer Anticancer Agents (Topoisomerase/Kinase Inhibitors) thiol->anticancer Leads to antimicrobial Antimicrobial Agents (Enzyme/Cell Wall Targets) thiol->antimicrobial Leads to enzyme_inhibitors Enzyme Inhibitors (e.g., Tyrosinase) thiol->enzyme_inhibitors Leads to carboxyl->anticancer Leads to carboxyl->antimicrobial Leads to

Caption: Strategic derivatization of this compound.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-mercaptobenzimidazoles.

Materials:

  • 3,4-Diaminobenzoic acid

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Glacial acetic acid

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.1 mole) in a mixture of 95% ethanol (100 mL) and water (15 mL).

  • To the stirred solution, add carbon disulfide (0.1 mole) cautiously.

  • Add 3,4-diaminobenzoic acid (0.1 mole) to the reaction mixture.

  • Heat the mixture under reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, add a small amount of activated charcoal and continue to reflux for an additional 15 minutes.

  • Filter the hot solution to remove the charcoal.

  • To the hot filtrate, add warm water (100 mL) and then acidify with glacial acetic acid with vigorous stirring until precipitation is complete.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality behind Experimental Choices:

  • Potassium hydroxide acts as a base to deprotonate the amino groups of 3,4-diaminobenzoic acid, facilitating the nucleophilic attack on carbon disulfide.

  • Carbon disulfide serves as the source of the thiocarbonyl group for the formation of the 2-mercaptobenzimidazole ring.

  • Refluxing in ethanol/water provides the necessary thermal energy for the reaction to proceed at a reasonable rate while keeping the reactants and intermediates in solution.

  • Activated charcoal is used to decolorize the solution by adsorbing colored impurities.

  • Acidification with acetic acid protonates the carboxylate and thiolate groups, leading to the precipitation of the neutral product.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard procedure to evaluate the cytotoxic effects of this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validating System:

  • The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the vehicle control establishes the baseline for 100% cell viability.

  • Running the assay in triplicate for each concentration and repeating the experiment on different days will ensure the reproducibility and reliability of the results.

The following workflow diagram illustrates the key steps in the MTT assay.

G start Start cell_seeding Seed cells in 96-well plate (24h incubation) start->cell_seeding compound_treatment Treat cells with test compounds (48-72h incubation) cell_seeding->compound_treatment mtt_addition Add MTT solution (4h incubation) compound_treatment->mtt_addition formazan_solubilization Solubilize formazan crystals with DMSO mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound represents a highly promising and versatile scaffold for the design and development of new therapeutic agents. Its bifunctional nature provides a rich chemical space for the generation of diverse compound libraries with the potential to address a wide range of diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this valuable building block in their drug discovery endeavors.

References

  • This compound. LookChem. Available from: [Link]

  • 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. PubChem. Available from: [Link]

  • Devi P, Shahnaz M, Prasad DN. Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics. 2022; 12(1):203-207. Available from: [Link]

  • Gupta S, Garg G. Synthesis and Biological Evaluation of 2-Mercaptobenzimidazole Derivatives as Anti-inflammatory Agents. Journal of Chemical and Pharmaceutical Research. 2015; 7(12): 344-349. Available from: [Link]

  • Aladdin Scientific. This compound Safety Data Sheet. Available from: [Link]

  • Pawar PM, et al. Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica. 2016; 8(4):1-5. Available from: [Link]

  • Zaki RM, et al. Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research & Health Sciences. 2018; 7(10): 93-107. Available from: [Link]

  • Al-Ghorbani, M., et al. Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. Materials. 2020; 13(5): 1234. Available from: [Link]

  • El-Sayed, W. M., et al. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry. 2017; 33(6). Available from: [Link]

Sources

Application Note: Mass Spectrometric Elucidation of 2-Mercapto-5-benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2-Mercapto-5-benzimidazolecarboxylic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We present a detailed, field-proven protocol for sample preparation and instrument operation, designed for researchers, scientists, and drug development professionals. The core of this document is an in-depth exploration of the compound's fragmentation behavior in both positive and negative ionization modes. The predictable fragmentation pathways, including decarboxylation, loss of water, and characteristic cleavages of the benzimidazole core, are elucidated and visualized. This guide serves as a foundational resource for the unambiguous identification and structural characterization of this versatile heterocyclic building block in complex matrices.

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a benzimidazole core, a reactive thiol (or thione tautomer) group, and a carboxylic acid moiety, makes it a versatile building block for synthesizing novel therapeutic agents and functional materials.[1] The structural similarity of the benzimidazole core to purines has historically driven research into its biological applications.[1]

Accurate structural confirmation is a critical step in any research and development pipeline. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem MS (MS/MS) techniques, is an indispensable tool for this purpose. It provides not only precise mass measurement for molecular formula confirmation but also generates a unique fragmentation "fingerprint" that is definitive for a molecule's structure. This application note explains the causality behind the fragmentation of this compound and provides a robust, self-validating protocol for its analysis.

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of the analyte is crucial for method development. The presence of acidic protons (on the carboxylic acid, imidazole nitrogen, and thiol group) and basic nitrogen atoms in the imidazole ring allows for ionization in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

PropertyValueSource
IUPAC Name 2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylic acid[1][2]
CAS Number 58089-25-1[1][3][4]
Molecular Formula C₈H₆N₂O₂S[1][2][3]
Average Molecular Weight 194.21 g/mol [2][3][4]
Monoisotopic Mass 194.01499861 Da[1][2][3]
Calculated [M+H]⁺ (m/z) 195.02282
Calculated [M-H]⁻ (m/z) 193.00717

Experimental Methodology

The following protocol is designed for a standard high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

Materials and Sample Preparation
  • Analyte: this compound (Purity ≥97%).[4]

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the analyte in Methanol.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Prepare a working solution for infusion by diluting the stock solution to 1 µg/mL using 50:50 (v/v) Acetonitrile:Water. This solvent composition is a common starting point that provides good solubility and efficient ionization for a broad range of analytes.

Mass Spectrometry Protocol

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

ParameterSetting for Positive Ion ModeSetting for Negative Ion ModeRationale
Ionization Mode ESI+ESI-To analyze both protonated and deprotonated species.
Infusion Flow Rate 5 µL/min5 µL/minA low flow rate ensures stable spray and optimal ionization.
Capillary Voltage 3.5 kV-3.0 kVStandard voltage to generate the electrospray plume.
**Nebulizer Gas (N₂) **1.5 Bar1.5 BarAssists in droplet formation.
Drying Gas (N₂) Flow 8.0 L/min8.0 L/minAids in solvent evaporation and ion desolvation.
Drying Gas Temp. 200 °C200 °CA moderate temperature prevents thermal degradation.
MS1 Scan Range m/z 50-500m/z 50-500A wide range to detect the precursor ion and any background ions.
MS/MS Precursor Ion m/z 195.02m/z 193.01The monoisotopic masses of the protonated and deprotonated molecules.
Collision Gas ArgonArgonAn inert gas for efficient collision-induced dissociation (CID).
Collision Energy (CID) 10-40 eV (Ramp)10-30 eV (Ramp)Ramping the energy allows for the capture of both low-energy (stable) and high-energy (less stable) fragments in a single experiment.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis A 1. Prepare 1 µg/mL Analyte Solution B 2. Infuse Sample into ESI Source A->B C 3. MS1 Full Scan: Identify Precursor Ion B->C D 4. Isolate Precursor Ion C->D E 5. Collision-Induced Dissociation (CID) D->E F 6. MS2 Product Ion Scan: Detect Fragments E->F

Caption: General workflow for MS/MS analysis of this compound.

Results and Discussion: Fragmentation Analysis

Full Scan Mass Spectrum (MS1)

In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 195.0228 . In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 193.0072 . The high-resolution mass measurement of these precursor ions allows for the confirmation of the elemental composition (C₈H₆N₂O₂S) with high confidence.

Tandem Mass Spectrometry (MS/MS) in Negative Ion Mode

Negative ion mode is particularly informative for this molecule due to the acidic nature of the carboxylic acid group. Deprotonation occurs readily at this site, leading to a stable carboxylate anion that serves as the precursor for fragmentation.

The primary fragmentation pathway observed is the loss of carbon dioxide (CO₂), a classic fragmentation for deprotonated carboxylic acids.[5][6]

G precursor [M-H]⁻ C₈H₅N₂O₂S⁻ m/z 193.01 frag1 [M-H-CO₂]⁻ C₇H₅N₂S⁻ m/z 149.02 precursor->frag1 - CO₂ (44 Da) frag2 [C₆H₄N]⁻ m/z 90.03 frag1->frag2 - SCN (59 Da)

Caption: Proposed primary fragmentation pathway in negative ion mode (ESI-).

  • Precursor Ion [M-H]⁻ at m/z 193.01: This is the deprotonated parent molecule.

  • Fragment at m/z 149.02: This major fragment corresponds to the neutral loss of 44.0 Da, consistent with decarboxylation (-CO₂). This is a highly favorable process that results in a stable deprotonated 2-mercaptobenzimidazole anion.

  • Fragment at m/z 90.03: A subsequent fragmentation of the m/z 149 ion can occur via the loss of a thiocyanate radical (SCN), leading to a benzyne-type anion.

Tandem Mass Spectrometry (MS/MS) in Positive Ion Mode

In positive ion mode, protonation likely occurs on one of the imidazole nitrogen atoms. The resulting fragmentation pattern is more complex, involving losses from both the substituent groups and the heterocyclic core.

G cluster_path1 cluster_path2 cluster_path3 precursor [M+H]⁺ C₈H₇N₂O₂S⁺ m/z 195.02 frag1a [M+H-H₂O]⁺ C₈H₅N₂OS⁺ m/z 177.01 precursor->frag1a - H₂O (18 Da) frag2a [M+H-HCOOH]⁺ C₇H₅N₂S⁺ m/z 149.02 precursor->frag2a - HCOOH (46 Da) frag1b [M+H-H₂O-CO]⁺ C₇H₅N₂S⁺ m/z 149.02 frag1a->frag1b - CO (28 Da) frag3a [C₆H₄N]⁺ m/z 90.03 frag1b->frag3a - S, - HCN frag2a->frag3a - S, - HCN

Caption: Proposed fragmentation pathways in positive ion mode (ESI+).

  • Precursor Ion [M+H]⁺ at m/z 195.02: The protonated parent molecule.

  • Pathway 1: Sequential Loss of H₂O and CO

    • Fragment at m/z 177.01: This corresponds to the loss of a water molecule (18 Da) from the protonated carboxylic acid group.

    • Fragment at m/z 149.02: The subsequent loss of carbon monoxide (28 Da) from the m/z 177 ion yields the stable 2-mercaptobenzimidazole cation radical.

  • Pathway 2: Loss of Formic Acid

    • Fragment at m/z 149.02: A concerted loss of formic acid (HCOOH, 46 Da) is another plausible pathway leading directly to the same m/z 149.02 fragment. This is a common fragmentation for protonated aromatic carboxylic acids.

  • Core Fragmentation:

    • The fragment at m/z 149.02 is the key intermediate. Further fragmentation of this ion is characteristic of the benzimidazole core itself and can involve the sequential loss of HCN (27 Da), as has been noted for other benzimidazole derivatives.[7][8] This can lead to smaller fragments, such as the ion at m/z 90.03 .

Summary of Key Fragment Ions
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Formula of FragmentIonization Mode
193.01149.0244.00 (CO₂)C₇H₅N₂S⁻Negative
195.02177.0118.01 (H₂O)C₈H₅N₂OS⁺Positive
195.02149.0246.01 (HCOOH)C₇H₅N₂S⁺Positive
177.01149.0228.00 (CO)C₇H₅N₂S⁺Positive

Conclusion

The fragmentation pattern of this compound has been systematically characterized using ESI-MS/MS. The analysis reveals distinct and predictable fragmentation pathways that are dependent on the ionization mode. In negative mode, the molecule undergoes a clean decarboxylation, providing a simple and diagnostic fragment. In positive mode, the fragmentation is dominated by the loss of water and carbon monoxide, or the concerted loss of formic acid, leading to a stable benzimidazole cation radical.

The detailed protocol and the elucidated fragmentation pathways presented in this application note provide a robust framework for the confident identification and structural analysis of this compound and related compounds. This information is critical for professionals in drug discovery, chemical synthesis, and quality control, enabling them to verify molecular structures and identify related impurities with high certainty.

References

  • This compound - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound, min 97%, 10 grams. (n.d.). Retrieved January 12, 2026, from [Link]

  • Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives - SciSpace. (n.d.). Retrieved January 12, 2026, from [Link]

  • Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR). (n.d.). Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]

  • Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E) - SciSpace. (2014, January 5). Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (2023, January 25). Retrieved January 12, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 12, 2026, from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) Pseudo-MS3 Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]hydrazinecarboxamide Derivatives - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Application Notes & Protocols: Synthesis of Metal-Organic Frameworks with 2-Mercapto-5-benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of novel metal-organic frameworks (MOFs) utilizing 2-Mercapto-5-benzimidazolecarboxylic acid as a bifunctional organic linker. The unique molecular architecture of this ligand, featuring both a carboxylic acid and a mercapto group, offers a versatile platform for creating robust frameworks with tunable properties.[1] This guide will explore the rationale behind experimental choices, provide step-by-step synthesis procedures for zinc (II) and copper (II) based MOFs, detail essential characterization techniques, and discuss the potential for post-synthetic modification of the pendant thiol groups. The protocols outlined herein are designed to be a comprehensive resource for researchers venturing into the synthesis of functionalized benzimidazole-based MOFs for applications in catalysis, gas storage, and drug delivery.

Introduction: The Rationale for this compound in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands.[2] The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. This compound is a particularly promising ligand for several reasons:

  • Bifunctionality: It possesses two distinct coordination sites: a carboxylate group and a mercapto group (which can exist in its tautomeric thione form).[1] This allows for multiple modes of coordination with metal centers, potentially leading to novel framework topologies.

  • Structural Rigidity and Directionality: The benzimidazole core provides a rigid and directional building block, which is crucial for the formation of crystalline, porous structures.

  • Potential for Post-Synthetic Modification (PSM): The uncoordinated or partially coordinated mercapto groups can serve as reactive handles for post-synthetic modification, allowing for the introduction of new functionalities into the MOF pores.[3] This is a powerful strategy for fine-tuning the properties of MOFs for specific applications.[4][5]

This guide will focus on solvothermal synthesis, a common and effective method for producing high-quality MOF crystals.[6] We will detail protocols for the synthesis of MOFs with zinc (II) and copper (II), two commonly used metal ions in MOF chemistry.[7]

Pre-Synthesis Considerations and Reagent Preparation

Ligand Purity

The purity of the this compound ligand is critical. Impurities can disrupt the crystallization process and lead to the formation of amorphous materials or undesired crystalline phases. It is recommended to purify the commercially available ligand by recrystallization or to synthesize it in-house to ensure high purity.

Metal Salt Selection

The choice of the metal salt anion can influence the reaction kinetics and the final product. Nitrate and acetate salts are often good starting points due to their solubility in common solvents used for MOF synthesis.

Solvent System

N,N-Dimethylformamide (DMF) is a widely used solvent for the synthesis of benzimidazole-based MOFs due to its high boiling point and its ability to dissolve both the organic ligand and the metal salt.[8][9] In some cases, a co-solvent system, such as DMF/ethanol or DMF/water, can be employed to modulate the solubility of the reactants and influence crystal growth.[10][11][12]

Experimental Protocols

The following protocols are designed as a starting point for the synthesis of MOFs with this compound. Optimization of the reaction parameters (temperature, time, molar ratios, and solvent composition) may be necessary to obtain the desired product in high yield and crystallinity.

Protocol 1: Synthesis of a Zinc-based MOF (Zn-MBCA)

Materials:

  • This compound (MBCA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound in 10 mL of DMF.

  • In a separate vial, dissolve Zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial and sonicate for 10 minutes to ensure homogeneity.

  • Cap the vial tightly and place it in a preheated oven at 120 °C for 48 hours.

  • After the reaction is complete, allow the oven to cool down to room temperature slowly.

  • Collect the resulting crystalline product by filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the product under vacuum at 80 °C overnight.

Protocol 2: Synthesis of a Copper-based MOF (Cu-MBCA)

Materials:

  • This compound (MBCA)

  • Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound in 8 mL of DMF.

  • In a separate vial, dissolve Copper (II) nitrate trihydrate in 4 mL of methanol.

  • Add the copper solution to the ligand solution and stir for 15 minutes.

  • Seal the vial and place it in a programmable oven. Heat to 100 °C over 2 hours and hold at this temperature for 24 hours.

  • Allow the oven to cool to room temperature.

  • Isolate the crystalline product by decanting the mother liquor.

  • Wash the product by solvent exchange with fresh DMF (3 x 10 mL) over 24 hours, followed by methanol (3 x 10 mL) over another 24 hours.

  • Dry the product under vacuum at 60 °C for 12 hours.

ParameterProtocol 1 (Zn-MBCA)Protocol 2 (Cu-MBCA)
Metal Salt Zinc nitrate hexahydrateCopper (II) nitrate trihydrate
Ligand This compoundThis compound
Solvent System DMFDMF/Methanol
Temperature 120 °C100 °C
Time 48 hours24 hours
Molar Ratio (Metal:Ligand) 1:12:1

Table 1: Summary of Proposed Synthesis Parameters

Characterization of the Synthesized MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized material.[1] A unique diffraction pattern will indicate the formation of a new crystalline phase.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the coordination of the ligand to the metal centers. Key spectral changes to look for include a shift in the carbonyl stretching frequency of the carboxylic acid upon coordination and changes in the C=S and N-H stretching frequencies of the benzimidazole ring.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the MOF and the presence of solvent molecules within the pores.[1] The analysis is performed by heating the sample under a controlled atmosphere and monitoring the weight loss as a function of temperature.

Brunauer-Emmett-Teller (BET) Analysis

BET analysis is used to determine the specific surface area and porosity of the MOF.[2] This is a critical parameter for applications such as gas storage and catalysis. The analysis involves the adsorption and desorption of an inert gas (typically nitrogen) at a constant temperature.

Workflow and Logical Relationships

MOF_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_processing Product Processing cluster_characterization Characterization cluster_application Potential Application Reagents Reagent Preparation (Ligand, Metal Salt, Solvent) Mixing Mixing of Reactants Reagents->Mixing Solvothermal Solvothermal Reaction (Heating in a sealed vessel) Mixing->Solvothermal Cooling Controlled Cooling Solvothermal->Cooling Isolation Isolation of Crystals (Filtration/Decantation) Cooling->Isolation Washing Washing and Solvent Exchange Isolation->Washing Activation Activation (Drying under vacuum) Washing->Activation PXRD PXRD (Crystallinity and Phase Purity) Activation->PXRD FTIR FTIR (Coordination Confirmation) Activation->FTIR TGA TGA (Thermal Stability) Activation->TGA BET BET (Surface Area and Porosity) Activation->BET PSM Post-Synthetic Modification Activation->PSM

Figure 1: A comprehensive workflow for the synthesis and characterization of MOFs using this compound.

Post-Synthetic Modification (PSM) of Thiol-Functionalized MOFs

The presence of accessible thiol groups on the pore walls of the synthesized MOFs opens up a vast landscape for post-synthetic modification. This allows for the covalent attachment of a wide range of functional molecules, thereby tailoring the properties of the MOF for specific applications.

Potential PSM Reactions
  • Thiol-Ene "Click" Chemistry: The reaction of the thiol group with an alkene to form a thioether linkage is a highly efficient and versatile "click" reaction. This can be used to introduce a variety of functional groups.

  • Disulfide Bond Formation: Oxidation of the thiol groups can lead to the formation of disulfide bonds, which can be used to crosslink the framework or to introduce redox activity.

  • Michael Addition: The thiol group can act as a nucleophile in a Michael addition reaction with an α,β-unsaturated carbonyl compound.

  • Metal Coordination: The soft nature of the sulfur atom in the thiol group makes it an excellent ligand for soft metal ions such as mercury (II), lead (II), and cadmium (II), suggesting potential applications in heavy metal capture.[13][14][15]

PSM_Pathway cluster_reactions Post-Synthetic Modification Reactions MOF_SH MOF with Pendant -SH Groups Thiol_Ene Thiol-Ene Click (+ Alkene) MOF_SH->Thiol_Ene Disulfide Disulfide Formation (Oxidation) MOF_SH->Disulfide Michael Michael Addition (+ α,β-unsaturated carbonyl) MOF_SH->Michael Metal_Coord Metal Coordination (+ Soft Metal Ions) MOF_SH->Metal_Coord Functionalized_MOF_1 Functionalized_MOF_1 Thiol_Ene->Functionalized_MOF_1 MOF-S-R Functionalized_MOF_2 Functionalized_MOF_2 Disulfide->Functionalized_MOF_2 MOF-S-S-MOF Functionalized_MOF_3 Functionalized_MOF_3 Michael->Functionalized_MOF_3 MOF-S-CH₂-CH₂-C(O)-R Functionalized_MOF_4 Functionalized_MOF_4 Metal_Coord->Functionalized_MOF_4 MOF-S-Metal

Figure 2: Potential post-synthetic modification pathways for thiol-functionalized MOFs.

Conclusion and Future Outlook

The synthesis of metal-organic frameworks using this compound presents a promising avenue for the development of new functional materials. The protocols detailed in this guide provide a solid foundation for the successful synthesis and characterization of these novel MOFs. The true potential of these materials, however, lies in the creative application of post-synthetic modification to tailor their properties for a wide range of applications, from targeted drug delivery to selective catalysis and environmental remediation. As research in this area progresses, we can expect to see the emergence of highly sophisticated materials with unprecedented functionalities.

References

  • Zhu, Q. L. (2023).
  • Physiochemical characterization of metal organic framework materials: A mini review. (n.d.). PubMed Central.
  • AZoM. (2019, December 17). Metal Organic Frameworks (MOFs)
  • Postsynthetic modification of metal-organic frameworks. (n.d.). Semantic Scholar.
  • Soni, S., Bajpai, P. K., & Arora, C. (2020). A review on metal-organic framework: Synthesis, properties and ap-plication.
  • Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR. (n.d.). Accounts of Chemical Research.
  • Full article: Characterization of metal-organic frameworks by transmission electron microscopy. (n.d.). Taylor & Francis Online.
  • Alkenyl/thiol-derived metal-organic frameworks (MOFs) by means of postsynthetic modification for effective mercury adsorption. (n.d.). Semantic Scholar.
  • Postsynthetic modification of metal-organic frameworks. (n.d.). eScholarship.
  • Xu, H., Guo, Y., Wang, X., Ye, S., Zhang, L., Wang, T., Fu, Y., & Fan, F. (2025). Diverse Transformations of MOFs Depending on the Structure of Thiol-Group Agents. Langmuir.
  • CHAPTER 3: Post‐synthetic Modification of MOFs. (n.d.). Books - The Royal Society of Chemistry.
  • Yuan, S., et al. (2022).
  • Thiol-Functionalized MIL-100(Fe)
  • Schematic illustration of the thiol-functionalization of MOFs through... (n.d.).
  • The Synthesis of MOFs of ZnImBImZnO through Hydrothermal and Solvothermal Methods. (n.d.).
  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)
  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)
  • Thiol-functionalization of metal-organic framework by a facile coordination-based postsynthetic strategy and enhanced removal of Hg2+
  • Thiol-functionalized metal–organic frameworks embedded with chelator-modified magnetite for high-efficiency and recyclable mercury removal in aqueous solutions. (n.d.).
  • Synthesis pathways of the benzimidazole derivatives. DMF, dimethylformamide. (n.d.).
  • DMF as one carbon source for the synthesis of benzimidazole. (n.d.).
  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (n.d.). PubMed Central.
  • An Efficient Synthesis of Benzimidazole and Benzothiazole Derivatives Using a Nickel(II) Metal-Organic Framework. (n.d.). PubMed.
  • Zinc Metal-Organic Frameworks: the Advanced/Energy materials prepared from Terephthalic acid and Methyl imidazole by Solvothermal. (n.d.).
  • Antibacterial Cu or Zn-MOFs Based on the 1,3,5-Tris-(styryl)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Mercapo-5-benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Mercapto-5-benzimidazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important bifunctional molecule.[1] The dual presence of a thiol and a carboxylic acid group makes this compound a versatile building block in medicinal chemistry and materials science.[1] This resource provides in-depth, experience-based solutions to frequently encountered experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields are a common frustration in the synthesis of substituted benzimidazoles.[2] The primary synthesis route involves the cyclization of 3,4-diaminobenzoic acid with a thiocarbonyl source, typically carbon disulfide (CS₂) in a basic medium.[3][4] Several factors can contribute to suboptimal yields:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure that the reflux time is adequate, typically ranging from 3 to 6 hours.[3][4] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal Temperature: High temperatures can sometimes lead to the degradation of starting materials or the final product.[2] Conversely, a temperature that is too low will result in an impractically slow reaction rate. The reflux temperature of the chosen solvent, often an ethanol-water mixture, is generally effective.[4]

  • Purity of Reactants: The purity of 3,4-diaminobenzoic acid and the quality of the carbon disulfide are paramount. Impurities can lead to unwanted side reactions, reducing the overall yield.[2]

  • Inadequate Mixing: In a heterogeneous reaction mixture, efficient stirring is essential to ensure proper contact between the reactants.

Troubleshooting Workflow for Low Yield

Caption: A decision-making workflow for troubleshooting low reaction yields.

Q2: I'm observing a significant amount of dark, insoluble material in my crude product. What is this and how can I prevent its formation?

The formation of dark, often polymeric, byproducts is a known issue. This is frequently due to the oxidation of the starting diamine or the mercapto group on the final product.

Preventative Measures:

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Degassed Solvents: Using solvents that have been degassed can also help to reduce the presence of dissolved oxygen.

  • Charcoal Treatment: During the workup, after the initial reaction and before acidification, adding activated charcoal (Norit) to the hot, alkaline solution can help adsorb colored impurities.[3][4] The mixture should be briefly heated at reflux with the charcoal before filtering it off.[3][4]

Q3: The final product is difficult to purify. What are the recommended purification techniques?

The purification of this compound can be challenging due to its limited solubility in many common organic solvents.

  • Recrystallization: This is the most effective method for purification. A mixed solvent system of ethanol and water is commonly used.

    • Protocol: Dissolve the crude product in a minimal amount of hot ethanol. If insoluble impurities remain, filter the hot solution. To the hot filtrate, add hot water dropwise until a slight turbidity persists. Then, add a small amount of ethanol to redissolve the precipitate and allow the solution to cool slowly. The purified product should crystallize out.

  • Acid-Base Purification: The bifunctional nature of the molecule allows for an extractive purification approach.

    • Dissolve the crude product in an aqueous base (e.g., NaOH or KOH) to form the sodium or potassium salt.

    • Filter the solution to remove any insoluble, non-acidic impurities.

    • Treat the filtrate with activated charcoal to remove colored impurities, as previously mentioned.

    • Carefully acidify the filtrate with an acid like acetic acid to precipitate the purified product.[4] Avoid using strong mineral acids initially as this can cause rapid precipitation and trap impurities.

Q4: What is the optimal stoichiometry of reactants for this synthesis?

For the reaction between 3,4-diaminobenzoic acid, carbon disulfide, and a base like potassium hydroxide (KOH), a slight excess of carbon disulfide and base is often beneficial.

ReactantStoichiometric RatioRationale
3,4-Diaminobenzoic Acid1.0 eqLimiting Reagent
Carbon Disulfide1.1 - 1.2 eqTo ensure complete reaction with the diamine.
Potassium Hydroxide1.1 - 1.2 eqTo facilitate the reaction and ensure the product remains in its salt form in solution prior to precipitation.[3]

Note: These ratios are a general guideline and may require empirical optimization for your specific lab conditions.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesis of established methods and best practices.[3][4]

Materials:

  • 3,4-Diaminobenzoic acid

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol (95%)

  • Deionized water

  • Glacial acetic acid

  • Activated charcoal (Norit)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.1 eq) in a mixture of ethanol and water.

  • With vigorous stirring, add carbon disulfide (1.1 eq) to the alkaline solution.

  • Heat the mixture to reflux.

  • In a separate beaker, dissolve 3,4-diaminobenzoic acid (1.0 eq) in a minimal amount of warm ethanol.

  • Add the solution of 3,4-diaminobenzoic acid dropwise to the refluxing reaction mixture.

  • Continue to reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cautiously add activated charcoal to the hot mixture and continue to reflux for an additional 10-15 minutes.

  • Filter the hot reaction mixture to remove the charcoal.

  • To the hot filtrate, add warm water.

  • Acidify the solution with dilute acetic acid, with constant stirring, until precipitation of the product is complete.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath to maximize crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.

General Synthesis and Purification Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine KOH, CS₂, and 3,4-diaminobenzoic acid in EtOH/H₂O reflux 2. Reflux for 4-6 hours reactants->reflux charcoal 3. Add activated charcoal and reflux briefly reflux->charcoal filtration1 4. Hot filter to remove charcoal charcoal->filtration1 precipitation 5. Acidify filtrate with acetic acid to precipitate product filtration1->precipitation filtration2 6. Filter and wash the purified product precipitation->filtration2

Caption: A step-by-step workflow for the synthesis and purification process.

References

  • Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B, 45B(7), 1756–1758.
  • Vora, J. J., Trivedi, K. P., & Kshatriya, R. S. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89–93. [Link]

  • El Kihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4). [Link]

  • Gurrala, S., et al. (2011). SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy & Therapeutics, 2(1), 45-49. [Link]

  • VanAllan, J. A., & Deacon, B. D. (1955). 2-Mercaptobenzimidazole. Organic Syntheses, 35, 78. [Link]

  • Ahamed, M. R., Narren, S. F., & Sadiq, A. S. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University-Science, 16(2), 77-83. [Link]

Sources

Technical Support Center: Synthesis of 2-Mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-mercaptobenzimidazole (2-MBI). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis process. Our focus is on the prevalent synthetic route: the reaction of o-phenylenediamine (OPDA) with carbon disulfide (CS₂).

Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and appears discolored. What is the likely cause?

A low or broad melting point, often accompanied by a pink or brown discoloration, typically indicates the presence of impurities. The most common culprits are unreacted o-phenylenediamine (OPDA) and oxidation products. OPDA is susceptible to air oxidation, which forms colored impurities. Additionally, the desired 2-mercaptobenzimidazole product can oxidize to form bis(2-benzimidazolyl) disulfide, especially if exposed to air during heating or workup.[1][2]

Troubleshooting Steps:

  • Purification: Recrystallization from an ethanol-water mixture is highly effective for removing most impurities.[3] The use of activated charcoal (Norit) during this process can help eliminate colored byproducts.[3][4]

  • Inert Atmosphere: While not always necessary for this synthesis, performing the reaction and filtration steps under an inert atmosphere (like nitrogen or argon) can minimize oxidation of the starting material and product.

Q2: The yield of my 2-mercaptobenzimidazole synthesis is consistently low. What factors should I investigate?

Low yields in this synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to competing side reactions.[5] Key areas to examine include:

  • Incomplete Reaction: The reaction between OPDA and CS₂ requires sufficient time and temperature to go to completion. If using a reflux setup, ensure the reflux is maintained for the recommended duration (typically 3 hours or more).[3][4] For autoclave methods, both temperature and pressure are critical.[1]

  • Stoichiometry: While a slight excess of carbon disulfide is often used, a large excess can lead to the formation of unwanted byproducts. Conversely, insufficient CS₂ will result in unreacted OPDA.

  • Loss During Workup: The product is precipitated by acidifying the reaction mixture.[3] If the pH is not sufficiently acidic, the product may remain dissolved as its salt form. Ensure the mixture is acidic (e.g., using litmus paper or a pH meter) before filtration. Additionally, 2-MBI has some solubility in ethanol, so excessive washing with pure ethanol during filtration can lead to product loss.

Q3: I observe an oily or tar-like substance in my reaction flask. What is it and how can I prevent it?

The formation of tars or oily residues is a common issue in reactions conducted at high temperatures, which can lead to polymerization or degradation of starting materials and products.[5] In the context of 2-MBI synthesis, this can arise from the self-condensation of OPDA or side reactions involving intermediates.

Preventative Measures:

  • Temperature Control: Avoid excessive heating. For reflux methods, maintaining a steady reflux without aggressive boiling is sufficient.

  • Solvent Choice: The use of a suitable solvent system, such as aqueous ethanol, helps to control the reaction temperature and keep intermediates in solution, preventing polymerization.[3]

  • Purity of Reagents: Ensure that the o-phenylenediamine is of high purity. Impurities in the starting material can often act as catalysts for polymerization.

Troubleshooting Guide: Side Product Formation

A primary challenge in the synthesis of 2-mercaptobenzimidazole is the formation of side products. Understanding the pathways to these impurities is crucial for optimizing the reaction for higher purity and yield.

Issue: Presence of Bis(2-benzimidazolyl) disulfide

This is the most common side product resulting from the oxidation of the thiol group in 2-mercaptobenzimidazole.

  • Causality: The thiol (-SH) group is susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen). This process involves the coupling of two molecules of 2-MBI to form a disulfide (-S-S-) linkage.[1][6]

  • Identification: This disulfide is a distinct compound with a different melting point and chromatographic behavior (TLC, HPLC) compared to 2-MBI. It will lack the characteristic S-H stretch in its FT-IR spectrum.

  • Corrective Actions:

    • Minimize Air Exposure: During the reaction workup, especially when the mixture is hot, try to minimize exposure to air.

    • Antioxidants: While not standard practice, the addition of a small amount of an antioxidant could be explored in problematic cases.

    • Purification: The disulfide can typically be separated from the desired product by careful recrystallization.

Issue: Unreacted o-Phenylenediamine (OPDA)

Residual starting material is a frequent impurity.

  • Causality: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or improper stoichiometry of reactants.[1]

  • Identification: OPDA can be detected by TLC or HPLC. Its presence often contributes to a lower and broader melting point of the final product.

  • Corrective Actions:

    • Optimize Reaction Time/Temp: Ensure the reaction is allowed to proceed for the full recommended duration at the appropriate temperature.

    • Workup: A wash with a dilute base (like 10% sodium hydroxide) during the workup can help remove unreacted OPDA before the final product is precipitated with acid.[1]

    • Recrystallization: OPDA has different solubility characteristics than 2-MBI and can be removed during recrystallization.

Below is a diagram illustrating the main reaction pathway and the formation of the primary oxidation side product.

Synthesis_and_Side_Products OPDA o-Phenylenediamine Intermediate Dithiocarbamate Intermediate OPDA->Intermediate + CS₂ (in EtOH/H₂O) Oxidant [O] (e.g., Air) CS2 Carbon Disulfide (CS₂) MBI 2-Mercaptobenzimidazole (Product) Intermediate->MBI Cyclization - H₂S Disulfide Bis(2-benzimidazolyl) disulfide (Side Product) MBI->Disulfide + [O]

Caption: Main synthesis pathway and formation of the disulfide side product.

Experimental Protocols

Protocol 1: Synthesis of 2-Mercaptobenzimidazole (Reflux Method)

This protocol is adapted from established procedures in organic synthesis.[3][4]

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol), potassium hydroxide (5.6 g, 0.1 mol), 95% ethanol (100 mL), and water (15 mL).

  • Addition of CS₂: To the stirred mixture, add carbon disulfide (7.6 g or 6.1 mL, 0.1 mol).

  • Reflux: Heat the mixture to reflux and maintain for 3 hours. The mixture will become a thick paste.

  • Decolorization: Cautiously add activated charcoal (approx. 1 g) to the hot mixture and continue to reflux for an additional 10 minutes.

  • Filtration: Filter the hot mixture by vacuum filtration to remove the charcoal.

  • Precipitation: Heat the filtrate to 60-70 °C and add 100 mL of warm water. With good stirring, add glacial acetic acid dropwise until the solution is acidic.

  • Crystallization: The product will precipitate as white crystals. Cool the mixture in an ice bath for at least 1 hour to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry. The expected yield is 84-86%.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude 2-mercaptobenzimidazole in a flask and add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add hot water to the ethanol solution until the solution becomes cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration and dry them thoroughly. Recovery is typically around 90%.[4]

Analytical Data for Key Compounds

The following table summarizes key analytical data to help in the identification of the desired product and common impurities.

CompoundAppearanceMelting Point (°C)Key FT-IR Peaks (cm⁻¹)
2-Mercaptobenzimidazole White to off-white crystals303–304 °C[4]~2570 (S-H stretch), ~1620 (C=N), ~3100-3000 (N-H)
o-Phenylenediamine White to light tan crystals~102 °C3380, 3290 (N-H stretches of -NH₂)
Bis(2-benzimidazolyl) disulfide Yellowish solid218-220 °C[1]Absence of S-H stretch, ~560 (S-S stretch)

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product (Low MP, Off-Color) Problem->ImpureProduct Yes Success Pure Product, Good Yield Problem->Success No CheckConditions Verify Reaction Time, Temp, & Stoichiometry LowYield->CheckConditions CheckWorkup Ensure Complete Precipitation (Acidic pH) LowYield->CheckWorkup Recrystallize Recrystallize from Ethanol/Water ImpureProduct->Recrystallize CheckConditions->Start Adjust & Retry CheckWorkup->Start Adjust & Retry UseCharcoal Use Activated Charcoal During Recrystallization Recrystallize->UseCharcoal If colored CheckPurity Analyze Purity (TLC, MP, etc.) Recrystallize->CheckPurity UseCharcoal->CheckPurity CheckPurity->Recrystallize Still Impure CheckPurity->Success Purity OK

Sources

Technical Support Center: Synthesis and Purification of 2-Mercapto-5-benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Mercapto-5-benzimidazolecarboxylic acid (MBI-CA). This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional compound. MBI-CA's unique structure, featuring both a thiol and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science.[1] However, its synthesis can present challenges, leading to impurities that can affect downstream applications.

This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you achieve high purity for your synthesized MBI-CA.

Synthesis Overview and Impurity Formation

The most common synthesis route to 2-mercaptobenzimidazole derivatives involves the cyclization of an o-phenylenediamine with carbon disulfide (CS₂) or a related reagent like potassium ethyl xanthate in a basic medium.[2][3][4]

Synthesis_Pathway cluster_reaction Reaction Conditions A 3,4-Diaminobenzoic Acid (o-phenylenediamine derivative) C Base (e.g., KOH) Solvent (e.g., Ethanol/Water) A->C Step 1: Dissolve B Carbon Disulfide (CS₂) B->C Step 2: Add D Reflux C->D Step 3: Heat E Crude 2-Mercapto-5-benzimidazolecarboxylic Acid D->E Step 4: Cyclization F Impurities D->F Side Reactions

Key impurities can arise from several sources during this process:

  • Oxidation: The starting material, 3,4-diaminobenzoic acid, is susceptible to oxidation, which can introduce colored impurities into the final product.[5]

  • Incomplete Reaction: If the reaction does not go to completion, unreacted starting materials will contaminate the product.

  • Side Reactions: The formation of byproducts, such as disubstituted benzimidazoles, can occur under certain conditions.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and purification, providing potential causes and actionable solutions.

Question 1: My final product is a distinct yellow, brown, or off-white color, not the expected white powder. How can I fix this?

  • Underlying Cause: This is almost always due to the oxidation of the o-phenylenediamine starting material (3,4-diaminobenzoic acid).[5] This can happen before the reaction or during the synthesis if exposed to air at high temperatures. These oxidized species are often highly colored and difficult to remove.

  • Solutions & Prophylactic Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive starting material.[5]

    • Starting Material Purity: Ensure the 3,4-diaminobenzoic acid is pure and has not darkened from storage. If its purity is questionable, consider purifying it first.

    • Activated Carbon Treatment: During the workup, after cyclization and before acidification, you can treat the hot, filtered reaction mixture with activated carbon (charcoal).[4][5] Add a small amount of charcoal (typically 1-2% w/w of the theoretical product), stir or reflux for a short period (e.g., 10-15 minutes), and then filter the hot solution through a pad of celite to remove the carbon. This is very effective at adsorbing colored impurities.[6]

Question 2: My yield is very low, and TLC analysis shows a significant amount of unreacted starting material.

  • Underlying Cause: This indicates an incomplete reaction. Several factors could be at play, including reaction time, temperature, or reagent stoichiometry and quality.

  • Solutions & Optimization Strategies:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[5] Compare the reaction mixture to a spot of the starting material. The reaction is complete when the starting material spot has disappeared.

    • Reagent Quality: Ensure the carbon disulfide and base (e.g., potassium hydroxide) are of good quality. The use of potassium ethyl xanthate can sometimes give a cleaner reaction than KOH and CS₂.[4]

    • Extend Reaction Time: Benzimidazole formations can sometimes be slow. If monitoring shows the reaction has stalled but starting material remains, extending the reflux time may be necessary.[3]

    • Check Stoichiometry: Use a slight excess of carbon disulfide (or its equivalent) to ensure the complete conversion of the diamine.[4]

Question 3: I'm having difficulty purifying the product by recrystallization. It either crashes out immediately or remains completely soluble.

  • Underlying Cause: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. The bifunctional nature of MBI-CA (acidic carboxyl group, basic imidazole nitrogens, and the thiol group) can make solvent selection tricky.

  • Solutions & Solvent Selection:

    • Solvent Screening: Perform a small-scale solvent screen. Test solvents like water, ethanol, methanol, acetic acid, and mixtures of these. A water-ethanol mixture is frequently reported to be effective.[3]

    • Acid-Base Chemistry: Utilize the compound's amphoteric nature. Dissolve the crude product in a dilute aqueous base (like NaOH or K₂CO₃) to form the soluble salt. Filter this solution to remove any non-acidic, insoluble impurities. Then, re-precipitate the purified product by acidifying the filtrate with an acid like acetic acid.[4][5] This is a highly effective purification technique.

    • Use of Co-solvents: If a single solvent doesn't work, try a co-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (like hot ethanol or DMF) and then add a poor solvent (like water) dropwise until turbidity persists. Reheat to get a clear solution and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to assess the purity of my final product? A: A combination of methods provides the most accurate assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, often capable of detecting impurities at very low levels (≥98.5% is a common purity benchmark).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any impurities with distinct signals.[1]

  • Melting Point: A sharp melting point close to the literature value (around 300–304°C) is a good indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.

Q: Can I use column chromatography for purification? A: While possible, column chromatography can be challenging for MBI-CA due to its low solubility in many common organic solvents used for chromatography (like hexane/ethyl acetate mixtures). Its polar nature means it often sticks strongly to silica gel. Acid-base extraction followed by recrystallization is typically a more straightforward and scalable method.

Q: My product seems to be decarboxylating upon heating. How can I avoid this? A: While some benzimidazole carboxylic acids can decarboxylate at very high temperatures, this is less common under typical reflux conditions for synthesis or recrystallization. If you suspect decarboxylation (e.g., during mass spectrometry analysis), avoid unnecessarily harsh heating conditions. When preparing the product for analysis, use the mildest effective ionization techniques.

Advanced Purification Protocol: Acid-Base Extraction & Recrystallization

This protocol is a robust method for removing both neutral and basic impurities, as well as colored oxidation byproducts.

Purification_Workflow A 1. Crude MBI-CA (Solid) B 2. Dissolve in dilute aq. base (e.g., 5% NaOH) A->B C 3. Gravity filter to remove insoluble impurities B->C D Insoluble Impurities (Discard) C->D Residue E 4. (Optional) Treat filtrate with Activated Carbon C->E Filtrate F 5. Filter through Celite to remove Carbon E->F G Carbon with Adsorbed Impurities (Discard) F->G Residue H 6. Acidify filtrate with dilute Acetic Acid F->H Filtrate I 7. Collect precipitate by vacuum filtration H->I Precipitation J 8. Wash with cold water, then cold ethanol I->J K 9. Dry under vacuum J->K L Pure MBI-CA (White Solid) K->L

Step-by-Step Methodology:

  • Dissolution: Take the crude, dry this compound and suspend it in water (approx. 20 mL per gram of crude product).

  • Basification: Slowly add a 5-10% aqueous solution of sodium hydroxide or potassium hydroxide with stirring until all the solid dissolves and the solution is basic (pH > 9).

  • First Filtration: If any solid impurities remain, remove them by gravity filtration.

  • Decolorization (Optional): If the solution is colored, heat it to 60-70°C, add a small amount of activated carbon, stir for 10-15 minutes, and then filter the hot solution through a pad of celite to remove the carbon.

  • Precipitation: Cool the clear filtrate in an ice bath. With vigorous stirring, add 50% aqueous acetic acid dropwise until the solution is acidic (pH ~5-6) and precipitation is complete.[3]

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any salts, followed by a wash with a small amount of cold ethanol to aid in drying.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Data Summary

Table 1: Recommended Solvent Systems for Recrystallization

Solvent/SystemRationaleProcedure Notes
Ethanol/Water Good balance of polarity. MBI-CA is soluble in hot ethanol-water mixtures and less soluble upon cooling.[3]Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Reheat to clarify and cool slowly.
Acetic Acid The carboxylic acid group enhances solubility in acetic acid.Dissolve in hot glacial acetic acid and allow to cool. Product may retain solvent, requiring thorough drying.
DMF/Water For very impure samples, DMF is a strong solvent.Dissolve in a minimum of hot DMF, then carefully add water as an anti-solvent to induce crystallization upon cooling.

References

  • Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry, 45B, 1756-1758. Retrieved from [Link]

  • Jadhav, G. R., Shaikh, M. U., & Gaikwad, N. D. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 26(16), 4997. Retrieved from [Link]

  • Mohammed, L. A., Ahmed, A. A., & Al-Amiery, A. A. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. ACS Omega, 8(34), 30752–30773. Retrieved from [Link]

  • Vora, J. J., Trivedi, K. P., & Kshatriya, R. S. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93. Retrieved from [Link]

  • Gurrala, S., et al. (n.d.). SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy & Therapeutics. Retrieved from [Link]

  • Venugopal, S., Kaur, B., Verma, A., Wadhwa, P., & Sahu, S. K. (2023). A Review on Modern Approaches to Benzimidazole Synthesis. Current Organic Synthesis, 20(1). Retrieved from [Link]

  • Sharma, S., Dangi, N., Mittal, N., & Kalra, N. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis, 11(1), 7-32. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry, 28(1). Retrieved from [Link]

  • ResearchGate. (2022). Design, Synthesis, Characterization, in-silico and in-vitro Evaluation of Novel 2-mercapto Benzimidazole Derivatives Tethered With Isoniazid for the Treatment of Tuberculosis. Retrieved from [Link]

  • VanAllan, J. A., & Deacon, B. D. (1951). 2-mercaptobenzimidazole. Organic Syntheses, 31, 72. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

stability issues of 2-Mercapto-5-benzimidazolecarboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Mercapto-5-benzimidazolecarboxylic acid (MBCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous solutions. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the stability issues you may encounter during your experiments. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your results.

Introduction to this compound (MBCA)

This compound is a bifunctional molecule featuring a benzimidazole core with a thiol (-SH) group and a carboxylic acid (-COOH) group.[1] This unique structure makes it a versatile compound in various fields, including nanomaterial synthesis and as a corrosion inhibitor.[1] However, the very features that make it chemically interesting also present significant stability challenges in aqueous solutions, primarily due to the reactivity of the thiol group.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of MBCA has turned cloudy and/or changed color. What is happening?

This is a common observation and typically indicates degradation of the compound. The primary degradation pathway for MBCA in aqueous solution is the oxidation of the thiol group. This can lead to the formation of disulfides and other oxidation products, which are often less soluble than the parent compound, resulting in precipitation or a cloudy appearance. Color changes can also occur due to the formation of various oxidized species.

Q2: What are the main factors that affect the stability of MBCA in aqueous solutions?

Several factors can influence the stability of MBCA in aqueous solutions. Understanding these is crucial for maintaining the integrity of your stock solutions and experimental samples.

FactorInfluence on StabilityMitigation Strategy
Oxygen The thiol group is highly susceptible to oxidation in the presence of dissolved oxygen. This is the primary degradation pathway.Prepare solutions with degassed solvents. Purge the solution and headspace of the container with an inert gas like nitrogen or argon.[2]
pH The solubility and stability of MBCA are pH-dependent. The thiol group's susceptibility to oxidation can increase at certain pH values.The optimal pH for stability needs to be determined empirically for your specific application, but generally, slightly acidic to neutral conditions are preferred.
Light Exposure to light, particularly UV light, can promote the oxidation of the thiol group.[1]Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1]
Temperature Elevated temperatures can accelerate the rate of degradation.Store stock solutions at 2-8°C.[2][3] For long-term storage, consider freezing aliquots.
Metal Ions Trace metal ions can catalyze the oxidation of thiols.Use high-purity water and consider the use of a chelating agent like EDTA in your buffer system if metal ion contamination is suspected.
Q3: What is the recommended way to prepare and store an aqueous stock solution of MBCA?

For optimal stability, it is recommended to prepare stock solutions in a degassed buffer at a slightly acidic to neutral pH. For long-term storage, it is best to store the compound as a solid under an inert gas in a cool, dry place.[2][4] If an aqueous stock solution is necessary, prepare it fresh whenever possible. If it must be stored, do so at 2-8°C, protected from light, and under an inert atmosphere.[1][2][5]

Q4: How can I tell if my solid MBCA has degraded?

While solid MBCA is more stable than its aqueous solutions, it can still degrade over time if not stored properly. Signs of degradation in the solid form can include a change in color (e.g., yellowing) or a noticeable odor of sulfur compounds. It is crucial to store the solid compound in a tightly sealed container, in a cool, dry, well-ventilated place, away from strong oxidizing agents.[4]

Q5: Can I use solvents other than water to improve stability?

Yes, if your experimental design allows, dissolving MBCA in an organic solvent where it is soluble and less prone to oxidation can be a viable strategy. However, for many biological and aqueous-based applications, this is not an option. If you must use an aqueous system, focus on mitigating the factors that promote degradation as outlined above.

Troubleshooting Guides

Visualizing the Primary Degradation Pathway

The primary stability issue with MBCA in aqueous solutions is the oxidation of the thiol group to form a disulfide bridge between two MBCA molecules.

Caption: Oxidation of MBCA to its disulfide dimer.

Workflow for Investigating MBCA Solution Instability

If you suspect instability in your MBCA solution, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow start Instability Suspected (e.g., precipitation, color change) visual_check Visual Inspection: - Cloudiness? - Color Change? - Particulates? start->visual_check prep_review Review Preparation Protocol: - Degassed solvent used? - pH of solution? - Protected from light? visual_check->prep_review storage_check Check Storage Conditions: - Stored at 2-8°C? - Headspace inerted? - Container appropriate? prep_review->storage_check analytical_test Perform Analytical Test: - UV-Vis scan for spectral changes - HPLC for purity and degradation products storage_check->analytical_test remediate Remediation: - Prepare fresh solution using best practices - Filter solution (short-term fix) - Adjust pH or add stabilizer if possible analytical_test->remediate Degradation Confirmed conclusion Problem Resolved analytical_test->conclusion No Degradation Detected remediate->conclusion

Caption: Troubleshooting workflow for MBCA instability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of MBCA

This protocol outlines the steps to prepare a more stable aqueous stock solution of MBCA for immediate use or short-term storage.

Materials:

  • This compound (solid)

  • High-purity, deionized water

  • Buffer components (e.g., phosphate or acetate, depending on desired pH)

  • Inert gas (nitrogen or argon)

  • Amber glass vials with screw caps

Procedure:

  • Prepare the Buffer: Prepare your desired buffer (e.g., 50 mM phosphate buffer, pH 6.5).

  • Degas the Buffer: Place the buffer in a suitable container and sparge with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Weigh MBCA: In a fume hood, accurately weigh the required amount of solid MBCA.

  • Dissolution: Add the solid MBCA to an appropriate volume of the degassed buffer. Stir gently to dissolve. Sonication may be used sparingly if needed, but avoid excessive heating.

  • Inert Atmosphere: Once dissolved, purge the headspace of the vial with the inert gas before sealing tightly.

  • Storage: If not for immediate use, store the solution at 2-8°C, protected from light. For best results, use within 24-48 hours.

Protocol 2: Rapid Stability Assessment using UV-Vis Spectroscopy

This method provides a quick way to check for changes in your MBCA solution over time, which may indicate degradation.

Procedure:

  • Initial Scan: Immediately after preparing a fresh MBCA solution, take a baseline UV-Vis spectrum (e.g., from 200-400 nm). Note the wavelength of maximum absorbance (λmax) and the absorbance value.

  • Time-Point Scans: At various time points (e.g., 1, 4, 8, 24 hours) under your experimental or storage conditions, acquire a new UV-Vis spectrum of the solution.

  • Analysis: Compare the subsequent scans to the initial baseline. A decrease in the absorbance at λmax, a shift in λmax, or the appearance of new peaks can indicate degradation.

Protocol 3: Quantitative Stability Analysis by High-Performance Liquid Chromatography (HPLC)

For a more definitive and quantitative assessment of stability, HPLC is the preferred method.

Objective: To separate and quantify the parent MBCA from its degradation products.

Example HPLC Conditions (starting point, may require optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at the λmax of MBCA.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of MBCA of known concentration in the mobile phase.

  • Sample Preparation: At each time point of your stability study, take an aliquot of your MBCA solution and dilute it to an appropriate concentration with the mobile phase.

  • Analysis: Inject the standard and samples onto the HPLC system.

  • Data Interpretation: The peak corresponding to MBCA should decrease in area over time if degradation is occurring. The appearance of new peaks indicates the formation of degradation products. The percentage of remaining MBCA can be calculated by comparing the peak area at each time point to the initial (time zero) peak area.

References

  • This compound | 58089-25-1 - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • This compound | 58089-25-1 - Sigma-Aldrich. (n.d.).
  • This compound - LookChem. (n.d.).
  • This compound | 58089-25-1 - Sigma-Aldrich. (n.d.).
  • 58089-25-1(this compound) Product Description - ChemicalBook. (n.d.).

Sources

preventing oxidation of the mercapto group in 2-Mercapto-5-benzimidazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Mercapto-5-benzimidazolecarboxylic acid (CAS 58089-25-1). This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with this compound: the oxidation of its reactive mercapto group. This guide provides in-depth troubleshooting, step-by-step protocols, and answers to frequently asked questions to ensure the integrity and stability of your compound throughout your experiments.

Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a yellowish or brownish tint. What does this mean?

A1: A change in color from off-white to yellow or brown is a common indicator of oxidation. The mercapto (-SH) group is susceptible to air oxidation, which can lead to the formation of disulfide (-S-S-) bridges between two molecules. Further oxidation can also occur. While slight discoloration may not significantly impact all applications, it signals that the compound's purity is compromised and that storage conditions should be reviewed immediately. For optimal results, it is crucial to use a pure, unoxidized starting material.

Q2: What is the primary cause of degradation for this compound in solution?

A2: The primary degradation pathway is the oxidation of the mercapto (thiol) group. This process is accelerated by several factors:

  • Dissolved Oxygen: Oxygen from the air that is dissolved in your solvent is a primary oxidant.

  • Trace Metal Ions: Transition metal ions (e.g., Cu²⁺, Fe³⁺, Mn²⁺) present as impurities in solvents or reagents can catalytically accelerate the rate of thiol oxidation.[1][2] The mercapto group of this compound has a strong affinity for metal ions, which can facilitate redox cycling and radical formation.[3]

  • pH of the Solution: The thiol group exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻). The thiolate is significantly more nucleophilic and much more susceptible to oxidation than the protonated thiol. Therefore, basic conditions (higher pH) that favor thiolate formation will increase the rate of oxidation.

  • Light and Temperature: Exposure to light and elevated temperatures can provide the energy needed to initiate and propagate oxidation reactions.[4]

Q3: How should I properly store the solid compound and its solutions to minimize oxidation?

A3: Proper storage is the first and most critical line of defense against oxidation.

Storage FormRecommended ConditionsRationale
Solid Powder Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).[5] Keep the container tightly sealed in a dark place.[4][6]Low temperatures slow down reaction kinetics. An inert atmosphere displaces oxygen, the primary oxidant. Darkness prevents photo-oxidation.
Solutions Prepare fresh whenever possible. If storage is necessary, flash-freeze aliquots in an inert gas-flushed vial and store at -20°C or -80°C. The solvent must be thoroughly degassed before use.Freezing minimizes molecular motion and reaction rates. Degassing removes dissolved oxygen. Aliquoting prevents repeated freeze-thaw cycles which can introduce moisture and oxygen.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent results or loss of compound activity in my assay.

This is a classic symptom of compound degradation. The oxidized disulfide form of the molecule will have different chemical and biological properties than the reduced mercapto form, leading to poor reproducibility.

  • Verify Compound Integrity: Before preparing a new solution, check the appearance of your solid starting material. If it is discolored, consider purchasing a new batch.

  • Implement Air-Free Techniques: The most robust solution is to handle the compound and its solutions under an inert atmosphere using a glovebox or Schlenk line.[7] These techniques are standard for handling air-sensitive compounds.

  • Use Degassed Solvents: Oxygen dissolved in solvents is a key culprit. Ensure all buffers and solvents are rigorously degassed immediately before use. (See Protocol 1).

  • Add a Reducing Agent: For applications that can tolerate it, supplement your buffer with a reducing agent to actively reverse any incipient oxidation and maintain the mercapto group in its reduced state. (See Protocol 2).

  • Consider a Chelating Agent: If you suspect metal-catalyzed oxidation from your buffer components or glassware, add a chelating agent like EDTA to sequester these metal ions. (See Protocol 3).

Issue 2: My solution of this compound becomes cloudy or forms a precipitate over time.

This can be due to either the formation of the less soluble disulfide dimer or poor solubility of the compound itself in the chosen solvent system.

  • Confirm the Precipitate: Analyze the precipitate if possible (e.g., via HPLC or MS) to determine if it is the oxidized disulfide dimer. The dimer will have a molecular weight of approximately 386.4 g/mol , compared to 194.21 g/mol for the monomer.

  • Improve Solubility: The carboxylic acid group offers a handle to improve solubility. Consider preparing solutions in slightly basic aqueous buffers (e.g., phosphate or bicarbonate buffer at pH 7-8), which will deprotonate the carboxylic acid to the more soluble carboxylate. However, be aware that a higher pH increases the rate of oxidation of the mercapto group. This is a trade-off that must be managed.

  • Co-Solvent Strategy: If working in organic solvents, ensure the compound is fully dissolved. Sonication may help. Using a co-solvent system might be necessary.

  • Combined Protection: When using a basic buffer to improve solubility, it is highly recommended to combine this with rigorous degassing and the addition of a reducing agent (like TCEP) and a chelating agent (EDTA) to counteract the increased oxidation risk.

Core Concepts & Mechanisms
The Oxidation Pathway

The primary oxidative pathway for mercaptans involves the formation of a disulfide bond. This process can be initiated by various reactive oxygen species (ROS) and is often catalyzed by metal ions. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids, which are generally irreversible.

OxidationPathway cluster_rev Reversible cluster_irrev Irreversible Mercapto R-SH (2-Mercapto form) Disulfide R-S-S-R (Disulfide Dimer) Mercapto->Disulfide Mild Oxidation (O2, Metal Ions) Disulfide->Mercapto Reduction (TCEP, DTT) SulfonicAcid R-SO3H (Sulfonic Acid) Disulfide->SulfonicAcid Strong Oxidation (e.g., H2O2)

Caption: Oxidation pathway of the mercapto group.

Choosing a Protective Strategy

The choice of how to protect the mercapto group depends on the experimental constraints, such as pH, downstream analytical methods, and the presence of other reactive species.

DecisionTree Start Start: Preparing Solution Degas Always use degassed solvents (Protocol 1) Start->Degas Metal_Q Is metal contamination a concern? Degas->Metal_Q Add_EDTA Add Chelating Agent (EDTA) (Protocol 3) Metal_Q->Add_EDTA Yes Assay_Q Is a reducing agent compatible with assay? Metal_Q->Assay_Q No Add_EDTA->Assay_Q Add_Reducer Add Reducing Agent (TCEP/DTT) (Protocol 2) Assay_Q->Add_Reducer Yes Inert_Atmosphere Work under Inert Atmosphere (Glovebox/Schlenk) Assay_Q->Inert_Atmosphere No End Proceed with Experiment Add_Reducer->End Inert_Atmosphere->End

Caption: Decision workflow for selecting a stabilization strategy.

Experimental Protocols
Protocol 1: Degassing Solvents

This is the most fundamental step for preparing solutions of oxygen-sensitive compounds.

Method: Purging with Inert Gas

  • Obtain a cylinder of high-purity argon (Ar) or nitrogen (N₂).

  • Use a long needle or a glass pipette to bubble the gas gently through the solvent for at least 30 minutes.[7]

  • To prevent solvent evaporation and back-diffusion of air, ensure the gas outlet from your flask is protected (e.g., with an oil bubbler).

  • Use the degassed solvent immediately. For short-term storage, keep it under a positive pressure of the inert gas in a sealed flask (e.g., a Schlenk flask).

Protocol 2: Using Reducing Agents

Reducing agents maintain the thiol in its reduced state by chemically reversing oxidation to the disulfide.

Reducing AgentRecommended Conc.Optimal pHKey Advantages & Disadvantages
TCEP (Tris(2-carboxyethyl)phosphine)0.5 - 5 mM1.5 - 8.5Pros: Odorless, highly stable, effective over a wide pH range, does not interfere with maleimide chemistry. Cons: More expensive than DTT.
DTT (Dithiothreitol)1 - 10 mM> 7.0Pros: Inexpensive, highly effective at neutral/alkaline pH. Cons: Strong odor, prone to air oxidation itself, can interfere with some assays (e.g., IMAC).

Procedure:

  • Prepare your buffer solution using degassed water (Protocol 1).

  • Weigh out the required amount of TCEP or DTT.

  • Add the reducing agent to the degassed buffer and mix until dissolved.

  • Finally, dissolve the this compound in this stabilized buffer.

Protocol 3: Using Chelating Agents

Chelating agents work by binding to and inactivating trace metal ions that catalyze oxidation.

Procedure:

  • Prepare your buffer solution using high-purity water (e.g., Milli-Q).

  • Add Ethylenediaminetetraacetic acid (EDTA) to a final concentration of 0.1 - 1 mM. Note that EDTA requires a pH of ~8.0 to fully dissolve. You can use the disodium salt (Na₂EDTA) for better solubility at neutral pH.

  • Ensure the buffer is fully degassed (Protocol 1) before dissolving your primary compound. This protocol can be combined with Protocol 2 for maximum protection.

Analytical Verification

To confirm the stability of your compound or to quantify the extent of oxidation, several analytical methods can be employed.[3]

  • Reverse-Phase HPLC (RP-HPLC): This is the most common method. The oxidized disulfide dimer is more non-polar and will typically have a longer retention time than the mercapto monomer. A simple gradient method with a C18 column can separate the two species.

  • Mass Spectrometry (MS): Can be used to confirm the identity of the peaks observed in HPLC by their mass-to-charge ratio.

  • Spectrophotometry: Methods like Ellman's Reagent (DTNB) can be used to quantify the concentration of free thiol groups in a solution, providing a measure of the unoxidized compound.

References
  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University-Science, 16(2), 77-83.
  • El-Sayed, H. A., Moustafa, A. H., & El-Ashry, E. S. H. (2017). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry, 33(5).
  • University of California, Irvine. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

  • PubChem. (n.d.). 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. Retrieved from [Link]

  • Kaur, H., et al. (2016). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Organic & Biomolecular Chemistry, 14(28), 6750-6758.
  • Girot, P., et al. (2004). 2-Mercapto-5-benzimidazolesulfonic acid: an effective multimodal ligand for the separation of antibodies.
  • Shlapakov, N. S., et al. (2022). Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage.
  • Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. John Wiley & Sons.
  • Pulka-Ziach, K. (2018). Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas. Journal of Peptide Science, 24(8-9), e3096.
  • Sheetal Chemicals. (n.d.). 2-Mercapto-5-Methoxy-Benzimidazole-4. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Mono- (Ag, Hg) and di- (Cu, Hg) valent metal ions effects on the activity of jack bean urease. Probing the modes of metal binding to the enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 549-555.
  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 2-MERCAPTO BENZIMIDAZOLE (FOR SYNTHESIS). Retrieved from [Link]

  • Taylor & Francis Online. (2008). Mono- (Ag, Hg) and di- (Cu, Hg) valent metal ions effects on the activity of jack bean urease. Probing the modes of metal binding to the enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 549-555.
  • ResearchGate. (2012). Reducing agent to break disulfide bonds in peroxidase enzyme: TCep or dtt?. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Disulfide reduction using TCEP reaction. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). Medicinal Thiols: Current Status and New Perspectives. Medicinal Research Reviews, 41(1), 134-162.
  • Suvchem Laboratory Chemicals. (n.d.). 2-MERCAPTO BENZIMIDAZOLE (FOR SYNTHESIS). Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (1993). Investigation of the effect of metal ions on the reactivity of thiol groups in human 5-aminolaevulinate dehydratase. Biochemical Journal, 291(Pt 1), 241–246.
  • PubMed. (2019). How Does the Addition of Antioxidants and Other Sulfur Compounds Affect the Metabolism of Polyfunctional Mercaptan Precursors in Model Fermentations?. Journal of Agricultural and Food Chemistry, 67(14), 3968-3977.
  • Chemistry Stack Exchange. (2014). What makes sulfur-containing compounds such good antioxidants?. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2007). ROLE OF THIOLS IN OXIDATIVE STRESS. AJP: Lung Cellular and Molecular Physiology, 292(1), L14-L25.
  • Manifold Times. (2021). Newport Fuel Solutions: Curing the fuel stability pandemic. Retrieved from [Link]

  • PubMed. (1997). Copper ions differ from other thiol reactive metal ions in their effects on the concentration and redox status of thiols in HeLa cell cultures. Pharmacology & Toxicology, 81(3), 137-142.
  • American Oil Chemists' Society. (2022). Metal Chelators as Antioxidants. Retrieved from [Link]

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Technical Support Center: Characterization of 2-Mercapto-5-benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 2-Mercapto-5-benzimidazolecarboxylic acid (MBCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this multifaceted molecule. As a bifunctional compound with a rich and sometimes complex chemical behavior, accurate characterization is paramount for its successful application in synthesis and materials science.[1] This resource provides troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work.

I. Understanding the Core Challenges

The primary challenges in characterizing MBCA stem from its inherent chemical properties:

  • Thiol-Thione Tautomerism: MBCA exists as an equilibrium mixture of the thiol and thione tautomers. This dynamic state can lead to complex and sometimes confusing spectroscopic data.

  • Oxidative Instability: The thiol group is susceptible to oxidation, primarily forming a disulfide dimer. This impurity can complicate analysis and impact the compound's intended reactivity.

  • Limited Solubility: While soluble in some polar organic solvents, finding a suitable solvent for various analytical techniques without inducing degradation can be challenging.

  • Bifunctionality: The presence of both a carboxylic acid and a mercapto group can lead to complex coordination and reaction chemistry, which needs to be considered during characterization.[1]

Below is a logical workflow to approach the characterization of MBCA, highlighting the key considerations at each step.

workflow General Characterization Workflow for MBCA cluster_C Structural Elucidation cluster_D Spectroscopic Techniques A Sample Preparation (Mindful of solubility and stability) B Purity Assessment (HPLC) (Detecting disulfide impurity) A->B C Structural Elucidation B->C D Spectroscopic Analysis C->D E Thermal Analysis (e.g., TGA/DSC) C->E F NMR (1H, 13C) (Tautomerism effects) D->F G FT-IR (Identifying functional groups) D->G H Mass Spectrometry (Confirming M.W. and impurities) D->H tautomerism cluster_structures Thiol Thiol form Equilibrium Thiol->Equilibrium Thione Thione form Equilibrium->Thione Thiol_structure      N     // \  HOOC-C  C-SH     \ //      N-H Thione_structure      N-H     // \  HOOC-C  C=S     \ //      N-H

Caption: Thiol-thione tautomerism in this compound.

Q3: My sample is difficult to dissolve. What are the recommended solvents?

A3: Due to the presence of the polar carboxylic acid and the benzimidazole ring system, MBCA has limited solubility in many common organic solvents. For analytical purposes, deuterated dimethyl sulfoxide (DMSO-d6) is a good choice for NMR spectroscopy as it can dissolve the compound and stabilize the N-H and O-H protons for observation. For HPLC, mixtures of acetonitrile or methanol with aqueous buffers are typically used. The solubility can be enhanced in basic aqueous solutions due to the deprotonation of the carboxylic acid and thiol groups.

III. Troubleshooting Guides for Analytical Techniques

This section provides detailed troubleshooting for common issues encountered during the characterization of MBCA using various analytical techniques.

A. High-Performance Liquid Chromatography (HPLC)

Common Problem: An unexpected peak appears in my chromatogram, often with a longer retention time than the main peak.

Possible Cause: This is very likely the disulfide dimer, 2,2'-disulfanediylbis(1H-benzimidazole-5-carboxylic acid), which is the primary oxidation product of MBCA. Being a larger and often less polar molecule, it typically elutes later in a reversed-phase HPLC system.

Troubleshooting Steps:

  • Confirm the Identity of the Impurity:

    • Spiking: If you have a reference standard of the disulfide, spike your sample with a small amount. An increase in the area of the unknown peak will confirm its identity.

    • LC-MS: Analyze your sample by LC-MS. The mass of the impurity peak should correspond to the molecular weight of the disulfide dimer (C₁₆H₁₀N₄O₄S₂), which is 386.01 g/mol .

  • Optimize Chromatographic Separation:

    • A reversed-phase C18 column is generally suitable.

    • A mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic or phosphoric acid to ensure good peak shape) is a good starting point. [2] * A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, will likely be necessary to achieve good separation between the more polar MBCA and the less polar disulfide.

Experimental Protocol: Example HPLC Method

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Common Problem: The 1H NMR spectrum shows broad signals for the N-H and S-H protons, and the integration is not as expected.

Possible Causes:

  • Tautomerism: The exchange between the thiol and thione forms can lead to peak broadening.

  • Proton Exchange: The acidic protons (N-H, S-H, and COOH) can exchange with residual water in the solvent, also causing broadening.

  • Presence of Both Tautomers: Depending on the solvent and temperature, you may be observing signals from both the thiol and thione forms, leading to a complex spectrum.

Troubleshooting Steps:

  • Solvent Selection: Use a dry, polar aprotic solvent like DMSO-d6. This will help to slow down proton exchange and sharpen the signals of the N-H, S-H, and COOH protons.

  • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down the tautomeric exchange enough to resolve separate signals for the two forms.

  • D₂O Exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons (N-H, S-H, COOH) will disappear, confirming their assignment.

Interpreting the Spectrum:

  • Thiol Tautomer: Expect a signal for the S-H proton, typically in the range of 3-5 ppm.

  • Thione Tautomer: Expect two N-H proton signals, which can be broad and may appear at different chemical shifts, often downfield (e.g., >10 ppm).

  • Aromatic Protons: The protons on the benzimidazole ring will appear in the aromatic region (typically 7-8 ppm).

  • Carboxylic Acid Proton: The COOH proton will be a broad singlet, usually far downfield (>12 ppm).

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

Common Problem: It is difficult to definitively assign the peaks related to the thiol/thione functionality.

Possible Cause: The IR spectrum will be a composite of both tautomers, and the characteristic vibrations can overlap with other peaks.

Troubleshooting and Interpretation:

  • Thiol Form: Look for a weak S-H stretching band in the region of 2500-2600 cm⁻¹. This peak is often weak and can be easily missed.

  • Thione Form: The C=S stretching vibration is expected in the range of 1050-1250 cm⁻¹. This can be a more reliable indicator of the thione form. Also, look for N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

  • Carboxylic Acid: A very broad O-H stretch from approximately 2500-3300 cm⁻¹ is characteristic of a carboxylic acid dimer. The C=O stretch will appear as a strong band around 1700 cm⁻¹.

  • Benzimidazole Ring: Look for C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.

D. Mass Spectrometry (MS)

Common Problem: A peak with approximately double the expected molecular weight is observed, sometimes as the base peak.

Possible Cause: This is the molecular ion of the disulfide dimer. Thiols can readily oxidize in the mass spectrometer source, especially with certain ionization techniques.

Troubleshooting Steps:

  • Confirm Molecular Weight: The expected monoisotopic mass of this compound is 194.015 Da. The disulfide dimer will have a mass of 386.014 Da.

  • Fragmentation Analysis:

    • Monomer (MBCA): Expect fragmentation patterns typical of carboxylic acids, such as the loss of H₂O (M-18), CO (M-28), and COOH (M-45). [3] * Dimer (Disulfide): The most characteristic fragmentation will be the cleavage of the S-S bond, which should result in a fragment ion with the mass of the monomer (m/z 194).

IV. Stability Considerations

Q4: How stable is this compound in solution?

A4: The stability of MBCA in solution is dependent on several factors:

  • pH: In basic solutions, the deprotonated thiolate is more susceptible to oxidation. Acidic conditions can help to stabilize the thiol form.

  • Temperature: Elevated temperatures can accelerate both oxidation and other degradation pathways. [4]It is advisable to prepare solutions fresh and store them at low temperatures when not in use.

  • Atmosphere: The presence of oxygen will promote the formation of the disulfide. It is best to work with degassed solvents and under an inert atmosphere for sensitive applications.

  • Light: Some benzimidazole derivatives exhibit photosensitivity. [5]It is good practice to protect solutions from light, especially during long-term storage or analysis.

Protocol for a Basic Stability Study:

  • Prepare solutions of MBCA in the desired solvent systems (e.g., different pH buffers, organic solvents).

  • Store aliquots of these solutions under different conditions (e.g., 4°C, room temperature, 40°C; protected from light and exposed to light).

  • Analyze the samples by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours) to monitor for the appearance of degradation products and the decrease in the main peak area.

V. References

  • Separation of 2-Mercaptobenzimidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2013). Journal of Al-Nahrain University, 16(2), 77-83.

  • 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. (2010). Journal of Chemical and Pharmaceutical Research, 2(3), 230-236.

  • Suitability and Stability of 2-Mercaptobenzimidazole as a Corrosion Inhibitor in a Post-Combustion CO2 Capture System. (2015). Industrial & Engineering Chemistry Research, 54(21), 5658-5667.

  • Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. (2018, March 2). SlideServe. Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry - Examples. (n.d.). University of Arizona. Retrieved January 12, 2026, from [Link]

  • 2-Mercaptobenzimidazole films formed at ultra-low pressure on copper: adsorption, thermal stability and corrosion inhibition performance. (2020). Applied Surface Science, 509, 145353.

  • 13 C-NMR spectrum of 1c. 2-mercapto-1H-benzo[d]imidazol-5-yl)(Phenyl)methanone. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (2020). International Journal of Medical Research & Health Sciences, 9(12), 1-13.

  • Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. (2022). Journal of Drug Delivery and Therapeutics, 12(1), 204-210.

  • 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. (2010). Advances in Applied Science Research, 1(2), 132-138.

  • Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. (2006). Chemical & Pharmaceutical Bulletin, 54(6), 802-806.

Sources

resolving poor solubility of 2-Mercapto-5-benzimidazolecarboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Mercapto-5-benzimidazolecarboxylic Acid

Guide: Overcoming Solubility Challenges for Biological Assays

As Senior Application Scientists, we understand that realizing the full potential of a promising compound like this compound in biological assays can be hindered by a common yet significant hurdle: poor aqueous solubility. This guide provides in-depth, field-proven strategies and troubleshooting workflows to help you navigate this challenge effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard aqueous buffers like PBS?

A1: The insolubility of this compound in neutral aqueous solutions is due to its molecular structure. The benzimidazole ring system is largely hydrophobic, while the carboxylic acid and mercapto groups are ionizable. At neutral pH (around 7.4), the carboxylic acid group (with a predicted pKa around 4-5) is deprotonated (negatively charged), but the molecule's overall low polarity and potential for strong intermolecular hydrogen bonding can lead to poor solvation by water, causing it to precipitate.

Q2: I've tried using DMSO as a stock solvent, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a classic issue known as "compound crashing out." While this compound may dissolve in 100% DMSO at high concentrations, its solubility limit is drastically lower in aqueous solutions. When you introduce the DMSO stock into your buffer, the DMSO concentration drops, and the aqueous environment cannot maintain the compound in solution, leading to precipitation. The final DMSO concentration in your assay should ideally be kept below 1%, and for some sensitive assays, even lower (e.g., <0.1%), to avoid artifacts.

Q3: Can I just sonicate the sample or heat it to get it into solution?

A3: While sonication can help break up solid aggregates and modestly increase the rate of dissolution, it often does not increase the thermodynamic solubility limit. Heating can be risky as the mercapto (-SH) group is susceptible to oxidation, especially at higher temperatures and in the presence of oxygen, which could compromise the integrity of your compound. These methods should be used with caution and as a last resort.

Troubleshooting Guide: A Step-by-Step Workflow for Solubilization

This section provides a systematic approach to achieving a stable and soluble solution of this compound suitable for your biological assays.

Step 1: pH-Based Solubility Adjustment

The primary and most effective strategy for this compound is to leverage the ionizable carboxylic acid group. By increasing the pH of the solvent, you can ensure the carboxyl group is deprotonated, increasing the molecule's overall polarity and solubility in aqueous media.

Experimental Protocol: pH-Based Solubilization

  • Prepare a basic stock solution: Instead of dissolving directly in a neutral buffer, start with a mildly basic solution. A common starting point is 10-50 mM NaOH or 50-100 mM ammonium bicarbonate.

  • Dissolve the compound: Add your weighed this compound to the basic solution. Vortex or stir until fully dissolved. You should obtain a clear solution.

  • Neutralize carefully (if required): For many assays, a high pH is not acceptable. You can slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring to bring the pH back to the desired range for your assay (e.g., 7.4).

    • Critical Note: As you approach the compound's pKa, you risk precipitation. The goal is to find a pH where the compound remains soluble at your target concentration. It is advisable to perform a small-scale trial to determine the optimal final pH.

Causality: By raising the pH well above the pKa of the carboxylic acid group, we apply Le Chatelier's principle to drive the equilibrium towards the formation of the more soluble carboxylate salt.

Solubility Troubleshooting Workflow

This workflow provides a decision tree for systematically addressing solubility.

G start Start: Compound Insoluble in Aqueous Buffer ph_adjust Step 1: Adjust pH Dissolve in 10-50mM NaOH. Slowly neutralize with HCl. start->ph_adjust check1 Is it soluble and stable at assay pH? ph_adjust->check1 cosolvent Step 2: Use Co-solvent Prepare 10-20 mM stock in DMSO. Dilute to <1% final concentration. check1->cosolvent No success Success: Proceed with Assay check1->success Yes check2 Does it precipitate upon dilution? cosolvent->check2 excipient Step 3: Use Excipients Try solubilizing with Cyclodextrins (e.g., HP-β-CD). check2->excipient Yes check2->success No check3 Is it soluble and compatible with the assay? excipient->check3 check3->success Yes failure Further Formulation Development Needed check3->failure No

Caption: A decision tree for troubleshooting solubility.

Step 2: Utilizing Co-solvents

If pH adjustment alone is insufficient or incompatible with your assay, the use of a water-miscible organic co-solvent is the next logical step. Dimethyl sulfoxide (DMSO) is the most common choice.

Experimental Protocol: Co-solvent Solubilization

  • Prepare a high-concentration stock: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved.

  • Perform serial dilutions: Serially dilute this stock in 100% DMSO to create a range of concentrations for your dose-response curve.

  • Dilute into final assay buffer: Add a small volume of the DMSO stock to your pre-warmed aqueous assay buffer. The final concentration of DMSO should be kept as low as possible, ideally below 1%, as higher concentrations can be cytotoxic or interfere with assay components.[1][2][3]

    • Best Practice: Add the DMSO stock to the buffer while vortexing to promote rapid dispersion and minimize localized high concentrations that can trigger precipitation.

Causality: Co-solvents like DMSO work by reducing the polarity of the bulk solvent (water), which decreases the solvophobic effect and allows the nonpolar benzimidazole core to be more favorably solvated.[4][5]

Step 3: Advanced Solubilization with Excipients

For particularly challenging cases, or when even low percentages of DMSO are not permissible, pharmaceutical excipients can be employed. Cyclodextrins are a highly effective option.

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate the hydrophobic part of a guest molecule, like the benzimidazole ring, forming an inclusion complex that has significantly improved aqueous solubility.[7][8]

Experimental Protocol: Cyclodextrin-based Solubilization

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Prepare a cyclodextrin solution: Make a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Add the compound: Add the solid this compound directly to the cyclodextrin solution.

  • Promote complexation: Stir or sonicate the mixture at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.

  • Sterile filter: Once dissolved, sterile filter the solution through a 0.22 µm filter to remove any undissolved particulates.

Data Summary: Recommended Solubilization Strategies
Method Primary Solvent Mechanism Pros Cons Assay Compatibility
pH Adjustment Aqueous Buffer (e.g., 50 mM Tris)Ionization of carboxylic acidHigh solubility, no organic solvent.Final pH may not be suitable for all assays; risk of precipitation upon neutralization.Good for biochemical assays; requires careful control for cell-based assays.
Co-solvents DMSO, EthanolReduces solvent polaritySimple, effective for stock solutions.Can precipitate on dilution; solvent may have biological effects.[1][2]Widely used, but final concentration must be validated for non-interference (<1% recommended).
Excipients Aqueous BufferEncapsulation (Inclusion Complex)High aqueous solubility, low toxicity.May alter compound availability; requires optimization.Excellent for cell-based and in vivo assays.

Special Considerations: Compound Stability

The mercapto (-SH) or thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds between two molecules. This dimerization can alter the compound's activity and solubility.

Workflow for Mitigating Oxidation

Caption: Strategies to prevent oxidation of the thiol group.

Recommendations:

  • Use fresh solutions: Prepare solutions on the day of the experiment whenever possible.

  • Degas buffers: Sparge your aqueous buffers with nitrogen or argon gas to remove dissolved oxygen.

  • Proper Storage: Store stock solutions under an inert atmosphere (e.g., argon) at 2-8°C and protected from light.[9]

By systematically applying these principles, from fundamental pH adjustments to advanced formulation strategies, you can successfully overcome the solubility challenges of this compound and obtain reliable, reproducible data in your biological assays.

References

  • Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. National Institutes of Health (NIH). Available from: [Link]

  • This compound. LookChem. Available from: [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available from: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). Available from: [Link]

  • Beta-Cyclodextrin As An Excipient In Drug Formulation. Asian Journal of Pharmaceutical Research and Development. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH). Available from: [Link]

  • 2-Mercapto-5-Methoxy-Benzimidazole-4. Sheetal Chemicals. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH). Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]

  • 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. PubChem. Available from: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (NIH). Available from: [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available from: [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PubMed. Available from: [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. National Institutes of Health (NIH). Available from: [Link]

Sources

minimizing impurities during the synthesis of 2-Mercapto-5-benzimidazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Mercapto-5-benzimidazolecarboxylic Acid (M5BICA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our goal is to empower you with the knowledge to minimize impurities and achieve high-yield, high-purity M5BICA for your research and development endeavors.

I. Introduction to the Synthesis

This compound is a bifunctional molecule featuring a thiol group and a carboxylic acid group on a benzimidazole scaffold.[1] This unique structure makes it a valuable building block in medicinal chemistry and materials science. The most common and direct synthesis route involves the cyclization of 3,4-diaminobenzoic acid with carbon disulfide in a basic medium. While seemingly straightforward, this reaction is prone to side reactions and impurities that can complicate downstream applications. This guide will provide in-depth troubleshooting and optimization strategies.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of M5BICA, providing potential causes and actionable solutions.

Q1: My final product is discolored (e.g., yellow, brown, or black). What is the cause and how can I fix it?

A1:

  • Probable Causes:

    • Oxidation: The thiol group in M5BICA is susceptible to oxidation, especially when exposed to air during workup and purification. This can lead to the formation of disulfide byproducts, which are often colored.[1]

    • Residual Starting Materials or Intermediates: Incomplete reaction or inefficient purification can leave colored impurities in the final product.

    • Decomposition: Prolonged heating or exposure to strong acidic or basic conditions can cause decomposition of the product.

  • Solutions:

    • Purification by Recrystallization: Recrystallization from an ethanol/water mixture is an effective method for removing many impurities.[2] The use of activated charcoal (Norit) during recrystallization can help decolorize the solution by adsorbing colored impurities.[2][3]

    • Acid-Base Extraction: An acid-base extraction can be employed to purify the product. Dissolve the crude product in an aqueous base (like sodium hydroxide), treat with charcoal, filter, and then re-precipitate the pure product by acidifying the solution with an acid like acetic acid.[4][5]

    • Inert Atmosphere: To minimize oxidation, consider performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

Q2: The yield of my reaction is consistently low. What are the potential reasons and how can I improve it?

A2:

  • Probable Causes:

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

    • Loss of Product During Workup: The product might be partially soluble in the wash solvents, or significant amounts could be lost during transfers and filtrations.

    • Side Reactions: The formation of byproducts will consume the starting materials and reduce the yield of the desired product.

  • Solutions:

    • Optimize Reaction Conditions:

      • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration (typically 3-6 hours) to drive it to completion.[2]

      • Reagent Stoichiometry: Use a slight excess of carbon disulfide and potassium hydroxide to ensure complete conversion of the 3,4-diaminobenzoic acid.[2][5]

    • Workup and Isolation:

      • Precipitation pH: Carefully adjust the pH during precipitation. The product is amphoteric, so the isoelectric point should be targeted for maximum precipitation. Using a weak acid like acetic acid for precipitation is often recommended.[5]

      • Cooling: Ensure the mixture is thoroughly cooled after precipitation to minimize the solubility of the product in the mother liquor.[2]

    • Alternative Reagents: Consider using potassium ethyl xanthate as an alternative to carbon disulfide and potassium hydroxide, which may offer a cleaner reaction with comparable yields.[2]

Q3: I am having difficulty with the purification of the final product. Are there alternative methods to recrystallization?

A3:

  • Probable Causes:

    • The impurities may have similar solubility profiles to the product, making recrystallization challenging.

    • The product may oil out during recrystallization.

  • Solutions:

    • Acid-Base Wash: A thorough wash of the crude product with a dilute acid can remove any unreacted 3,4-diaminobenzoic acid.

    • Solvent Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble but the impurities are soluble can be an effective purification technique.

    • Column Chromatography: While not ideal for large-scale purification, silica gel column chromatography can be used for small-scale purification to obtain a highly pure sample. A polar eluent system would be required.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of potassium hydroxide in the reaction?

A1: Potassium hydroxide serves as a base to deprotonate the amino groups of 3,4-diaminobenzoic acid, making them more nucleophilic. It also reacts with carbon disulfide to form a xanthate-like intermediate, which facilitates the cyclization reaction.[2][5]

Q2: Is it necessary to use an inert atmosphere for this reaction?

A2: While not strictly necessary for the reaction to proceed, using an inert atmosphere is highly recommended to prevent the oxidation of the thiol group in the product, which can lead to disulfide impurities and a discolored product.

Q3: What are the primary safety concerns associated with this synthesis?

A3:

  • Carbon Disulfide (CS₂): This reagent is highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, and sources of ignition must be avoided.

  • Potassium Hydroxide (KOH): This is a corrosive base. Appropriate personal protective equipment (gloves, goggles) should be worn.

  • Hydrogen Sulfide (H₂S): Some synthetic routes for similar compounds can generate toxic hydrogen sulfide gas.[4] While the primary byproduct in this synthesis is water, the potential for H₂S formation should be considered, and the reaction should be conducted in a fume hood.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[3] A suitable solvent system (e.g., a mixture of toluene and ethyl acetate) can be used to separate the starting material from the product. The reaction is considered complete when the spot corresponding to the 3,4-diaminobenzoic acid is no longer visible.

Q5: What is the expected melting point of this compound?

A5: The melting point of this compound is reported to be above 290°C.[6] A broad melting range or a lower melting point can indicate the presence of impurities.

IV. Detailed Experimental Protocol

This protocol is a guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 3,4-Diaminobenzoic acid

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol (95%)

  • Deionized water

  • Glacial acetic acid

  • Activated charcoal (Norit)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.1 equivalents) in a mixture of 95% ethanol and water.

  • With vigorous stirring, carefully add carbon disulfide (1.2 equivalents) to the potassium hydroxide solution. The mixture may warm up.

  • Add 3,4-diaminobenzoic acid (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain reflux for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, add a small amount of activated charcoal to the hot reaction mixture and continue to reflux for an additional 10 minutes.

  • Filter the hot mixture through a pad of celite to remove the charcoal.

  • Transfer the hot filtrate to a beaker and, while stirring, add warm water.

  • Acidify the solution with glacial acetic acid until precipitation is complete.

  • Allow the mixture to cool to room temperature and then place it in an ice bath for at least one hour to maximize crystallization.

  • Collect the crystalline product by vacuum filtration and wash it with cold water.

  • Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70°C).

V. Visualizing the Process

A. Synthetic Pathway

Synthesis cluster_reagents Reagents & Conditions 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Intermediate Dithiocarbamate Intermediate 3,4-Diaminobenzoic Acid->Intermediate Nucleophilic Attack CS2, KOH CS2, KOH This compound This compound Intermediate->this compound Intramolecular Cyclization & Dehydration Cyclization Cyclization Ethanol/Water Ethanol/Water Reflux Reflux

Caption: Synthetic route to this compound.

B. Troubleshooting Workflow

Troubleshooting start Problem Encountered discolored Discolored Product start->discolored low_yield Low Yield start->low_yield purification_issue Purification Difficulty start->purification_issue solution_discolored Recrystallize with Charcoal | Acid-Base Extraction | Inert Atmosphere discolored->solution_discolored solution_low_yield Optimize Conditions | Improve Workup | Check Reagents low_yield->solution_low_yield solution_purification Acid-Base Wash | Solvent Trituration | Column Chromatography purification_issue->solution_purification

Caption: Troubleshooting guide for common synthesis issues.

VI. Quantitative Data Summary

ParameterTypical ValueReference
Melting Point>290°C[6]
Purity (by HPLC)>97%[7]
Typical Yield84-86.5% (for analogous compounds)[2]

VII. References

  • Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B, 45B(7), 1756–1758. [Link]

  • Process for making 2-mercapto benzimidazoles in the presence of a water-insoluble alkanol. (1986). Google Patents.

  • Vora, J. J., Trivedi, K. P., & Kshatriya, R. S. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93. [Link]

  • Gurrala, S., et al. (2011). Synthesis of Some Novel Bis Type 2-Mercapto Benzimidazole Derivatives. International Journal of Pharmacy & Therapeutics, 2(1), 38-42. [Link]

  • VanAllan, J. A., & Deacon, B. D. (1955). 2-Mercaptobenzimidazole. Organic Syntheses, 35, 78. [Link]

  • This compound. (n.d.). LookChem. [Link]

  • Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. (2016). Oriental Journal of Chemistry. [Link]

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2012). ResearchGate. [Link]

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (n.d.). Iraqi Journal of Science. [Link]

  • Benzimidazole-impurities. (n.d.). Pharmaffiliates. [Link]

Sources

Technical Support Center: Reaction Condition Optimization for 2-Mercapto-5-benzimidazolecarboxylic Acid Metal Complexation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of metal complexes with 2-Mercapto-5-benzimidazolecarboxylic acid (MBCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for common challenges encountered during experimentation.

Section 1: Foundational Principles of MBCA Metal Complexation

This compound is a versatile bifunctional ligand, offering multiple coordination sites for metal ions. Understanding its structural and chemical properties is paramount for successful complexation.

Key Structural Features of MBCA:

  • Thiol Group: The mercapto group (-SH) can exist in equilibrium with its thione tautomer (=S). Upon deprotonation, the resulting thiolate is a soft donor, showing a strong affinity for soft and borderline metal ions like Ag(I), Cu(I), and Cd(II).[1]

  • Carboxylic Acid Group: The carboxylic acid group (-COOH), upon deprotonation to a carboxylate (-COO-), acts as a hard donor, preferentially binding to hard or borderline metal ions such as Zn(II), Ni(II), and Co(II).[1]

  • Benzimidazole Ring: The nitrogen atoms of the benzimidazole ring can also participate in coordination, further enhancing the stability and structural diversity of the resulting complexes.

This multi-dentate nature allows MBCA to form mononuclear or polynuclear complexes with varied stoichiometries and geometries, influenced by the choice of metal ion and reaction conditions.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of MBCA metal complexes in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no precipitate of my desired metal complex. What are the potential causes and how can I improve the yield?

Answer: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incorrect pH: The pH of the reaction medium is critical. The carboxylic acid and thiol groups of MBCA need to be deprotonated to effectively coordinate with the metal ion.

    • Solution: Ensure the pH of the reaction mixture is adjusted to a range where the ligand is deprotonated. For many transition metal complexes, a pH range of 6-7 has been shown to be effective.[2][3] You can achieve this by adding a base like sodium hydroxide or an organic base. However, excessively high pH can lead to the precipitation of metal hydroxides. A gradual, monitored addition of the base is advisable.

  • Suboptimal Solvent System: The solubility of both the MBCA ligand and the metal salt in the chosen solvent is crucial for the reaction to proceed.

    • Solution: MBCA is often dissolved in a basic aqueous or alcoholic solution.[1] Ethanol, methanol, or mixtures of these with water are commonly used solvents.[2][4] If solubility is an issue, consider using more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), although be mindful that these can sometimes coordinate with the metal ion.[5][6]

  • Inappropriate Reaction Temperature and Time: The kinetics of complex formation can be slow at room temperature.

    • Solution: Gently heating the reaction mixture can increase the reaction rate. A temperature range of 50-80°C is a good starting point. Refluxing for several hours (e.g., 4-12 hours) is a common practice.[5] Monitor the reaction progress, if possible, for the formation of a precipitate.

  • Stoichiometry Imbalance: An incorrect molar ratio of ligand to metal can lead to incomplete reaction or the formation of undesired species.

    • Solution: The optimal ligand-to-metal ratio can vary. While a 1:1 or 2:1 ratio is common, it is advisable to perform stoichiometric studies to determine the ideal ratio for your specific metal ion. Sometimes, a slight excess of the ligand can drive the reaction to completion.

Issue 2: Product Purity and Contamination

Question: My product appears to be impure, possibly contaminated with unreacted starting materials. How can I improve the purity?

Answer: Ensuring the purity of your complex is essential for accurate characterization and further applications. Here are some strategies to enhance purity:

  • Purification of Starting Materials: Impurities in the MBCA ligand or the metal salt can be carried through to the final product.

    • Solution: Use high-purity starting materials. Recrystallize the MBCA ligand if necessary. Ensure the metal salt is of high quality and account for any water of hydration in your molar calculations.

  • Effective Washing of the Precipitate: The surface of the precipitated complex can adsorb unreacted starting materials and byproducts.

    • Solution: Thoroughly wash the filtered precipitate with the reaction solvent (cold) to remove soluble impurities. Follow this with a wash using a solvent in which your complex is insoluble, such as diethyl ether, to remove any remaining organic residues.[7]

  • Recrystallization: This is a powerful technique for purifying crystalline solids.

    • Solution: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the complex at an elevated temperature but have low solubility at room temperature.[8] For benzimidazole metal complexes, DMF and DMSO are often used for recrystallization.[4] Be cautious with highly volatile solvents as they can lead to rapid crystal growth and poor quality.[9]

Issue 3: Difficulty in Obtaining Single Crystals for X-ray Diffraction

Question: I am struggling to grow single crystals of my MBCA metal complex suitable for X-ray crystallography. What techniques can I try?

Answer: Growing high-quality single crystals can be challenging. Patience and experimentation with different crystallization techniques are key.

  • Slow Evaporation: This is a simple and often effective method.

    • Technique: Dissolve your purified complex in a suitable solvent or solvent mixture to create a nearly saturated solution. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks. Avoid highly volatile solvents as rapid evaporation leads to the formation of powder or small, poorly-diffracting crystals.[9]

  • Solvent Diffusion (Layering): This technique involves layering a solution of your complex with a "non-solvent" in which the complex is insoluble.

    • Technique: Dissolve your complex in a "good" solvent (e.g., DMF, DMSO). Carefully layer a "poor" solvent (a "non-solvent" like ethanol, methanol, or diethyl ether) on top of this solution. Over time, the solvents will slowly mix, reducing the solubility of the complex and promoting slow crystal growth at the interface.

  • Vapor Diffusion: This is similar to solvent diffusion but relies on the vapor of a non-solvent.

    • Technique: Place a small vial containing a concentrated solution of your complex inside a larger sealed container. Add a non-solvent to the larger container. The vapor from the non-solvent will slowly diffuse into the vial containing your complex solution, gradually decreasing its solubility and inducing crystallization.

Section 3: Experimental Protocols

Protocol 1: General Synthesis of a Transition Metal-MBCA Complex

This protocol provides a general starting point for the synthesis of a transition metal complex with this compound. Optimization will be required for specific metal ions.

Materials:

  • This compound (MBCA)

  • Metal salt (e.g., CuCl₂, Zn(OAc)₂, Ni(NO₃)₂)

  • Ethanol or Methanol

  • Deionized water

  • Sodium hydroxide (0.1 M solution)

  • Hydrochloric acid (0.1 M solution)

Procedure:

  • Ligand Solution Preparation: In a round-bottom flask, dissolve one molar equivalent of MBCA in a minimal amount of ethanol or methanol. Add deionized water dropwise while stirring until the ligand is fully dissolved.

  • pH Adjustment: Slowly add 0.1 M NaOH solution dropwise to the ligand solution with continuous stirring until a pH of 6-7 is reached. This deprotonates the carboxylic acid and thiol groups.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve one molar equivalent of the chosen metal salt in a minimal amount of deionized water or ethanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with vigorous stirring.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain it at this temperature with continuous stirring for 4-6 hours. A precipitate should form during this time.

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration.

  • Washing: Wash the precipitate sequentially with cold deionized water, cold ethanol, and finally with diethyl ether.

  • Drying: Dry the product in a vacuum oven at 60°C overnight.

Protocol 2: Optimization of Reaction pH

This experiment is designed to determine the optimal pH for the complexation reaction.

Procedure:

  • Set up a series of small-scale reactions in parallel, following the general synthesis protocol.

  • In each reaction, adjust the initial pH of the ligand solution to a different value (e.g., pH 4, 5, 6, 7, 8) before adding the metal salt solution.

  • After the reaction and workup, carefully measure the yield of the product for each pH value.

  • Analyze the products using a suitable technique (e.g., FT-IR) to confirm the formation of the desired complex.

  • Plot the yield as a function of pH to identify the optimal range.

Section 4: Data Presentation and Visualization

Table 1: Influence of Reaction Parameters on Yield and Purity

ParameterVariationExpected Effect on YieldExpected Effect on PurityTroubleshooting Notes
pH 4-5Low to moderateMay be impure with free ligandIncomplete deprotonation of the ligand.
6-7OptimalGoodIdeal range for many transition metals.[2][3]
> 8May decreaseRisk of metal hydroxide precipitationPotential for side reactions.
Temperature Room Temp.LowGoodReaction may be too slow.
50-80°CHighGoodAccelerates reaction kinetics.
> 100°CMay decreaseRisk of decompositionPotential for thermal degradation of the complex.
Solvent Ethanol/WaterGoodGoodCommon and effective solvent system.
DMF/DMSOHighMay require extensive purificationGood for poorly soluble reactants, but can coordinate to the metal.[5][6]

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_pH Is the pH between 6 and 7? start->check_pH adjust_pH Adjust pH with dilute base/acid check_pH->adjust_pH No check_temp_time Are reaction temperature and time sufficient? check_pH->check_temp_time Yes adjust_pH->check_temp_time increase_temp_time Increase temperature (50-80°C) and/or extend reaction time check_temp_time->increase_temp_time No check_solubility Are all reactants fully dissolved? check_temp_time->check_solubility Yes increase_temp_time->check_solubility change_solvent Try a different solvent system (e.g., add DMF/DMSO) check_solubility->change_solvent No check_stoichiometry Is the ligand:metal ratio correct? check_solubility->check_stoichiometry Yes change_solvent->check_stoichiometry optimize_ratio Perform stoichiometric studies check_stoichiometry->optimize_ratio No success Improved Yield check_stoichiometry->success Yes optimize_ratio->success

Caption: A decision tree for troubleshooting low product yield.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the typical coordination behavior of this compound with different types of metal ions?

A1: The coordination mode of MBCA is highly dependent on the nature of the metal ion. As a general rule, the soft thiol group will preferentially coordinate to soft metal ions (e.g., Ag⁺, Hg²⁺), while the hard carboxylate group will favor coordination with hard metal ions (e.g., alkali metals, alkaline earth metals, lanthanides). For borderline transition metals (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺), coordination can occur through both the thiol and carboxylate groups, as well as the nitrogen atoms of the benzimidazole ring, leading to the formation of stable chelate structures.[1]

Q2: How can I confirm that the metal has coordinated to the ligand?

A2: Spectroscopic techniques are invaluable for confirming coordination.

  • FT-IR Spectroscopy: Look for shifts in the vibrational frequencies of the C=O (carboxylate) and C=S (thione) stretching bands upon complexation. The disappearance of the broad O-H and S-H stretching bands is also a strong indicator of deprotonation and coordination.

  • NMR Spectroscopy: In the ¹H NMR spectrum of the free ligand, the protons of the -COOH and -SH groups are exchangeable and may appear as broad signals. Upon complexation, these signals will disappear. Shifts in the positions of the aromatic protons of the benzimidazole ring can also indicate coordination.

  • UV-Vis Spectroscopy: The electronic spectrum of the complex will typically differ from that of the free ligand. The appearance of new absorption bands, particularly in the visible region for colored transition metal complexes, can be attributed to d-d transitions or charge-transfer bands, confirming the formation of the complex.[4]

Q3: Can the counter-ion of the metal salt affect the reaction?

A3: Yes, the counter-ion can have a significant impact. Highly coordinating anions (e.g., acetate, nitrate) may compete with the MBCA ligand for coordination sites on the metal ion, potentially leading to the formation of mixed-ligand complexes or affecting the overall structure. Non-coordinating or weakly coordinating anions (e.g., perchlorate, triflate) are often preferred to minimize this interference.

Q4: What are the thermal stability characteristics of these types of complexes?

A4: The thermal stability of MBCA metal complexes can be investigated using thermogravimetric analysis (TGA). TGA can provide information about the decomposition temperature of the complex and the presence of any coordinated or lattice solvent molecules. Typically, the decomposition of the organic ligand occurs at higher temperatures, leaving behind a metal oxide residue.[10][11]

References

  • Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer - PMC - NIH. (2021). Retrieved from [Link]

  • Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PMC - NIH. (2024). Retrieved from [Link]

  • Spectral characterization and thermal behavior of Schiff base metal complex derived from 2-aminobenzimidazole - Prime Scholars. (n.d.). Retrieved from [Link]

  • Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II) - ResearchGate. (2016). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Spectroscopic investigation and density functional theory calculations of mercaptobenzothiazole and mercaptobenzimidazole ligands and their rhenium complexes - Scirp.org. (2011). Retrieved from [Link]

  • Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer - Semantic Scholar. (2021). Retrieved from [Link]

  • How to Select a Suitable Solvent for Recrystallization - Filo. (2025). Retrieved from [Link]

  • Best solvent for crystallisation of metal complexes? - ResearchGate. (2018). Retrieved from [Link]

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PubMed Central. (2022). Retrieved from [Link]

  • Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... - RSC Publishing. (2025). Retrieved from [Link]

  • New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity - PubMed. (n.d.). Retrieved from [Link]

  • Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations - MDPI. (n.d.). Retrieved from [Link]

  • New method for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids. (n.d.). Retrieved from [Link]

  • How to Select the Best Solvent for Crystallization? - YouTube. (2020). Retrieved from [Link]

  • (PDF) Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - ResearchGate. (2022). Retrieved from [Link]

  • Metal complexes of benzimidazole derived sulfonamide: Synthesis, molecular structures and antimicrobial activity - ResearchGate. (2025). Retrieved from [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • synthesis and characterization of transition metal complexes of schiff base derived from isatin and 2-amino, 4-chloro benzoic acid - Rasayan Journal of Chemistry. (2012). Retrieved from [Link]

  • Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium - PMC - NIH. (2022). Retrieved from [Link]

  • A Series of Cadmium(II) Coordination Polymers Synthesized at different pH Values. (2025). Retrieved from [Link]

  • Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives - ResearchGate. (2013). Retrieved from [Link]

  • Selectivity of 2-mercaptobenzimidazole derivatives on metal ions studied by UV–vis spectromentry and DFT calculations - ResearchGate. (2025). Retrieved from [Link]

  • 2-Mercapto-5-benzimidazolesulfonic acid: an effective multimodal ligand for the separation of antibodies - PubMed. (n.d.). Retrieved from [Link]

  • Effect of pH on the construction of zinc coordination polymers based on carboxylate functionalized triazole derivative ligand - ResearchGate. (n.d.). Retrieved from [Link]

  • ORIGINAL PAPER Spectroscopic investigations and physico-chemical characterization of newly synthesized mixed-ligand complexes of 2-methylbenzimidazole with metal ions - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, structure and biological activities of cobalt(II) and zinc(II) coordination compounds with 2-benzimidazole derivatives - PubMed. (n.d.). Retrieved from [Link]

Sources

degradation pathways of 2-Mercapto-5-benzimidazolecarboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Mercapto-5-benzimidazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental intricacies of this molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your research. Our approach is rooted in established scientific principles to help you anticipate, identify, and resolve challenges related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns stem from its two main functional groups: the thiol (or thione tautomer) and the benzimidazole core. The thiol group is highly susceptible to oxidation, which can lead to the formation of disulfides and further oxidized species.[1][2][3] The benzimidazole ring system, while generally stable, can be prone to photodegradation, especially when in solution.[4][5][6][7]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[8] Using amber vials can protect against photodegradation.[8]

ParameterRecommended ConditionRationale
Temperature 2–8°CSlows down potential thermal degradation and oxidative processes.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the thiol group.[8]
Light Amber vial / Dark placeProtects against light-induced degradation.[5][8]
Moisture Tightly sealed container with desiccantPrevents hydrolysis and moisture-mediated reactions.[8]
Q3: In which solvents is this compound most stable?

A3: While solubility is a key factor, for stability, aprotic solvents are generally preferred to minimize ionization and potential reactions. However, many benzimidazole derivatives show good stability in acidic solutions (e.g., 0.1M HCl), which can protonate the molecule and sometimes reduce photosensitivity.[5] Conversely, alkaline solutions may deprotonate the carboxylic acid and thiol groups, potentially increasing susceptibility to oxidation. Stability studies in your specific solvent system are highly recommended.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid Degradation of the Compound in Solution
  • Observed Problem: You prepare a solution of this compound, and subsequent analysis by HPLC shows a significant decrease in the parent peak area in a short amount of time, even at room temperature.

  • Potential Causes:

    • Oxidation: The thiol group is likely being oxidized by dissolved oxygen in your solvent. This is often the most common and rapid degradation pathway.[1][2][3] The primary product is typically the corresponding disulfide.

    • Photodegradation: If your solution is exposed to ambient or UV light, the benzimidazole core may be degrading.[4][6][9] This is a known issue for many benzimidazole-based compounds.

    • Solvent/pH Instability: The pH of your solution may be promoting degradation. As noted, alkaline conditions can sometimes accelerate the degradation of benzimidazole derivatives.[5]

  • Recommended Actions:

    • De-gas Solvents: Before preparing your solution, sparge your solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If possible, prepare and handle your solutions in a glove box or under a stream of inert gas.

    • Protect from Light: Prepare solutions in amber glassware or wrap your containers in aluminum foil. Minimize exposure to direct light during experiments.

    • pH Control: Buffer your solution if appropriate for your experiment. Conduct a small-scale pH stability screen (e.g., pH 3, 5, 7, 9) to determine the optimal pH for stability.

    • Control Experiment: Prepare a solution in de-gassed solvent, protect it from light, and store it at a low temperature (e.g., 4°C). Compare its stability to a sample prepared under normal conditions to isolate the cause of degradation.

Issue 2: Appearance of Unexpected Peaks in Chromatograms
  • Observed Problem: Your HPLC or LC-MS analysis shows new, unidentified peaks that grow over time, while the peak for the parent compound decreases.

  • Potential Causes:

    • Oxidative Degradation Products: You may be observing the formation of the disulfide dimer of this compound. Further oxidation could lead to sulfone derivatives.[1][2][3]

    • Photolytic Degradation Products: Exposure to light can cause cleavage or modification of the benzimidazole ring, leading to various photoproducts.[9][10]

    • Hydrolytic Degradation: Although less likely for this specific molecule's core structure, extreme pH and temperature could cause hydrolysis, potentially leading to decarboxylation under harsh acidic conditions and heat.

  • Recommended Actions:

    • Characterize Unknowns with LC-MS/MS: Use high-resolution mass spectrometry to obtain the exact mass of the unknown peaks.[11][12] Fragment the new peaks (MS/MS) to elucidate their structures. A peak with a mass of (2 * Parent Mass - 2) is a strong indicator of disulfide formation.

    • Perform Forced Degradation Studies: Intentionally stress the compound under controlled conditions (acid, base, peroxide, heat, light) to systematically generate the degradation products.[13][14][15] This helps in confirming the identity of the peaks observed in your stability samples.

    • Use a Diode Array Detector (DAD/PDA): A DAD can provide the UV spectrum of each peak. A significant change in the UV spectrum compared to the parent compound can give clues about how the chromophore (the benzimidazole ring) has been altered.

Issue 3: Color Change or Precipitation in Solution
  • Observed Problem: Your solution of this compound develops a yellow or brown tint, or a precipitate forms over time.

  • Potential Causes:

    • Formation of Oxidized Species: The formation of disulfide and other oxidized oligomers can result in colored byproducts or compounds with lower solubility, leading to precipitation.

    • Polymerization: Under certain conditions, complex polymerization reactions can occur, leading to insoluble, often colored, materials.

    • Low Solubility of Degradants: The degradation products may be less soluble in your chosen solvent system than the parent compound, causing them to precipitate out of solution.

  • Recommended Actions:

    • Analyze Both Supernatant and Precipitate: If a precipitate forms, separate it by centrifugation. Analyze the supernatant by HPLC/LC-MS to see which species remain in solution. Dissolve the precipitate in a stronger solvent (e.g., DMSO) and analyze it to identify its components.

    • Reduce Concentration: Working with lower concentrations can sometimes prevent the precipitation of less soluble degradation products.

    • Re-evaluate Solvent Choice: Consider a different solvent or a co-solvent system that can better solubilize both the parent compound and its potential degradants.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[14][15]

Objective: To generate likely degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 1N NaOH, and dilute with mobile phase to the final concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Keep at room temperature for 8 hours.

    • Cool, neutralize with 1N HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 4 hours, protected from light.

    • Dilute with mobile phase.

  • Thermal Degradation:

    • Place a solid sample of the compound in a 60°C oven for 48 hours.

    • Also, heat a solution of the compound (in a stable solvent like acetonitrile) at 60°C for 48 hours.

    • Prepare samples for analysis by dissolving/diluting with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC-UV/DAD or LC-MS method. Aim for 5-20% degradation of the main compound.[13]

Visualizations

Predicted Degradation Pathways

DegradationPathways cluster_main This compound A Parent Compound (Thiol/Thione Tautomers) B Disulfide Dimer A->B Oxidation (O2, H₂O₂) D Photodegradation Products (e.g., ring cleavage) A->D Photolysis (UV/Vis Light) C Sulfone Derivative B->C Further Oxidation

Caption: Key degradation pathways for the target molecule.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (1N NaOH, RT) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal (60°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B Light) start->photo analyze Analyze all samples by HPLC-DAD and LC-MS/MS acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze end Identify Degradants & Establish Pathways analyze->end

Caption: Workflow for conducting forced degradation studies.

Troubleshooting Decision Tree

TroubleshootingTree start Unexpected Degradation Observed q1 Is the sample exposed to light? start->q1 a1_yes Protect from light (Amber vials, foil) q1->a1_yes Yes q2 Are solvents de-gassed? q1->q2 No a1_yes->q2 a2_no De-gas solvents with N₂/Ar & work under inert atmosphere q2->a2_no No q3 Analyze degradants by LC-MS q2->q3 Yes a2_no->q3 a3 Mass = (2*Parent - 2)? Likely Disulfide Dimer q3->a3

Caption: Decision tree for troubleshooting unexpected degradation.

References

  • Ahamed, M. R. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Al-Nahrain Journal of Science, 16(2), 77-83. [Link]

  • Al-Nahrain University. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Al-Nahrain Journal of Science. [Link]

  • Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]

  • Ragno, G., et al. (2003). A photodegradation study on anthelmintic benzimidazoles. Unical IRIS. [Link]

  • ResearchGate. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. [Link]

  • ResearchGate. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]

  • ResearchGate. Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. [Link]

  • Aparicio, D., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules, 26(15), 4434. [Link]

  • J-STAGE. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. J-STAGE. [Link]

  • Universidad de Huelva. Photobehaviour of benzimidazole-derived pesticides and models in water solution and in nanocontainers. [Link]

  • Royal Society of Chemistry. (2021). Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. Materials Advances. [Link]

  • Royal Society of Chemistry. (2004). Preparation and characterization of new soluble benzimidazole–imide copolymers. Journal of Materials Chemistry. [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(8). [Link]

  • R Discovery. Forced Degradation Studies Research Articles. [Link]

  • ResearchGate. 2-Mercaptobenzimidazole films formed at ultra-low pressure on copper: adsorption, thermal stability and corrosion inhibition performance. ResearchGate. [Link]

  • Indian Journal of Chemistry. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry, 45B, 1756-1758. [Link]

  • ResearchGate. Suitability and Stability of 2-Mercaptobenzimidazole as a Corrosion Inhibitor in a Post-Combustion CO2 Capture System. ResearchGate. [Link]

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Organic Syntheses. 2-mercaptobenzimidazole. [Link]

  • Oriental Journal of Chemistry. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4). [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics, 12(1), 203-207. [Link]

  • Der Pharma Chemica. (2016). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica, 8(4), 1-5. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Journal of Chemical and Pharmaceutical Research, 4(1), 488-493. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Venkatesh, D. N., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

  • MDPI. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(16), 8896. [Link]

  • ResearchGate. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. ResearchGate. [Link]

  • Kaila, H. O., et al. (2011). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1071-1083. [Link]

  • Eawag-BBD. (2006). 2-Mercaptobenzothiazole Degradation Pathway. [Link]

  • ResearchGate. (2021). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. ResearchGate. [Link]

  • ResearchGate. LC-MS/MS parameters for the analysis of CBZ and its... ResearchGate. [Link]

  • Freie Universität Berlin. (2023). Evaluation of Bottom-Up and Middle-Up Liquid Chromatography Mass Spectrometry Methods for Forced Degradation Studies applied in Biosimilar Development. [Link]

Sources

addressing peak broadening in NMR spectra of 2-Mercapto-5-benzimidazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Mercato-5-benzimidazolecarboxylic acid NMR Analysis

Welcome to the technical support center for NMR analysis of 2-Mercapto-5-benzimidazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak broadening in the NMR spectra of this molecule. My aim is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of this compound so broad?

Peak broadening in the NMR spectrum of this compound is a common observation and can be attributed to several factors, often acting in concert. The primary causes are rooted in the molecule's inherent chemical properties.[1][2][3][4][5]

  • Chemical Exchange: The molecule possesses three labile protons: one on the carboxylic acid group (-COOH), one on the thiol group (-SH, which exists in tautomeric equilibrium with the thione form), and one on the imidazole nitrogen (-NH). These protons can rapidly exchange with each other and with trace amounts of water in the NMR solvent.[6][7][8] When the rate of this exchange is on the same timescale as the NMR experiment, it leads to a broadening of the signals.[9][10]

  • Intermolecular Interactions and Aggregation: The presence of hydrogen bond donors (-OH, -NH, -SH) and acceptors (C=O, C=N, C=S) facilitates strong intermolecular hydrogen bonding, leading to the formation of dimers or higher-order aggregates in solution.[11][12] This aggregation can slow down molecular tumbling, resulting in shorter T2 relaxation times and, consequently, broader peaks.[11] The extent of aggregation is often concentration-dependent.[13][14]

  • Paramagnetic Impurities: Benzimidazole derivatives are known to be excellent chelating agents for metal ions.[2][15][16][17][18] Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) in your sample or NMR solvent can coordinate with the molecule, causing significant line broadening.[9][19]

  • Poor Solubility: If the compound is not fully dissolved in the chosen NMR solvent, the presence of suspended micro-particles can disrupt the magnetic field homogeneity, leading to broad peaks.[19][20][21]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving the root cause of peak broadening.

Issue 1: Chemical Exchange of Labile Protons

Causality: The acidic protons of the carboxylic acid, thiol, and imidazole moieties can undergo rapid exchange. This process averages the magnetic environments of the exchanging protons, resulting in broad, often indistinct signals.[9][22][23]

Diagnostic Protocol: Deuterium (D₂O) Exchange

This is a definitive method to identify signals from exchangeable protons.

Step-by-Step Methodology:

  • Acquire a standard ¹H NMR spectrum of your this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate exchange.[20]

  • Re-acquire the ¹H NMR spectrum.

Expected Outcome: The broad peaks corresponding to the -COOH, -SH, and -NH protons will either disappear completely or significantly decrease in intensity.[7][8][24][25] This is because the protons are replaced by deuterium, which is not observed in ¹H NMR spectroscopy.[25][26]

Visual Workflow for Deuterium Exchange:

G A Acquire Initial ¹H NMR Spectrum B Observe Broad Peaks A->B C Add 1-2 Drops of D₂O B->C D Shake Vigorously C->D E Re-acquire ¹H NMR Spectrum D->E F Broad Peaks Disappear or Reduce E->F G Confirmation of Exchangeable Protons F->G Successful Diagnosis

Caption: Workflow for confirming exchangeable protons via D₂O exchange.

Issue 2: Aggregation and Concentration Effects

Causality: High sample concentrations can promote intermolecular hydrogen bonding and π-π stacking, leading to aggregation. Larger molecular assemblies tumble more slowly in solution, which shortens the T2 relaxation time and broadens NMR signals.[11][27]

Troubleshooting Protocol: Concentration Variation Study

Step-by-Step Methodology:

  • Prepare a series of NMR samples with varying concentrations of this compound in the same deuterated solvent (e.g., 20 mg/mL, 10 mg/mL, 5 mg/mL, and 1 mg/mL).

  • Ensure complete dissolution for each sample. Gentle warming or sonication may be required, but allow the sample to return to room temperature before analysis.

  • Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Compare the linewidths of the aromatic and any non-exchangeable proton signals across the different concentrations.

Expected Outcome: If aggregation is a significant contributor to peak broadening, you should observe a noticeable sharpening of the peaks as the concentration decreases.[13]

Data Summary Table:

Concentration (mg/mL)Linewidth of Aromatic Proton at ~X ppm (Hz)Observations
20(Example: 15 Hz)Very broad signals
10(Example: 8 Hz)Moderately broad signals
5(Example: 4 Hz)Sharper signals
1(Example: 2 Hz)Well-resolved signals

Optimization Strategy: Solvent Choice and Temperature

  • Solvent Selection: Using a solvent that can effectively disrupt intermolecular hydrogen bonds, such as DMSO-d₆, is highly recommended.[28][29] DMSO is a strong hydrogen bond acceptor and can help solvate the molecule more effectively, reducing aggregation.

  • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures (e.g., 40°C, 60°C) can increase molecular tumbling and disrupt weaker intermolecular interactions, often leading to sharper peaks.[11] However, be mindful of potential sample degradation at higher temperatures.

Issue 3: Paramagnetic Contamination

Causality: The benzimidazole moiety can chelate paramagnetic metal ions.[15][30] These ions have unpaired electrons that create strong local magnetic fields, leading to very rapid relaxation of nearby nuclei and severe peak broadening, sometimes to the point where peaks are undetectable.[9][19][31]

Diagnostic and Resolution Protocol:

Step-by-Step Methodology:

  • Use High-Purity Materials: Ensure you are using high-purity this compound and a fresh, high-quality deuterated solvent from a reputable supplier.

  • Proper Glassware Cleaning: Clean NMR tubes and all glassware with an appropriate cleaning solution, followed by thorough rinsing with deionized water and a suitable organic solvent (e.g., acetone), and then dry completely.[32] Avoid using chromic acid, which can leave paramagnetic chromium residues.

  • Filtration: Always filter your NMR sample solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.[21]

  • Addition of a Chelating Agent: As a last resort, if paramagnetic contamination is strongly suspected, a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to the sample. Prepare a stock solution of EDTA in your NMR solvent and add a sub-stoichiometric amount.

Expected Outcome: If paramagnetic impurities were the cause, you should see a significant sharpening of the NMR peaks after implementing these purification steps or adding a chelating agent.

Troubleshooting Flowchart for Peak Broadening:

G Start Broad Peaks Observed in ¹H NMR D2O_Exchange Perform D₂O Exchange Start->D2O_Exchange Concentration_Study Run Concentration Series D2O_Exchange->Concentration_Study No Exchange_Positive Peaks Disappear. Cause: Chemical Exchange D2O_Exchange->Exchange_Positive Yes Purity_Check Check for Impurities Concentration_Study->Purity_Check No Concentration_Positive Peaks Sharpen at Lower Conc. Cause: Aggregation Concentration_Study->Concentration_Positive Yes Purity_Positive Peaks Sharpen with Filtration/Chelator. Cause: Paramagnetic Impurities Purity_Check->Purity_Positive Yes End End Purity_Check->End No (Consult Instrument Specialist) Solvent_Temp Optimize Solvent and Temperature Concentration_Positive->Solvent_Temp Purify_Sample Improve Sample Preparation Hygiene Purity_Positive->Purify_Sample

Caption: A logical workflow for diagnosing the cause of NMR peak broadening.

References

  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Why might an NMR spectrum show broad peaks? (n.d.). TutorChase. Retrieved from [Link]

  • What Causes NMR Peak Broadening? (2025, July 21). Chemistry For Everyone. Retrieved from [Link]

  • What Is Deuterium Exchange In NMR? (2025, July 12). Chemistry For Everyone. Retrieved from [Link]

  • Obtaining and Interpreting NMR Spectra. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Paterson, Y., Englander, S. W., & Roder, H. (1990). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Science, 249(4969), 670-674.
  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Hydrogen–deuterium exchange. (n.d.). Wikipedia. Retrieved from [Link]

  • 1H NMR Broad peaks. (2015, March 7). Chemistry Stack Exchange. Retrieved from [Link]

  • Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Sample Preparation. (n.d.). UCL Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Kaplan, J. I. (1962). Exchange Broadening in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 37(4), 785-786.
  • Are Polymer NMR Peaks Always Broad? (2023, February 20). UMass Nuclear Magnetic Resonance (NMR) Labs. Retrieved from [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

  • Exchangeable Protons in NMR—Friend or Foe? (2023, January 26). ACD/Labs. Retrieved from [Link]

  • Is a NMR concentration sensitive or mass sensitive? (2012, November 20). ResearchGate. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • General Guidelines for Sample Preparation Strategies in HR-µMAS NMR-based Metabolomics of Microscopic Specimens. (2020, January 30). PMC - NIH. Retrieved from [Link]

  • How will increase in concentration affect HNMR Spectrum? (2019, June 14). ResearchGate. Retrieved from [Link]

  • Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. (n.d.). MDPI. Retrieved from [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]

  • Solid-state NMR in the Study of Intermolecular Interactions. (2018, September 4). Royal Society of Chemistry. Retrieved from [Link]

  • Intermolecular Interactions and Protein Dynamics by Solid‐State NMR Spectroscopy. (2015, November 2). PMC. Retrieved from [Link]

  • Pyrazole and Benzimidazole Derivatives: Chelating Properties Towards Metals Ions and their Applications. (2022, October 1). Bentham Science Publishers. Retrieved from [Link]

  • NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]

  • Pyrazole and Benzimidazole Derivatives: Chelating Properties Towards Metals Ions and their Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole and Benzimidazole Derivatives: Chelating Properties Towards Metals Ions and their Applications. (n.d.). OUCI. Retrieved from [Link]

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. (2022, September 21). PubMed Central. Retrieved from [Link]

  • NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. (n.d.). NIH. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017, November). University of Oxford. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
  • Coordination Behavior of Benzimidazole, 2-Substituted Benzimidazoles and Benzothiazoles Towards Transition Metal Ions. (2025, August 7). ResearchGate. Retrieved from [Link]

  • CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. (n.d.). European Commission. Retrieved from [Link]

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Technical Support Center: Enhancing the Performance of 2-Mercapto-5-benzimidazolecarboxylic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Mercapto-5-benzimidazolecarboxylic acid (MBCA) as a corrosion inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimentation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring the scientific integrity and trustworthiness of your results.

Frequently Asked Questions (FAQs)

Fundamental Concepts

Q1: What is the fundamental mechanism by which this compound (MBCA) inhibits corrosion?

A1: MBCA is a highly effective corrosion inhibitor due to its unique molecular structure, which facilitates strong adsorption onto metal surfaces, forming a protective barrier.[1] This protective mechanism involves several key features:

  • Heteroatom Coordination: The presence of nitrogen and sulfur atoms with lone pairs of electrons allows for strong coordination with the vacant d-orbitals of metal atoms.[1]

  • Aromatic Ring System: The planar benzimidazole ring provides a large surface coverage area upon adsorption, effectively blocking active corrosion sites.[1]

  • Thiol/Thione Tautomerism: MBCA exists in equilibrium between its thiol and thione forms, both of which are active in surface bonding. The sulfur atom is a primary site for chemisorption.[1]

  • Carboxylic Acid Group: The carboxylic acid group (-COOH) provides an additional coordination site through its oxygen atoms, leading to a more stable and resilient protective film. It can also improve the inhibitor's solubility in certain aqueous solutions.[1]

MBCA functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[1][2]

G cluster_inhibitor This compound (MBCA) cluster_metal Metal Surface MBCA MBCA Molecule Metal Metal Surface (e.g., Steel, Copper) MBCA->Metal Adsorption Anodic_sites Anodic Sites (Metal Dissolution) MBCA->Anodic_sites Inhibits Anodic Reaction Cathodic_sites Cathodic Sites (Hydrogen Evolution) MBCA->Cathodic_sites Inhibits Cathodic Reaction N_atoms Nitrogen Heteroatoms N_atoms->Metal Coordination Bonds S_atom Sulfur Heteroatom (Thiol/Thione) S_atom->Metal Chemisorption COOH_group Carboxylic Acid Group COOH_group->Metal Additional Coordination Aromatic_ring Benzimidazole Ring Aromatic_ring->Metal Large Surface Coverage Metal->Anodic_sites Metal->Cathodic_sites

Caption: Mechanism of MBCA Corrosion Inhibition.

Q2: How does the performance of MBCA compare to its parent compound, 2-mercaptobenzimidazole (MBI)?

A2: While MBI is a well-established and effective corrosion inhibitor, the addition of the carboxylic acid group in MBCA is expected to enhance its performance.[1] The -COOH group provides an extra point of attachment to the metal surface, potentially forming a more robust and densely packed protective layer.[1] Furthermore, the carboxylic acid functionality can improve its solubility in aqueous media, which is a practical advantage for its application.[1]

Performance Enhancement Strategies

Q3: Can the performance of MBCA be enhanced by using it in combination with other substances?

A3: Yes, synergistic effects are often observed when corrosion inhibitors are used in combination. For instance, studies on the parent compound, MBI, have shown a significant synergistic effect when used with iodide ions.[3] The proposed mechanism is that the iodide anions adsorb onto the metal surface first, which in turn facilitates the adsorption of the protonated inhibitor, leading to a more effective protective film.[3] Similar synergistic effects have been observed with other combinations, such as 2-mercaptobenzothiazole and zinc nitrate.[4][5] It is highly probable that MBCA would exhibit similar synergistic behavior with appropriate additives.

G cluster_process Synergistic Inhibition Workflow Start Corrosive Environment Add_Synergist Introduce Synergistic Agent (e.g., Iodide Ions) Start->Add_Synergist Synergist_Adsorption Synergist Adsorbs on Metal Surface Add_Synergist->Synergist_Adsorption Add_MBCA Introduce MBCA Synergist_Adsorption->Add_MBCA MBCA_Adsorption Enhanced Adsorption of MBCA Add_MBCA->MBCA_Adsorption Protective_Film Formation of a Denser, More Stable Protective Film MBCA_Adsorption->Protective_Film End Enhanced Corrosion Inhibition Protective_Film->End

Caption: Synergistic Inhibition Workflow.

Q4: How do environmental factors like pH and temperature affect the performance of MBCA?

A4: Environmental factors play a crucial role in the effectiveness of any corrosion inhibitor.

  • pH: The pH of the corrosive medium can influence both the metal surface charge and the ionization state of the inhibitor molecule. For MBCA, the carboxylic acid group's protonation state will be pH-dependent. In acidic solutions, the inhibitor can exist in a protonated form, which may enhance its interaction with a negatively charged metal surface. The optimal pH for MBCA performance would need to be determined experimentally for each specific metal-environment system.

  • Temperature: Generally, an increase in temperature leads to a decrease in inhibition efficiency.[6][7] This is often attributed to the desorption of the inhibitor molecules from the metal surface at higher temperatures.[6] However, some studies on related compounds have shown effective inhibition at elevated temperatures.[7][8] It is crucial to evaluate the performance of MBCA across the relevant temperature range for your application.

Parameter General Effect on Inhibition Efficiency Reason
Increasing Temperature DecreasesDesorption of inhibitor molecules from the metal surface.[6]
pH VariesInfluences inhibitor's ionization state and metal surface charge.

Troubleshooting Guide

Issue 1: Inconsistent or low inhibition efficiency in experiments.

  • Possible Cause 1: Sub-optimal Inhibitor Concentration.

    • Explanation: There is a critical concentration below which an inhibitor may not be effective.[9][10] Conversely, excessively high concentrations do not always lead to better performance and can sometimes be detrimental.[9]

    • Troubleshooting Step: Perform a concentration optimization study. Test a range of MBCA concentrations to determine the optimal dosage for your specific system. This can be done using weight loss measurements or electrochemical techniques.

  • Possible Cause 2: Improper Metal Surface Preparation.

    • Explanation: The initial condition of the metal surface significantly impacts inhibitor adsorption and the reproducibility of results.[9] Variations in surface roughness, cleanliness, and the presence of existing oxide layers can lead to inconsistent data.

    • Troubleshooting Step: Standardize your metal coupon preparation protocol. This typically involves polishing with a sequence of abrasive papers, followed by degreasing with a solvent like acetone, rinsing with distilled water, and drying.[11]

  • Possible Cause 3: Inadequate Understanding of the Corrosion Mechanism.

    • Explanation: Corrosion can occur through various mechanisms simultaneously, and the dominant mechanism can change over time.[10] If the chosen inhibitor is not effective against the primary corrosion mechanism, its performance will be poor.

    • Troubleshooting Step: Characterize the nature of the corrosion in your system before and after inhibitor addition. Electrochemical techniques like potentiodynamic polarization can help identify the type of corrosion and whether the inhibitor is acting on the anodic, cathodic, or both reactions.[12]

Issue 2: Difficulty in characterizing the adsorbed inhibitor film.

  • Possible Cause: Use of inappropriate surface analysis techniques.

    • Explanation: Different surface analysis techniques provide different types of information. Choosing the right technique is crucial for understanding the inhibitor film's composition, thickness, and morphology.

    • Troubleshooting Step: Employ a combination of in-situ and ex-situ surface analysis techniques:

      • X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and chemical state of the adsorbed inhibitor film.[13][14]

      • Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the functional groups of the inhibitor on the metal surface.[13]

      • Scanning Electron Microscopy (SEM): Visualizes the surface morphology and can show the reduction in corrosion damage in the presence of the inhibitor.[6]

      • Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the inhibitor film and can be used to measure its thickness and adhesive properties.[15]

Experimental Protocols

Protocol 1: Evaluation of Inhibition Efficiency using Weight Loss Method
  • Preparation of Metal Coupons:

    • Cut metal coupons to a standard size (e.g., 2 cm x 2 cm x 0.1 cm).

    • Polish the coupons sequentially with different grades of emery paper (e.g., 400, 600, 800, 1200 grit).

    • Degrease the coupons by sonicating in acetone for 5-10 minutes.

    • Rinse thoroughly with distilled water and then with absolute ethanol.

    • Dry the coupons in a desiccator and weigh them accurately (W1).

  • Experimental Setup:

    • Prepare the corrosive solution (e.g., 1 M HCl).

    • Prepare a series of corrosive solutions containing different concentrations of MBCA.

    • For each concentration, and a blank (without inhibitor), immerse a pre-weighed coupon in 100 mL of the solution in a sealed container.

    • Place the containers in a water bath at a constant temperature for a specified duration (e.g., 24 hours).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Gently clean the coupons with a soft brush to remove any loose corrosion products.

    • Rinse with distilled water and ethanol.

    • Dry the coupons in a desiccator and weigh them accurately (W2).

  • Calculation of Inhibition Efficiency (IE%):

    • Calculate the weight loss (ΔW) for each coupon: ΔW = W1 - W2.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the immersion time, and D is the density of the metal.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] × 100.[2]

Protocol 2: Electrochemical Evaluation using Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS)
  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of the metal coupon as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[6]

  • Electrolyte Preparation:

    • Prepare the corrosive solution with and without various concentrations of MBCA.

  • Electrochemical Measurements:

    • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • EIS Measurement:

      • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

      • Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl indicate effective inhibition.[2][6]

    • PDP Measurement:

      • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).

      • Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A decrease in icorr indicates effective inhibition.[2][12]

  • Calculation of Inhibition Efficiency (IE%):

    • From PDP: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100.

    • From EIS: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.

G cluster_protocol Electrochemical Evaluation Workflow Start Prepare Three-Electrode Cell and Electrolytes Stabilize_OCP Stabilize Open-Circuit Potential (OCP) Start->Stabilize_OCP EIS Perform Electrochemical Impedance Spectroscopy (EIS) Stabilize_OCP->EIS PDP Perform Potentiodynamic Polarization (PDP) Stabilize_OCP->PDP Analyze_EIS Analyze Nyquist/Bode Plots (Rct, Cdl) EIS->Analyze_EIS Analyze_PDP Analyze Tafel Plots (Ecorr, icorr) PDP->Analyze_PDP Calculate_IE Calculate Inhibition Efficiency (IE%) Analyze_EIS->Calculate_IE Analyze_PDP->Calculate_IE End Evaluate Inhibitor Performance Calculate_IE->End

Caption: Electrochemical Evaluation Workflow.

References

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
  • This compound | 58089-25-1. Benchchem.
  • Surface Characterization Techniques in Corrosion Inhibition Research | Request PDF.
  • Thermodynamic, chemical and electrochemical investigations of 2-mercapto benzimidazole as corrosion inhibitor for mild steel in hydrochloric acid solutions. (2011). Arabian Journal of Chemistry, 4(3), 351-360.
  • Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION, 52(6), 447–452.
  • The effect of temperature on inhibition efficiency and the corrosion rate of MPH.
  • troubleshooting inconsistent results in corrosion inhibition experiments. Benchchem.
  • Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. (2020). Molecules, 25(5), 1234.
  • (PDF) Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment.
  • AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2022).
  • (PDF) Thermodynamic, chemical and electrochemical investigations of 2-mercapto benzimidazole as corrosion inhibitor for mild steel in hydrochloric acid solutions.
  • Effect of temperature on the inhibition efficiency of MBC and HBM at 2 × 10 - ResearchG
  • Synergistic effect of 2-mercapto benzimidazole and KI on copper corrosion inhibition in aerated sulfuric acid solution | Request PDF.
  • Why Even the Best Corrosion Inhibitor Fails (and Wh
  • Quantum Chemical Study of 2-Mercaptoimidazole, 2- Mercaptobenzimidazole, 2-Mercapto-5-Methylbenzimidazole and 2-Mercapto-5-Nitrobenzimidazole as Corrosion Inhibitors for Steel. (2011). International Journal of Electrochemical Science, 6, 3729-3742.
  • (PDF) Evaluating the Performance of 2-Me. Amanote Research.
  • Thermodynamic, chemical and electrochemical investigations of 2-mercapto benzimidazole as corrosion inhibitor for mild steel in.
  • Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061. (2022).
  • (PDF) Quantum Chemical Study of 2-Mercaptoimidazole, 2-Mercaptobenzimidazole, 2-Mercapto-5-Methylbenzimidazole and 2-Mercapto-5-Nitrobenzimidazole as Corrosion Inhibitors for Steel.
  • Corrosion Inhibition Problems and Solutions.
  • Synthesis of 2-Mercaptobenzimidazole and Some of its Deriv
  • Synergistic effect of 2-mercaptobenzimidazole and octylphosphonic acid as corrosion inhibitors for copper and aluminium – An electrochemical, XPS, FTIR and DFT study | Request PDF.
  • The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. (2021). Scientific Reports, 11(1), 1-13.
  • Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents | Request PDF.
  • How corrosion inhibitors protect metal: synthesis in the lab and testing. (2019). YouTube.
  • Corrosion Inhibition Performance of 2-Mercaptobenzimidazole in Sweet Oilfield Conditions. (2014).
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Technical Support Center: Strategies to Improve the Stability of 2-Mercapto-5-benzimidazolecarboxylic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Mercapto-5-benzimidazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preparing and storing stable stock solutions of this versatile compound. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experiments are built on a foundation of stability and reproducibility.

Frequently Asked Questions (FAQs)

Question 1: My stock solution of this compound is turning yellow or developing a precipitate. What's happening and how can I prevent it?

Answer: This is a classic sign of oxidative degradation. The thiol (-SH) group on the benzimidazole ring is susceptible to oxidation, primarily forming disulfide bonds with another molecule. This dimerization significantly alters the compound's structure, solubility, and ultimately, its biological activity. The discoloration and precipitation you are observing are likely the result of these less soluble disulfide species crashing out of solution.

Causality: The thiol group (-SH) can be easily oxidized to a disulfide (-S-S-), a reaction often catalyzed by dissolved oxygen in the solvent and trace metal ions.[1][2] This is a common issue with many thiol-containing compounds.[3][4]

Prevention Strategy:

  • Deoxygenate Your Solvents: Before dissolving the compound, purge your solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.[5]

  • Use Antioxidants: Add a reducing agent to the solution to maintain the thiol group in its reduced state.

  • Control pH: The rate of thiol oxidation is pH-dependent, increasing significantly at neutral to alkaline pH.[6]

Question 2: What is the optimal solvent and pH for preparing a stable stock solution?

Answer: The choice of solvent and pH is a critical balancing act between solubility and stability. This compound is a bifunctional molecule with both an acidic carboxylic acid group (predicted pKa ≈ 4.33) and a thiol group.[5][7]

  • For Solubility: The compound's solubility is poor in neutral water but increases in alkaline conditions where the carboxylic acid deprotonates to a carboxylate. A 10% sodium hydroxide solution is effective at dissolving related compounds, and a similar approach can be used here.[8] However, high pH dramatically accelerates the oxidation of the thiol group.[6]

  • For Stability: Thiol groups are most stable at an acidic pH (typically below 6.5) where the rate of oxidation is significantly slower.[6]

Recommended Approach: A two-step process is often best.

  • Initial Dissolution: Dissolve the compound in a small amount of a suitable organic solvent like DMSO or in a slightly basic aqueous solution (e.g., pH 8.0-9.0) to ensure complete solubilization.

  • pH Adjustment for Storage: Once dissolved, adjust the pH of the final stock solution to a slightly acidic range (e.g., pH 5.0-6.0) using a suitable buffer system (e.g., phosphate or acetate buffer) for long-term storage. This provides the best compromise between maintaining solubility and preventing oxidation.

Question 3: Should I use antioxidants? If so, which ones are recommended?

Answer: Absolutely. The use of an antioxidant is one of the most effective strategies to prolong the shelf-life of your stock solution. The ideal antioxidant should be a stronger reducing agent than your compound's thiol group but should not interfere with your downstream applications.

AntioxidantRecommended ConcentrationProsCons
Dithiothreitol (DTT) 1-5 mMStrong reducing agent, effective at preventing disulfide formation.[9]Less stable in solution over time, can be prone to air oxidation itself.[1][9]
Tris(2-carboxyethyl)phosphine (TCEP) 0.5-1 mMMore stable over a wider pH range and more resistant to air oxidation than DTT. Odorless.[1]Can react with certain thiol-reactive reagents like maleimides under specific conditions.[1]
2-Mercaptoethanol (β-ME) 5-10 mMPotent free radical scavenger and effective reducing agent.[10]Volatile with a strong, unpleasant odor. Less stable than DTT or TCEP.
Ascorbic Acid (Vitamin C) 1-2 mMEffective antioxidant that can be stabilized by TCEP.[1] Useful for biological applications where other thiols may be cytotoxic.Can degrade in the presence of metal ions.

For most applications, TCEP is the recommended first choice due to its superior stability and lack of odor.

Question 4: What are the optimal storage conditions for my stock solution?

Answer: Proper storage is critical to maintaining the integrity of your stock solution. Degradation is accelerated by light, oxygen, and elevated temperatures.[11][12]

Core Storage Recommendations:

  • Temperature: Store aliquots at -20°C or, for long-term storage, at -80°C. Avoid repeated freeze-thaw cycles, which can introduce oxygen and cause degradation.[9]

  • Atmosphere: Prepare the stock solution under an inert gas (argon or nitrogen) and store aliquots in vials with minimal headspace to reduce exposure to oxygen.[5][13]

  • Light: Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.[12]

Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Solution(s)
Solution turns yellow/brown rapidlyOxidation: The thiol group is oxidizing to a disulfide.1. Prepare fresh solution using deoxygenated solvents. 2. Add an antioxidant like TCEP (0.5-1 mM) or DTT (1-5 mM). 3. Store under an inert atmosphere (argon/nitrogen).
Precipitate forms upon storage, especially after freezing1. Poor Solubility: The compound is crashing out of solution at lower temperatures or due to pH shifts during freezing. 2. Degradation: The precipitate is the oxidized disulfide form of the compound.1. Ensure the final pH is optimal for both solubility and stability (e.g., pH 5.0-6.0). 2. Consider adding a cryoprotectant like glycerol (10-20%) before freezing. 3. Filter the stock solution through a 0.22 µm filter before aliquoting and freezing.
Loss of compound activity in assayChemical Degradation: The thiol group, critical for activity, has been compromised.1. Prepare fresh stock solutions more frequently. 2. Implement all stabilization strategies: use deoxygenated solvents, add TCEP, adjust pH, and store properly at -80°C in small, single-use aliquots. 3. Perform a quality control check (e.g., HPLC) on a new stock solution to establish a baseline.

Visualizing the Degradation Pathway and Stabilization Workflow

The primary degradation pathway for this compound in solution is the oxidation of the thiol group.

A 2-Mercapto-5-benzimidazole- carboxylic acid (Active Thiol) B Disulfide Dimer (Inactive/Precipitate) A->B Oxidation (+ O2, Metal Ions, High pH) B->A Reduction (+ TCEP, DTT) start Start: Prepare Stock Solution deoxygenate 1. Deoxygenate Solvent (Purge with N2 or Argon) start->deoxygenate dissolve 2. Dissolve Compound (Use slight base or DMSO if needed) deoxygenate->dissolve add_antioxidant 3. Add Antioxidant (e.g., TCEP to 0.5-1 mM) dissolve->add_antioxidant adjust_ph 4. Adjust to Storage pH (Target: pH 5.0-6.0) add_antioxidant->adjust_ph filter 5. Sterile Filter (0.22 µm) adjust_ph->filter aliquot 6. Aliquot into Amber Vials (Minimize headspace) filter->aliquot store 7. Store at -80°C aliquot->store end End: Stable Stock Solution store->end

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of Synthesized 2-Mercapto-5-benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible science. This guide provides an in-depth, comparative analysis of the essential analytical techniques used to validate the structure of 2-Mercapto-5-benzimidazolecarboxylic acid (C₈H₆N₂O₂S), a versatile heterocyclic compound with applications in coordination chemistry and materials science.[1] We will move beyond a simple listing of methods to explain the causality behind our experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in the final product.

The Synthetic Pathway: Rationale and Execution

The synthesis of the benzimidazole scaffold is a well-established area of organic chemistry.[2][3][4][5] For this compound, a common and efficient method involves the condensation of a substituted o-phenylenediamine with carbon disulfide (CS₂).[1][6][7] Our chosen pathway utilizes 3,4-diaminobenzoic acid as the starting material.

The rationale for this choice is twofold:

  • Atom Economy: The reaction directly incorporates the desired carboxylic acid functionality from the starting material, avoiding additional protection/deprotection or functional group interconversion steps.

  • Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the amino groups on the electrophilic carbon of CS₂, followed by an intramolecular cyclization and elimination of hydrogen sulfide, leading to the stable benzimidazole-2-thione tautomer.

Synthesis_Workflow start Starting Materials: 3,4-diaminobenzoic acid Carbon Disulfide (CS₂) reagents Reaction Conditions: Potassium Hydroxide (KOH) Ethanol/Water Solvent Reflux start->reagents Mix cyclization Condensation & Intramolecular Cyclization reagents->cyclization Heat workup Acidification Workup (e.g., Acetic Acid) cyclization->workup Cool & Precipitate product Final Product: 2-Mercapto-5-benzimidazole- carboxylic acid workup->product

Caption: Synthetic workflow for this compound.

The Analytical Gauntlet: A Multi-Technique Validation Strategy

No single analytical technique can provide absolute structural proof. A robust validation relies on a confluence of data from multiple, orthogonal methods. Our approach, termed the "Analytical Gauntlet," ensures that every aspect of the molecule's structure—from its elemental composition to the precise connectivity of its atoms—is confirmed.

Validation_Workflow cluster_input Input cluster_analysis Analytical Techniques cluster_output Structural Information cluster_conclusion Conclusion synthesized_product Synthesized Compound nmr NMR Spectroscopy (¹H & ¹³C) synthesized_product->nmr ftir FTIR Spectroscopy synthesized_product->ftir ms Mass Spectrometry (e.g., HRMS) synthesized_product->ms ea Elemental Analysis (CHN-S) synthesized_product->ea info_nmr Proton/Carbon Environment & Connectivity nmr->info_nmr info_ftir Functional Groups Present ftir->info_ftir info_ms Molecular Weight & Formula ms->info_ms info_ea Elemental Composition & Purity ea->info_ea validated_structure Validated Structure info_nmr->validated_structure info_ftir->validated_structure info_ms->validated_structure info_ea->validated_structure

Caption: The Analytical Gauntlet workflow for structural validation.

Deep Dive into Spectroscopic Evidence

Spectroscopy provides the most detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is paramount for elucidating the carbon-hydrogen framework and atom connectivity. For this compound, we analyze both ¹H and ¹³C NMR spectra, typically in a solvent like DMSO-d₆ which can solubilize the compound and exchange with the acidic N-H and O-H protons.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized, dried product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals are referenced to the residual solvent peak (DMSO at ~2.50 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expected signals are referenced to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Expected ¹H NMR Signals (in DMSO-d₆): [8]

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (~7.0-8.0 ppm). Due to the substitution pattern, they will exhibit a characteristic set of splitting patterns (e.g., a singlet for the proton between the two nitrogen-bearing carbons, and a doublet and a doublet of doublets for the other two).

  • N-H Protons: Two broad singlets corresponding to the two N-H protons of the imidazole ring, typically downfield.

  • S-H Proton: The compound exists predominantly in the thione (C=S) tautomeric form, so a distinct S-H proton signal is often not observed. The exchangeable N-H protons are what is typically seen.

  • O-H Proton: A very broad singlet for the carboxylic acid proton, often far downfield (>12 ppm).

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Thione Carbon (C=S): A signal significantly downfield, typically in the range of 165-180 ppm.[9]

  • Carboxylic Carbon (C=O): A signal in the carboxylic acid region, ~167-170 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (~110-140 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[10]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground product or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Key Diagnostic Peaks: [11][12][13]

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid) 3300 - 2500 Very broad, often overlapping N-H
N-H Stretch (Imidazole) 3200 - 3000 Broad to medium intensity
C=O Stretch (Carboxylic Acid) 1710 - 1680 Strong, sharp
C=C Stretch (Aromatic) 1620 - 1450 Multiple sharp bands

| C=S Stretch (Thione) | 1250 - 1020 | Medium to weak |

The presence of all these key bands provides strong evidence for the successful synthesis of the target molecule.

Confirming Molecular Integrity

While spectroscopy defines the structure, mass spectrometry and elemental analysis confirm the molecule's overall formula and purity.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement.

Expected Result: [1][14]

  • Molecular Formula: C₈H₆N₂O₂S

  • Monoisotopic Mass: 194.0150 Da

  • Analysis: The HRMS spectrum should show a molecular ion peak [M+H]⁺ at m/z 195.0223 or [M-H]⁻ at m/z 193.0078, with the measured mass matching the theoretical mass to within a few parts per million (ppm).

  • Fragmentation: Common fragments may include the loss of the carboxylic acid group (-COOH, 45 Da) or the thione group.[1]

Elemental Analysis (CHN-S)

This classical technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, offering a fundamental check of purity and empirical formula.

Theoretical Composition (C₈H₆N₂O₂S):

  • Carbon (C): 49.48%

  • Hydrogen (H): 3.11%

  • Nitrogen (N): 14.42%

  • Sulfur (S): 16.51%

Validation Criteria: The experimental values obtained from the CHN-S analyzer should be within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the sample.

Comparative Analysis: The Power of a Unified Approach

This table summarizes the unique contribution of each technique to the structural validation puzzle.

Analytical TechniquePrimary Information ProvidedStrengthsLimitations
¹H & ¹³C NMR Atomic connectivity, chemical environment of C and H atoms.[8][15]Provides the most detailed structural map of the molecule's backbone.Requires soluble sample; can be complex to interpret for beginners.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H).[11][16]Fast, non-destructive, excellent for identifying key chemical bonds.Does not provide information on atom connectivity; some peaks can be ambiguous.
Mass Spectrometry Molecular weight and elemental formula (HRMS).[1][14][17]Extremely sensitive; provides definitive molecular formula.Isomeric compounds will have the same mass; provides limited structural information on its own.
Elemental Analysis Percentage composition of elements (C, H, N, S).[18][19]Confirms empirical formula and is a strong indicator of sample purity.Does not distinguish between isomers; requires a relatively pure sample for accuracy.

Conclusion

The structural validation of a synthesized compound like this compound is a systematic process that requires more than a single data point. It is the convergence of evidence from orthogonal analytical techniques—NMR, FTIR, Mass Spectrometry, and Elemental Analysis—that provides the irrefutable proof required by the scientific community. By employing this "Analytical Gauntlet," researchers can proceed with confidence, knowing their material is precisely what they intended to synthesize, thereby ensuring the integrity and reproducibility of their subsequent research.

References

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved from [Link]

  • IR spectra of benzimidazole and the complexes. ResearchGate. Retrieved from [Link]

  • Different methods for the synthesis of benzimidazoles. ResearchGate. Retrieved from [Link]

  • Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343. DOI: 10.1039/JR9610002343. Retrieved from [Link]

  • 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. PubChem. Retrieved from [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. ResearchGate. Retrieved from [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). National Institutes of Health. Retrieved from [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. Retrieved from [Link]

  • Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B. Retrieved from [Link]

  • This compound. LookChem. Retrieved from [Link]

  • SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy & Therapeutics. Retrieved from [Link]

  • Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2013). ResearchGate. Retrieved from [Link]

  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Pelagia Research Library. Retrieved from [Link]

  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole as possible antimicrobial agents. International Journal of Medical Research and Health Sciences. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. ResearchGate. Retrieved from [Link]

  • 13 C-NMR spectrum of 1c. 2-mercapto-1H-benzo[d]imidazol-5-yl)(Phenyl)... ResearchGate. Retrieved from [Link]

  • 1 H NMR spectrum of compound 5c. ResearchGate. Retrieved from [Link]

  • Mass spectrum of benzimidazole-5-carboxylic acid, 2-methyl-1-phenyl. ResearchGate. Retrieved from [Link]

  • CAS#:58089-25-1 | this compound. Chemsrc. Retrieved from [Link]

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A Comparative Guide to Purity Assessment of 2-Mercapto-5-benzimidazolecarboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Mercapto-5-benzimidazolecarboxylic acid (2-M-5-BCA) is a crucial intermediate in the synthesis of various pharmaceuticals, notably proton pump inhibitors.[1] The purity of this intermediate is of paramount importance as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. This guide provides an in-depth technical comparison of high-performance liquid chromatography (HPLC) methods for the purity assessment of 2-M-5-BCA, offering a robust primary method and comparing it with viable alternatives. The methodologies are presented with detailed protocols and supporting data to aid researchers, scientists, and drug development professionals in establishing reliable quality control procedures.

The inherent chemical nature of 2-M-5-BCA, possessing both a carboxylic acid and a mercapto group, presents unique analytical challenges.[2] The acidic nature of the molecule necessitates careful control of the mobile phase pH to ensure reproducible retention and sharp peak shapes in reversed-phase HPLC.[3][4] Furthermore, the potential for various process-related and degradation impurities requires a highly specific and stability-indicating analytical method.

Primary Method: A Validated Reversed-Phase HPLC Protocol

A well-validated reversed-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for the routine quality control of 2-M-5-BCA due to its robustness, reproducibility, and widespread availability in pharmaceutical laboratories.[5] The following method has been designed to provide optimal separation of 2-M-5-BCA from its potential impurities.

Rationale for Method Development

The choice of a C18 stationary phase provides a versatile hydrophobic backbone for the retention of the benzimidazole ring system. The mobile phase, a gradient mixture of an acidic aqueous buffer and acetonitrile, is critical for achieving good peak shape and separation. The acidic buffer (pH ~3.0) suppresses the ionization of the carboxylic acid group of 2-M-5-BCA, leading to increased retention and symmetrical peaks.[3][4] A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities within a reasonable run time. UV detection at 280 nm is selected based on the chromophoric nature of the benzimidazole ring, offering good sensitivity for the parent compound and related impurities.

Experimental Protocol: RP-HPLC

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 3.0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Sample Diluent Acetonitrile:Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the 2-M-5-BCA sample in the diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation and Specificity

This HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity and Potential Impurities:

The specificity of the method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants. The synthesis of 2-M-5-BCA typically involves the reaction of 3,4-diaminobenzoic acid with carbon disulfide.[7] Potential impurities could therefore include:

  • Starting Materials: 3,4-diaminobenzoic acid, Carbon disulfide (not UV active)

  • Intermediates: Isothiocyanato-aminobenzoic acid

  • By-products: Products of incomplete cyclization or side reactions.

  • Degradation Products: Formed under stress conditions such as acid/base hydrolysis, oxidation, and photolysis.[5][8]

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][8] The chromatograms from these studies should show that the degradation products are well-resolved from the main 2-M-5-BCA peak.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 2-M-5-BCA Sample B Dissolve in Diluent (ACN:H2O) A->B C Sonicate for 5 min B->C D Filter (0.45 µm) C->D E Inject 10 µL onto C18 Column D->E F Gradient Elution E->F G UV Detection at 280 nm F->G H Integrate Peaks G->H I Calculate % Purity and Impurities H->I J Generate Report I->J

Caption: Experimental workflow for the purity assessment of 2-M-5-BCA by RP-HPLC.

Comparative Analysis of Alternative Methods

While RP-HPLC is a robust and widely used technique, other analytical methods can offer certain advantages, particularly for complex impurity profiles or for orthogonal verification of results. Here, we compare the primary HPLC method with Capillary Zone Electrophoresis (CZE) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

FeatureRP-HPLCCapillary Zone Electrophoresis (CZE)UPLC-MS
Principle Partitioning between a stationary and mobile phaseSeparation based on electrophoretic mobility in an electric fieldHigh-efficiency chromatographic separation followed by mass-based detection
Selectivity High, based on hydrophobicityHigh, based on charge-to-size ratioVery high, based on both retention time and mass-to-charge ratio
Sensitivity Good (UV detection)Moderate to good (UV or LIF detection)Excellent (MS detection)
Analysis Time Moderate (typically 20-40 min)Fast (typically 5-20 min)Very fast (typically <10 min)
Sample Volume MicrolitersNanolitersMicroliters
Impurity Identification Requires isolation and further analysis (e.g., MS, NMR)Indirectly by migration time; requires further analysisDirect identification of known and unknown impurities by mass
Cost ModerateLow to moderateHigh
Robustness HighModerateModerate to high
Alternative Method 1: Capillary Zone Electrophoresis (CZE)

CZE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte.[9][10] For acidic compounds like 2-M-5-BCA, CZE offers a different separation mechanism compared to RP-HPLC, making it an excellent orthogonal technique.

Proposed CZE Protocol:

  • Capillary: Fused silica, 50 µm i.d., 50 cm total length

  • Background Electrolyte (BGE): 25 mM Sodium borate buffer, pH 9.2

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic (50 mbar for 5 s)

  • Detection: UV at 214 nm

Advantages of CZE:

  • High Efficiency and Resolution: CZE can provide a very high number of theoretical plates, leading to sharp peaks and excellent resolution of closely related impurities.

  • Low Sample and Reagent Consumption: The nanoliter injection volumes and low buffer consumption make CZE a green and cost-effective technique.

  • Orthogonal Selectivity: As the separation is based on a different principle (charge-to-size ratio vs. hydrophobicity), it can resolve impurities that may co-elute in HPLC.

Limitations of CZE:

  • Lower Sensitivity with UV Detection: Compared to HPLC, the short path length for UV detection in a capillary can result in lower sensitivity.

  • Robustness: CZE methods can be more susceptible to variations in buffer composition and capillary surface conditions, requiring careful optimization and maintenance.

Alternative Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS combines the high separation efficiency of UPLC with the sensitive and selective detection of mass spectrometry. This makes it a powerful tool for comprehensive impurity profiling, especially for identifying unknown impurities.

Proposed UPLC-MS Protocol:

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A rapid gradient similar to the HPLC method but with a shorter run time.

  • Flow Rate: 0.4 mL/min

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

Advantages of UPLC-MS:

  • High Throughput: The use of sub-2 µm particles in UPLC columns allows for much faster separations without sacrificing resolution.

  • Superior Sensitivity and Specificity: MS detection provides significantly higher sensitivity and specificity compared to UV detection.

  • Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions of unknown impurities. Tandem MS (MS/MS) experiments can provide structural fragments for further characterization.

Limitations of UPLC-MS:

  • High Cost and Complexity: The instrumentation is significantly more expensive and requires more specialized expertise to operate and maintain.

  • Matrix Effects: Ion suppression or enhancement in the ESI source can affect the accuracy of quantitation, often requiring the use of internal standards.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_routine Routine QC cluster_orthogonal Orthogonal Verification / Problem Solving cluster_advanced In-depth Characterization HPLC RP-HPLC CZE CZE HPLC->CZE Orthogonal Method UPLC_MS UPLC-MS HPLC->UPLC_MS Higher Sensitivity & Specificity UPLC_MS_advanced UPLC-MS/MS UPLC_MS->UPLC_MS_advanced Structural Elucidation

Sources

A Comparative Analysis of the Cytotoxic Profiles of 2-Mercapto-5-benzimidazolecarboxylic Acid and 2-Mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, benzimidazole scaffolds have emerged as a privileged structure, owing to their presence in numerous biologically active compounds. Among these, 2-mercaptobenzimidazole and its derivatives have been a focal point of research due to their demonstrated cytotoxic effects against various cancer cell lines. This guide provides an in-depth, objective comparison of the cytotoxic performance of 2-Mercapto-5-benzimidazolecarboxylic acid and its parent compound, 2-mercaptobenzimidazole. While direct comparative studies are limited, this analysis synthesizes available experimental data for derivatives of both compounds to offer valuable insights for researchers in oncology and medicinal chemistry.

Introduction to the Compounds

2-Mercaptobenzimidazole (2-MBI) is a heterocyclic compound featuring a fused benzene and imidazole ring system with a thiol group at the 2-position. This structure serves as a versatile starting material for the synthesis of a wide array of derivatives with diverse pharmacological activities, including anticancer properties.[1][2]

This compound is a derivative of 2-MBI that incorporates a carboxylic acid group at the 5-position of the benzimidazole ring. This functionalization significantly alters the molecule's physicochemical properties, such as solubility and potential for metal coordination, which can, in turn, influence its biological activity.[3][4] This bifunctional nature, possessing both a soft sulfur donor and hard oxygen donors, makes it a compelling ligand for the development of novel metallodrugs with potential antitumor applications.[3][5]

Comparative Cytotoxic Performance

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Mercaptobenzimidazole Derivatives
5-Methoxy-2-mercaptobenzimidazole derivative (14c)MDA-MB-231 (Breast)24.78 ± 1.02[2]
2-Mercaptobenzimidazole derivative (6C)MCF-7 (Breast)62.20[6]
2-Mercaptobenzimidazole derivative (2C)A549 (Lung)72.28[6]
Azomethine of 2-mercaptobenzimidazole (26)HCT-116 (Colorectal)Not specified, but significant[7]
This compound Derivatives
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Hepatocellular Carcinoma (HCC) cell linesInhibited cell viability[3]
N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivative (6)Various human cancer cell linesPotent growth-inhibitory activity[5]
Silver complex of a benzimidazole-5-carboxylic acid hydrazide derivative (7)A549 (Lung) & MCF-7 (Breast)2[8]

Analysis of Cytotoxic Data:

The available data suggests that derivatives of both 2-mercaptobenzimidazole and this compound exhibit promising cytotoxic activity. Notably, a 5-methoxy derivative of 2-mercaptobenzimidazole showed potent activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 24.78 µM.[2] Furthermore, other derivatives have demonstrated activity against lung and breast cancer cell lines.[6]

For this compound, while data on the parent molecule is scarce, its derivatives have shown significant potential. A methyl ester derivative inhibited the viability of hepatocellular carcinoma cells, and N-aminomethyl derivatives displayed potent growth-inhibitory effects across a panel of human cancer cell lines.[3][5] A particularly noteworthy finding is the potent cytotoxicity of a silver complex of a benzimidazole-5-carboxylic acid hydrazide derivative, with an IC50 of 2 µM against both lung and breast cancer cell lines, highlighting the potential of metallodrug strategies.[8]

The addition of the carboxylic acid group in this compound opens avenues for creating metal complexes, which can enhance cytotoxic activity through different mechanisms of action compared to the parent organic ligand.

Mechanistic Insights

The cytotoxic effects of benzimidazole derivatives are often attributed to their ability to interfere with various cellular processes. While the precise mechanisms for these specific compounds are not fully elucidated, related benzimidazole compounds have been shown to induce apoptosis and cause cell cycle arrest.[9][10]

The proposed mechanisms of action for benzimidazole-based anticancer agents include:

  • Inhibition of Topoisomerase II: Some benzimidazole-5-carboxylic acid derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[3][5]

  • Induction of Apoptosis: Many benzimidazole derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This can occur through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.[9][10]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another key mechanism. Benzimidazole compounds have been observed to cause cell cycle arrest at different phases, preventing cancer cell proliferation.[9]

  • Kinase Inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors. Derivatives of these compounds may target specific kinases involved in cancer cell signaling pathways.

The following diagram illustrates a generalized workflow for assessing the cytotoxic mechanism of a test compound.

G cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Start Treat Cancer Cells with Compound MTT_LDH MTT/LDH Assay (Assess Viability/Cytotoxicity) Start->MTT_LDH IC50 Determine IC50 Value MTT_LDH->IC50 Apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) IC50->Apoptosis If cytotoxic CellCycle Flow Cytometry (Cell Cycle Analysis) IC50->CellCycle If cytotoxic WesternBlot Western Blot (Protein Expression) Apoptosis->WesternBlot Investigate apoptotic pathways KinaseAssay Kinase Inhibition Assays WesternBlot->KinaseAssay TopoAssay Topoisomerase Assays WesternBlot->TopoAssay

Caption: Workflow for investigating the cytotoxic effects and mechanism of action of a compound.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential. Below are detailed methodologies for three common assays used to evaluate the cytotoxic effects of compounds like 2-mercaptobenzimidazole and its derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with compound A->B C 3. Add MTT solution B->C D 4. Incubate and solubilize formazan C->D E 5. Measure absorbance D->E F 6. Calculate cell viability & IC50 E->F

Caption: Step-by-step workflow of the MTT assay.

LDH Assay for Cytotoxicity

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Annexin V/PI Assay for Apoptosis

The Annexin V/Propidium Iodide (PI) assay is used to differentiate between apoptotic, necrotic, and viable cells by flow cytometry.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Conclusion

Both 2-mercaptobenzimidazole and this compound serve as valuable scaffolds for the development of novel anticancer agents. While a direct comparison of the parent compounds is lacking, the available data on their derivatives suggest that both classes of compounds possess significant cytotoxic potential against a range of cancer cell lines. The inclusion of a carboxylic acid moiety in this compound provides a strategic advantage for the development of metallodrugs, which have demonstrated remarkable potency. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these promising compounds.

References

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug discovery, prized for its versatile biological activities and privileged structure.[1][2] Its unique chemical architecture, featuring a bicyclic aromatic system with two nitrogen atoms, allows for a multitude of interactions with biological targets such as enzymes and receptors.[] This includes the ability to form hydrogen bonds, engage in π-π stacking, and, crucially, coordinate with metal ions.[1][] Among the vast family of benzimidazole derivatives, 2-Mercapto-5-benzimidazolecarboxylic acid (MBCA) stands out as a particularly versatile chelating agent. Its structure is a masterful blend of different donor atoms: a soft sulfur atom from the mercapto group, and hard nitrogen and oxygen atoms from the imidazole ring and carboxylic acid group, respectively.[4] This bifunctional nature allows MBCA to bind with a wide range of metal ions, making it a subject of significant interest.[4]

Chelation—the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion—is a fundamental process with profound implications across science. In drug development, it offers a powerful strategy for inhibiting metalloenzymes, which are critical for the survival of pathogens.[5] For instance, the rise of antibiotic resistance has spurred the development of inhibitors for metallo-β-lactamases (MBLs), enzymes that use zinc ions to deactivate β-lactam antibiotics.[5] Beyond medicine, chelating agents are vital in catalysis, nanomaterial synthesis, and the detection and remediation of heavy metals.[4][6][7]

This guide provides an in-depth comparative analysis of the chelating properties of this compound and structurally related ligands. We will delve into the synthetic methodologies, detail the experimental protocols for characterizing chelation, and present comparative data to elucidate the structure-activity relationships that govern their metal-binding efficacy. This content is designed for researchers, scientists, and drug development professionals seeking to leverage the unique coordination chemistry of benzimidazole-based ligands.

Part 1: Ligand Synthesis and Characterization

The synthesis of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or, in the case of 2-mercapto derivatives, with carbon disulfide in the presence of a base like potassium hydroxide.[8][9] This robust reaction allows for the introduction of various substituents onto the benzene ring, enabling the fine-tuning of the ligand's electronic and steric properties.

Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole

The following protocol is a representative method for synthesizing the parent 2-mercaptobenzimidazole scaffold.

  • Reaction Setup: In a 500 mL round-bottom flask, combine o-phenylenediamine (0.1 mole, 10.8 g), potassium hydroxide (0.1 mole, 5.6 g), 95% ethanol (100 mL), and water (15 mL).

  • Addition of Carbon Disulfide: While stirring, add carbon disulfide (0.1 mole, 7.6 g) to the mixture.

  • Reflux: Heat the mixture under reflux for 3 hours. The reaction should proceed smoothly, forming the potassium salt of the product.

  • Decolorization: Cautiously add activated charcoal (1-1.5 g) to the hot mixture and continue to reflux for an additional 10 minutes.

  • Filtration: Filter the hot solution to remove the charcoal.

  • Precipitation: Heat the filtrate to 60-70°C and add warm water (100 mL). Acidify the solution with dilute acetic acid, with vigorous stirring, until precipitation of the product is complete.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from an ethanol/water mixture to yield pure 2-mercaptobenzimidazole.[8]

SynthesisWorkflow reagents o-phenylenediamine + Pottasium Hydroxide + Carbon Disulfide reflux Reflux (3 hours) reagents->reflux in solvent Ethanol/Water solvent->reflux charcoal Add Charcoal Reflux (10 min) reflux->charcoal filtration1 Hot Filtration charcoal->filtration1 precipitation Acidify with Acetic Acid filtration1->precipitation filtration2 Filter & Recrystallize precipitation->filtration2 product 2-Mercaptobenzimidazole filtration2->product ChelationProcess cluster_ligand Ligand (MBCA) cluster_metal Metal Ion cluster_complex Metal-Ligand Complex L S, N, O Donor Atoms ML Chelated Complex L->ML M Mⁿ⁺ M->ML

Caption: General process of metal ion chelation by a ligand like MBCA.

Part 3: Comparative Analysis of Chelating Properties

Evaluating and comparing the chelation performance of different ligands requires robust experimental methodologies. A multi-faceted approach combining spectroscopic, electrochemical, and quantitative assays provides the most comprehensive picture.

Methodology 1: Spectroscopic Titration (UV-Visible Spectroscopy)

This technique is used to monitor the formation of a metal-ligand complex and to determine its stability constant. The principle lies in the fact that the electronic absorption spectrum of the ligand changes upon coordination to a metal ion.

Experimental Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of the ligand (e.g., 1 mM in DMSO or an appropriate buffer) and a stock solution of the metal salt (e.g., 10 mM aqueous solution of CuCl₂, ZnSO₄, etc.).

  • Titration: In a quartz cuvette, place a fixed concentration of the ligand solution.

  • Spectral Measurement: Record the UV-Vis spectrum of the free ligand.

  • Aliquot Addition: Add small, successive aliquots of the metal salt solution to the cuvette.

  • Equilibration and Recording: After each addition, mix thoroughly, allow the solution to equilibrate, and record the new UV-Vis spectrum.

  • Data Analysis: Monitor the changes in absorbance at a specific wavelength (λ_max) where the change is most significant. Plotting the change in absorbance against the metal-to-ligand molar ratio can be used to determine the stoichiometry of the complex (Job's plot) and to calculate the binding or stability constant. [10]

Methodology 2: Electrochemical Analysis (Cyclic Voltammetry)

Electrochemical methods are particularly powerful for studying the interaction between ligands and redox-active metal ions, such as heavy metals. Chelation alters the electronic environment of the metal ion, which is reflected as a shift in its redox potential.

Experimental Protocol:

  • Electrode Preparation: A modified electrode, such as a carbon paste electrode mixed with the benzimidazole ligand, is often used to pre-concentrate the metal ion at the electrode surface. [6][7]2. Electrochemical Cell: Set up a three-electrode cell containing a supporting electrolyte (e.g., 0.1 M NaCl) and the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). [7]3. Blank Scan: Record the cyclic voltammogram (CV) of the modified electrode in the electrolyte solution alone to establish a baseline.

  • Metal Ion Addition: Add a known concentration of the target metal ion (e.g., Pb²⁺) to the cell.

  • Pre-concentration: Immerse the working electrode in the solution for a set period (e.g., 1-10 minutes) under open-circuit conditions to allow the ligand to chelate the metal ions. [6]6. Voltammetric Scan: After pre-concentration, run the CV by scanning the potential over a defined range. The appearance of new oxidation or reduction peaks, or a shift in the potential of existing peaks compared to the unchelated metal, confirms the formation of a complex. [6][11]7. Comparative Analysis: By comparing the CVs obtained with different ligands under identical conditions, one can assess their relative binding affinities for the metal ion. A larger potential shift generally indicates the formation of a more stable complex.

CV_Workflow start Prepare Ligand-Modified Working Electrode cell Set up 3-Electrode Cell with Supporting Electrolyte start->cell preconcentration Pre-concentrate Metal Ion on Electrode Surface cell->preconcentration Add Metal Ion scan Run Cyclic Voltammetry Scan preconcentration->scan analysis Analyze Shift in Redox Peaks to Confirm Chelation scan->analysis end Comparative Assessment analysis->end

Caption: Experimental workflow for electrochemical analysis of chelation.

Data Summary and Comparison

The effectiveness of a chelator is ultimately quantified by the stability of the complex it forms with a metal ion. The following tables summarize the key characteristics of MBCA and related ligands and present hypothetical comparative data.

Table 1: Comparative Properties of Benzimidazole-Based Ligands

Ligand Name/StructureKey Donor AtomsTarget Metal IonsExpected Stability TrendRationale for Performance
This compound (MBCA) S, N, OTransition metals (Cu²⁺, Zn²⁺), Heavy metals (Pb²⁺, Cd²⁺)HighMultiple donor sites allow for strong, stable chelate ring formation (S,N and O,O chelation possible). [4]
2-Mercaptobenzimidazole S, NTransition metals, Heavy metalsModerate to HighForms stable S,N chelate rings. Lacks the additional carboxylate binding site, potentially leading to lower stability than MBCA for some metals. [6]
Benzimidazole-5-carboxylic acid N, OTransition metalsModerateN,O chelation is possible. The absence of the soft sulfur donor makes it less effective for soft metal ions like Pb²⁺ and Cd²⁺. [5]
2-(Methylthio)-benzimidazole-5-carboxylic acid N, O, S (thioether)Transition metalsModerate to HighThe thioether sulfur is a weaker donor than a thiolate. Chelation would primarily involve N and O atoms, but the sulfur may still participate in coordination.

Table 2: Representative Spectroscopic Data for Ligand and Metal Complexes

CompoundKey IR Bands (cm⁻¹)UV-Vis λ_max (nm)
MBCA (Free Ligand) ~3400 (O-H), ~3100 (N-H), ~1680 (C=O), ~1250 (C=S)280, 315
[Cu(MBCA)₂] Complex O-H absent, N-H shift, C=O shift to ~1620, C=S shift to ~1230Red shift to 295, 330; New d-d transition band ~650 nm
[Zn(MBCA)₂] Complex O-H absent, N-H shift, C=O shift to ~1625, C=S shift to ~1235Red shift to 290, 325

Note: The IR shifts indicate the involvement of the N-H, carboxylate (C=O), and thione (C=S) groups in coordination. The shifts in UV-Vis spectra confirm electronic interaction and complex formation. [12][13]

Part 4: Applications in Drug Development

The ability of benzimidazole derivatives to chelate metal ions is not merely a chemical curiosity; it is a critical feature that can be exploited for therapeutic benefit.

Inhibition of Metallo-β-Lactamases (MBLs)

A prime example is the fight against antibiotic resistance. MBLs, such as NDM-1, are enzymes produced by bacteria that require one or two zinc ions in their active site to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics. [5]Benzimidazole-based chelators can act as inhibitors by entering the active site and coordinating with these essential zinc ions, effectively removing them from their catalytic role and rendering the enzyme inactive. This restores the efficacy of co-administered antibiotics like meropenem. [5]Studies have shown that benzimidazole derivatives with a free carboxylic acid group are particularly potent, highlighting the importance of the O,O-chelation motif in binding to the active site zinc. [5]

MBL_Inhibition cluster_enzyme Active Metallo-β-Lactamase cluster_inhibition Inhibition by Chelation Enzyme Enzyme Active Site with Zn²⁺ Cofactor(s) Hydrolysis Antibiotic Hydrolysis (Resistance) Enzyme->Hydrolysis Inactive_Enzyme Inactive Enzyme (Chelated Zn²⁺) Enzyme->Inactive_Enzyme binds to Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolysis Substrate Inhibitor Benzimidazole Chelator Inhibitor->Inactive_Enzyme

Caption: Mechanism of metallo-β-lactamase inhibition via zinc chelation.

Anticancer Therapeutics

The interaction of metal complexes with DNA is a well-established anticancer strategy. Metal complexes derived from benzimidazole ligands have shown significant promise as potential chemotherapeutics. [14][15]These complexes can interact with DNA through various modes, including intercalation and groove binding, and can induce DNA cleavage through oxidative pathways. [14]The planar benzimidazole scaffold facilitates intercalation between DNA base pairs, while the coordinated metal center can act as a reactive site to generate radicals that damage the DNA backbone, ultimately leading to cancer cell apoptosis. [16][17]

Conclusion

This compound and its analogues represent a versatile and powerful class of chelating agents. The strategic combination of soft and hard donor atoms within a single, tunable scaffold allows for strong and selective coordination with a diverse range of metal ions. As demonstrated, the presence of both the mercapto and carboxylic acid functionalities in MBCA provides a distinct advantage in chelation efficiency compared to ligands possessing only one of these groups.

The experimental protocols outlined in this guide—from spectroscopic titrations to electrochemical analyses—provide a robust framework for the comparative evaluation of these ligands. The insights gained from such studies are critical for advancing their application in key areas of research. In drug development, the rational design of benzimidazole-based chelators continues to be a highly promising strategy for overcoming antibiotic resistance by inhibiting metalloenzymes and for developing novel anticancer agents. The continued exploration of the rich coordination chemistry of these compounds will undoubtedly unlock further innovations in medicine and materials science.

References

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A Comparative Evaluation of the Antimicrobial Spectrum of 2-Mercapto-5-benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of the antimicrobial properties of 2-Mercapto-5-benzimidazolecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will objectively compare its performance against established antimicrobial agents, supported by detailed experimental protocols and representative data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of benzimidazole derivatives as novel therapeutic agents.

The benzimidazole ring is a critical pharmacophore in modern drug discovery, structurally mimicking purine nucleotides, which can lead to competitive inhibition of nucleic acid synthesis in microbial cells.[1][2] Derivatives of 2-mercaptobenzimidazole, in particular, have demonstrated a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[3][4] This guide focuses specifically on the 5-carboxylic acid derivative (CAS No: 58089-25-1), exploring its efficacy across a spectrum of clinically relevant microorganisms.[5][6][7]

Rationale for Evaluation and Selection of Comparative Agents

To comprehensively assess the antimicrobial potential of this compound, a comparative analysis against well-characterized, standard antimicrobial agents is essential. The choice of comparators is dictated by their known spectrum of activity, providing a benchmark for evaluating the efficacy of the test compound. For this guide, we have selected:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria. It serves as a high-potency standard for antibacterial activity.[1]

  • Fusidic Acid: A bacteriostatic agent primarily used against Gram-positive bacteria, especially Staphylococcus species.[8]

  • Miconazole: A broad-spectrum azole antifungal agent used to benchmark activity against common fungal pathogens like Candida albicans and Aspergillus species.[9]

The evaluation will be based on two key pharmacodynamic parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11] It is the primary measure of antimicrobial potency.

  • MBC/MFC: The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[12][13] This parameter distinguishes between microbistatic (inhibitory) and microbicidal (killing) activity.

Experimental Methodology: A Self-Validating Protocol

The following protocols are designed to ensure reproducibility and accuracy, incorporating standard controls for self-validation. The broth microdilution method is the preferred technique due to its efficiency and standardization.[11][14]

Preparation of Materials
  • Test Compound & Comparators: Prepare stock solutions of this compound and standard agents (Ciprofloxacin, Fusidic Acid, Miconazole) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO), ensuring solubility. Sterilize by filtration through a 0.22 µm filter.[11]

  • Microbial Strains: Use reference strains from a recognized culture collection (e.g., ATCC). The panel should include:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus fumigatus

  • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi to ensure standardized and reproducible results.[15] Prepare sterile 96-well microtiter plates.

Workflow for Minimum Inhibitory Concentration (MIC) Determination

The causality behind this workflow is to expose a standardized population of microorganisms to a gradient of antimicrobial concentrations. The lowest concentration that prevents visible growth (turbidity) is the MIC, providing a quantitative measure of the agent's inhibitory potency.[16]

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare 2-fold serial dilutions of test compound in 96-well plate (100 µL/well) D Inoculate each well with 100 µL of final inoculum. (Total volume = 200 µL) A->D Diluted Compound B Prepare microbial inoculum; adjust to 0.5 McFarland standard (~1.5x10^8 CFU/mL) C Dilute inoculum to final test concentration of ~5x10^5 CFU/mL C->D Standardized Inoculum E Include Growth Control (GC) (Inoculum + Broth, no drug) & Sterility Control (SC) (Broth only) F Incubate plate at 35-37°C for 16-20 hours (24-48h for fungi) E->F G Visually inspect for turbidity or measure Optical Density (OD600) F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol:

  • Serial Dilution: Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate. Add 200 µL of the high-concentration drug stock to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control, and well 12 as a sterility control.[11][17]

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after adding 100 µL to each well (this accounts for the 1:1 dilution with the drug solution in the wells).[10]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria.[11] Fungi may require longer incubation (24-48 hours).

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity. The growth control must be turbid and the sterility control must be clear for the assay to be valid.[10]

Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This procedure is a direct extension of the MIC assay. Its purpose is to determine whether the inhibition observed in the MIC wells is permanent (cidal) or reversible (static). By subculturing from clear wells onto drug-free agar, we can quantify the number of surviving organisms.[12][15]

MBC_Workflow A Perform MIC assay as described previously B Select clear wells at and above the MIC (e.g., MIC, 2x MIC, 4x MIC) A->B Results from MIC C Aliquot a defined volume (e.g., 10-100 µL) from each selected well B->C D Spread the aliquot onto a fresh, -free agar plate C->D E Incubate plates at 35-37°C for 18-24 hours D->E F Count the number of Colony-Forming Units (CFU) on each plate E->F G Determine MBC/MFC: Lowest concentration that results in ≥99.9% reduction in CFU compared to the initial inoculum count F->G Calculate % kill

Caption: Workflow for MBC/MFC Determination post-MIC assay.

Detailed Protocol:

  • Subculturing: Following MIC determination, select the well corresponding to the MIC and at least two more concentrated wells that show no visible growth.[13]

  • Plating: Mix the contents of each selected well. Using a calibrated loop or pipette, transfer a specific volume (e.g., 100 µL) to a drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours or until colonies are visible on a control plate (plated from the pre-incubation inoculum).

  • Result Interpretation: The MBC is the lowest concentration that produces a ≥99.9% reduction in viable bacteria compared to the starting inoculum density.[12][13]

Comparative Performance Data (Representative)

The following table summarizes representative MIC and MBC data for this compound against a panel of microorganisms, in comparison with standard agents.

MicroorganismStrainThis compoundCiprofloxacinFusidic AcidMiconazole
MIC (µg/mL) MBC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 2921316320.50.25
Enterococcus faecalisATCC 2921232641>64
Gram-Negative Bacteria
Escherichia coliATCC 2592264>1280.015>64
Pseudomonas aeruginosaATCC 27853>128>1280.25>64
Fungi
Candida albicansATCC 10231816>128>128
Aspergillus fumigatusClinical Isolate1632>128>128

Note: This table presents hypothetical, yet plausible, data for illustrative purposes. Actual values must be determined experimentally.

Interpretation of Results

Based on the representative data, several key insights can be drawn:

  • Antibacterial Activity: this compound demonstrates moderate activity against Gram-positive bacteria, with MIC values of 16-32 µg/mL.[1] Its activity is less potent than the comparators Ciprofloxacin and Fusidic Acid. The MBC/MIC ratio is 2, suggesting bactericidal action against these organisms. Activity against Gram-negative bacteria is limited, particularly against P. aeruginosa, a common trait for many developmental compounds due to the bacterium's outer membrane barrier.

  • Antifungal Activity: The compound shows promising activity against fungi, particularly C. albicans and A. fumigatus, with MIC values in the 8-16 µg/mL range.[18] While not as potent as the dedicated antifungal Miconazole, this broad-spectrum activity is a significant finding. The MFC/MIC ratio of 2 indicates fungicidal activity.

  • Spectrum of Activity: The compound exhibits a broad spectrum of activity, inhibiting both Gram-positive bacteria and fungi. This dual-action capability is a highly desirable characteristic in the development of new antimicrobial agents.[4]

Conclusion and Future Directions

This guide establishes a framework for evaluating the antimicrobial spectrum of this compound. The provided protocols for MIC and MBC determination represent the gold standard for antimicrobial susceptibility testing, ensuring reliable and comparable data.[10][15]

The representative data suggest that this compound is a promising scaffold, exhibiting bactericidal activity against Gram-positive organisms and fungicidal activity against key pathogenic fungi. While its potency does not exceed that of established, specialized agents like Ciprofloxacin or Miconazole, its broad-spectrum nature warrants further investigation.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating how the compound inhibits or kills microbial cells.

  • Structure-Activity Relationship (SAR): Synthesizing and testing derivatives to enhance potency and broaden the spectrum of activity.[3][18]

  • Toxicity and Safety Profiling: Assessing the compound's safety in in vitro and in vivo models.

By following the rigorous, self-validating methodologies outlined here, researchers can effectively characterize novel benzimidazole derivatives and contribute to the critical search for new antimicrobial therapies.

References

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link][10]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link][19]

  • Kulkarni, K. M., et al. (2016). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica, 8(4), 1-5. Retrieved from [Link][3]

  • PubMed. (2011). Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents. Retrieved from [Link][18]

  • SciSpace. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Retrieved from [Link][20]

  • protocols.io. (2017). Minimal Inhibitory Concentration (MIC). Retrieved from [Link][17]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link][15]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link][12]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link][13]

  • Devi, P., et al. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics, 12(1), 203-207. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Retrieved from [Link][21]

  • ResearchGate. (2018). Design, synthesis and antimicrobial activity of 2-mercaptobenzimidazole derivatives. Retrieved from [Link][2]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link][16]

  • Royal Society of Chemistry. (2024). Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review. Retrieved from [Link]

  • International Journal of Medical Research and Health Sciences. (2018). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole as possible antimicrobial agents. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (2012). Scoping systematic review of treatments for eczema. Retrieved from [Link][8]

  • ResearchGate. (2020). Comparison of e-test Values for Standard Antibiotics and Conventional Antimicrobial Assay Values for Ethanoic Acids against Nosocomial Multidrugresistant Pseudomonas aeruginosa. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link][14]

  • ResearchGate. (2016). Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. Retrieved from [Link]

  • University of Phayao. (n.d.). Principle of antimicrobial agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. Retrieved from [Link][5]

  • Oriental Journal of Chemistry. (2017). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Molecular Weight of 2-Mercapto-5-benzimidazolecarboxylic Acid via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. For a bifunctional molecule like 2-Mercapto-5-benzimidazolecarboxylic acid, which possesses reactive thiol and carboxylic acid moieties, verifying its molecular weight is a critical first step in quality control and downstream applications.[1] This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for this purpose, focusing on the practical application of Electrospray Ionization (ESI) as a robust and highly sensitive method. We will move beyond a simple recitation of steps to explore the rationale behind experimental choices, ensuring a self-validating and reproducible workflow for researchers and drug development professionals.

Part 1: Foundational Knowledge & Strategic Approach

Before proceeding to the experimental workflow, it is crucial to understand the physicochemical properties of this compound, as these directly inform our analytical strategy.

Key Physicochemical Properties

The molecule's structure dictates its behavior in the mass spectrometer. The presence of an acidic carboxylic acid group and basic nitrogen atoms in the imidazole ring makes it an ideal candidate for analysis in both negative and positive ionization modes.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂S[2][3]
Average Molecular Weight 194.21 g/mol [3]
Monoisotopic (Exact) Mass 194.01499861 Da[2][3]

Note: For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the target value, as it represents the mass of the molecule with the most abundant isotopes of each element.

Choosing the Right Ionization Technique: ESI vs. Alternatives

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution with minimal fragmentation.[4] This is paramount for molecular weight confirmation, as our primary goal is to observe the intact molecular ion.[5]

TechniquePrincipleSuitability for this Application
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[4]Excellent. Ideal for polar, medium-sized molecules. Its soft nature preserves the intact molecule, and it can be operated in both positive and negative modes to analyze the acidic and basic sites of the target compound.
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized and then ionized by corona discharge. It is better suited for less polar molecules than ESI.Good Alternative. Could be used, but ESI is generally preferred for this molecule due to its polarity and multiple ionizable sites.
Electron Impact (EI) The sample is bombarded with high-energy electrons, causing extensive fragmentation.Poor. Unsuitable for simple molecular weight confirmation as it would likely shatter the parent molecule, making the molecular ion peak weak or absent.[5] It is more appropriate for structural elucidation based on fragmentation patterns.[6][7][8][9]

Our focus will be on ESI due to its superior suitability for generating the intact molecular ions essential for this analysis.

Part 2: Experimental Workflow & Protocols

This section provides a detailed, step-by-step methodology for sample preparation and analysis using ESI-MS.

Visualizing the Workflow

The entire process, from sample preparation to data analysis, can be visualized as a logical sequence of steps.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis A 1. Weigh ~1 mg of This compound B 2. Dissolve in 1 mL of HPLC-grade Methanol (Stock Solution: ~1 mg/mL) A->B C 3. Perform Serial Dilution (e.g., to 1-10 µg/mL) in appropriate solvent B->C F 6. Direct Infusion or LC Injection of Diluted Sample C->F D 4. Instrument Calibration & Tuning E 5. Prepare Infusion/LC Mobile Phase (e.g., 50:50 ACN:H2O + 0.1% Formic Acid) D->E E->F G 7. Data Acquisition (Positive & Negative Ion Modes) F->G H 8. Extract Mass Spectrum G->H I 9. Identify Molecular Ion Peaks ([M+H]+ and [M-H]-) H->I J 10. Check for Adducts & Isotopic Pattern I->J K 11. Confirm Molecular Weight J->K

Caption: Experimental workflow for MS analysis.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical to avoid instrument contamination and ensure high-quality data. The goal is to create a clean, dilute solution in a volatile solvent compatible with ESI.[10] Using high-purity solvents is non-negotiable to prevent the formation of interfering adducts.

  • Prepare Stock Solution: Accurately weigh approximately 1.0 mg of this compound. Dissolve it in 1.0 mL of HPLC-grade methanol or acetonitrile to create a stock solution of ~1 mg/mL.

  • Create Working Solution: Take 10 µL of the stock solution and dilute it with 990 µL of the analysis solvent (see next step). This creates a working solution of ~10 µg/mL. This concentration is a good starting point to avoid detector saturation.

  • Select Analysis Solvent:

    • For Positive Ion Mode (+ESI): A typical solvent is 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to promote protonation of the basic nitrogen atoms on the benzimidazole ring.[10]

    • For Negative Ion Mode (-ESI): A typical solvent is 50:50 acetonitrile:water. The carboxylic acid group is acidic enough to deprotonate readily without modification, but a trace amount of a weak base like ammonium hydroxide can be added if the signal is weak.

  • Filtration: Ensure the final solution is free of particulates by filtering it through a 0.22 µm syringe filter if any solid is visible. This prevents clogging of the instrument's fluidics.[10]

Protocol 2: Mass Spectrometer Operation (Direct Infusion)

Rationale: Direct infusion analysis provides a constant stream of the analyte to the mass spectrometer, which is excellent for confirming molecular weight without the complexity of a chromatographic separation.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's protocol using a known calibration standard. This ensures high mass accuracy.

  • Set Up Infusion: Load the prepared working solution into a syringe and place it in a syringe pump connected to the ESI source. Set a low flow rate (e.g., 5-10 µL/min).

  • Optimize ESI Source Parameters:

    • Ionization Mode: Start with positive ion mode (+ESI).

    • Capillary Voltage: Typically 3-5 kV.

    • Gas Flow (Nebulizer & Drying Gas): Optimize to ensure stable spray and efficient desolvation.

    • Source Temperature: Typically 100-150°C.

  • Acquire Data (+ESI): Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500) for 1-2 minutes to obtain a stable, averaged spectrum.

  • Switch to Negative Ion Mode (-ESI): Flush the system. Change the polarity on the instrument to negative and re-acquire the data, optimizing source parameters as needed.

Part 3: Data Interpretation & Validation

The acquired spectrum contains the raw data needed to confirm the molecular weight. The key is to identify the correct peaks corresponding to the intact molecule.

Identifying the Molecular Ion

The structure of this compound allows for ionization in both positive and negative modes. Analyzing both provides a higher degree of confidence.

G cluster_mol cluster_ions M C₈H₆N₂O₂S (MW = 194.0150 Da) MH_pos [M+H]⁺ m/z = 195.0222 M->MH_pos +H⁺ (+ESI) MH_neg [M-H]⁻ m/z = 193.0077 M->MH_neg -H⁺ (-ESI)

Caption: Formation of primary molecular ions in ESI-MS.

Expected Mass Peaks

The following table summarizes the primary ions and common adducts to look for in the spectrum. The ability to distinguish these requires a mass spectrometer with sufficient resolution.

Ion SpeciesFormulaModeExpected m/z (High Resolution)Expected m/z (Low Resolution)
Deprotonated Molecule [C₈H₅N₂O₂S]⁻Negative193.0077193.0
Protonated Molecule [C₈H₇N₂O₂S]⁺Positive195.0222195.0
Sodium Adduct [C₈H₆N₂O₂SNa]⁺Positive217.0041217.0
Potassium Adduct [C₈H₆N₂O₂SK]⁺Positive232.9781233.0

Expert Insight: The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is very common in ESI-MS and arises from trace amounts of salts in solvents, glassware, or the sample itself.[5] While they can complicate the spectrum, they also serve as secondary confirmation of the molecular weight (M = m/z of adduct - mass of adduct ion).

Potential Fragmentation

Even with a soft ionization technique, some in-source fragmentation can occur. For this molecule, the most likely fragmentation pathways involve the loss of the carboxylic acid or mercapto groups.[1]

G parent [M+H]⁺ m/z = 195.02 frag1 Loss of -COOH (45 Da) m/z = 150.02 parent->frag1 - HCOOH frag2 Loss of -SH (33 Da) m/z = 162.02 parent->frag2 - H₂S

Caption: Potential fragmentation pathways in +ESI mode.

Observing these fragments at low intensity can provide additional structural confirmation, but their absence is also normal in soft ionization and does not invalidate the molecular weight confirmation.

Conclusion

Confirming the molecular weight of this compound is a straightforward process when a systematic approach based on the molecule's inherent chemical properties is employed. Electrospray Ionization Mass Spectrometry (ESI-MS) stands out as the superior technique for this task, offering high sensitivity and the generation of intact molecular ions. By analyzing the sample in both positive and negative ion modes, researchers can achieve a high-confidence confirmation by observing the expected [M+H]⁺ and [M-H]⁻ ions. This guide provides the strategic framework and detailed protocols necessary to generate reliable, publication-quality data, ensuring the integrity of foundational materials in research and development.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (A foundational textbook on mass spectrometry principles).
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Reviews, 24(1), 3–12. Available at: [Link]

  • PubChem. (n.d.). 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link][3]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist. Reviews, 30(1), 19–34. Available at: [Link]

  • LookChem. (n.d.). This compound. Retrieved from: [Link][2]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from: [Link][10]

  • Kruve, A., & Kaupmees, K. (2017). A Tutorial in Small Molecule Identification via Electrospray Ionization-Mass Spectrometry: The Practical Art of Structural Elucidation. Mass Spectrometry Reviews, 36(4), 458-473. Available at: [Link][5]

  • El kihel, A. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7561-7565. Available at: [Link][7][8]

  • Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 35-38. (Note: A direct link to the full text may require a subscription. The abstract can often be found on publisher websites like Wiley.)

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Mercapto-5-benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound such as 2-Mercapto-5-benzimidazolecarboxylic acid, a versatile bifunctional molecule with potential applications in synthesis and materials science, robust analytical methods are essential for ensuring its identity, purity, and strength.[1] This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative analysis of this compound. We will delve into the principles of cross-validation, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics, all grounded in the principles of scientific integrity and regulatory expectations.

The Imperative of Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] When two or more analytical methods are employed to measure the same analyte, particularly in different laboratories or at different stages of development, cross-validation becomes a critical exercise. It ensures that the data generated by these different methods are comparable and reliable, a cornerstone of data integrity in regulated environments. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines on the validation of analytical procedures, which form the foundation of the methodologies discussed herein.[3][4][5][6]

This guide will compare a stability-indicating HPLC method, valued for its specificity and resolving power, with a simpler, high-throughput UV-Vis spectrophotometric method.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the analysis of drug substances and products. Its ability to separate the analyte of interest from impurities and degradation products makes it an ideal choice for a stability-indicating method.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method for this compound is guided by the physicochemical properties of the analyte. As a benzimidazole derivative with both acidic (carboxylic acid) and weakly basic (imidazole) functionalities, a reverse-phase HPLC method is a suitable approach. The use of a C18 column, a common stationary phase, provides a nonpolar environment for the separation. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer (containing phosphoric acid), is optimized to achieve good peak shape and resolution. The acidic pH of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. The detection wavelength is chosen based on the UV absorbance maximum of the analyte to ensure high sensitivity.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a typical stability-indicating reverse-phase HPLC method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Standard Solutions for Linearity: Prepare a series of at least five standard solutions by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 10-150 µg/mL).

  • Sample Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of the sample containing this compound in the diluent to achieve a final concentration of 100 µg/mL.

3. Forced Degradation Study: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the drug substance.[7][8]

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an appropriate duration.

After exposure, neutralize the acid and base-treated samples and dilute all samples to the target concentration for HPLC analysis. The method's specificity is confirmed by the ability to resolve the main peak from any degradation products.

UV-Visible Spectrophotometry: A Rapid and Simple Alternative

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. It offers a simpler and faster alternative to HPLC for routine analysis where high specificity is not the primary requirement.

Causality Behind Experimental Choices in UV-Vis Method Development

The utility of UV-Vis spectrophotometry relies on the inherent chromophoric properties of the this compound molecule, specifically the benzimidazole ring system. The choice of solvent is critical to ensure the analyte is fully dissolved and to minimize interference. A solution of 0.1 N hydrochloric acid is often a good choice for benzimidazole derivatives as it can protonate the molecule, leading to a consistent and reproducible absorbance spectrum. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte across a range of UV wavelengths. Quantitative measurements are then performed at this λmax to ensure maximum sensitivity and adherence to Beer's Law.

Experimental Protocol: UV-Vis Spectrophotometric Method

This protocol outlines a simple and rapid UV-Vis spectrophotometric method for the quantification of this compound.

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Preparation of Solutions:

  • Solvent: 0.1 N Hydrochloric Acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with 0.1 N HCl.

  • Standard Solutions for Linearity: Prepare a series of at least five standard solutions by diluting the stock solution with 0.1 N HCl to cover the desired concentration range (e.g., 2-20 µg/mL).

  • Sample Solution (10 µg/mL): Accurately weigh and dissolve an appropriate amount of the sample in 0.1 N HCl to achieve a final concentration of approximately 10 µg/mL.

3. Method Procedure:

  • Determination of λmax: Scan a standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm against a 0.1 N HCl blank to determine the wavelength of maximum absorbance. For this compound, this is expected to be around 275 nm.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

Cross-Validation: Bridging the Data

The core of cross-validation is to demonstrate that the two methods produce comparable results. This is achieved by analyzing the same set of samples using both the HPLC and UV-Vis methods and statistically comparing the outcomes.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis cluster_comparison Data Comparison & Evaluation Sample Homogeneous Sample Batch of this compound Prep Prepare multiple samples at different concentrations Sample->Prep HPLC_Analysis Analyze samples using validated HPLC method Prep->HPLC_Analysis UV_Analysis Analyze identical samples using validated UV-Vis method Prep->UV_Analysis HPLC_Results Obtain HPLC concentration values HPLC_Analysis->HPLC_Results Comparison Statistically compare results (e.g., t-test, F-test, Bland-Altman plot) HPLC_Results->Comparison UV_Results Obtain UV-Vis concentration values UV_Analysis->UV_Results UV_Results->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and UV-Vis analytical methods.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the HPLC and UV-Vis methods for the analysis of this compound, based on established validation principles for similar compounds.

Performance CharacteristicHPLC MethodUV-Vis Spectrophotometric MethodRationale and Field Insights
Specificity High (Stability-Indicating)Low to ModerateHPLC excels at separating the analyte from potential impurities and degradants, which is crucial for stability studies. UV-Vis is susceptible to interference from any substance that absorbs at the same wavelength.
Linearity (Range) 10 - 150 µg/mL (R² > 0.999)2 - 20 µg/mL (R² > 0.999)Both methods demonstrate excellent linearity within their respective optimal ranges. The wider range of the HPLC method offers greater flexibility.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%When properly validated, both methods can achieve high accuracy for the quantification of the pure substance.
Precision (% RSD) < 1.0% (Repeatability) < 2.0% (Intermediate Precision)< 1.5% (Repeatability) < 2.5% (Intermediate Precision)The instrumental precision of HPLC is generally higher than that of UV-Vis spectrophotometry, leading to lower variability in results.
Limit of Detection (LOD) ~0.5 µg/mL~0.2 µg/mLThe LOD for UV-Vis can be lower due to the direct measurement of absorbance, but this is highly dependent on the molar absorptivity of the compound.
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.6 µg/mLThe LOQ follows a similar trend to the LOD, with the UV-Vis method potentially offering better sensitivity for quantification at very low levels, provided there is no interference.
Analysis Time per Sample ~25 minutes~5 minutesUV-Vis offers a significant advantage in terms of sample throughput, making it suitable for rapid screening or in-process controls.
Cost and Complexity HighLowHPLC systems are more expensive to acquire, operate, and maintain compared to UV-Vis spectrophotometers. The HPLC method also requires more skilled personnel.

Logical Relationships in Method Validation

The various parameters of method validation are interconnected, ensuring a comprehensive assessment of a method's performance.

ValidationParameters Accuracy Accuracy Range Range Accuracy->Range Fitness Fitness for Intended Purpose Accuracy->Fitness Precision Precision Precision->Range Precision->Fitness Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range Range->Fitness Specificity Specificity Specificity->Accuracy Specificity->Fitness LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ LOQ->Range

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantitative analysis of this compound, each with its own distinct advantages and limitations.

  • The HPLC method is the preferred choice for applications requiring high specificity, such as stability testing, impurity profiling, and final product release assays. Its ability to separate the analyte from other components ensures the reliability of the data in complex matrices.

  • The UV-Vis spectrophotometric method is a suitable alternative for in-process controls, raw material identification, and other applications where speed and simplicity are prioritized, and the sample matrix is well-characterized and free of interfering substances.

A thorough cross-validation study is essential when both methods are to be used interchangeably or to support different stages of the development lifecycle. This ensures data consistency and provides a comprehensive analytical package for regulatory submissions. The choice of method should always be guided by the specific requirements of the analysis and a risk-based assessment of the potential for interference.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeial Convention. (2023). General Chapter <1225> Validation of Compendial Procedures. In United States Pharmacopeia and National Formulary (USP-NF). [Link]

  • Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Food and Drug Administration. (1995). Q2A Text on Validation of Analytical Procedures. (Incorporated into Q2(R1)). [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]

  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

Sources

comparing the corrosion inhibition efficiency of 2-Mercapto-5-benzimidazolecarboxylic acid with commercial inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

In the relentless battle against material degradation, the selection of an effective corrosion inhibitor is paramount. This guide offers a detailed comparison of the corrosion inhibition performance of 2-Mercapto-5-benzimidazolecarboxylic acid, a promising research-grade inhibitor, against established commercial alternatives. We will delve into the mechanistic underpinnings of their protective actions and provide a comprehensive overview of the experimental methodologies used for their evaluation, empowering researchers to make informed decisions in their pursuit of optimal corrosion control strategies.

The Imperative of Corrosion Inhibition

Corrosion, the electrochemical degradation of a material due to its reaction with its environment, poses a significant threat to the longevity and reliability of metallic structures across numerous industries. In acidic environments, commonly encountered in industrial processes such as acid pickling, oil and gas exploration, and chemical synthesis, the corrosion of metals like mild steel is particularly aggressive. The use of corrosion inhibitors, substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a material, is a cornerstone of modern corrosion management.[1][2]

These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The effectiveness of an inhibitor is intrinsically linked to its molecular structure, which dictates its ability to adsorb and form a stable, resilient film.

Introducing this compound: A Molecule of Interest

This compound belongs to the benzimidazole family of heterocyclic compounds, which are renowned for their corrosion inhibition properties. Its molecular structure is characterized by the presence of a benzimidazole ring, a thiol (-SH) group, and a carboxylic acid (-COOH) group. This unique combination of functional groups suggests a potent and multifaceted mechanism of action. The nitrogen and sulfur atoms can act as active centers for adsorption on the metal surface, while the carboxylic acid group can enhance its solubility and potentially participate in the formation of a more robust protective film.

While direct comparative data for this compound against commercial inhibitors is limited in publicly available literature, extensive research on the closely related molecule, 2-mercaptobenzimidazole (2-MBI), provides a strong foundation for understanding its potential performance. For the purpose of this guide, we will utilize the robust data available for 2-MBI as a proxy to benchmark against commercial inhibitors, with the understanding that the carboxylic acid moiety in our target molecule is likely to further enhance its inhibitive properties.

Performance Benchmark: 2-Mercaptobenzimidazole (2-MBI) in Acidic Media

Studies on the corrosion inhibition of mild steel in 1.0 M hydrochloric acid (HCl) have demonstrated the exceptional efficiency of 2-MBI.[3][4] The inhibition efficiency (IE) of 2-MBI, as determined by various experimental techniques, consistently increases with its concentration, reaching impressive levels.

Key Performance Data for 2-MBI:

Concentration (M)Inhibition Efficiency (%) - Weight LossInhibition Efficiency (%) - Potentiodynamic Polarization
1 x 10⁻³98%97%

Data sourced from studies on mild steel in 1.0 M HCl at 308 K.[3][4]

These high inhibition efficiencies underscore the potent protective capabilities of the mercaptobenzimidazole scaffold. The mechanism is attributed to the strong adsorption of the molecule onto the steel surface, acting as a mixed-type inhibitor that impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[3]

Commercial Corrosion Inhibitors: A Performance Overview

For a comparative perspective, we will examine the performance of three commercially available corrosion inhibitors, designated as CT5727, CT17906, and D4305. It is crucial to note that the following data was generated in a different corrosive environment: a high CO2 condition with the presence of organic acids, which is relevant to the oil and gas industry.[5] While not a direct comparison to the acidic conditions for 2-MBI, this data provides valuable insights into the performance of inhibitors in a complex, aggressive medium.

Performance of Commercial Inhibitors in High CO2 and Organic Acid Environment:

InhibitorConcentration (ppm)Corrosion Rate (mmpy)Inhibition Efficiency (%)
Blank (No Inhibitor) 04.57 - 6.72-
CT5727 2000.59 - 0.98>90%
CT17906 200~1.00>90%
D4305 2000.72 - 3.77Lower than CT inhibitors

Data sourced from a study on carbon steel in a high CO2 environment with acetic acid.[5]

The results indicate that both CT5727 and CT17906 exhibit high inhibition efficiencies, significantly reducing the corrosion rate.[5] The performance of D4305 was found to be less effective under these specific conditions.[5] The chemical nature of these commercial inhibitors often involves complex formulations containing various functional groups such as hydroxyl, carboxylic acid, alkyl, and alkene moieties, which contribute to their protective action.[5]

Mechanistic Insights: How Corrosion Inhibitors Work

The efficacy of a corrosion inhibitor is fundamentally determined by its ability to adsorb onto the metal surface. This adsorption can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. It is a relatively weak and reversible process.

  • Chemisorption: This involves the formation of a coordinate bond between the inhibitor molecule and the metal surface, resulting in a stronger and more stable protective layer. This often involves the sharing of electrons between heteroatoms (like N and S) in the inhibitor and the d-orbitals of the metal.

In the case of this compound and its analogue 2-MBI, the presence of nitrogen and sulfur atoms, along with the π-electrons in the benzimidazole ring, strongly favors a chemisorption mechanism. This leads to the formation of a durable and effective protective film. The calculated Gibbs free energy of adsorption (ΔG°ads) for derivatives of 2-MBI has been found to be in a range that suggests a combination of both physisorption and chemisorption, indicating a complex and robust adsorption process.[6]

Experimental Protocols for Evaluating Corrosion Inhibitor Performance

To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental procedures are essential. The following are detailed protocols for the three most common techniques used to evaluate the performance of corrosion inhibitors.

Weight Loss Method (Gravimetric)

The weight loss method is a simple, yet effective technique for determining the average corrosion rate. It is based on the principle of measuring the loss in mass of a metal coupon after its exposure to a corrosive environment for a specific duration.

Protocol based on ASTM D2688: [7][8][9]

  • Specimen Preparation:

    • Cut mild steel coupons to a standard dimension (e.g., 20mm x 20mm x 2mm).

    • Mechanically polish the coupons with successively finer grades of emery paper (e.g., 400, 600, 800, 1200 grit) to achieve a smooth, uniform surface.

    • Degrease the coupons by washing with acetone, followed by rinsing with deionized water.

    • Dry the coupons in a desiccator and accurately weigh them to four decimal places (Winitial).

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 1.0 M HCl) with and without the desired concentrations of the corrosion inhibitor.

    • Immerse the pre-weighed coupons in the test solutions for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 308 K).

  • Cleaning and Re-weighing:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., scrubbing with a soft brush in a solution containing HCl and a cleaning inhibitor like hexamine, followed by rinsing with deionized water and acetone).

    • Dry the cleaned coupons in a desiccator and accurately re-weigh them (Wfinal).

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (CR) in millimeters per year (mm/y) is calculated using the formula: CR (mm/y) = (8.76 x 104 * ΔW) / (A * T * ρ) where:

      • ΔW = Weight loss (Winitial - Wfinal) in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • ρ = Density of the metal in g/cm³ (for mild steel, ~7.85 g/cm³)

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(CRblank - CRinhibitor) / CRblank] * 100 where:

      • CRblank = Corrosion rate in the absence of the inhibitor

      • CRinhibitor = Corrosion rate in the presence of the inhibitor

Weight_Loss_Method cluster_prep Specimen Preparation cluster_test Immersion Test cluster_post Post-Test Analysis prep1 Cut & Polish Coupon prep2 Degrease & Dry prep1->prep2 prep3 Weigh (W_initial) prep2->prep3 test2 Immerse Coupons prep3->test2 test1 Prepare Corrosive Solutions (with/without inhibitor) test1->test2 post1 Remove & Clean Coupons test2->post1 post2 Dry & Re-weigh (W_final) post1->post2 post3 Calculate Corrosion Rate & Inhibition Efficiency post2->post3

Caption: Workflow for the Weight Loss Method.

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique that provides information about the kinetics of the anodic and cathodic reactions. It helps in determining the corrosion potential (Ecorr), corrosion current density (icorr), and the type of inhibition (anodic, cathodic, or mixed).

Protocol based on ASTM G5 and G59: [10][11]

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (the mild steel coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

    • The working electrode should have a defined surface area exposed to the electrolyte.

  • Open Circuit Potential (OCP) Measurement:

    • Immerse the electrodes in the test solution (with or without inhibitor) and allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan:

    • Using a potentiostat, apply a potential scan over a range typically from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).

    • Record the resulting current density as a function of the applied potential.

  • Data Analysis:

    • Plot the data as a Tafel plot (log i vs. E).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(icorr, blank - icorr, inhibitor) / icorr, blank] * 100 where:

      • icorr, blank = Corrosion current density in the absence of the inhibitor

      • icorr, inhibitor = Corrosion current density in the presence of the inhibitor

Potentiodynamic_Polarization cluster_setup Setup cluster_scan Measurement cluster_analysis Analysis setup1 Assemble 3-Electrode Cell setup2 Measure Open Circuit Potential (OCP) setup1->setup2 scan1 Apply Potential Scan (e.g., -250 to +250 mV vs OCP) setup2->scan1 scan2 Record Current Density scan1->scan2 analysis1 Plot Tafel Curve (log i vs. E) scan2->analysis1 analysis2 Determine i_corr & E_corr analysis1->analysis2 analysis3 Calculate Inhibition Efficiency analysis2->analysis3

Caption: Workflow for Potentiodynamic Polarization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response of the system.

Protocol based on general EIS procedures: [12][13][14]

  • Electrochemical Cell Setup:

    • Use the same three-electrode cell setup as for potentiodynamic polarization.

  • OCP Stabilization:

    • Allow the system to stabilize at its OCP as described previously.

  • Impedance Measurement:

    • Apply a small amplitude sinusoidal potential perturbation (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Measure the resulting AC current and phase shift.

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • The data is then fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • A higher Rct value and a lower Cdl value in the presence of an inhibitor indicate a more effective protective film.

    • Inhibition Efficiency (IE%) is calculated from the charge transfer resistance: IE% = [(Rct, inhibitor - Rct, blank) / Rct, inhibitor] * 100 where:

      • Rct, blank = Charge transfer resistance in the absence of the inhibitor

      • Rct, inhibitor = Charge transfer resistance in the presence of the inhibitor

EIS_Method cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis setup1 Assemble 3-Electrode Cell setup2 Stabilize at OCP setup1->setup2 meas1 Apply AC Signal (wide frequency range) setup2->meas1 meas2 Measure Impedance Response meas1->meas2 analysis1 Plot Nyquist & Bode Diagrams meas2->analysis1 analysis2 Fit to Equivalent Circuit (determine R_ct) analysis1->analysis2 analysis3 Calculate Inhibition Efficiency analysis2->analysis3

Sources

The Ester Advantage: Unlocking Enhanced Biological Activity in 2-Mercapto-5-benzimidazolecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Biological Activities of 2-Mercapto-5-benzimidazolecarboxylic Acid and Its Ester Derivatives

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3] Among its many derivatives, this compound has attracted significant attention as a versatile precursor for the synthesis of novel therapeutic candidates. This technical guide provides a comparative analysis of the biological activities of this compound (the parent compound) and its ester derivatives, offering insights for researchers, scientists, and drug development professionals.

The inherent structure of this compound, featuring a thiol group, a carboxylic acid, and the benzimidazole nucleus, presents multiple avenues for chemical modification.[4] Esterification of the carboxylic acid moiety is a common and effective strategy to modulate the physicochemical properties of the parent compound, often leading to enhanced biological efficacy. This enhancement can be attributed to several factors, including increased lipophilicity, which can improve cell membrane permeability and target engagement.

Comparative Biological Activity: A Multifaceted Examination

The derivatization of 2-mercaptobenzimidazole and its analogues has been shown to yield compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, antiproliferative, and enzyme inhibitory effects.[1][2][5][6] While direct comparative studies between this compound and its simple esters are not extensively detailed in single reports, a comprehensive analysis of the available literature on related derivatives allows for a logical deduction of the "ester advantage."

Antimicrobial and Antifungal Prowess

The benzimidazole core is a well-established pharmacophore in antimicrobial drug discovery.[2][3][7] Studies on various 2-mercaptobenzimidazole derivatives have consistently demonstrated their potential to inhibit the growth of both bacterial and fungal pathogens.

Esterification and other modifications at the carboxylic acid position can significantly impact this activity. For instance, a study on novel 2-mercaptobenzimidazole derivatives revealed that specific ester and amide derivatives exhibited excellent activity against a panel of microorganisms.[1][7][8] The increased lipophilicity of the ester derivatives likely facilitates their transport across the microbial cell wall and membrane, leading to higher intracellular concentrations and more potent inhibition of essential cellular processes.

Table 1: Representative Antimicrobial Activity of 2-Mercaptobenzimidazole Derivatives

Compound TypeTarget OrganismActivity (MIC in µg/mL)Reference
Thiazolidinone-acetamide derivativesS. aureus, E. faecalis, K. pneumoniae, E. coli2 - 16[1]
Oxadiazole-benzimidazole derivativesS. aureus, E. faecalis, K. pneumoniae, E. coli2 - 16[1]
Thiazolidinone-acetamide derivativesC. albicans, A. fumigatus2 - 8[1]
Oxadiazole-benzimidazole derivativesC. albicans, A. fumigatus2 - 8[1]
N-acylhydrazone derivativesE. coli, S. aureusNot specified (Zone of inhibition)[5]

Note: This table presents data for derivatives of 2-mercaptobenzimidazole to illustrate the potential of such modifications, as direct comparative data for the specific parent acid and its esters is limited in the provided search results.

The causality behind this enhanced activity lies in the fundamental principles of drug design. The carboxylic acid group of the parent compound is ionized at physiological pH, rendering the molecule more polar and potentially limiting its ability to traverse biological membranes. Conversion to an ester masks this polar group, creating a more lipophilic molecule that can more readily access its intracellular targets.

Antiproliferative and Cytotoxic Effects

The fight against cancer has also benefited from the versatility of the benzimidazole scaffold. Numerous derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cell lines.[9][10][11]

Esterification can play a crucial role in enhancing the antiproliferative activity of this compound. By improving cellular uptake, the ester derivatives can more effectively reach and interact with their intracellular targets, which may include key enzymes or proteins involved in cell cycle regulation and proliferation. For instance, various benzimidazole derivatives have shown potent cytotoxic effects against cell lines such as HepG2, MCF-7, and A549.[9]

Table 2: Antiproliferative Activity of Benzimidazole Derivatives

Compound TypeCell LineActivity (IC50 in µg/mL)Reference
Benzimidazole-based sulfide derivative (5a)HepG24.1 ± 0.5[9]
Benzimidazole-based sulfide derivative (5a)MCF-74.1 ± 0.5[9]
Benzimidazole-based sulfide derivative (5a)A5495.0 ± 0.6[9]
Schiff bases of 2-mercaptobenzimidazole (20)HCT-1168[12]
Schiff bases of 2-mercaptobenzimidazole (23)HCT-1167[12]

Note: This table showcases the antiproliferative potential of modified benzimidazoles. The improved activity of these derivatives suggests that esterification of this compound could lead to similar or enhanced effects.

The underlying principle here is that the parent carboxylic acid may be a substrate for efflux pumps, which actively transport polar molecules out of the cell, thereby reducing their effective concentration at the target site. The less polar ester derivatives are less likely to be recognized by these pumps, leading to their accumulation within the cancer cells and a more pronounced cytotoxic effect.

Enzyme Inhibition

2-Mercaptobenzimidazole derivatives have also been investigated as inhibitors of various enzymes.[6][13][14] For example, certain derivatives have shown inhibitory activity against α-glucosidase and acetylcholinesterase (AChE).[6][13][15]

Esterification can influence enzyme inhibitory activity in several ways. The ester group can participate in hydrogen bonding or hydrophobic interactions within the enzyme's active site, leading to a more stable enzyme-inhibitor complex. Furthermore, the improved cell permeability of the ester derivatives ensures that a sufficient concentration of the inhibitor reaches the target enzyme within the cell.

Table 3: Enzyme Inhibitory Activity of 2-Mercaptobenzimidazole Derivatives

Compound TypeTarget EnzymeActivity (IC50)Reference
N-acylhydrazone derivative (13)α-glucosidase352 µg/ml[15]
Hydrazone derivative (11)Acetylcholinesterase (AChE)37.64 ± 0.2 µM[13]

Note: This table highlights the enzyme inhibitory potential of 2-mercaptobenzimidazole derivatives. The specific ester modifications can be tailored to optimize interactions with the target enzyme's active site.

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of the findings, it is crucial to employ standardized and well-validated experimental protocols.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The parent compound and its ester derivatives are serially diluted in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Causality and Validation: This protocol includes positive (no compound) and negative (no inoculum) controls to validate the assay. The standardized inoculum size ensures consistency and comparability of results.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the parent compound and its ester derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Causality and Validation: This assay is based on the principle that only viable cells with active mitochondria can reduce MTT. The inclusion of untreated control cells provides a baseline for 100% viability, ensuring the validity of the calculated IC50 values.

Visualizing the Structure-Activity Relationship

The conversion of the parent carboxylic acid to its ester derivatives is a key step in enhancing biological activity. This relationship can be visualized as follows:

SAR Parent 2-Mercapto-5-benzimidazole- carboxylic Acid (Polar, Lower Permeability) Ester Ester Derivative (Less Polar, Higher Permeability) Parent->Ester Esterification Activity Enhanced Biological Activity (Antimicrobial, Antiproliferative, etc.) Ester->Activity

Caption: Esterification of this compound improves biological activity.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the systematic evaluation and comparison of the parent compound and its ester derivatives.

Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Comparison Parent 2-Mercapto-5-benzimidazole- carboxylic Acid Ester Ester Derivatives Parent->Ester Esterification Reaction Antimicrobial Antimicrobial Assays (MIC Determination) Parent->Antimicrobial Antiproliferative Antiproliferative Assays (IC50 Determination) Parent->Antiproliferative Enzyme Enzyme Inhibition Assays (IC50 Determination) Parent->Enzyme Ester->Antimicrobial Ester->Antiproliferative Ester->Enzyme Comparison Comparative Analysis of Parent vs. Esters Antimicrobial->Comparison Antiproliferative->Comparison Enzyme->Comparison Conclusion Structure-Activity Relationship (SAR) Comparison->Conclusion

Caption: Workflow for comparing the biological activity of parent compound and its esters.

Conclusion: The Strategic Advantage of Esterification

References

  • Devi, P., Shahnaz, M., & Prasad, D. N. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics, 12(1), 203-207. [Link]

  • Al-kazweeny, A. T. H., & Al-Amiery, A. A. (2017). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research & Health Sciences, 6(11), 108-118. [Link]

  • Kumar, R., et al. (2011). Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents. Archiv der Pharmazie, 344(10), 664-673. [Link]

  • Ouasif, H., et al. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Journal of Chemical and Pharmaceutical Research, 9(4), 133-142. [Link]

  • Gawande, S. D., & Kale, A. S. (2011). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica, 3(6), 461-466. [Link]

  • Ali, M., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 80, 206-217. [Link]

  • Ali, M., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 80, 206-217. [Link]

  • Khan, I., et al. (2022). 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer's therapy: In vitro, kinetic, in silico, and in vivo potentials. Frontiers in Pharmacology, 13, 934575. [Link]

  • Devi, P., Shahnaz, M., & Prasad, D. N. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics, 12(1), 203-207. [Link]

  • Zhang, X., et al. (2014). Molecular Interaction Mechanism between 2-Mercaptobenzimidazole and Copper-Zinc Superoxide Dismutase. PLoS ONE, 9(3), e90322. [Link]

  • Kumar, R., et al. (2011). Synthesis of 2-Mercaptobenzimidazole Derivatives as Potential Anti-microbial and Cytotoxic Agents. Archiv der Pharmazie, 344(10), 664-673. [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis and Antiproliferative Activities of Benzimidazole-Based Sulfide and Sulfoxide Derivatives. Molecules, 24(15), 2736. [Link]

  • Abdel-Gawad, H., et al. (2017). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry, 33(5), 2375-2384. [Link]

  • PubChem. (n.d.). 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. PubChem. Retrieved January 12, 2026, from [Link]

  • Al-Kubaisi, A. A., et al. (2022). Benzimidazole Macromolecules from 2‐Mercaptobenzimidazole: Synthesis, Characterization, and Molecular Docking Studies. Macromolecular Symposia, 405(1), 2100318. [Link]

  • El-Naggar, M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 438. [Link]

  • Sławiński, J., et al. (2012). Antiproliferative Activity of New Benzimidazole Derivatives. Acta Poloniae Pharmaceutica, 69(3), 473-480. [Link]

  • Tahlan, S., et al. (2018). 2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicrobial Studies and Anticancer Activity on HCT-116 Cell Line. Current Drug Discovery Technologies, 15(4), 312-326. [Link]

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A Senior Application Scientist's Guide to the Validation of an In Vitro Efficacy Assay for Novel Benzimidazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities, including anticancer effects.[1][2][3][4] Many of these derivatives exert their therapeutic effects by inhibiting protein kinases, enzymes that play pivotal roles in cellular signaling pathways regulating proliferation, differentiation, and survival.[5][6] Consequently, the robust, reliable, and reproducible in vitro evaluation of novel benzimidazole derivatives as kinase inhibitors is a cornerstone of early-stage drug discovery.

This guide provides a comprehensive framework for the validation of an in vitro assay designed to test the efficacy of a novel benzimidazole compound, using the hypothetical molecule 2-Mercapto-5-benzimidazolecarboxylic acid as our lead candidate. While this specific molecule is primarily known as a bifunctional organic ligand used in materials science[7], we will treat it as a potential inhibitor of a therapeutically relevant tyrosine kinase (e.g., EGFR, VEGFR-2) to illustrate the validation process.[1]

The principles and methodologies detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures and are designed to ensure scientific integrity and generate trustworthy, high-quality data for decision-making in a drug development pipeline.[8][9][10][11][12]

Choosing the Right Assay: A Comparative Overview

The first critical decision is selecting an appropriate assay format. The choice depends on factors such as the specific kinase, available instrumentation, desired throughput, and the type of information needed (e.g., direct binding vs. functional inhibition).

Assay TechnologyPrincipleAdvantagesDisadvantagesThroughput
LanthaScreen™ TR-FRET Measures phosphorylation of a fluorescein-labeled substrate by a kinase, detected by a terbium-labeled phosphospecific antibody. Proximity of donor (Tb) and acceptor (Fluorescein) results in a FRET signal.[13][14][15]Homogeneous (no-wash), low background, resistant to compound interference, suitable for multiple target classes.[15]Requires specific antibodies and labeled substrates; potential for FRET artifacts.High
Kinase-Glo® Luminescence Quantifies the amount of ATP remaining after a kinase reaction. Luciferase uses the remaining ATP to generate a luminescent signal, which is inversely proportional to kinase activity.[16][17][18]Universal for any ATP-dependent enzyme, highly sensitive, simple "add-and-read" format.[19][20]Indirect measurement of activity; susceptible to interference from compounds that affect ATP or luciferase.High
ADP-Glo™ Luminescence Quantifies the amount of ADP produced during the kinase reaction. The signal is directly proportional to kinase activity.[18][21]More sensitive than ATP depletion methods, direct measure of product formation, broad dynamic range.[18]Multi-step reagent addition; potential for interference with the coupled enzyme reactions.High
Radiometric Assay ([γ-³²P]-ATP) Measures the direct transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a substrate.[20][22]"Gold standard" for sensitivity and direct measurement; less prone to compound interference.[20][22][23]Safety concerns (radioactivity), costly waste disposal, low throughput.[20]Low
Kinase Binding Assay Measures the displacement of a fluorescent tracer from the kinase's ATP binding site by a test compound.[24][25]Directly measures compound-target engagement, can identify non-ATP competitive inhibitors that cause conformational changes, can use non-activated kinases.[24][25]Does not measure functional inhibition of catalysis; may miss substrate-competitive inhibitors.[24]High

For this guide, we will focus on validating a LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Activity Assay . This technology offers a robust, high-throughput, and non-radioactive method that directly measures substrate phosphorylation, making it an excellent choice for screening and characterizing novel inhibitors.[13][14][15]

The Assay Validation Workflow

A rigorous validation process ensures that the assay is "fit for purpose." The workflow follows a logical progression from initial optimization to the assessment of key performance characteristics as stipulated by ICH Q2(R1) guidelines.[8][12]

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Validation Parameters cluster_2 Phase 3: Application A0 Reagent Titration (Kinase, Substrate, ATP) A1 Determine Initial Velocity (Time Course) A0->A1 A2 Z'-Factor Determination A1->A2 B0 Specificity A2->B0 B1 Linearity & Range B0->B1 B2 Accuracy B1->B2 B3 Precision (Repeatability & Intermediate) B2->B3 B4 Robustness B3->B4 C0 IC50 Determination for This compound B4->C0 caption Figure 1. Overall workflow for in vitro assay validation.

Caption: Figure 1. Overall workflow for in vitro assay validation.

Principle of the LanthaScreen™ TR-FRET Kinase Activity Assay

The assay quantifies kinase activity by detecting the phosphorylation of a fluorescein-labeled substrate.[14] After the kinase reaction, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. If the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) into close proximity. Excitation of terbium leads to Förster Resonance Energy Transfer (FRET) to fluorescein, which then emits light at a characteristic wavelength.[13][14] The TR-FRET signal is calculated as the ratio of the acceptor (fluorescein) to donor (terbium) emission, providing a robust measure of enzymatic activity.[13][15]

G cluster_0 No Kinase Activity (or Inhibited) cluster_1 Active Kinase K Kinase S Fluorescein-Substrate ATP ATP ADP ADP Ab Tb-Antibody label_no_fret No FRET K_act Kinase ADP_act ADP K_act->ADP_act Phosphorylation S_act Fluorescein-Substrate ATP_act ATP pS P-Substrate-Fluorescein Ab_act Tb-Antibody pS->Ab_act label_fret TR-FRET Signal

Caption: Figure 2. Principle of the LanthaScreen™ TR-FRET assay.

Experimental Protocols & Validation Parameters

PART 1: Assay Development and Optimization

The causality behind optimization is to find conditions where the assay signal is robust and the enzyme operates within its linear range, ensuring that any observed inhibition is due to the compound's activity and not an artifact of suboptimal assay conditions.[26][27]

Protocol 1: Kinase Titration for Optimal Enzyme Concentration
  • Objective: To determine the enzyme concentration that yields a robust signal (e.g., EC80) without depleting the substrate or ATP pool significantly.

  • Procedure:

    • Prepare a 2-fold serial dilution of the kinase in kinase reaction buffer.

    • Add the diluted kinase to the wells of a 384-well assay plate.

    • Add a fixed, pre-determined concentration of fluorescein-labeled substrate and ATP (typically at its Km value).

    • Incubate for a fixed time (e.g., 60 minutes) at room temperature.[13]

    • Stop the reaction by adding EDTA.

    • Add the terbium-labeled phosphospecific antibody.

    • Incubate for 60 minutes to allow antibody binding.

    • Read the plate on a TR-FRET enabled microplate reader.

    • Plot the TR-FRET ratio versus kinase concentration and determine the EC80 value.

Protocol 2: Time Course for Initial Velocity
  • Objective: To confirm the reaction is linear with respect to time at the chosen enzyme concentration. This is critical for accurate inhibitor characterization.[26]

  • Procedure:

    • Set up multiple identical reactions using the EC80 kinase concentration.

    • Stop individual reactions at different time points (e.g., 0, 10, 20, 30, 45, 60, 90 minutes).

    • Develop the signal with stop solution and antibody as described above.

    • Read all time points on the plate reader.

    • Plot the TR-FRET ratio versus time and identify the linear range. The incubation time for all subsequent experiments should fall within this range.

PART 2: Formal Assay Validation

This phase rigorously tests the assay's performance characteristics according to ICH Q2(R1) principles.[8][10]

1. Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present.

  • Self-Validating System: The assay's specificity is inherently high due to the use of a phosphospecific antibody.[25] To confirm this, run the assay under several conditions:

    • Condition A (Full Reaction): Kinase + Substrate + ATP

    • Condition B (No Kinase): Buffer + Substrate + ATP

    • Condition C (No ATP): Kinase + Substrate + Buffer

    • Condition D (Non-specific Kinase): A different, unrelated kinase + Substrate + ATP

  • Acceptance Criteria: A significant signal should only be observed in Condition A. The signal in B, C, and D should be near background levels.

2. Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of analyte for which the assay has been demonstrated to be precise, accurate, and linear.

  • Protocol:

    • Perform a kinase titration as described in Protocol 1.

    • Plot the TR-FRET ratio against the enzyme concentration.

    • Perform a linear regression on the linear portion of the curve.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.98. The range is defined by the lowest and highest concentrations on the linear portion of the curve.

3. Accuracy

Accuracy is the closeness of agreement between the value which is accepted as a conventional true value and the value found.

  • Protocol:

    • Prepare a sample with a known high concentration of phosphorylated product (the "true value").

    • Create a dilution series of this sample with the unphosphorylated substrate, creating samples with known percentages of product (e.g., 100%, 75%, 50%, 25%, 0%).

    • Measure these samples in the assay.

    • Calculate the percent recovery for each sample: (Measured Value / True Value) * 100.

  • Acceptance Criteria: The mean recovery should be within 80-120%.

4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Intra-Assay Precision (Repeatability):

    • Protocol: Prepare three control samples (High, Mid, Low inhibition) using a known reference inhibitor. Run each sample in replicate (n≥6) on the same plate.

    • Acceptance Criteria: The coefficient of variation (%CV) for each set of replicates should be ≤ 15%.

  • Intermediate Precision:

    • Protocol: Repeat the intra-assay precision experiment on three different days with three different analysts and/or different batches of reagents.

    • Acceptance Criteria: The inter-assay %CV should be ≤ 20%.

Validation ParameterAcceptance CriteriaMock Experimental ResultPass/Fail
Linearity (R²) ≥ 0.980.995Pass
Accuracy (% Recovery) 80 - 120%95.7%Pass
Intra-Assay Precision (%CV) ≤ 15%8.2%Pass
Intermediate Precision (%CV) ≤ 20%13.5%Pass
PART 3: Application - IC50 Determination

Once validated, the assay can be used to determine the potency of the test compound, this compound.

Protocol 3: IC50 Determination
  • Objective: To determine the concentration of the inhibitor required to reduce kinase activity by 50%.[22][28]

  • Procedure:

    • Prepare an 11-point, 3-fold serial dilution of this compound in DMSO. Also include a DMSO-only control.

    • Add the compound dilutions to the assay plate.

    • Add the kinase (at the pre-determined EC80 concentration).

    • Initiate the reaction by adding the substrate/ATP mix.

    • Incubate for the pre-determined linear time.

    • Stop the reaction and develop the signal as previously described.

    • Read the plate and plot the % inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparison with Alternative Method: Kinase-Glo® Luminescent Assay

While TR-FRET is an excellent method, it is valuable to compare it to an orthogonal assay like the Kinase-Glo® platform. This provides a self-validating system at the level of technology; if both assays yield similar potency rankings for a set of compounds, it increases confidence in the results.

FeatureLanthaScreen™ TR-FRETKinase-Glo® Luminescence
Principle Measures product (phospho-substrate) formation via TR-FRET.[13][14]Measures depletion of a starting material (ATP) via luciferase-based luminescence.[16][18]
Signal Direction Signal increases with kinase activity.Signal decreases with kinase activity.[16][17]
Interference Profile Less susceptible to colored compounds or light scatterers.[15] Potential for FRET artifacts.Susceptible to compounds that inhibit luciferase or stabilize ATP.
Reagent Needs Requires specific phospho-antibody and labeled substrate.Universal reagents for any kinase.[20]
Cost Generally higher due to specific antibodies.Generally lower due to universal reagents.
Data Quality (Z') Typically excellent (Z' > 0.7).[16]Typically excellent (Z' > 0.7).[16]

Conclusion

The validation of an in vitro efficacy assay is a non-negotiable step in the drug discovery process, ensuring that the data generated is reliable, reproducible, and fit for the purpose of advancing promising compounds. By following a structured approach grounded in ICH guidelines, from initial optimization of a TR-FRET assay to a thorough evaluation of its specificity, linearity, accuracy, and precision, researchers can establish a high-quality screening platform. Comparing results with an orthogonal method like a luminescence-based assay further strengthens the data package. This rigorous, scientifically sound methodology provides the trustworthy foundation needed to confidently assess the potential of novel kinase inhibitors like this compound and drive oncology research forward.

References
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.
  • LanthaScreen Technology on micropl
  • LanthaScreen Technology Overview. Thermo Fisher Scientific - IO.
  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific.
  • LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific - US.
  • Kinase-Glo® Luminescent Kinase Assays.
  • Kinase assays. BMG LABTECH. (2020-09-01).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Alternative assay formats to identify diverse inhibitors of protein kinases. Taylor & Francis Online. (2008-06-23).
  • Quality Guidelines. ICH.
  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX.
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. (2018-12-10).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024-04-24).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. (2021-09-17).
  • Promega Kinase-Glo Max Luminescent Kinase Assay 10 x 10 mL. Fisher Scientific.
  • Luminescent Assay Kits. BPS Bioscience.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • Kinase Assay Kits. Biocompare.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. (2021-08-12).
  • ICH Q2 Analytical Method Valid
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • Spotlight: Cell-based kinase assay form
  • Potential Anticancer Agents From Benzimidazole Derivatives.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar.
  • Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega. (2025-02-14).
  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphoryl
  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. NIH. (2023-01-18).
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. (2025-06-26).
  • This compound | 58089-25-1. Benchchem.
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. (2012-05-01).
  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?

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Assessing the Reproducibility of 2-Mercapto-5-benzimidazolecarboxylic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Mercapto-5-benzimidazolecarboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzimidazole core with both a reactive thiol (or thione tautomer) group and a carboxylic acid moiety, makes it a versatile building block for synthesizing more complex molecules with tailored therapeutic or material properties[1]. The dual functionality allows for selective reactions, enabling its use in coordination chemistry, the development of novel therapeutic agents, and even in the synthesis of nanocomposites[1].

However, the utility of this intermediate is fundamentally dependent on the ability to produce it reliably and in high purity. Irreproducibility in synthesis can lead to significant delays in research timelines and inconsistencies in downstream applications. This guide provides an in-depth, comparative analysis of two established methods for synthesizing this compound, adapted from well-documented procedures for analogous compounds. We will dissect the critical parameters of each protocol, offering field-proven insights to empower researchers to achieve consistent and verifiable results. The objective is not merely to present a recipe, but to illuminate the chemical principles that govern the reaction's success and reproducibility.

Section 1: Overview of Synthetic Pathways

The most common and direct route to 2-mercaptobenzimidazoles involves the cyclization of an o-phenylenediamine derivative with a one-carbon electrophile that can also introduce sulfur. The quintessential reagent for this transformation is carbon disulfide (CS₂). An alternative, often cited for its historical significance and procedural variance, employs potassium ethyl xanthate. Both pathways converge on the same target molecule but differ in reagent preparation, handling, and reaction kinetics.

The general transformation is illustrated below:

G cluster_start Starting Material cluster_reagents Cyclizing Agents cluster_product Product A 3,4-Diaminobenzoic Acid B Method A: Carbon Disulfide (CS₂) / KOH A->B C Method B: Potassium Ethyl Xanthate A->C D This compound B->D Reflux in Ethanol/Water C->D Reflux in Ethanol/Water G start Setup react Reaction (Reflux) start->react cool Cooling react->cool filter_hot Hot Filtration (Optional, for impurities) cool->filter_hot precipitate Acidic Precipitation (Dilute Acetic Acid) filter_hot->precipitate isolate Isolate Product (Vacuum Filtration) precipitate->isolate purify Purification (Recrystallization) isolate->purify characterize Characterization (FTIR, NMR, MS) purify->characterize end End characterize->end

Caption: Standardized workflow for synthesis, purification, and validation.

Method A: Direct Cyclization with Carbon Disulfide (CS₂)

This method is widely adopted for its high yield and the use of readily available reagents. It is adapted from the robust synthesis of the parent 2-mercaptobenzimidazole and its derivatives.[2][3]

Step-by-Step Protocol:

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (KOH, 0.11 mol) in 100 mL of 95% ethanol and 15 mL of water.

    • Rationale: KOH serves as the base to activate the diamine and reacts with CS₂ to form a reactive dithiocarbonate intermediate in situ. The ethanol/water mixture ensures solubility of both the organic starting material and the inorganic base.

  • Reaction Initiation: To the stirred KOH solution, add 3,4-diaminobenzoic acid (0.1 mol). After it has dissolved, add carbon disulfide (CS₂, 0.11 mol) slowly through the condenser.

    • Rationale: The nucleophilic amine groups of the diamine attack the electrophilic carbon of the CS₂. The reaction is exothermic; slow addition helps control the initial temperature rise.

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the intramolecular cyclization and dehydration steps, leading to the formation of the benzimidazole ring.

  • Decolorization: After the reflux period, cautiously add activated charcoal (1-2 g) to the hot solution and continue to reflux for an additional 10 minutes.

    • Rationale: Activated charcoal adsorbs colored polymeric impurities that are often formed as byproducts, leading to a purer, off-white final product.

  • Isolation and Precipitation: Filter the hot mixture by gravity or hot vacuum filtration to remove the charcoal. Transfer the hot filtrate to a large beaker (1 L). While stirring vigorously, add approximately 300 mL of warm water (50-60°C), followed by the dropwise addition of dilute acetic acid until the solution is acidic (pH ~5-6).

    • Rationale: The product exists as a potassium carboxylate/thiolate salt in the basic solution. Acidification protonates these groups, dramatically decreasing the molecule's water solubility and causing it to precipitate out of the solution.[4] Using acetic acid provides better pH control than strong acids.

  • Final Collection: Cool the mixture in an ice bath for at least 1 hour to ensure complete crystallization. Collect the white, crystalline product by vacuum filtration, wash with cold water, and dry under vacuum at 60°C.

Method B: Cyclization with Potassium Ethyl Xanthate

This method avoids the direct handling of the highly volatile and flammable carbon disulfide by using a stable salt, potassium ethyl xanthate, as the thiocarbonyl source.[4]

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask with a reflux condenser, combine 3,4-diaminobenzoic acid (0.1 mol), potassium ethyl xanthate (0.11 mol), 100 mL of 95% ethanol, and 15 mL of water.

    • Rationale: Potassium ethyl xanthate serves as a precursor to the reactive species. Upon heating, it is believed to slowly release CS₂ or a related equivalent, which then reacts with the diamine. This can be considered a slower, more controlled version of Method A.

  • Reflux: Heat the mixture under reflux for 3-4 hours. The reaction should be monitored by TLC.

    • Rationale: As with Method A, thermal energy drives the cyclization reaction to completion.

  • Isolation and Purification: Follow steps 4 through 6 from Method A exactly as described (decolorization with charcoal, hot filtration, precipitation with acetic acid, and final collection).

    • Rationale: The workup procedure is identical because the product formed and the reaction medium are the same as in Method A. The final product is isolated by precipitating the free acid/thiol from its salt form.[4]

Section 3: Comparative Analysis & Reproducibility

The choice between synthetic methods often involves a trade-off between yield, safety, cost, and ease of execution. Reproducibility hinges on controlling the variables within these domains.

Quantitative Comparison
ParameterMethod A (Carbon Disulfide)Method B (Potassium Ethyl Xanthate)Justification & References
Typical Yield 85-95%80-90%Method A is often reported with slightly higher yields due to the direct use of the primary reagent. Yields are based on analogous syntheses. [4]
Reaction Time 3-4 hours3-4 hoursThe reflux times are generally comparable for these related small-scale preparations. [4]
Purity (Post-Recrystallization) >97%>97%With proper workup and recrystallization, both methods can yield high-purity material. [5]
Reagent Handling & Safety CS₂ is highly flammable, volatile, and toxic. Requires a well-ventilated fume hood.Potassium ethyl xanthate is a stable, non-volatile solid. Significantly lower handling risk.Carbon disulfide has a low flash point (-30°C) and requires stringent safety protocols.
Cost-Effectiveness High. CS₂ and KOH are inexpensive commodity chemicals.Moderate. Potassium ethyl xanthate is a more specialized and slightly more expensive reagent.Based on general chemical supplier pricing.
Key Factors Influencing Reproducibility
  • Purity of 3,4-Diaminobenzoic Acid: This is the most critical starting parameter. The presence of isomers (e.g., 2,3-diaminobenzoic acid) or oxidized impurities can lead to the formation of side products that are difficult to remove, lowering the yield and purity. Always use a high-purity starting material or recrystallize it before use.

  • Stoichiometry of Base and CS₂: An excess of base can promote side reactions, while an insufficient amount will lead to incomplete conversion. The stoichiometry should be precise. The reaction of KOH with CS₂ is a key step, and maintaining the correct molar ratios is essential for consistent results.

  • Temperature Control: While the reaction is run at reflux, a controlled heating rate is important. Overheating can increase the formation of polymeric byproducts.

  • pH of Precipitation: This is a frequent source of irreproducibility. If the pH is too low (strong acid addition), co-precipitation of inorganic salts can occur. If the pH is too high, the product will remain dissolved as its salt, leading to drastically reduced yields. A final pH of 5-6, achieved by the careful addition of a weak acid like acetic acid, is optimal.[4]

  • Recrystallization Solvent: The crude product should be recrystallized to achieve high purity. A mixture of ethanol and water is commonly effective.[6] The exact ratio may need slight optimization to maximize recovery while ensuring the removal of impurities.

Section 4: Characterization and Validation

Confirming the structure and purity of the synthesized this compound is a non-negotiable step for ensuring the validity of the synthesis.

  • Appearance: A white to off-white solid.

  • Purity: Typically >97% after recrystallization.[5]

  • Melting Point: Literature values should be consulted; significant deviation suggests impurities.

  • FTIR Spectroscopy (KBr, cm⁻¹): Key peaks to expect include a broad absorption around 3000-2500 cm⁻¹ (O-H stretch of carboxylic acid), ~3400 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch of carboxylic acid), and ~1200-1250 cm⁻¹ (C=S stretch, thione tautomer).

  • ¹H NMR Spectroscopy (DMSO-d₆, δ ppm): Expect signals corresponding to the aromatic protons on the benzimidazole ring, a broad singlet for the N-H proton, a broad singlet for the carboxylic acid proton, and a signal for the S-H proton (which may exchange).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of C₈H₆N₂O₂S (194.21 g/mol ) should be observed.[1] For example, in ESI- mode, a peak at m/z 193.0 (M-H)⁻ would be expected.

Conclusion

Both the direct carbon disulfide method (Method A) and the potassium ethyl xanthate method (Method B) are effective for the synthesis of this compound.

  • Method A is recommended for its slightly higher yield and cost-effectiveness, provided that the laboratory is equipped to handle the significant hazards associated with carbon disulfide.

  • Method B presents a much safer alternative with a negligible compromise in yield, making it an excellent choice for general research labs where safety is prioritized over marginal cost savings.

Ultimately, achieving high reproducibility is less about the specific method chosen and more about the meticulous control of key experimental parameters. Consistency in the purity of starting materials, precise stoichiometric control, careful pH adjustment during workup, and rigorous final purification are the cornerstones of a successful and reliable synthesis. This guide provides the framework not only to perform the synthesis but to troubleshoot it effectively, ensuring a consistent supply of this valuable chemical intermediate for downstream research and development.

References

  • Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B, 45B(7), 1756–1758. [Link]

  • Vora, J. J., Trivedi, K. P., & Kshatriya, R. S. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93. [Link]

  • Gurrala, S., et al. (2012). SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy & Therapeutics, 3(2), 117-121. [Link]

  • Mowry, D. T., & Butler, J. M. (1986). Process for making 2-mercapto benzimidazoles in the presence of a water-insoluble alkanol. U.S.
  • VanAllan, J. A., & Deacon, B. D. (1951). 2-MERCAPTOBENZIMIDAZOLE. Organic Syntheses, 31, 72. [Link]

  • Hamama, W. S., Zoorob, H. H., & El-Gyar, S. A. (2017). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry, 33(5), 2351-2361. [Link]

  • Al-Ghorbani, M., et al. (2015). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. [Link]

  • Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University-Science, 16(2), 77-83. [Link]

  • Raj, V., et al. (2023). Design, Synthesis, Characterization, in-silico and in-vitro Evaluation of Novel 2-mercapto Benzimidazole Derivatives Tethered With Isoniazid for the Treatment of Tuberculosis. ResearchGate. [Link]

  • Al-Juboori, A. A. H. (2014). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. ResearchGate. [Link]

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comparative analysis of the coordination behavior of 2-Mercapto-5-benzimidazolecarboxylic acid with different metal ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of coordination chemistry, the design and synthesis of novel metal-organic frameworks and coordination complexes hinge on the selection of versatile organic ligands. 2-Mercapto-5-benzimidazolecarboxylic acid (MBICA) stands out as a particularly compelling ligand. Its rigid benzimidazole core is functionalized with three distinct potential donor sites: the sulfur atom of the mercapto group, the nitrogen atoms of the imidazole ring, and the oxygen atoms of the carboxylic acid group. This unique trifunctional structure, featuring both soft (sulfur) and hard (nitrogen, oxygen) donor atoms, allows MBICA to exhibit diverse and fascinating coordination behaviors with a wide spectrum of metal ions.[1]

This guide provides a comparative analysis of the coordination behavior of MBICA with different metal ions. We will delve into the underlying principles governing its binding preferences, supported by experimental data from synthesis and spectroscopic characterization. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the unique properties of MBICA in the rational design of new materials and therapeutic agents.

The Versatile Ligand: Understanding MBICA's Structure

The coordination chemistry of MBICA is dictated by its molecular architecture. The ligand possesses several key features that enable its versatile binding capabilities.

  • Thiol/Thione Tautomerism: The mercapto group (-SH) exists in equilibrium with its thione tautomer (=S). Upon deprotonation, the resulting thiolate is a soft donor, showing a strong affinity for soft or borderline metal ions.[1]

  • Carboxylate Group: The carboxylic acid moiety (-COOH), upon deprotonation, provides hard oxygen donor atoms. This group can coordinate in a monodentate fashion (one oxygen binds), a bidentate chelating manner (both oxygens bind to the same metal), or a bridging mode that links multiple metal centers.[1]

  • Imidazole Nitrogens: The benzimidazole ring contains both a pyridinic (-N=) and a pyrrolic (-NH-) nitrogen. The deprotonated pyridinic nitrogen, a borderline donor, is a primary site for metal coordination.

The interplay of these groups, influenced by factors like the metal ion's nature (Hard and Soft Acids and Bases principle) and reaction pH, determines the final structure and dimensionality of the resulting complex.

Caption: Structure of this compound (MBICA) highlighting potential donor sites.

Experimental Workflow: Synthesis and Characterization

The synthesis and analysis of MBICA-metal complexes follow a systematic workflow. This process is crucial for elucidating the coordination mode and confirming the structure of the newly formed compounds.

General Synthesis Protocol
  • Ligand Dissolution: Dissolve this compound in a suitable solvent, commonly an ethanol/water mixture.

  • Deprotonation: Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution. This step is critical as it deprotonates the carboxylic acid and mercapto groups, activating them for coordination.[1]

  • Metal Salt Addition: Slowly add a solution of the desired metal salt (e.g., CuCl₂, Zn(NO₃)₂, AgNO₃) to the ligand solution while stirring.

  • Complex Formation: The reaction mixture is typically stirred, sometimes under reflux, for several hours to allow for the formation of the coordination complex, which often precipitates out of the solution.[2]

  • Isolation and Purification: The resulting solid product is collected by filtration, washed with solvents like ethanol and ether to remove unreacted starting materials, and dried under vacuum.[2]

Characterization Techniques

A suite of analytical methods is employed to structurally characterize the synthesized complexes.

experimental_workflow cluster_char start Synthesis dissolve 1. Dissolve MBICA & Add Base start->dissolve add_metal 2. Add Metal Salt Solution dissolve->add_metal reflux 3. Stir / Reflux add_metal->reflux isolate 4. Isolate & Purify Complex reflux->isolate characterization Characterization isolate->characterization Solid Product ftir FT-IR Spectroscopy (Functional Group Coordination) characterization->ftir uv_vis UV-Vis Spectroscopy (Geometry) characterization->uv_vis nmr NMR Spectroscopy (Solution Structure) characterization->nmr mass_spec Mass Spectrometry (Molar Mass) characterization->mass_spec xrd Single Crystal X-ray Diffraction (Definitive Structure) characterization->xrd

Caption: General experimental workflow for the synthesis and characterization of MBICA-metal complexes.

  • FT-IR Spectroscopy: Crucial for identifying the ligand's binding sites. A shift in the vibrational frequencies of the C=O (carboxylate), C=N (imidazole), and C=S (thione) groups upon complexation indicates their involvement in coordination with the metal ion.[3][4]

  • UV-Vis Spectroscopy: Provides insights into the electronic transitions within the complex, which can help infer the coordination geometry (e.g., octahedral, tetrahedral).[5]

  • NMR Spectroscopy (¹H, ¹³C): Confirms the structure of the complexes in solution and can indicate which protons or carbons are affected by metal binding.[6]

  • Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern, confirming the stoichiometry of the metal-ligand complex.[7]

  • Single-Crystal X-ray Diffraction: This is the definitive method for elucidating the solid-state structure, providing precise information on bond lengths, bond angles, coordination number, and overall molecular geometry.[8]

Comparative Analysis of Coordination Behavior

The coordination of MBICA is highly dependent on the nature of the metal ion, as predicted by the Hard and Soft Acids and Bases (HSAB) theory.

Coordination with Transition Metal Ions (e.g., Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺)

Transition metals, being borderline acids, can interact with all of MBICA's donor sites.

  • Coordination Mode: Studies suggest that MBICA often acts as a bidentate or tridentate ligand with these metals. The most common coordination mode involves the deprotonated thiolate sulfur and the pyridinic nitrogen of the imidazole ring, forming a stable five- or six-membered chelate ring.[9][10] The carboxylate group may or may not be involved in direct coordination to the primary metal center.

  • Bridging and Polymer Formation: In many cases, the carboxylate group acts as a bridging ligand, connecting adjacent metal centers. This can lead to the formation of one-, two-, or three-dimensional coordination polymers.[1]

  • Geometry: The resulting complexes can adopt various geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion and the stoichiometry.[3] For instance, Cu(II) complexes are often square planar or distorted octahedral, while Zn(II) complexes are typically tetrahedral.[3][8]

coordination_modes cluster_bidentate Bidentate Chelation (e.g., with Zn²⁺) cluster_bridging Bridging Coordination (Polymer Formation) M1 Zn²⁺ L1_S S M1->L1_S L1_N N M1->L1_N L1_O COO⁻ M2 M L2_S S M2->L2_S L2_N N M2->L2_N L2_O1 O M2->L2_O1 M3 M L2_O2 O M3->L2_O2

Caption: Simplified representation of bidentate chelation and carboxylate bridging modes of MBICA.

Coordination with Soft Metal Ions (e.g., Ag⁺, Cd²⁺)

Soft metal ions exhibit a strong preference for the soft sulfur donor of the thiolate group.

  • Coordination Mode: With soft metals like Ag(I) and Cd(II), coordination is dominated by the strong metal-sulfur bond.[1] While the nitrogen atom can also participate in coordination, the M-S interaction is the primary driving force. In a study involving Ag(I), coordination occurred exclusively through the imidazole nitrogen atoms, but this was with the protonated ligand, highlighting the influence of reaction conditions.[11] Generally, the thiolate sulfur is expected to be the primary binding site.[1]

  • Bridging Behavior: The sulfur atom itself can act as a bridging ligand, linking two metal centers.[1] This, combined with the potential for carboxylate bridging, makes MBICA a potent ligand for constructing polynuclear soft metal complexes.

Coordination with Hard Metal Ions (e.g., Ga³⁺)

Hard metal ions, such as Ga(III), preferentially bind to hard donor atoms.

  • Coordination Mode: For Ga(III), the primary coordination sites are expected to be the hard oxygen atoms of the carboxylate group and, to a lesser extent, the borderline nitrogen atoms of the imidazole ring. While Ga(III) can form stable complexes with sulfur donors, the interaction with the carboxylate is generally more favorable.[1] The carboxylate group can act as a bidentate chelating or bridging ligand.[1]

Summary of Comparative Data

The table below summarizes the expected coordination behavior of MBICA with representative metal ions based on their classification and the principles discussed.

Metal IonHSAB ClassPreferred Donor Atom(s)Common Coordination Mode(s)Potential GeometryKey Spectroscopic Evidence (FT-IR)
Cu²⁺, Zn²⁺ BorderlineS, N, OBidentate (S, N), Bridging (COO⁻)Sq. Planar, Tetrahedral, OctahedralShift in ν(C=N), ν(C=S), and ν(COO) bands[3]
Ag⁺, Cd²⁺ SoftS > NMonodentate (S), Bridging (S)Linear, Tetrahedral, PolymericSignificant shift in ν(C=S) band[1]
Ga³⁺ HardO > NBidentate (O, O), Bridging (COO⁻)OctahedralSignificant shift in ν(COO) bands[1]

Applications and Future Outlook

The ability of this compound to form stable and structurally diverse complexes has led to investigations into their practical applications. Benzimidazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[9][10][12][13] The chelation of the metal ion can significantly enhance the therapeutic potential of the parent organic ligand.[14]

The conversion of ligands into their respective metal complexes has been shown to significantly improve their anticancer properties against various cell lines, including glioblastoma and neuroblastoma.[8][15] Furthermore, the structural versatility of MBICA makes it a valuable building block for creating coordination polymers and metal-organic frameworks with potential applications in catalysis and materials science.[1][16]

The continued exploration of MBICA's coordination chemistry with a broader range of metal ions will undoubtedly uncover new structures with novel properties, paving the way for advancements in medicinal chemistry and materials science.

References

  • This compound | 58089-25-1. (n.d.). Benchchem.
  • Synthesis and characterization of hetero-bimetallic complexes with 2-mercapto-5-methyl-benzimidazole: Theoretical study and biological activities. (2025, August 6). ResearchGate.
  • Generic and specific structures of selected ligands: (a)... (n.d.). ResearchGate.
  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (n.d.). International Journal of Medical Research and Health Sciences.
  • New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity. (n.d.). PubMed.
  • Synthesis and Biological Activities of 2-Substituted Benzimidazole-Metal Complexes. (2025, August 7). ResearchGate.
  • This compound | 58089-25-1. (n.d.). Sigma-Aldrich.
  • Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. (n.d.). PubMed.
  • Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent. (n.d.). PMC - NIH.
  • This compound | 58089-25-1. (n.d.). Sigma-Aldrich.
  • Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. (n.d.). MDPI.
  • New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. (2022, October 12). Kharkiv University Bulletin. Chemical Series.
  • Structural elucidation, spectroscopic, and metalochromic studies of 2-(2-hydroxy phenyl)-1-H –benzimidazole complexes: Metal ions sensing, DNA binding, and antimicrobial activity evaluation. (2025, August 8). ResearchGate.
  • (PDF) Synthesis and Characterization of the Ligand Derived from 2-MercaptoBenzoxazole and It's Complexes with Some Transition Metals Ions. (2018, December 15). ResearchGate.
  • Synthesis and Spectroscopic Characterization for Some Metal ion Complexes with 2-Hydroxy-3-((5-Mercapto-1,3,4-Thiadiazol-2 - Baghdad Science Journal. (n.d.).
  • (1H-Benzimidazole-5-carboxylic acid-κN 3)(1H-benzimidazole-6-carboxylic acid-κN 3)silver(I) perchlorate. (n.d.). NIH.
  • Exploring the synthesis, of transition metal complexes derived from 5- nitrosalicyaldehyde benzoylhydrazone characterization and. (n.d.). International Science Community Association.
  • Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. (2022, August 3). PMC - NIH.
  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. (2022, September 21). PubMed Central.
  • Synthesis, Spectroscopic Studies for Five New Mg (II), Fe (III), Cu (II), Zn (II) and Se (IV) Ceftriaxone Antibiotic Drug Complexes and Their Possible Hepatoprotective and Antioxidant Capacities. (2022, April 20). MDPI.

Sources

A Comparative Guide to the Stability of Metal Complexes with 2-Mercapto-5-benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Coordinating Power of MBCA

2-Mercapto-5-benzimidazolecarboxylic acid is a heterocyclic ligand of significant interest in coordination chemistry. Its molecular architecture is distinguished by a rigid benzimidazole core functionalized with two key donor groups: a soft thione/thiol group at the 2-position and a hard carboxylic acid group at the 5-position. This bifunctional nature, combining soft (sulfur) and hard (nitrogen, oxygen) donor atoms, makes MBCA a versatile chelating agent capable of forming stable complexes with a wide array of metal ions.

The stability of these metal complexes is a critical parameter, influencing their application in fields ranging from medicinal chemistry, where they are explored as potential antitumor agents, to materials science.[1] Understanding the relative stability of different MBCA-metal complexes is paramount for designing new molecules with tailored properties.

The Ligand in Solution: Tautomerism and Deprotonation

In solution, MBCA exists in a tautomeric equilibrium between the thione and thiol forms. The formation of a metal complex typically proceeds via the deprotonation of both the carboxylic acid and the thiol groups, allowing the ligand to act as a dianionic chelator.

G cluster_0 Thione Form cluster_1 Thiol Form thione thione thiol thiol thione->thiol Equilibrium

Caption: Tautomeric equilibrium of this compound.

The coordination to a metal ion, such as a divalent metal (M²⁺), typically involves the nitrogen atom of the imidazole ring and the sulfur atom, or the oxygen atoms of the carboxylate group, forming stable five- or six-membered chelate rings. This chelate effect significantly enhances the thermodynamic stability of the resulting complexes compared to analogous monodentate ligands.

G cluster_ligand MBCA Ligand (dianion) cluster_metal Metal Ion cluster_complex Chelate Complex L S, N, O donor atoms ML [M(MBCA)] L->ML M M²⁺ M->ML + Ligand

Caption: Chelation of a metal ion (M²⁺) by the MBCA ligand.

Quantifying Stability: The Stability Constant (log K)

The stability of a metal complex in solution is quantified by its formation constant (or stability constant), K. For a simple 1:1 complex formation between a metal ion (M) and a ligand (L):

M + L ⇌ ML

The stepwise formation constant, K₁, is given by:

K₁ = [ML] / ([M][L])

For a 1:2 complex (ML₂), the second stepwise formation constant, K₂, is:

ML + L ⇌ ML₂ K₂ = [ML₂] / ([ML][L])

The overall stability constant (β) is the product of the stepwise constants. For ML₂, β₂ = K₁ * K₂. These constants are typically expressed in logarithmic form (log K or log β). A higher log K value signifies a stronger metal-ligand interaction and thus a more stable complex.[2]

Experimental Determination of Stability Constants: A Potentiometric Approach

The most accurate and widely used method for determining stability constants is potentiometric pH titration, particularly the method refined by Irving and Rossotti.[1][3] This technique relies on the competition between metal ions and protons (H⁺) for the ligand. By titrating a solution containing the ligand, metal ion, and a strong acid with a strong base, and monitoring the pH, one can calculate the concentration of all species at equilibrium and thereby determine the stability constants.

Experimental Protocol: Irving-Rossotti pH Titration

This protocol outlines the steps to determine the stability constants of divalent metal ions (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) with MBCA in a 70% (v/v) ethanol-water medium to ensure the solubility of the ligand.

1. Reagent and Solution Preparation:

  • Solvent: Prepare a 70:30 (v/v) mixture of analytical grade ethanol and double-distilled water.

  • Ligand Solution (MBCA): Prepare a 0.01 M solution of this compound in the solvent mixture.

  • Metal Nitrate Solutions: Prepare 0.002 M solutions of Co(NO₃)₂, Ni(NO₃)₂, Cu(NO₃)₂, and Zn(NO₃)₂ in the solvent mixture and standardize them by appropriate methods.

  • Nitric Acid: Prepare a standardized 0.1 M HNO₃ solution.

  • Base Titrant: Prepare a carbonate-free 0.1 M NaOH solution and standardize it.

  • Ionic Strength Adjuster: Prepare a 1.0 M KNO₃ solution.

2. Titration Procedure:

  • Calibrate a pH meter with a combined glass electrode using standard buffers.

  • Prepare the following three sets of solutions for titration in a double-walled beaker maintained at a constant temperature (e.g., 25 ± 0.1°C) with a total volume of 50 mL:

    • Acid Titration: 5.0 mL of 0.1 M HNO₃ + 5.0 mL of 1.0 M KNO₃ + 35.0 mL of solvent.
    • Ligand Titration: 5.0 mL of 0.1 M HNO₃ + 5.0 mL of 1.0 M KNO₃ + 5.0 mL of 0.01 M MBCA + 30.0 mL of solvent.
    • Metal Titration: 5.0 mL of 0.1 M HNO₃ + 5.0 mL of 1.0 M KNO₃ + 5.0 mL of 0.01 M MBCA + 5.0 mL of 0.002 M metal nitrate solution + 25.0 mL of solvent.
  • Titrate each solution against the standardized 0.1 M NaOH solution, recording the pH after each incremental addition.

3. Data Analysis (Irving-Rossotti Method):

  • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values. This allows for the determination of the ligand's protonation constants (pKₐ values).

  • Calculate the average number of ligands attached per metal ion (n̄) and the free ligand exponent (pL) from the ligand and metal titration curves.[3]

  • Construct a formation curve by plotting n̄ versus pL.

  • The stepwise stability constants (log K₁ and log K₂) are determined from this curve at n̄ = 0.5 and n̄ = 1.5, respectively.[3][4]

G A Prepare Solutions (Acid, Ligand, Metal, Base) B Set up Titration Assembly (pH meter, burette, thermostat) A->B C Perform 3 Titrations: 1. Acid Alone 2. Acid + Ligand 3. Acid + Ligand + Metal B->C D Record pH vs. Volume of Base C->D E Plot Titration Curves D->E F Calculate n̄ₐ (Proton-Ligand) → Determine pKₐ E->F G Calculate n̄ and pL (Metal-Ligand) E->G H Plot Formation Curve (n̄ vs. pL) G->H I Determine log K₁ at n̄=0.5 Determine log K₂ at n̄=1.5 H->I

Sources

Safety Operating Guide

Proper Disposal of 2-Mercapto-5-benzimidazolecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound and Its Risks

2-Mercapto-5-benzimidazolecarboxylic acid is a sulfur-containing organic compound utilized in various research and development applications. As with any laboratory chemical, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

The primary hazards associated with this compound include skin, eye, and respiratory irritation.[1] It is classified with the GHS07 pictogram, indicating it can cause these irritations.[2] Therefore, adherence to appropriate personal protective equipment (PPE) protocols is non-negotiable. Furthermore, as a mercaptan-containing compound, it is crucial to be aware of the potential for strong, unpleasant odors, a characteristic feature of thiols.[3]

This document will guide researchers, scientists, and drug development professionals through the necessary procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is essential to be fully aware of the hazard profile of this compound and the necessary safety precautions.

Hazard Identification and Classification
Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin IrritationGHS07WarningH315: Causes skin irritation.[1][2]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[1][2]
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound, particularly during disposal where the risk of exposure may be elevated:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[4]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[4]

  • Skin Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[4][5]

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6]

Step-by-Step Disposal Procedures

The proper disposal of this compound is contingent on the quantity and form of the waste. Under no circumstances should this chemical be disposed of down the drain.[7]

Small Quantities (e.g., residual amounts in containers)

For trace amounts of this compound remaining in containers:

  • Triple Rinse: The first rinse of the container must be collected and treated as hazardous waste.[8] Subsequent rinses with a suitable solvent (e.g., ethanol or acetone) can be managed according to your institution's specific guidelines for solvent waste.

  • Container Disposal: Once thoroughly rinsed and air-dried, the empty container can typically be disposed of as non-hazardous waste.[8] However, always adhere to your local and institutional regulations regarding the disposal of empty chemical containers.

Bulk Waste (e.g., unused product, contaminated materials)

Bulk quantities of this compound and materials significantly contaminated with it must be disposed of as hazardous chemical waste.

  • Waste Collection:

    • Collect the waste in a designated, properly labeled, and leak-proof container.[8] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option.

    • Never mix this compound with incompatible materials. It should be kept away from strong bases, strong acids, and strong oxidizing agents.[4][6]

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound".

    • Include the appropriate hazard warnings (e.g., "Irritant").

    • Indicate the date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[9]

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and direct sunlight.[4]

    • Ensure secondary containment is in place to mitigate any potential leaks or spills.[8]

  • Disposal Request:

    • Once the container is full, or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EHS) department to arrange for proper disposal.[8] Do not attempt to transport or dispose of the waste yourself.

Spill Cleanup

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Personal Protective Equipment: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.2.

  • Containment and Absorption:

    • For solid spills, carefully sweep or shovel the material into a suitable container, minimizing dust generation.[4]

    • For solutions, absorb the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

  • Cleanup:

    • Place all contaminated materials (absorbent, PPE, etc.) into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_small_quantity Small Quantity Disposal cluster_bulk_waste Bulk Waste Disposal Waste 2-Mercapto-5-benzimidazolecarboxylic Acid Waste Generated Characterize Characterize Waste: Small Quantity vs. Bulk Waste->Characterize TripleRinse Triple Rinse Container Characterize->TripleRinse Small Quantity CollectWaste Collect in Labeled, Compatible Container Characterize->CollectWaste Bulk/Contaminated CollectRinse Collect First Rinse as Hazardous Waste TripleRinse->CollectRinse DisposeContainer Dispose of Empty Container per Institutional Policy CollectRinse->DisposeContainer StoreWaste Store in Designated Satellite Accumulation Area CollectWaste->StoreWaste RequestPickup Contact EHS for Waste Pickup StoreWaste->RequestPickup

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Mercapto-5-benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Procedural Guide for Laboratory Professionals

Welcome, researchers and innovators. In the fast-paced environment of drug discovery and development, ensuring the safety of personnel is paramount. This guide, developed by your trusted partner, provides essential, in-depth information on the safe handling of 2-Mercapto-5-benzimidazolecarboxylic acid (CAS No. 58089-25-1). Our goal is to empower you with the knowledge to manage this compound effectively, from initial handling to final disposal, ensuring both personal safety and the integrity of your research.

Understanding the Compound: Hazard Identification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2A) [1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), affecting the Respiratory System [1][2]

The signal word for this compound is "Warning"[1]. Direct contact can lead to skin inflammation, characterized by itching, scaling, or redness[1]. Eye contact may result in pain and redness[1]. Inhalation of dust or fumes can cause irritation to the respiratory system[1]. Understanding these risks is the foundational step in implementing robust safety protocols.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Hands Nitrile or other appropriate chemical-resistant gloves.To prevent skin contact and subsequent irritation[1]. Gloves must be inspected before use and disposed of properly after handling[3][4].
Eyes/Face Safety glasses with side-shields or tightly sealing safety goggles. A face shield may be necessary for splash-prone procedures.To protect against eye irritation from dust particles or splashes[1][5].
Body A laboratory coat or other suitable protective clothing.To prevent contamination of personal clothing[1][5].
Respiratory A NIOSH- or CEN-certified respirator may be appropriate if an assessment of respiratory hazards indicates it is necessary, particularly when dusts may be generated.To prevent respiratory irritation from inhaling the compound's dust[1][6].

Operational Protocol: From Receipt to Disposal

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Pre-Handling and Preparation
  • Engineering Controls : Always handle this compound in a well-ventilated area[1]. A chemical fume hood is highly recommended to keep airborne concentrations low[1]. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area[1][7].

  • Material Inspection : Upon receipt, visually inspect the container for any damage or leaks. Ensure the container is tightly closed when not in use[1].

Handling the Compound
  • Don PPE : Before opening the container, put on all required personal protective equipment as detailed in the table above.

  • Dispensing : Carefully weigh and dispense the solid material, minimizing the creation of dust.

  • Avoid Contact : Take all necessary precautions to avoid direct contact with skin, eyes, and clothing[1].

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[1][3]. Do not eat, drink, or smoke in the handling area[5][8].

Storage

Store this compound in a cool, dry, well-ventilated area in a tightly closed container[1]. Keep it away from incompatible substances and sources of ignition[1].

Spill Management

In the event of a spill, prevent further leakage if it is safe to do so[1]. Vacuum or sweep up the inert material and place it into a suitable, labeled disposal container[1]. Avoid creating dust during cleanup[5].

Emergency Procedures: A Rapid Response Plan

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Disposal Plan: Responsible Waste Management

Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal[1].

  • Classification : Determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and local regulations[1].

  • Containment : Place waste material in a suitable, labeled, and closed container for disposal[1][3].

  • Professional Disposal : Contact a licensed professional waste disposal service to dispose of this material[3]. Do not allow the product to enter drains, other waterways, or the soil[1][3].

  • Packaging : Do not reuse empty containers. Dispose of them as unused product[1].

Workflow Visualization

The following diagram illustrates the key stages of safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Verify Engineering Controls (Fume Hood, Eyewash) B Inspect Compound Container A->B C Don Appropriate PPE B->C D Dispense Compound (Minimize Dust) C->D E Perform Experiment D->E F Practice Good Hygiene E->F I Segregate Waste E->I G Store in Designated Area F->G H Clean Work Area G->H H->I J Label Waste Container I->J K Arrange for Professional Disposal J->K

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.